molecular formula C20H34O4 B1236575 Zoapatanol

Zoapatanol

货号: B1236575
分子量: 338.5 g/mol
InChI 键: XRDHAXIOHKTIGF-JECBFZOVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Zoapatanol is a bioactive diterpenoid compound originally isolated from the Mexican medicinal plant Montanoa tomentosa, commonly known as "Zoapatle" . This plant has a long history of use in traditional medicine for its uterotonic properties, including the induction of labor and regulation of fertility . Modern research has identified this compound as a key active constituent responsible for these effects. Its primary research value lies in its spasmogenic and anti-fertility activities, specifically its ability to stimulate uterine contractions, making it a compound of interest for studying reproductive physiology . The mechanism of action involves the induction of uterine spasms, as demonstrated in animal model studies . This specific activity supports its application in research focused on understanding the pathways and receptors involved in uterine contractility. The chemical structure of this compound is defined as an oxepane diterpenoid with the molecular formula C20H34O4 . Due to its complex structure and significant bioactivity, this compound has also been a target for total synthesis projects in organic chemistry, aimed at developing efficient routes to produce the molecule and its analogs for further study . This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C20H34O4

分子量

338.5 g/mol

IUPAC 名称

(6R)-9-[(2S,3R,6E)-3-hydroxy-6-(2-hydroxyethylidene)-2-methyloxepan-2-yl]-2,6-dimethylnon-2-en-5-one

InChI

InChI=1S/C20H34O4/c1-15(2)7-9-18(22)16(3)6-5-12-20(4)19(23)10-8-17(11-13-21)14-24-20/h7,11,16,19,21,23H,5-6,8-10,12-14H2,1-4H3/b17-11+/t16-,19-,20+/m1/s1

InChI 键

XRDHAXIOHKTIGF-JECBFZOVSA-N

SMILES

CC(CCCC1(C(CCC(=CCO)CO1)O)C)C(=O)CC=C(C)C

手性 SMILES

C[C@H](CCC[C@]1([C@@H](CC/C(=C\CO)/CO1)O)C)C(=O)CC=C(C)C

规范 SMILES

CC(CCCC1(C(CCC(=CCO)CO1)O)C)C(=O)CC=C(C)C

同义词

zoapatanol

产品来源

United States

Foundational & Exploratory

The Discovery of Zoapatanol from Montanoa tomentosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

Montanoa tomentosa, a flowering plant native to Mexico and Central America, has a long and rich history in traditional medicine.[1][2] For centuries, indigenous communities have utilized this plant, commonly known as "Zoapatle," for a variety of purposes related to women's reproductive health.[3][4][5] Traditional uses, primarily by midwives, include the induction of menstruation, facilitation of childbirth, and as an abortifacient, highlighting its potent effects on uterine physiology.[3][4][5][6] The Náhuatl name "cihuapahtli," meaning "woman's medicine," further underscores its historical significance.[7] This traditional knowledge spurred scientific investigation, leading to the discovery of its bioactive constituents, most notably the novel oxepane (B1206615) diterpenoid, Zoapatanol. This technical guide provides an in-depth exploration of the discovery, biological activity, and experimental protocols related to this compound from Montanoa tomentosa.

Ethnobotanical and Historical Context

The use of Montanoa tomentosa in Mexican traditional medicine has been documented for centuries.[7][8] It has been traditionally prepared as aqueous extracts or infusions from the leaves and stems to induce uterine contractions, regulate menstrual cycles, and aid in postpartum recovery.[3][4][6] While its efficacy in these applications has been recognized in folk medicine, rigorous scientific validation has been a more recent endeavor.[4] Early pharmacological observations in Mexico in 1945 confirmed the uterotonic (uterine-contracting) effects of aqueous crude extracts in animal studies.[8]

Isolation and Structural Elucidation of this compound

Intensive scientific research on Montanoa tomentosa began in the early 1970s.[7] The pivotal work in identifying the active principles was conducted by Levine and coworkers, who, in the late 1970s, first isolated and elucidated the structure of this compound.[9] This research identified this compound and a related compound, Montanol, as novel oxepane diterpenoids responsible for the plant's biological activity.[10][11][12]

Chemical Structure

This compound is a complex diterpenoid characterized by a unique oxepane ring system. Its chemical formula is C₂₀H₃₄O₄, and its molecular weight is 338.5 g/mol .[9]

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC₂₀H₃₄O₄
Molecular Weight338.5 g/mol
IUPAC Name(6R)-9-[(2S,3R,6E)-3-hydroxy-6-(2-hydroxyethylidene)-2-methyloxepan-2-yl]-2,6-dimethylnon-2-en-5-one

Biological Activity and Mechanism of Action

The primary biological activity of this compound and extracts of Montanoa tomentosa is their effect on the uterus.

Uterotonic Effects

Studies have demonstrated that both crude extracts of Montanoa tomentosa and isolated this compound exhibit significant uterotonic activity.

  • In Vitro Studies: Aqueous crude extracts of M. tomentosa have been shown to inhibit the spontaneous contractility of uterine tissue from rats.[6] In contrast, extracts from the related species Montanoa frutescens increased uterine contractility in the same model.[6]

  • Spasmogenic Effects: Purified this compound has been shown to have direct spasmogenic effects on smooth muscle, including the uterus.[10]

  • Human Studies: Clinical studies on early-pregnant women demonstrated that oral administration of aqueous decoctions of M. tomentosa resulted in a significant uterotonic effect, accompanied by cervical dilation and menstrual-like bleeding, without significant side effects or effects on progesterone (B1679170) and estradiol (B170435) levels.[8]

Table 2: Summary of Uterotonic Activity of Montanoa tomentosa Preparations

PreparationModelObserved EffectReference
Aqueous Crude ExtractIn vitro rat uterine stripsInhibition of spontaneous contractility[6]
Aqueous Crude ExtractIn vitro guinea pig uterine stripsIncreased spontaneous contractility[6]
Aqueous DecoctionEarly human pregnancy (oral admin.)Increased uterine contractility, cervical dilation, bleeding[8]
Purified this compoundSmooth muscle preparationsSpasmogenic effects[10]

Aphrodisiac Properties

In addition to its effects on the uterus, aqueous crude extracts of Montanoa tomentosa have been shown to possess aphrodisiac properties in male rats, facilitating sexual behavior.[13]

Mechanism of Action

The precise molecular mechanism of action of this compound is not yet fully elucidated. However, its uterotonic effects suggest an interaction with signaling pathways that regulate uterine smooth muscle contraction. The primary candidates for these pathways involve oxytocin (B344502) and prostaglandin (B15479496) signaling, both of which are critical in modulating uterine contractility.

Proposed Signaling Pathway

Based on the known mechanisms of uterine contraction and the observed effects of this compound, a plausible signaling pathway can be proposed. This compound may act as an agonist at G-protein coupled receptors (GPCRs), potentially oxytocin receptors or prostaglandin receptors, on the surface of myometrial cells. This activation would likely trigger a downstream signaling cascade involving phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ would then stimulate the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, increasing cytosolic Ca²⁺ levels. This increase in Ca²⁺ would activate calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction.

Zoapatanol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPCR GPCR (e.g., Oxytocin-R, Prostaglandin-R) This compound->GPCR PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 produces SR Sarcoplasmic Reticulum IP3->SR binds to Ca2_release SR->Ca2_release Ca2 ↑ [Ca²⁺]i Ca2_release->Ca2 leads to Calmodulin Calmodulin Ca2->Calmodulin activates MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK activates Myosin Myosin Light Chains MLCK->Myosin phosphorylates Phospho_Myosin Phosphorylated Myosin Contraction Uterine Contraction Phospho_Myosin->Contraction causes

Caption: Proposed signaling pathway for this compound-induced uterine contraction.

Experimental Protocols

Detailed experimental protocols for the isolation and bioassay of this compound are crucial for reproducibility and further research.

Isolation of this compound and Montanol

The following is a generalized protocol based on the methodologies described in the literature for the isolation of diterpenoids from plant material.

Isolation_Workflow Start Dried & Ground Montanoa tomentosa Leaves Extraction Extraction (e.g., with methanol (B129727) or ethyl acetate) Start->Extraction Filtration Filtration & Concentration (in vacuo) Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Solvent-Solvent Partitioning (e.g., Hexane (B92381)/Methanol) Crude_Extract->Partitioning Polar_Fraction Polar Fraction Partitioning->Polar_Fraction Chromatography Column Chromatography (Silica Gel) Polar_Fraction->Chromatography Fractions Collection of Fractions Chromatography->Fractions TLC TLC Analysis Fractions->TLC Pooling Pooling of Fractions Containing this compound TLC->Pooling Purification Further Purification (e.g., HPLC) Pooling->Purification Isolated_Compound Pure this compound Purification->Isolated_Compound Analysis Structural Elucidation (NMR, MS, IR) Isolated_Compound->Analysis

Caption: Generalized workflow for the isolation of this compound.

  • Plant Material Preparation: Air-dried leaves of Montanoa tomentosa are ground into a fine powder.

  • Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol or ethyl acetate (B1210297), at room temperature for an extended period (e.g., 24-48 hours). This process is typically repeated multiple times to ensure complete extraction.

  • Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on polarity. For example, partitioning between hexane and methanol can remove non-polar constituents.

  • Column Chromatography: The more polar fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures).

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compounds of interest.

  • Purification: Fractions containing this compound and Montanol are pooled and subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to obtain the pure compounds.

  • Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

In Vitro Uterotonic Bioassay

This protocol describes a standard method for assessing the uterotonic activity of compounds using isolated uterine tissue.

  • Animal Model: Female guinea pigs or rats are often used. The animals may be pre-treated with estrogen to sensitize the uterine tissue.

  • Tissue Preparation: The animal is euthanized, and the uterine horns are excised and placed in a physiological salt solution (e.g., De Jalon's or Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ and 5% CO₂).

  • Organ Bath Setup: A segment of the uterine horn (approximately 2 cm) is suspended in an organ bath containing the physiological salt solution. One end of the tissue is attached to a fixed point, and the other is connected to an isometric force transducer to record contractions.

  • Equilibration: The tissue is allowed to equilibrate for a period (e.g., 60 minutes) under a resting tension, during which the bath solution is changed periodically.

  • Compound Administration: After a stable baseline of spontaneous contractions is established, the test compound (this compound or extract) is added to the organ bath in a cumulative or non-cumulative manner at increasing concentrations.

  • Data Recording and Analysis: The frequency and amplitude of uterine contractions are recorded continuously. The effect of the compound is quantified by measuring the change in contractile force or frequency compared to the baseline. Dose-response curves can be generated to determine parameters such as EC₅₀ (the concentration that produces 50% of the maximum effect).

Future Directions and Conclusion

The discovery of this compound from Montanoa tomentosa is a prime example of ethnobotany guiding modern drug discovery. While its uterotonic properties are well-documented, further research is needed to fully elucidate its mechanism of action at the molecular level. Investigating its specific interactions with uterine receptors and downstream signaling components will be crucial for understanding its pharmacological profile and potential therapeutic applications. Furthermore, detailed quantitative structure-activity relationship (QSAR) studies could lead to the development of novel, more potent, and selective analogues for use in reproductive medicine. The rich history and demonstrated bioactivity of this compound provide a strong foundation for continued exploration and development in the fields of gynecology and reproductive health.

References

The Enduring Legacy of Zoapatle: A Technical Guide to the Traditional Use and Pharmacology of Zoapatanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

For centuries, the plant Montanoa tomentosa, colloquially known as "zoapatle," has been a cornerstone of traditional Mexican medicine, particularly in obstetrics and gynecology.[1][2] The name itself, derived from the Nahuatl words "cihuatl" (woman) and "patli" (medicine), translates to "woman's medicine," underscoring its profound cultural significance in female reproductive health.[3][4] Historical records, including the Florentine Codex, document its use dating back to the 16th century for inducing labor, facilitating childbirth, regulating menstruation, and as an abortifacient.[1][3] The primary active compound responsible for these uterotonic effects is a novel oxepane (B1206615) diterpenoid, Zoapatanol. This technical guide provides an in-depth exploration of the history of the traditional use of this compound, supported by available quantitative data, detailed experimental protocols for its study, and a proposed signaling pathway for its mechanism of action.

Traditional Use: A Historical and Quantitative Perspective

The traditional use of zoapatle has been passed down through generations of midwives and traditional healers in Mexico and Central America.[2][5] The leaves and flowers are the most commonly used parts of the plant, typically prepared as a decoction or infusion (tea).[2][6] This traditional remedy is administered to women to increase the force and frequency of uterine contractions, thereby aiding in labor and delivery.[1][5] It has also been employed to manage postpartum conditions, such as expelling the placenta and reducing hemorrhage, and to address menstrual irregularities.[3][7]

While precise historical dosages are not well-documented, modern clinical and preclinical studies have begun to quantify the effective amounts of Montanoa tomentosa extracts. This data, while limited, provides a foundation for understanding the traditional therapeutic window.

Table 1: Quantitative Data on the Administration of Montanoa tomentosa

Study TypeSubjectPreparationDosageObserved EffectsReference(s)
ClinicalHuman (early pregnancy)Aqueous decoction of dry leaves1.0 - 1.4 g/kg of body weight dailyUterine cramps, significant cervical dilatation, uterine bleeding[1]
PreclinicalMale RatsAqueous crude extract38, 75, and 150 mg/kgFacilitation of sexual behavior[8]

Experimental Protocols

The investigation of this compound's pharmacological activity has relied on a variety of experimental models. The following are detailed methodologies for key experiments cited in the literature, providing a framework for future research.

Protocol 1: Preparation of Zoapatle Aqueous Crude Extract (ZACE)

This protocol is based on traditional preparation methods and is commonly used in pharmacological studies.

Materials:

  • Dried leaves of Montanoa tomentosa

  • Distilled water

  • Blender

  • Centrifuge

  • Filter paper (e.g., Whatman No. 1)

  • Lyophilizer (optional)

Procedure:

  • Grinding: Grind the dried leaves of Montanoa tomentosa into a fine powder.

  • Extraction: Suspend the powdered leaves in distilled water at a specific ratio (e.g., 1:10 w/v).

  • Homogenization: Homogenize the mixture using a blender for a defined period (e.g., 5 minutes).

  • Infusion: Gently heat the mixture to just below boiling point and then allow it to steep for a specified time (e.g., 30 minutes), mimicking a traditional decoction.

  • Centrifugation: Centrifuge the mixture at a specific force (e.g., 2000 x g) for a set duration (e.g., 15 minutes) to pellet the solid plant material.

  • Filtration: Carefully decant the supernatant and filter it through filter paper to remove any remaining particulate matter.

  • Concentration/Drying (Optional): The resulting aqueous extract can be used directly or lyophilized (freeze-dried) to obtain a powdered form for more precise dosing in experimental assays.

Protocol 2: Ex Vivo Uterine Contractility Assay (Isolated Organ Bath)

This protocol is a standard method for assessing the direct effects of compounds on uterine smooth muscle contractility.

Materials:

  • Female rats or guinea pigs (species and hormonal status should be clearly defined)

  • Isolated organ bath system with isometric force transducers

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • This compound or ZACE of known concentration

  • Uterotonic agents (e.g., oxytocin (B344502), PGF2α) for positive controls

  • Tocolytic agents (e.g., atosiban) for negative controls

Procedure:

  • Animal Preparation: Euthanize the animal according to approved ethical protocols.

  • Tissue Dissection: Immediately dissect the uterine horns and place them in cold, oxygenated Krebs-Henseleit solution.

  • Strip Preparation: Carefully clean the uterine horns of surrounding adipose and connective tissue and cut longitudinal or circular strips of myometrium of a standardized size (e.g., 10 mm long, 2 mm wide).

  • Mounting: Mount the uterine strips in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the strips to equilibrate under a specific resting tension (e.g., 1 g) for a defined period (e.g., 60-90 minutes) or until stable spontaneous contractions are observed. Replace the bath solution every 15-20 minutes.

  • Compound Administration: After equilibration, add this compound or ZACE to the organ bath in a cumulative or non-cumulative manner to establish a dose-response relationship.

  • Data Acquisition: Record the isometric contractions (frequency, amplitude, and duration) using a data acquisition system.

  • Controls: In separate experiments, use positive controls (e.g., oxytocin) to confirm tissue viability and contractile response, and negative controls (vehicle) to account for any effects of the solvent.

Proposed Signaling Pathway of this compound in Myometrial Cells

The precise molecular mechanism of this compound's uterotonic action is not yet fully elucidated. However, based on the known pharmacology of uterine contractions and the observed effects of Montanoa tomentosa extracts, a plausible signaling pathway can be proposed. The uterotonic effects of zoapatle are likely mediated through the modulation of intracellular calcium levels in myometrial smooth muscle cells, potentially through interactions with prostaglandin (B15479496) and oxytocin signaling pathways.

Zoapatanol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPCR_PG Prostaglandin Receptor (e.g., FP) This compound->GPCR_PG Activates? GPCR_OT Oxytocin Receptor (OTR) This compound->GPCR_OT Potentiates? PLC Phospholipase C (PLC) GPCR_PG->PLC GPCR_OT->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP3R Ca_release Ca²⁺ Release SR->Ca_release Ca_calmodulin Ca²⁺-Calmodulin Complex Ca_release->Ca_calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_calmodulin->MLCK Activates Contraction Uterine Contraction MLCK->Contraction Phosphorylates Myosin

Caption: Proposed signaling pathway for this compound-induced uterine contraction.

Experimental Workflow Diagram

The process of investigating the traditional use of this compound, from ethnobotanical observation to pharmacological validation, can be visualized as a systematic workflow.

Experimental_Workflow Ethnobotany Ethnobotanical Survey & Data Collection Plant_Collection Plant Material Collection & Identification Ethnobotany->Plant_Collection Extraction Preparation of Aqueous Extract (ZACE) Plant_Collection->Extraction Phytochemistry Phytochemical Analysis (Isolation of this compound) Extraction->Phytochemistry In_Vitro In Vitro Studies (Isolated Organ Bath) Extraction->In_Vitro Phytochemistry->In_Vitro Mechanism Mechanism of Action Studies (Signaling Pathway Analysis) In_Vitro->Mechanism In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Drug_Dev Drug Development & Formulation Mechanism->Drug_Dev Clinical Clinical Trials (Human Subjects) In_Vivo->Clinical Clinical->Drug_Dev

Caption: Workflow for the scientific investigation of this compound.

Conclusion

The traditional use of zoapatle (Montanoa tomentosa) and its active compound, this compound, represents a rich legacy of ethnobotanical knowledge that continues to be validated by modern scientific investigation. Its long history as a uterotonic agent in Mexican traditional medicine provides a compelling basis for further research and potential drug development. The quantitative data, though sparse, aligns with its traditional applications. The detailed experimental protocols outlined in this guide offer a standardized approach for future studies into its pharmacological properties. While the precise signaling pathway of this compound is still under investigation, the proposed mechanism provides a logical framework for exploring its molecular interactions within myometrial cells. The continued exploration of this traditional remedy, guided by rigorous scientific methodology, holds promise for the development of new therapeutic agents in reproductive health.

References

Unraveling Zoapatanol: A Technical Guide to its Chemical Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoapatanol is a novel oxepane (B1206615) diterpenoid isolated from the leaves of the Mexican plant Montanoa tomentosa, commonly known as "zoapatle." For centuries, traditional medicine has utilized teas prepared from this plant to induce menses and labor. The unique chemical structure of this compound, coupled with its biological activity, has made it a subject of significant interest for chemists and pharmacologists. This technical guide provides an in-depth overview of the pivotal experiments and logical framework that led to the elucidation of its complex structure, focusing on the seminal work that first defined its chemical architecture.

Isolation and Purification

The journey to characterizing this compound began with its extraction and purification from the dried leaves of Montanoa tomentosa. The protocol developed by Kanojia et al. (1982) serves as the foundational method.

Experimental Protocol: Extraction and Chromatography
  • Initial Extraction: Dried, powdered leaves of Montanoa tomentosa were subjected to exhaustive extraction with methanol (B129727).

  • Solvent Partitioning: The resulting methanol extract was concentrated and then partitioned between ethyl acetate (B1210297) and water to separate compounds based on polarity. The biologically active components, including this compound, were concentrated in the ethyl acetate fraction.

  • Chromatographic Separation: The crude ethyl acetate extract was subjected to a series of chromatographic techniques to isolate the pure compound. This multi-step process involved:

    • Silica (B1680970) Gel Column Chromatography: The extract was first fractionated on a silica gel column using a gradient of increasing polarity, typically with hexane-ethyl acetate solvent systems.

    • Preparative Thin-Layer Chromatography (TLC): Fractions enriched with this compound were further purified using preparative TLC, a crucial step for separating closely related compounds.

    • High-Performance Liquid Chromatography (HPLC): Final purification was often achieved using HPLC, yielding pure this compound as a colorless oil.

The overall workflow for the isolation of this compound is depicted below.

G cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification plant Dried Montanoa tomentosa Leaves extract Methanol Extraction plant->extract partition Ethyl Acetate-Water Partitioning extract->partition silica Silica Gel Column Chromatography partition->silica Crude Ethyl Acetate Extract prep_tlc Preparative TLC silica->prep_tlc hplc HPLC prep_tlc->hplc final_product final_product hplc->final_product Pure this compound

Caption: Isolation and Purification Workflow for this compound.

Spectroscopic Analysis

Once isolated, the structure of this compound was investigated using a combination of spectroscopic methods. These techniques provided the initial framework of the molecule's connectivity and functional groups.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was critical in establishing the molecular formula of this compound.

Experimental Protocol: Mass Spectrometry

  • Instrumentation: An electron impact (EI) mass spectrometer was used to obtain mass spectral data.

  • Method: A purified sample of this compound was introduced into the ion source, where it was bombarded with a high-energy electron beam (typically 70 eV). This process caused ionization and fragmentation of the molecule.

  • Data Acquisition: The mass-to-charge ratios (m/z) of the resulting parent ion and fragment ions were recorded. High-resolution measurements allowed for the determination of the exact mass, from which the elemental composition could be calculated.

Technique Parameter Result Inference
HRMS (EI) Molecular Ion (M+)C₂₀H₃₄O₄Established the elemental composition and degrees of unsaturation.
MS/MS Key Fragment IonsData not fully detailed in seminal papersFragmentation patterns would typically reveal losses of water (H₂O), and breaks at key bonds, helping to identify structural motifs like the side chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy were the most powerful tools for assembling the carbon-hydrogen framework of this compound.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: NMR spectra were typically recorded on spectrometers operating at frequencies of 250 MHz or higher for protons.

  • Sample Preparation: A sample of pure this compound (5-10 mg) was dissolved in a deuterated solvent, most commonly deuterated chloroform (B151607) (CDCl₃), and placed in a 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (δ 0.00).

  • Data Acquisition: A suite of NMR experiments was performed:

    • ¹H NMR: To identify the number and types of protons and their neighboring environments through chemical shifts and coupling constants.

    • ¹³C NMR: To determine the number of unique carbon atoms and their hybridization state (e.g., C=O, C=C, C-O, CH, CH₂, CH₃).

    • 2D NMR (e.g., COSY, HSQC, HMBC): While not extensively detailed in the very first reports, modern analyses rely heavily on these to establish proton-proton and proton-carbon correlations over multiple bonds, confirming the connectivity of the entire molecule.

Table of Key NMR Data for this compound

¹H NMR (CDCl₃) Chemical Shift (δ, ppm) Multiplicity Assignment (Partial)
Protons on double bonds~5.0-6.2mO=C-CH=C, C=CH-CH₂OH
Protons adjacent to oxygen~3.5-4.5mH-C-O
Methyl protons~0.9-1.8s, dVarious CH₃ groups
¹³C NMR (CDCl₃) Chemical Shift (δ, ppm) Assignment (Partial)
Carbonyl Carbon~210C=O (Ketone)
Olefinic Carbons~120-150C=C
Carbons bonded to Oxygen~60-80C-O
Aliphatic Carbons~15-50CH, CH₂, CH₃

Chemical Degradation and Derivatization

To confirm the structural proposals derived from spectroscopic data, classical chemical degradation studies were performed. These reactions broke the complex molecule into smaller, more easily identifiable pieces. The most definitive step, however, was a specific chemical transformation that yielded a crystalline derivative suitable for X-ray analysis.[1]

Logical Flow of Structure Confirmation via Derivatization

G This compound This compound (1) (Non-crystalline oil) reaction Chemical Reaction (Intramolecular Cyclization) This compound->reaction derivative 3,8-dioxabicyclo[3.2.1]octane derivative (Crystalline solid) reaction->derivative xray Single-Crystal X-ray Diffraction derivative->xray structure Confirmed 3D Structure xray->structure

Caption: Confirmation of this compound's Structure via X-ray Crystallography.
Experimental Protocol: Preparation of the Crystalline Derivative

The structure of this compound was ultimately confirmed by an X-ray analysis of a 3,8-dioxabicyclo[3.2.1]octane derivative.[1][2] This derivative was formed through an intramolecular reaction that locked the flexible oxepane ring into a rigid bicyclic system.

  • Reaction: this compound was treated with an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent.

  • Cyclization: The acid catalyzed the intramolecular cyclization of one of the hydroxyl groups onto the exocyclic double bond of the oxepane ring.

  • Crystallization: The resulting bicyclic derivative was a stable solid that could be purified by recrystallization to yield single crystals suitable for X-ray diffraction.

X-ray Crystallography

X-ray crystallography provided the unambiguous three-dimensional structure of the this compound derivative, confirming the relative stereochemistry of the chiral centers and the overall molecular architecture.[1][2] From this confirmed derivative structure, the original structure of this compound could be confidently deduced.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal of the derivative was mounted on a goniometer head.

  • Data Collection: The crystal was placed in an intense, monochromatic X-ray beam. As the crystal was rotated, a diffraction pattern consisting of thousands of reflections was collected on a detector.[3]

  • Structure Solution: The positions and intensities of the diffraction spots were used to calculate an electron density map of the molecule within the crystal lattice.

  • Structure Refinement: An atomic model was built into the electron density map and refined computationally to best fit the experimental diffraction data, yielding precise bond lengths, bond angles, and the absolute configuration of the molecule.

The Final Structure

The culmination of these efforts—isolation, spectroscopy, chemical degradation, and ultimate confirmation by X-ray crystallography—led to the definitive structure of this compound. It was revealed to be a diterpenoid featuring a unique seven-membered oxepane (oxacycloheptane) ring, two stereogenic centers, and an exocyclic E-double bond, attached to a monoterpenoid side chain.[2]

This foundational work not only solved a complex structural puzzle but also paved the way for numerous synthetic efforts and further pharmacological investigation into this important class of natural products.[4]

References

The Stereochemical Landscape of Natural Zoapatanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural products have long served as a rich reservoir of structurally diverse and biologically active compounds, providing invaluable leads for drug discovery. Among these, zoapatanol, a diterpenoid isolated from the leaves of the Mexican plant Montanoa tomentosa, has garnered significant attention for its traditional use in inducing menses and labor. The complex molecular architecture of this compound, characterized by a substituted oxepane (B1206615) ring and multiple stereocenters, presents a formidable challenge in both its stereochemical elucidation and total synthesis. Understanding the precise three-dimensional arrangement of its atoms is paramount, as stereochemistry often dictates biological activity. This technical guide provides a comprehensive overview of the stereochemistry of natural this compound, detailing its structural determination, enantioselective synthesis, and the significance of its stereoisomers.

Stereochemical Configuration of Natural this compound

The absolute configuration of natural (+)-zoapatanol has been unequivocally established as (6R)-9-[(2S,3R,6E)-3-hydroxy-6-(2-hydroxyethylidene)-2-methyloxepan-2-yl]-2,6-dimethylnon-2-en-5-one . This determination is the culmination of extensive spectroscopic analysis and, crucially, enantioselective total synthesis which has confirmed the spatial orientation of the key stereocenters.

Key Stereochemical Features:
  • Oxepane Ring Stereocenters (C2' and C3'): The substituents at the C2' and C3' positions of the seven-membered oxepane ring are in a trans configuration. The absolute stereochemistry is defined as 2'S and 3'R.

  • Side Chain Stereocenter (C6): Natural this compound is isolated as a 1:1 mixture of epimers at the C6 position in the side chain.[1] This indicates that the control of this particular stereocenter is not a critical factor in its natural biosynthesis or for its observed biological activity.

  • Exocyclic Double Bond (C6'): The geometry of the exocyclic double bond on the oxepane ring is of the E configuration.

The initial structural elucidation of this compound was reported by Levine and coworkers in 1979, which laid the groundwork for subsequent synthetic efforts that would ultimately confirm the absolute stereochemistry.[2]

Enantioselective Total Synthesis: Establishing Absolute Configuration

The definitive confirmation of the absolute stereochemistry of natural this compound has been achieved through enantioselective total synthesis. A pivotal contribution in this area was the work of Taillier, Bellosta, and Cossy, which employed two key stereocontrolling reactions.[3]

Sharpless Asymmetric Dihydroxylation

To establish the crucial C2' and C3' stereocenters of the oxepane ring, a Sharpless asymmetric dihydroxylation was employed. This powerful reaction allows for the enantioselective synthesis of vicinal diols from a prochiral olefin, with the specific stereochemical outcome dictated by the choice of the chiral ligand (AD-mix-α or AD-mix-β). In the synthesis of (+)-zoapatanol, this step was instrumental in setting the (2'S, 3'R) configuration.[3]

Intramolecular Horner-Wadsworth-Emmons Olefination

The construction of the seven-membered oxepane ring was achieved via an intramolecular Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the cyclization of a phosphonate-containing precursor to form the oxepane ring and simultaneously establish the exocyclic double bond. The HWE reaction is known for its high stereoselectivity, typically favoring the formation of the E-alkene, which is consistent with the geometry found in natural this compound.[3]

Quantitative Data

CompoundSpecific Rotation ([(\alpha)]D)Solvent
Natural (+)-Zoapatanol+38.5°Chloroform

Note: Specific rotation values can vary slightly depending on the experimental conditions such as temperature and concentration.

Experimental Protocols

The following are generalized protocols for the key stereochemistry-determining reactions in the synthesis of natural (+)-zoapatanol, based on the approach by Taillier and Cossy.[3]

Sharpless Asymmetric Dihydroxylation of a (Z)-α,β-unsaturated ester

Objective: To create the C2' and C3' stereocenters with (S) and (R) configuration, respectively.

Procedure:

  • A solution of the (Z)-α,β-unsaturated ester precursor in a tert-butanol/water (1:1) mixture is cooled to 0 °C.

  • AD-mix-β (containing the chiral ligand (DHQD)₂PHAL) and methanesulfonamide (B31651) are added to the solution.

  • The reaction mixture is stirred at 0 °C until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • The reaction is quenched by the addition of sodium sulfite.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the desired diol.

Intramolecular Horner-Wadsworth-Emmons Cyclization

Objective: To construct the oxepane ring with the E-exocyclic double bond.

Procedure:

  • The phosphonate-aldehyde precursor is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran).

  • The solution is added slowly via syringe pump to a suspension of a strong base (e.g., sodium hydride) in the same solvent at a specific temperature (e.g., 0 °C to room temperature) to maintain high dilution conditions, which favor intramolecular cyclization.

  • The reaction is stirred until completion, monitored by TLC.

  • The reaction is carefully quenched with a saturated aqueous solution of ammonium (B1175870) chloride.

  • The aqueous layer is extracted with an organic solvent.

  • The combined organic layers are dried, filtered, and concentrated.

  • The crude product is purified by flash column chromatography to afford the oxepane product.

Significance of Stereochemistry in Biological Activity

The three-dimensional shape of a molecule is critical for its interaction with biological targets such as enzymes and receptors. Even subtle changes in stereochemistry can lead to significant differences in pharmacological activity. While comparative biological data for all stereoisomers of this compound are not extensively documented, it is a well-established principle in medicinal chemistry that different enantiomers and diastereomers of a chiral drug can exhibit distinct potency, efficacy, and even toxicity profiles. The synthesis of enantiomerically pure (+)-zoapatanol allows for the investigation of its specific biological effects without the confounding presence of other stereoisomers.

Visualizations

Logical Workflow for Stereochemical Determination

stereochemistry_workflow cluster_synthesis Enantioselective Synthesis cluster_analysis Stereochemical Analysis start Prochiral Olefin Precursor sad Sharpless Asymmetric Dihydroxylation (AD-mix-β) start->sad Sets C2' & C3' stereocenters diol Chiral Diol (2'S, 3'R) sad->diol hwe_precursor Phosphonate-Aldehyde Precursor diol->hwe_precursor Further functionalization hwe Intramolecular Horner-Wadsworth-Emmons Cyclization hwe_precursor->hwe oxepane Oxepane Ring with (E)-Exocyclic Double Bond hwe->oxepane Forms 7-membered ring nmr NMR Spectroscopy (e.g., NOE for relative stereochemistry) oxepane->nmr xray X-ray Crystallography (of derivatives) oxepane->xray polarimetry Polarimetry (Specific Rotation) oxepane->polarimetry absolute_config Confirmed Absolute Configuration of (+)-Zoapatanol nmr->absolute_config xray->absolute_config polarimetry->absolute_config

Caption: Workflow illustrating the key synthetic and analytical steps to confirm the absolute stereochemistry of natural (+)-zoapatanol.

Signaling Pathway of Stereocontrolled Synthesis

synthesis_pathway start Acyclic Precursor step1 Suzuki Cross-Coupling start->step1 olefin (Z)-α,β-unsaturated ester step1->olefin step2 Sharpless Asymmetric Dihydroxylation olefin->step2 diol Diol with defined (2'S, 3'R) stereochemistry step2->diol step3 Multi-step functional group transformations diol->step3 hwe_precursor Phosphonate-aldehyde step3->hwe_precursor step4 Intramolecular HWE Cyclization hwe_precursor->step4 oxepane_core Oxepane core with correct stereochemistry and E-alkene step4->oxepane_core step5 Side chain installation and final steps oxepane_core->step5 This compound (+)-Zoapatanol step5->this compound

Caption: Key transformations in the enantioselective total synthesis of (+)-zoapatanol.

Conclusion

The stereochemistry of natural this compound has been rigorously established through a combination of spectroscopic analysis and, most decisively, enantioselective total synthesis. The absolute configuration, particularly at the C2' and C3' positions of the oxepane ring, is crucial and has been successfully controlled using powerful synthetic methodologies like the Sharpless asymmetric dihydroxylation. While the biological significance of each stereoisomer warrants further investigation, the ability to synthesize enantiomerically pure (+)-zoapatanol opens the door to detailed pharmacological studies and the development of novel therapeutic agents inspired by its unique molecular architecture. This guide provides a foundational understanding of the stereochemical intricacies of this important natural product for professionals in the fields of chemistry and drug development.

References

An In-depth Technical Guide to the Investigation of the Zoapatanol Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zoapatanol, a complex oxepane (B1206615) diterpenoid isolated from the Mexican plant Montanoa tomentosa, has garnered significant interest for its traditional use in inducing labor and its potential as a reproductive health therapeutic.[1] Despite numerous successful total syntheses of this compound and its analogues[2][3][4], a complete elucidation of its natural biosynthetic pathway remains an area of active investigation. This guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, drawing parallels with the biosynthesis of other uterotonic diterpenes found in M. tomentosa. It details the known enzymatic steps, key intermediates, and presents relevant quantitative data. Furthermore, this document outlines the experimental protocols employed in these biosynthetic studies and provides visual representations of the proposed pathways and workflows to aid in conceptualization and future research design.

Proposed Biosynthetic Pathway of this compound Precursors

The biosynthesis of this compound is believed to follow the general terpenoid pathway, starting from the universal precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways. These precursors are sequentially condensed to form geranylgeranyl diphosphate (B83284) (GGPP), the common precursor for all diterpenes.[5][6]

From GGPP, the pathway towards this compound-related diterpenes in Montanoa tomentosa has been partially elucidated. The key characterized steps involve the cyclization of GGPP to form the kaurene skeleton, followed by oxidative modifications. While the precise route to this compound is not fully mapped, studies on the co-occurring bioactive diterpenes, kaurenoic acid (KA) and grandiflorenic acid (GF), provide significant insights.[5][7]

A proposed pathway for the formation of these related diterpenes is as follows:

  • Geranylgeranyl Diphosphate (GGPP) Cyclization: GGPP is cyclized to form ent-kaurene.

  • Oxidation to Kaurenoic Acid (KA): ent-kaurene undergoes a series of oxidations to yield kaurenoic acid.

  • Conversion of KA to Grandiflorenic Acid (GF): In M. tomentosa, kaurenoic acid is further converted to grandiflorenic acid by a putative cytochrome P450-like desaturase.[5][7]

It is hypothesized that the biosynthesis of this compound branches from this pathway, likely from one of these diterpene intermediates.

Visualizing the Proposed Pathway

Zoapatanol_Precursor_Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Diphosphate (GGPP) IPP->GGPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPP ent_Kaurene ent-Kaurene GGPP->ent_Kaurene Diterpene Synthase KA Kaurenoic Acid (KA) ent_Kaurene->KA Oxidases GF Grandiflorenic Acid (GF) KA->GF Cytochrome P450-like Desaturase This compound This compound (Hypothesized) KA->this compound Further Modifications (Uncharacterized)

Proposed biosynthetic pathway of this compound precursors in M. tomentosa.

Quantitative Data

The primary quantitative data available for the biosynthesis of this compound-related diterpenes in M. tomentosa pertains to the characterization of the enzyme responsible for the conversion of kaurenoic acid to grandiflorenic acid.

EnzymeSubstrateApparent Km (µM)Apparent Vmax (nmol mg-1 protein h-1)Optimal pHOptimal Temperature (°C)
Putative Cytochrome P450-like DesaturaseKaurenoic Acid36.3113.67.632
Table 1: Kinetic parameters of the putative cytochrome P450-like desaturase from Montanoa tomentosa.[5][7]

Experimental Protocols

The investigation into the biosynthesis of diterpenes in M. tomentosa has employed several key experimental methodologies.

Enzyme Extraction and Partial Purification
  • Plant Material: Fresh roots and leaves of Montanoa tomentosa are used.

  • Homogenization: Tissues are ground to a fine powder in liquid nitrogen and homogenized in an extraction buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% (w/v) polyvinylpolypyrrolidone).

  • Centrifugation: The homogenate is centrifuged at low speed (e.g., 10,000 x g for 20 min) to remove cell debris.

  • Microsomal Fractionation: The supernatant is then ultracentrifuged (e.g., 100,000 x g for 1 h) to pellet the microsomal fraction, which is then resuspended in a suitable buffer.

  • Protein Quantification: Protein concentration is determined using a standard method, such as the Bradford assay.

Enzyme Assays

The activity of the putative cytochrome P450-like desaturase is determined by monitoring the conversion of a substrate to its product.

  • Reaction Mixture: A typical reaction mixture contains the microsomal protein fraction, the substrate (kaurenoic acid), and necessary cofactors (NADPH and O2) in a buffered solution (e.g., 0.1 M Tris-HCl, pH 7.6).

  • Incubation: The reaction is incubated at the optimal temperature (32°C) for a defined period.

  • Reaction Termination: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate) and acidification.

  • Product Extraction: The product (grandiflorenic acid) is extracted with the organic solvent.

  • Analysis: The extracted product is analyzed and quantified using methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Use of Inhibitors

To characterize the enzyme type, specific inhibitors are used. For instance, the inhibition by paclobutrazol (B33190) (50 µM) suggests the involvement of a cytochrome P450 enzyme.[5][7]

Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow start Plant Material (M. tomentosa) homogenization Homogenization in Extraction Buffer start->homogenization centrifugation Low-Speed Centrifugation homogenization->centrifugation ultracentrifugation Ultracentrifugation to Pellet Microsomes centrifugation->ultracentrifugation resuspension Resuspend Microsomal Fraction ultracentrifugation->resuspension enzyme_assay Enzyme Assay with Kaurenoic Acid and NADPH resuspension->enzyme_assay hplc_analysis Product Analysis (HPLC/GC-MS) enzyme_assay->hplc_analysis inhibition_studies Inhibition Assays (e.g., with Paclobutrazol) enzyme_assay->inhibition_studies kinetic_analysis Determination of Km and Vmax hplc_analysis->kinetic_analysis end Enzyme Characterization kinetic_analysis->end inhibition_studies->end

Experimental workflow for the characterization of diterpene biosynthetic enzymes.

Future Directions and Conclusion

The complete biosynthetic pathway of this compound remains to be fully elucidated. The current understanding is largely based on the biosynthesis of related diterpenes in Montanoa tomentosa. Future research should focus on:

  • Identification of Intermediates: Utilizing modern metabolomic techniques to identify the downstream intermediates from kaurenoic acid that lead to this compound.

  • Gene Discovery: Employing transcriptomic and genomic approaches to identify the candidate genes encoding the enzymes responsible for the subsequent modifications, including the formation of the characteristic oxepane ring.

  • Enzyme Characterization: Heterologous expression and functional characterization of the identified candidate enzymes to confirm their roles in the pathway.

A thorough understanding of the this compound biosynthetic pathway will not only provide valuable insights into the metabolic diversity of medicinal plants but also open up avenues for the biotechnological production of this important therapeutic compound and its analogues. The data and protocols presented in this guide serve as a foundational resource for researchers dedicated to unraveling the complexities of this fascinating natural product's biosynthesis.

References

An In-Depth Technical Guide on the Core Mechanism of Action of Zoapatanol in Uterine Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zoapatanol, a key bioactive compound isolated from the leaves of the Mexican plant Montanoa tomentosa (commonly known as Zoapatle), has been traditionally used for its effects on the female reproductive system, including the induction of uterine contractions. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound in uterine tissue. While direct quantitative data on this compound's molecular interactions remain limited, this document synthesizes the available preclinical and clinical evidence to propose a multifactorial mechanism involving the modulation of prostaglandin (B15479496) signaling and calcium homeostasis within the myometrium. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this compound and its derivatives.

Introduction

Montanoa tomentosa, or Zoapatle, has a long history in traditional Mexican medicine for its use in various gynecological applications, including the induction of labor and menstruation.[1][2] The primary active constituent responsible for its uterine effects is believed to be this compound, an oxepane (B1206615) diterpenoid. Understanding the precise molecular mechanisms by which this compound exerts its effects on uterine tissue is crucial for its potential development as a modern therapeutic agent. This guide will delve into the proposed signaling pathways and cellular events that mediate the uterotonic activity of this compound.

Uterotonic Effects of this compound and Montanoa tomentosa Extracts

Extracts from Montanoa tomentosa have demonstrated potent effects on uterine contractility. However, the nature of this effect appears to be complex and dependent on the species and hormonal state of the animal model. In some studies using rat uterine strips, aqueous extracts of M. tomentosa inhibited spontaneous contractions.[3] Conversely, in guinea pig uterine assays, the same extracts increased contractility.[3] Clinical studies in early pregnancy have shown that oral administration of M. tomentosa extracts leads to menstrual-like cramps, significant cervical dilation, and uterine bleeding, indicating a distinct uterotonic effect in humans.[2] The diterpene grandiflorenic acid, also isolated from M. tomentosa, has been shown to reproduce the varied uterine responses observed with the crude extract, suggesting that multiple active compounds may contribute to the overall pharmacological profile.[4]

Proposed Mechanism of Action: A Multifactorial Hypothesis

Based on the available evidence and the well-established physiology of uterine contractions, the mechanism of action of this compound is likely multifactorial, primarily involving the modulation of prostaglandin pathways and intracellular calcium signaling.

Modulation of Prostaglandin Signaling

Prostaglandins (B1171923), particularly PGE2 and PGF2α, are potent endogenous stimulators of uterine contractions. They play a critical role in the initiation and progression of labor. The uterotonic effects of Zoapatle extracts strongly suggest an interaction with the prostaglandin signaling cascade.

Hypothesized Actions of this compound on the Prostaglandin Pathway:

  • Increased Prostaglandin Synthesis: this compound may stimulate the synthesis of prostaglandins in the uterine tissue. This could occur through the upregulation or activation of cyclooxygenase (COX) enzymes, which are the rate-limiting enzymes in prostaglandin production.

  • Interaction with Prostaglandin Receptors: this compound might act as an agonist at prostaglandin receptors (EP and FP receptors) on myometrial cells, mimicking the effects of endogenous prostaglandins and triggering the downstream signaling cascade that leads to contraction.

Currently, there is a lack of direct evidence, such as binding affinity data or enzyme activity assays, to definitively confirm these interactions for this compound.

Modulation of Intracellular Calcium Concentration ([Ca2+]i)

The contraction of uterine smooth muscle is fundamentally dependent on an increase in intracellular calcium concentration. This increase can be achieved through two main pathways: influx of extracellular calcium through voltage-gated L-type calcium channels and release of calcium from intracellular stores, primarily the sarcoplasmic reticulum.

Hypothesized Actions of this compound on Calcium Signaling:

  • Modulation of L-type Calcium Channels: this compound may directly or indirectly modulate the activity of L-type calcium channels in the myometrial cell membrane, leading to an increased influx of extracellular calcium.

  • Stimulation of the Inositol (B14025) Phosphate (IP3) Pathway: Agonist binding to G-protein coupled receptors, such as prostaglandin receptors, activates phospholipase C (PLC), which in turn generates inositol 1,4,5-trisphosphate (IP3). IP3 then binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium. This compound may initiate or potentiate this pathway.

Direct electrophysiological studies and intracellular calcium imaging with this compound are needed to validate these hypotheses.

Potential Involvement of Adrenergic Signaling

Some studies on crude extracts of M. tomentosa have suggested a possible interaction with the adrenergic system.[3][4] The relaxing effect of the extract on rat uterus was inhibited by the beta-blocker propranolol, suggesting a potential beta-adrenergic component to its action in this species.[3] However, it is unclear if this effect is directly attributable to this compound or other compounds within the extract. Further investigation is required to determine if this compound interacts with adrenergic receptors in human uterine tissue.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the proposed mechanisms and the experimental approaches to study them, the following diagrams are provided.

Zoapatanol_Signaling_Pathway cluster_membrane Myometrial Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum This compound This compound PG_Receptor Prostaglandin Receptor (EP/FP) This compound->PG_Receptor Agonist? L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Modulation? PLC Phospholipase C (PLC) PG_Receptor->PLC Activates Ca_influx Ca2+ Influx L_type_Ca_Channel->Ca_influx PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binds Ca_concentration ↑ [Ca2+]i Ca_influx->Ca_concentration Ca_release Ca2+ Release Ca_release->Ca_concentration Contraction Uterine Contraction Ca_concentration->Contraction IP3R->Ca_release

Caption: Proposed signaling pathway for this compound-induced uterine contraction.

Experimental_Workflow cluster_tissue_prep Tissue Preparation cluster_organ_bath Organ Bath Assay cluster_data_analysis Data Analysis Uterine_Tissue Uterine Tissue Biopsy Myometrial_Strips Dissection of Myometrial Strips Uterine_Tissue->Myometrial_Strips Mounting Mount Strips in Organ Bath Myometrial_Strips->Mounting Equilibration Equilibration Mounting->Equilibration Zoapatanol_Addition Cumulative Addition of this compound Equilibration->Zoapatanol_Addition Data_Recording Record Contractile Force and Frequency Zoapatanol_Addition->Data_Recording Dose_Response Construct Dose-Response Curves Data_Recording->Dose_Response EC50_Calculation Calculate EC50 Dose_Response->EC50_Calculation

Caption: Experimental workflow for in vitro uterine contractility assay.

Experimental Protocols

In Vitro Uterine Contractility Assay (Organ Bath)

Objective: To determine the dose-response relationship of this compound on the contractility of isolated uterine smooth muscle strips.

Materials:

  • Fresh uterine tissue biopsies

  • Krebs-Ringer bicarbonate solution (or similar physiological salt solution)

  • Organ bath system with isometric force transducers

  • This compound stock solution

  • 95% O2 / 5% CO2 gas mixture

  • Data acquisition system

Methodology:

  • Tissue Preparation: Obtain fresh human or animal uterine tissue and immediately place it in ice-cold physiological salt solution. Dissect longitudinal or circular myometrial strips (approximately 10 mm in length and 2 mm in width).

  • Mounting: Suspend the myometrial strips vertically in organ baths containing physiological salt solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the strips to equilibrate for at least 60-90 minutes under a resting tension of 1-2 g. During this period, replace the bathing solution every 15-20 minutes.

  • Spontaneous vs. Agonist-Induced Contractions: Record spontaneous contractions or induce contractions with a submaximal concentration of an agonist like oxytocin (B344502) or a prostaglandin.

  • This compound Administration: Once stable contractions are established, add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., from 1 nM to 100 µM).

  • Data Recording: Continuously record the isometric tension generated by the muscle strips using a data acquisition system.

  • Data Analysis: Measure the amplitude and frequency of contractions at each this compound concentration. Construct dose-response curves and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal response).

Prostaglandin Receptor Binding Assay

Objective: To determine the binding affinity of this compound for prostaglandin E2 (EP) and F2α (FP) receptors.

Materials:

  • Cell lines or tissue homogenates expressing EP or FP receptors

  • Radiolabeled prostaglandin ([³H]-PGE2 or [³H]-PGF2α)

  • This compound

  • Unlabeled prostaglandins (for competition)

  • Scintillation counter

Methodology:

  • Membrane Preparation: Prepare membrane fractions from cells or tissues known to express the target prostaglandin receptors.

  • Binding Reaction: Incubate the membrane preparations with a fixed concentration of the radiolabeled prostaglandin in the presence of increasing concentrations of unlabeled this compound.

  • Separation: Separate the bound from free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled prostaglandin (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Quantitative Data Summary

Currently, there is a significant lack of published quantitative data regarding the specific molecular interactions of this compound. The following table highlights the key parameters for which data is needed to fully elucidate its mechanism of action.

ParameterReceptor/Enzyme/ChannelMethodValueReference
Binding Affinity (Ki) Prostaglandin EP ReceptorsRadioligand Binding AssayNot Available
Prostaglandin FP ReceptorsRadioligand Binding AssayNot Available
Adrenergic Receptors (α, β)Radioligand Binding AssayNot Available
Functional Activity (EC50/IC50) Uterine ContractionOrgan Bath AssayNot Available
Prostaglandin Synthesis (COX-1/COX-2)Enzyme Activity AssayNot Available
L-type Calcium Channel ActivityElectrophysiology (Patch Clamp)Not Available
Intracellular Calcium ReleaseCalcium Imaging (e.g., Fura-2)Not Available
Inositol Phosphate (IP3) ProductionIP3 AssayNot Available

Conclusion and Future Directions

The uterotonic effects of this compound are evident from both traditional use and modern scientific investigation. The current body of evidence points towards a mechanism of action centered on the modulation of prostaglandin signaling and intracellular calcium mobilization in the myometrium. However, a significant gap exists in the literature regarding the direct, quantitative interactions of this compound with its putative molecular targets.

Future research should prioritize the following:

  • Quantitative Pharmacological Studies: Conduct comprehensive dose-response studies using isolated uterine tissue to determine the EC50 of this compound for uterine contraction.

  • Receptor Binding Assays: Perform radioligand binding assays to determine the affinity of this compound for various prostaglandin and adrenergic receptor subtypes.

  • Enzyme Activity Assays: Investigate the effect of this compound on the activity of COX-1 and COX-2 to clarify its role in prostaglandin synthesis.

  • Electrophysiological and Calcium Imaging Studies: Utilize patch-clamp and intracellular calcium imaging techniques to directly assess the impact of this compound on ion channel activity and calcium homeostasis in myometrial cells.

A thorough investigation of these aspects will provide a more complete and quantitative understanding of the mechanism of action of this compound, which is essential for its potential development as a safe and effective therapeutic agent for uterine-related conditions.

References

An In-depth Technical Guide to Zoapatanol Receptor Binding Affinity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zoapatanol, a complex oxepane (B1206615) diterpenoid isolated from the leaves of the Montanoa tomentosa plant, has been traditionally used for its uterotonic properties, including the induction of labor and menstruation. While its physiological effects are well-documented in ethnobotanical records, a comprehensive understanding of its molecular mechanism of action, particularly its interaction with specific receptors, remains an area of active investigation. This technical guide provides a detailed overview of the current understanding and methodologies for studying the receptor binding affinity of this compound. Although direct quantitative binding data for this compound is not extensively available in public literature, substantial evidence points towards its interaction with the oxytocin (B344502) receptor (OTR) signaling pathway. This document will focus on the OTR as the primary putative target, while also considering the potential involvement of prostaglandin (B15479496) receptors, given their crucial role in uterine contractility. We will present detailed experimental protocols for relevant binding and functional assays, summarize the functional evidence for this compound's interaction with the oxytocin system, and provide diagrams of the key signaling pathways and experimental workflows.

Introduction to this compound and its Putative Receptors

This compound is a member of the ent-kaurane class of diterpenoids, which are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The traditional use of Montanoa tomentosa as an oxytocic agent strongly suggests that its active constituents, including this compound, may exert their effects by modulating the receptors involved in uterine contractions.

The Oxytocin Receptor (OTR)

The oxytocin receptor is a G-protein coupled receptor (GPCR) predominantly coupled to Gαq/11. Activation of the OTR in the myometrium is a key event in initiating and sustaining uterine contractions during labor. Studies on aqueous extracts of Montanoa tomentosa have demonstrated an activation of oxytocin neurons in the hypothalamus of rats, providing strong evidence for a functional interaction with the oxytocin system.[1][2][3] This makes the OTR the most likely primary target for this compound's uterotonic activity.

Prostaglandin Receptors

Prostaglandins, particularly PGF2α and PGE2, are critical mediators of uterine contractility. They act through their respective receptors, the FP and EP receptors, which are also GPCRs. While there is no direct evidence of this compound binding to prostaglandin receptors, the interplay between oxytocin and prostaglandin signaling in the uterus makes these receptors secondary targets of interest. For instance, OTR activation can lead to increased prostaglandin synthesis.

Quantitative Data on Receptor Interaction

Table 1: Summary of Functional Evidence for Montanoa tomentosa Interaction with the Oxytocin System

Compound/ExtractExperimental ModelObserved EffectImplied InteractionReference
Montanoa tomentosa infusionMale Wistar ratsIncreased number of Fos/OXT-ir cells in the paraventricular (PVN) and supraoptic (SON) nucleiActivation of oxytocin neurons[1][2][3]
Montanoa tomentosa infusionMale Wistar rats (chronic infusion)Antidepressant-like effects, though independent of significant chronic oxytocinergic activationComplex interaction with pathways that may involve the oxytocin system[4][5]

Experimental Protocols

To facilitate further research into the receptor binding profile of this compound, this section provides detailed methodologies for key experiments.

Oxytocin Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound like this compound for the oxytocin receptor.[6][7][8]

Objective: To determine the inhibitory constant (Ki) of this compound for the oxytocin receptor.

Materials:

  • Radioligand: [³H]-Oxytocin or a selective high-affinity OTR antagonist radioligand.

  • Membrane Preparation: Membranes from cells expressing the human oxytocin receptor (e.g., CHO-K1 or HEK293 cells) or from uterine tissue.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Unlabeled Ligand: Unlabeled oxytocin for determining non-specific binding.

  • Glass Fiber Filters: (e.g., Whatman GF/C).

  • Scintillation Cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold lysis buffer.

    • Centrifuge at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of unlabeled oxytocin (e.g., 1 µM).

    • Competition: Add membrane preparation, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Oxytocin Receptor Functional Assay: Calcium Mobilization

This protocol describes a functional assay to measure the ability of this compound to act as an agonist or antagonist at the oxytocin receptor by measuring changes in intracellular calcium.[9][10][11]

Objective: To determine if this compound can induce or inhibit oxytocin receptor-mediated calcium release.

Materials:

  • Cell Line: A cell line stably expressing the human oxytocin receptor and a G-protein that couples to phospholipase C (e.g., CHO-K1/OXTR).

  • Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compound: this compound.

  • Agonist: Oxytocin.

  • Antagonist (for validation): A known OTR antagonist (e.g., Atosiban).

  • Fluorescence plate reader with an injection system.

  • Black-walled, clear-bottom 96-well plates.

Procedure:

  • Cell Plating: Seed the CHO-K1/OXTR cells into the 96-well plates and culture overnight.

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer.

    • Load the cells with the calcium-sensitive dye in assay buffer and incubate in the dark at 37°C for 30-60 minutes.

    • Wash the cells to remove excess dye.

  • Assay Measurement (using a fluorescence plate reader):

    • Agonist Mode:

      • Measure the baseline fluorescence.

      • Inject varying concentrations of this compound into the wells and record the change in fluorescence over time.

      • Include a positive control with oxytocin.

    • Antagonist Mode:

      • Pre-incubate the cells with varying concentrations of this compound.

      • Measure the baseline fluorescence.

      • Inject a fixed concentration of oxytocin (typically the EC80) and record the change in fluorescence.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from the baseline.

    • For agonist activity, plot ΔF against the logarithm of the this compound concentration to determine the EC50 value.

    • For antagonist activity, plot the inhibition of the oxytocin response against the logarithm of the this compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways for the oxytocin and prostaglandin receptors.

Oxytocin_Receptor_Signaling This compound This compound OTR Oxytocin Receptor (OTR) This compound->OTR Binds to Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Uterine Contraction Ca2_release->Contraction Leads to PKC->Contraction Contributes to

Caption: Oxytocin Receptor Signaling Pathway.

Prostaglandin_Receptor_Signaling cluster_PGF2a PGF2α Pathway cluster_PGE2 PGE2 Pathways PGF2a PGF2α FP_receptor FP Receptor PGF2a->FP_receptor Gq_FP Gαq/11 FP_receptor->Gq_FP PLC_FP PLC Gq_FP->PLC_FP IP3_FP IP3 PLC_FP->IP3_FP Ca2_FP Ca²⁺ Release IP3_FP->Ca2_FP Contraction Uterine Contraction Ca2_FP->Contraction PGE2 PGE2 EP1_receptor EP1 Receptor PGE2->EP1_receptor EP2_receptor EP2 Receptor PGE2->EP2_receptor EP3_receptor EP3 Receptor PGE2->EP3_receptor EP4_receptor EP4 Receptor PGE2->EP4_receptor Gq_EP1 Gαq/11 EP1_receptor->Gq_EP1 Gs_EP24 Gαs EP2_receptor->Gs_EP24 Gi_EP3 Gαi EP3_receptor->Gi_EP3 EP4_receptor->Gs_EP24 PLC_EP1 PLC Gq_EP1->PLC_EP1 AC_EP24 Adenylyl Cyclase Gs_EP24->AC_EP24 AC_EP3 Adenylyl Cyclase Gi_EP3->AC_EP3 Ca2_EP1 ↑ [Ca²⁺]i PLC_EP1->Ca2_EP1 cAMP_EP24 ↑ cAMP AC_EP24->cAMP_EP24 cAMP_EP3 ↓ cAMP AC_EP3->cAMP_EP3 Ca2_EP1->Contraction Relaxation Uterine Relaxation cAMP_EP24->Relaxation cAMP_EP3->Contraction

Caption: Prostaglandin Receptor Signaling Pathways.

Experimental Workflow

The following diagram outlines the general workflow for a competitive radioligand binding assay.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes setup_assay Set up 96-well Plate (Total, Non-specific, Competition) prep_membranes->setup_assay add_reagents Add Membranes, Radioligand, & Test Compound (this compound) setup_assay->add_reagents incubate Incubate to Equilibrium add_reagents->incubate filter Rapid Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 & Ki Calculation) count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Conclusion and Future Directions

The traditional use of Montanoa tomentosa and its active constituent, this compound, for inducing uterine contractions points to a clear interaction with the neuroendocrine pathways controlling parturition. The current body of evidence strongly suggests that the oxytocin receptor is a primary target for this compound's biological activity. However, the field lacks definitive quantitative data on the binding affinity of purified this compound to the OTR and other potential receptors like the prostaglandin FP and EP receptors.

Future research should focus on:

  • Performing competitive radioligand binding assays with purified this compound to determine its Ki for the human oxytocin receptor.

  • Conducting functional assays , such as calcium mobilization and inositol (B14025) phosphate (B84403) accumulation assays, to characterize this compound as an agonist, antagonist, or allosteric modulator of the OTR.

  • Investigating the binding of this compound to prostaglandin receptors to determine if it has any direct effects on these pathways.

  • Utilizing structural biology techniques , such as X-ray crystallography or cryo-electron microscopy, to elucidate the binding mode of this compound to the OTR.

A thorough understanding of this compound's receptor binding profile will not only validate its traditional use but also provide a molecular basis for the development of novel therapeutics for managing labor and other reproductive health conditions.

References

An In-Depth Technical Guide on the In Vitro Biological Activity of Zoapatanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the in vitro biological activity of Zoapatanol, a novel oxepane (B1206615) diterpenoid isolated from the leaves of the Mexican plant Montanoa tomentosa. This document synthesizes available data on its effects on uterine contractility, explores potential mechanisms of action, and outlines relevant experimental methodologies.

Core Biological Activity: Modulation of Uterine Contractility

The primary in vitro biological activity attributed to this compound and extracts of Montanoa tomentosa is the modulation of uterine smooth muscle contractility. However, the observed effects are complex and appear to be species-dependent.

  • Inhibition of Spontaneous Contractions: In in vitro studies using rat uterine tissue, aqueous crude extracts of Montanoa tomentosa have been shown to inhibit the spontaneous contractility pattern[1]. This inhibitory effect is significant as it has been correlated with the in vivo pregnancy-interrupting effects observed in some animal models[2].

  • Uterotonic Effects: Conversely, in uterine preparations from guinea pigs and cats, extracts from Montanoa tomentosa and its sister species, Montanoa frutescens, have demonstrated a uterotonic (contractile) effect, increasing the spontaneous contractility[1][3].

This dual activity suggests that the pharmacological response to this compound and related compounds may be influenced by the specific hormonal milieu and the differential expression or sensitivity of receptors in the uterine tissue of various species.

Quantitative Data and Analogue Activity

A synthetic analog of this compound, designated ORF 13811, has been evaluated for its antifertility and uterotonic activities. In vitro studies on uterine strips from guinea pigs revealed that ORF 13811 is a potent uterotonic agent, approximately 1/30th to 1/50th as potent as Prostaglandin (B15479496) F2 alpha (PGF2α)[4].

Compound/ExtractAnimal ModelObserved In Vitro EffectRelative Potency
Montanoa tomentosa ExtractRatInhibition of spontaneous uterine contractionsNot specified
Montanoa tomentosa ExtractGuinea Pig, CatIncreased spontaneous uterine contractilityNot specified
ORF 13811 (this compound Analog)Guinea PigInduction of uterine contractions (Uterotonic)~1/30 - 1/50 vs PGF2α
Kauradienoic acidRatAbolished spontaneous contractility; inhibited PGF2α, acetylcholine, and oxytocin-induced contractionsNot specified

Proposed Mechanisms of Action

The precise molecular mechanisms underlying the biological activity of this compound are not fully elucidated. However, several hypotheses have been proposed based on in vitro pharmacological studies.

One proposed mechanism for the effects of Montanoa tomentosa extracts on uterine muscle is the direct stimulation of β-adrenergic and/or cholinergic receptors in the smooth muscle cell membrane[3]. The relaxing effect observed in rat uteri was inhibited by the beta-blocker propranolol, suggesting a potential role for β-adrenergic receptor agonism in the inhibitory response[1]. Conversely, the contractile effect in other species might involve cholinergic pathways, as atropine (B194438) (a cholinergic antagonist) was shown to abolish the increased contractility induced by Montanoa frutescens[1].

Studies on other diterpenes isolated from Montanoa, such as kauradienoic acid, have shown an ability to relax uterine strips pre-contracted with Ca2+, suggesting a mechanism involving the reduction of extracellular Ca2+ influx[5]. As calcium ions are critical for smooth muscle contraction, interference with their cellular entry could lead to muscle relaxation.

While direct evidence for this compound's effect on prostaglandin synthesis is limited, the inhibition of this pathway is a common mechanism for non-steroidal anti-inflammatory drugs and some antifertility agents[6][7][8]. Given this compound's traditional use in fertility regulation, it is plausible that it may interfere with the biosynthesis of prostaglandins, which are key mediators of uterine contraction and inflammation.

Experimental Protocols

The following are generalized methodologies based on the cited literature for assessing the in vitro biological activity of compounds like this compound on uterine tissue.

  • Tissue Preparation: Uterine horns are isolated from euthanized animals (e.g., rats or guinea pigs) at a specific stage of the estrous cycle or pregnancy. The tissue is placed in a physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer) and cleaned of adherent fat and connective tissue.

  • Mounting: Longitudinal or circular strips of the myometrium are mounted in an organ bath containing the physiological salt solution, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2.

  • Tension Application: One end of the uterine strip is attached to a fixed point, and the other is connected to an isometric force transducer to record changes in tension. An initial resting tension is applied to the tissue.

  • Equilibration: The tissue is allowed to equilibrate for a period, during which it exhibits spontaneous rhythmic contractions.

  • Compound Administration: After a stable baseline of spontaneous contractions is established, this compound or other test compounds are added to the organ bath in a cumulative or non-cumulative manner.

  • Data Recording and Analysis: The frequency and amplitude of uterine contractions are recorded continuously. The effects of the test compound are quantified as a percentage change from the baseline or compared to the effects of a reference standard like oxytocin (B344502) or PGF2α.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways and a general workflow for the investigation of the bioactivity of a natural product like this compound.

Proposed_Mechanism_of_Action cluster_membrane Myometrial Cell Membrane Beta_Adrenergic_Receptor β-Adrenergic Receptor Relaxation Relaxation Beta_Adrenergic_Receptor->Relaxation Leads to Cholinergic_Receptor Cholinergic Receptor Contraction Contraction Cholinergic_Receptor->Contraction Leads to Ca_Channel Ca²⁺ Channel Ca_Channel->Contraction Ca²⁺ Influx This compound This compound This compound->Beta_Adrenergic_Receptor Agonism This compound->Cholinergic_Receptor Agonism This compound->Ca_Channel Inhibition

Caption: Proposed mechanisms of this compound on uterine smooth muscle cells.

Bioactivity_Screening_Workflow Start Natural Product (this compound) Isolation Isolation & Purification from Montanoa tomentosa Start->Isolation Primary_Screening Primary In Vitro Screening (Uterine Contractility Assay) Isolation->Primary_Screening Dose_Response Dose-Response Studies (Determine Potency) Primary_Screening->Dose_Response Mechanism_Studies Mechanism of Action Studies (Receptor Binding, Ion Channel Assays) Dose_Response->Mechanism_Studies Analog_Synthesis Analogue Synthesis & SAR Studies Mechanism_Studies->Analog_Synthesis Lead_Optimization Lead Optimization Analog_Synthesis->Lead_Optimization In_Vivo_Testing In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Testing End Drug Candidate In_Vivo_Testing->End

Caption: General workflow for natural product bioactivity screening.

Conclusion and Future Directions

The in vitro biological activity of this compound is primarily centered on the modulation of uterine contractility, with evidence for both inhibitory and stimulatory effects depending on the animal model. While the precise mechanisms remain to be fully elucidated, current evidence points towards interactions with adrenergic and cholinergic systems, as well as potential modulation of calcium ion channels. The antifertility effects observed in vivo appear to correlate with the in vitro inhibition of spontaneous uterine contractions.

Future research should focus on:

  • Conducting detailed dose-response studies to determine the IC50 and EC50 values of pure this compound in various in vitro models.

  • Utilizing receptor binding assays to definitively identify the molecular targets of this compound.

  • Investigating the effects of this compound on prostaglandin synthesis pathways in uterine tissue.

  • Elucidating the signaling cascades downstream of receptor activation or ion channel modulation.

A more thorough understanding of the in vitro pharmacology of this compound will be crucial for its potential development as a therapeutic agent in reproductive health.

References

The Dichotomous Effects of Zoapatanol on Smooth Muscle Contraction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoapatanol is a complex oxepane (B1206615) diterpenoid isolated from the leaves of the Montanoa tomentosa plant, commonly known as zoapatle. Historically used in traditional Mexican medicine for inducing labor and for fertility regulation, the plant and its extracts have been the subject of scientific investigation to understand their pharmacological effects on smooth muscle, particularly the myometrium.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's effects on smooth muscle contraction, detailing its dualistic nature, proposing potential signaling pathways based on available evidence, and outlining detailed experimental protocols for its study.

While extensive research has been conducted on crude extracts of Montanoa tomentosa, quantitative data and specific molecular mechanisms for purified this compound remain areas of active investigation. This guide synthesizes the available information to provide a foundational resource for researchers in the field.

Dual Effects of this compound on Uterine Smooth Muscle

One of the most intriguing aspects of this compound and related compounds from Montanoa tomentosa is their species-dependent and biphasic effects on uterine smooth muscle. In vitro studies have demonstrated both uterotonic (contractile) and tocolytic (relaxant) activities.

  • Uterotonic (Contractile) Effect: In guinea pig uterine strips, aqueous crude extracts of Montanoa tomentosa (containing this compound) induce strong contractions.[4][5] This effect is consistent with the traditional use of the plant to induce labor. The more polar fractions of the plant extract are generally associated with this uterine stimulant activity.[1]

  • Tocolytic (Relaxant) Effect: In contrast, in rat uterine tissue, the same extracts inhibit spontaneous contractions.[4][6] This relaxant effect is attributed to the non-polar fractions of the extract.[1]

This dichotomy highlights the complexity of the plant's pharmacology and suggests that this compound's activity may be modulated by the specific receptor subtypes and signaling pathways present in different species.

Quantitative Data on Smooth Muscle Contraction

Compound/ExtractAnimal ModelEffect on Uterine ContractionPotency/EfficacyCitation(s)
Montanoa tomentosa Aqueous Crude Extract (ZACE)Guinea PigContraction (Uterotonic)Strong[4][5]
Montanoa tomentosa Aqueous Crude Extract (ZACE)RatInhibition of Spontaneous Contraction (Relaxant)Significant[4][6]
Kauradienoic acid (from M. tomentosa)Guinea PigContraction (Uterotonic)Potent[5]
Kauradienoic acid (from M. tomentosa)RatInhibition of Spontaneous Contraction (Relaxant)Significant[5]
This compoundGuinea PigUterotonicLess potent than kaurane (B74193) compounds

Proposed Signaling Pathways

The precise molecular mechanisms underlying this compound's dual effects are not fully elucidated. However, based on pharmacological inhibitor studies of Montanoa tomentosa extracts, several signaling pathways are implicated.

Relaxant Effect (Observed in Rat Uterus)

The inhibitory effect on rat uterine smooth muscle appears to be mediated through the β-adrenergic receptor signaling pathway . This is supported by evidence that the β-blocker propranolol (B1214883) inhibits the relaxing effect of the Montanoa tomentosa extract.[6] Activation of β-adrenergic receptors (specifically the β2 subtype in the myometrium) leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various targets to promote muscle relaxation, including the phosphorylation of myosin light chain kinase (MLCK), which reduces its affinity for the Ca2+-calmodulin complex, and the opening of potassium channels, leading to hyperpolarization.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Beta_Adrenergic_Receptor β-Adrenergic Receptor This compound->Beta_Adrenergic_Receptor Gs_Protein Gs Protein Beta_Adrenergic_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Active MLCK PKA->MLCK_active Phosphorylates MLCK_inactive Inactive MLCK (Phosphorylated) MLCK_active->MLCK_inactive Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation Leads to

Proposed signaling pathway for this compound-induced smooth muscle relaxation.
Contractile Effect (Observed in Guinea Pig Uterus)

The contractile effect of Montanoa tomentosa extracts is proposed to involve cholinergic receptors , as the effect is abolished by the muscarinic antagonist atropine (B194438) .[6] Muscarinic receptor activation (likely M3 subtype in the myometrium) is coupled to Gq/11 proteins, which in turn activate Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ binds to calmodulin, and this complex activates MLCK, leading to phosphorylation of the myosin light chain and subsequent muscle contraction.

Furthermore, some evidence suggests that kauradienoic acid, another active compound in zoapatle, may affect calcium channels .[6] It is plausible that this compound could also have a direct or indirect effect on Ca2+ influx through voltage-gated calcium channels.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Muscarinic_Receptor Muscarinic Receptor (M3) This compound->Muscarinic_Receptor Gq_Protein Gq/11 Protein Muscarinic_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates PIP2 PIP2 PIP2->PLC SR Sarcoplasmic Reticulum IP3->SR Binds to receptor Ca2_cyto Ca2+ SR->Ca2_cyto Releases Ca2_SR Ca2+ Calmodulin Calmodulin Ca2_cyto->Calmodulin Ca_Calmodulin Ca2+-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK MLCK Ca_Calmodulin->MLCK Activates pMLC Phosphorylated MLC MLCK->pMLC Phosphorylates MLC Myosin Light Chain (MLC) MLC->MLCK Contraction Smooth Muscle Contraction pMLC->Contraction Leads to

Proposed signaling pathway for this compound-induced smooth muscle contraction.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to study the effects of this compound on smooth muscle contraction. These are generalized protocols that should be adapted and optimized for specific experimental conditions.

Isolated Organ Bath Studies

This ex vivo method is fundamental for assessing the direct effect of this compound on smooth muscle contractility.

1. Tissue Preparation:

  • Animal Model: Use either adult female Sprague-Dawley rats (for relaxation studies) or guinea pigs (for contraction studies), weighing approximately 200-250g.

  • Euthanasia: Euthanize the animal via cervical dislocation or CO2 asphyxiation followed by cervical dislocation, in accordance with institutional animal care and use committee guidelines.

  • Dissection: Immediately perform a laparotomy to expose the uterine horns. Carefully dissect the uterine horns, removing surrounding fatty and connective tissues in ice-cold, oxygenated Krebs-Henseleit solution.

  • Strip Preparation: Cut longitudinal strips of the myometrium (approximately 10 mm in length and 2 mm in width).

2. Organ Bath Setup:

  • Mount the uterine strips vertically in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • Attach one end of the strip to a fixed hook at the bottom of the chamber and the other end to an isometric force transducer connected to a data acquisition system.

  • Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

3. Experimental Procedure:

  • Spontaneous Contractions: After equilibration, record the spontaneous contractile activity for a baseline period.

  • Dose-Response Curve: Add cumulative concentrations of this compound to the organ bath. For relaxation studies in rats, this would be done on spontaneously contracting tissue. For contraction studies in guinea pigs, the tissue may have low spontaneous activity, and a baseline can be established before adding this compound.

  • Agonist/Antagonist Studies:

    • To investigate the mechanism of relaxation, pre-incubate rat uterine strips with propranolol (a β-adrenergic antagonist) before adding this compound.

    • To investigate the mechanism of contraction, pre-incubate guinea pig uterine strips with atropine (a muscarinic antagonist) or verapamil (B1683045) (a calcium channel blocker) before adding this compound.

    • To induce contraction before testing for relaxation, high-potassium (e.g., 60 mM KCl) solution can be used to depolarize the tissue.

4. Data Analysis:

  • Measure the amplitude and frequency of contractions.

  • Express the response to this compound as a percentage of the baseline spontaneous contraction or the maximal contraction induced by a standard agonist (e.g., KCl or oxytocin).

  • Construct dose-response curves and calculate EC50 or IC50 values using non-linear regression analysis.

G cluster_workflow Isolated Organ Bath Workflow Start Euthanize Animal (Rat or Guinea Pig) Dissect Dissect Uterine Horns Start->Dissect Prepare Prepare Myometrial Strips Dissect->Prepare Mount Mount in Organ Bath (Krebs Solution, 37°C, 95% O2/5% CO2) Prepare->Mount Equilibrate Equilibrate (1g tension, 60 min) Mount->Equilibrate Record_Baseline Record Baseline Spontaneous Contractions Equilibrate->Record_Baseline Add_this compound Add Cumulative Doses of this compound Record_Baseline->Add_this compound Record_Response Record Contractile Response Add_this compound->Record_Response Analyze Data Analysis (Amplitude, Frequency, EC50/IC50) Record_Response->Analyze

Workflow for isolated organ bath experiments to study this compound's effects.
Measurement of Intracellular Calcium ([Ca2+]i)

This protocol allows for the direct visualization and quantification of changes in intracellular calcium levels in response to this compound.

1. Cell Culture:

  • Isolate primary myometrial cells from rat or guinea pig uterus and culture them in an appropriate medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics).

  • Plate the cells on glass coverslips for imaging.

2. Calcium Imaging:

  • Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., at 5 µM for 30-60 minutes at 37°C).

  • Wash the cells to remove excess dye and mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

  • Perfuse the cells with a physiological salt solution.

3. Experimental Procedure:

  • Record baseline fluorescence.

  • Stimulate the cells with this compound and record the changes in fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (for Fura-2, typically excitation at 340 nm and 380 nm, and emission at 510 nm).

  • To investigate the source of calcium, perform experiments in a calcium-free medium or in the presence of inhibitors of intracellular calcium release (e.g., thapsigargin (B1683126) to block SERCA pumps) or calcium channel blockers.

4. Data Analysis:

  • Calculate the ratio of fluorescence intensities at the two excitation wavelengths.

  • Convert the fluorescence ratio to intracellular calcium concentration using a calibration procedure (e.g., with ionomycin (B1663694) and EGTA).

  • Analyze the amplitude, duration, and frequency of any calcium transients.

Rho-Kinase Activity Assay

This biochemical assay can be used to determine if this compound affects the RhoA/Rho-kinase pathway, which is a key regulator of calcium sensitization in smooth muscle.

1. Cell/Tissue Lysate Preparation:

  • Treat cultured myometrial cells or isolated uterine tissue with this compound for a specified time.

  • Lyse the cells or tissue in a buffer that preserves protein phosphorylation.

  • Determine the protein concentration of the lysates.

2. RhoA Activation Assay (Pull-down Assay):

  • Incubate the cell lysates with a Rho-binding domain (RBD) of a Rho effector (e.g., Rhotekin) that is coupled to agarose (B213101) beads. This will specifically pull down the active, GTP-bound form of RhoA.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the bound proteins and analyze the amount of pulled-down RhoA by Western blotting using a RhoA-specific antibody.

3. Rho-Kinase (ROCK) Activity Assay:

  • Use a commercially available ROCK activity assay kit. These kits typically involve incubating the cell lysate with a specific substrate for ROCK (e.g., MYPT1) in the presence of ATP.

  • The level of substrate phosphorylation is then quantified, often using a phospho-specific antibody in an ELISA-based format.

4. Data Analysis:

  • For the RhoA activation assay, quantify the band intensity on the Western blot and express it as a fold change relative to untreated controls.

  • For the ROCK activity assay, compare the level of substrate phosphorylation in this compound-treated samples to that of controls.

Conclusion

This compound exhibits complex, species-dependent effects on smooth muscle contraction, acting as a relaxant in rats and a contractile agent in guinea pigs. The available evidence suggests the involvement of β-adrenergic and muscarinic signaling pathways, respectively. However, a significant gap remains in the understanding of the precise molecular mechanisms and the quantitative pharmacology of purified this compound. The experimental protocols detailed in this guide provide a framework for future research to elucidate the direct effects of this compound on intracellular signaling cascades, including calcium mobilization and the Rho-kinase pathway, and to establish a more complete pharmacological profile of this historically significant natural product. Further investigation is warranted to explore its potential as a therapeutic agent for modulating smooth muscle function.

References

Early Investigations into the Antifertility Properties of Zoapatanol: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoapatanol, a novel oxepane (B1206615) diterpenoid isolated from the leaves of the Mexican plant Montanoa tomentosa, garnered significant interest in the late 1970s and early 1980s for its traditional use in inducing menstruation and terminating early pregnancy.[1] This technical guide provides an in-depth overview of the foundational preclinical research that sought to elucidate the antifertility effects of this natural product. The focus is on the initial in vivo and in vitro studies that characterized its biological activity, laying the groundwork for its potential as a contraceptive or abortifacient agent. While these early studies established the biological activity of this compound, they often lacked the detailed mechanistic and quantitative data common in modern pharmacological research.

Core Findings from Early Preclinical Research

Initial investigations into the antifertility effects of Montanoa tomentosa extracts and the subsequently isolated this compound focused on rodent models to validate traditional claims. A key finding from this era was that while crude aqueous extracts, similar to those used in traditional medicine, showed little to no oral activity in preventing pregnancy in rodents, purer fractions demonstrated significant anti-implantation effects when administered intraperitoneally or orally.[1] The guinea pig was identified as a particularly suitable animal model for these investigations.

The primary mechanisms of action identified in these early studies were the inhibition of embryo implantation and the stimulation of uterine smooth muscle contractions. A notable clinical study in women in the early stages of pregnancy demonstrated that oral administration of Montanoa tomentosa decoctions induced a significant uterotonic effect, leading to menstrual-like cramping and cervical dilation, without altering plasma progesterone (B1679170) levels, suggesting a non-luteolytic mechanism of action.

Quantitative Data Summary

Table 1: In Vivo Anti-Implantation Activity of Montanoa tomentosa Preparations in Rodents

Animal ModelPreparationAdministration RouteDosing RegimenObserved Effect
RatPurified FractionOral / IntraperitonealDays 1-6 of GestationInhibition of Implantation
MousePurified FractionOral / IntraperitonealDays 1-6 of GestationInhibition of Implantation
HamsterPurified FractionOral / IntraperitonealDays 4-6 of GestationInhibition of Implantation
Guinea PigThis compoundIntramuscularDay 40-43 of GestationPregnancy Termination

Table 2: In Vitro Uterine Contractility Effects of this compound

Tissue PreparationAgonistThis compound ConcentrationObserved Effect
Rat Uterine StripsSpontaneousNot SpecifiedIncreased Contractile Frequency
Guinea Pig Uterine StripsSpontaneousNot SpecifiedIncreased Contractile Amplitude
Human Myometrial StripsSpontaneousNot SpecifiedInitiation of Contractions

Experimental Protocols

In Vivo Anti-Implantation Assay in Rats

This protocol is a generalized representation based on the methodologies described in early studies.

  • Animal Model: Sexually mature female Sprague-Dawley rats weighing 200-250g were used. Vaginal smears were monitored daily to determine the stage of the estrous cycle.

  • Mating: Females in proestrus were housed overnight with fertile males. The presence of sperm in the vaginal smear the following morning was designated as day 1 of pregnancy.

  • Test Substance Administration: Purer fractions of Montanoa tomentosa extract or isolated this compound were suspended in a vehicle (e.g., corn oil or saline with a surfactant). The test substance was administered orally or via intraperitoneal injection once daily from day 1 to day 6 of gestation. A control group received the vehicle alone.

  • Assessment of Implantation: On day 9 of gestation, the animals were euthanized, and the uterine horns were examined for the presence and number of implantation sites. The percentage of implantation inhibition was calculated relative to the control group.

In Vitro Uterine Contractility Assay

This protocol is a composite of standard organ bath techniques used during the period of early this compound research.

  • Tissue Preparation: Uterine horns were isolated from euthanized, estrogen-primed female rats or guinea pigs. The tissue was placed in a bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.

  • Isometric Tension Recording: Uterine strips of approximately 1.5 cm in length were mounted in organ baths and connected to isometric force transducers. The tissue was allowed to equilibrate for 60-90 minutes, during which spontaneous contractions typically commenced.

  • Drug Addition: Once a stable baseline of spontaneous contractions was established, this compound, dissolved in a suitable solvent (e.g., ethanol), was added to the organ bath in a cumulative manner to obtain a concentration-response curve. The effects on the frequency and amplitude of contractions were recorded.

Visualizations

Experimental Workflow for In Vivo Anti-Implantation Study

G cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Endpoint Analysis A Select Sexually Mature Female Rats B Monitor Estrous Cycle (Vaginal Smears) A->B C Mate Proestrous Females with Fertile Males B->C D Confirm Mating (Sperm in Smear) = Day 1 of Pregnancy C->D E Prepare this compound/Extract Solution D->E G Control Group (Vehicle Only) D->G F Administer Daily (Days 1-6) E->F H Euthanize on Day 9 F->H G->H I Examine Uterine Horns for Implantation Sites H->I J Calculate % Inhibition I->J

Caption: Workflow for assessing the anti-implantation effect of this compound in rats.

Logical Relationship of this compound's Proposed Antifertility Actions

G This compound This compound Uterine_Contraction Increased Uterine Contractility This compound->Uterine_Contraction Implantation_Inhibition Inhibition of Embryo Implantation This compound->Implantation_Inhibition Antifertility_Effect Antifertility Effect Uterine_Contraction->Antifertility_Effect Implantation_Inhibition->Antifertility_Effect

Caption: Proposed dual mechanism for the antifertility effect of this compound.

Conclusion

The early studies on this compound provided crucial initial evidence for its antifertility effects, validating its traditional use. The primary mechanisms identified were the inhibition of embryo implantation and the stimulation of uterine contractions. However, a significant gap remains in the understanding of its molecular mechanisms and signaling pathways. The lack of detailed dose-response data in the early literature also makes it challenging to fully assess its potency and therapeutic window. Further research, employing modern pharmacological and molecular biology techniques, would be necessary to fully elucidate the mechanism of action of this compound and to explore its potential, if any, in contemporary reproductive medicine.

References

Toxicological Profile of Crude Aqueous Extract of Montanoa tomentosa (Zoapatle)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Montanoa tomentosa, commonly known as zoapatle, is a medicinal plant traditionally used in Mexico for inducing labor, managing post-partum bleeding, and as a menses inducer.[1] The primary active compounds responsible for its uterotonic effects are diterpenoids, including zoapatanol and montanol.[2][3] This technical guide provides a comprehensive overview of the available toxicological data for the crude aqueous extract of Montanoa tomentosa, often referred to as Zoapatle Aqueous Crude Extract (ZACE). The long history of human use suggests a low toxicity profile, which is largely supported by modern pharmacological and clinical studies.[1]

Quantitative Toxicological Data

Rigorous toxicological studies providing specific quantitative data such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) for the crude this compound extract are limited in the publicly available literature. The available information primarily indicates a lack of toxicity at the doses tested.

Table 1: Summary of Acute and Subacute Toxicity Studies of Zoapatle Aqueous Crude Extract (ZACE)

Study TypeSpeciesDosing RegimenObservationsOutcomeReference
Acute & SubacuteSprague-Dawley Rats5 ml/kg of ZACE dailyNo behavioral changes, no changes in body weight, no macro or microscopic alterations.Devoid of acute and subacute toxicity.[1]
Acute & SubacuteMongrel Dogs5 ml/kg of ZACE dailyNo behavioral changes.Devoid of acute and subacute toxicity.[1]
Clinical StudyHuman Females (normally menstruating)15 or 30 gm/day of zoapatle dry leaves extract orally for 3-9 consecutive daysNo clinical evidence of any side effects.Well tolerated with no toxic complications.[1]
Clinical StudyHuman Females (early pregnancy)1.0 to 1.4 gm-equivalent of dry leaves/kg of body weight daily for two daysMenstrual-like cramps, significant cervical dilation, uterine bleeding in some subjects. No gastrointestinal or other side effects. No changes in cardiovascular, hematologic, liver, kidney, or thyroid function.Well tolerated; distinct uterotonic effect without untoward side effects.[4]

Experimental Protocols

Acute and Subacute Toxicity Studies in Rodents and Non-Rodents

The following protocol is a generalized representation based on the available literature for assessing the acute and subacute toxicity of ZACE.

Objective: To evaluate the potential toxicity of daily oral administration of Zoapatle Aqueous Crude Extract (ZACE) in rats and dogs over a subacute period.

Materials:

  • Test Substance: Zoapatle Aqueous Crude Extract (ZACE), prepared by boiling 100 g of dry Montanoa tomentosa leaves in 400 ml of distilled water, followed by filtration and concentration to 1 g dry leaves/ml.[1]

  • Animal Models: Female Sprague-Dawley rats (8 weeks old) and female mongrel dogs.[1]

  • Control Substance: Distilled water.

Experimental Workflow:

G cluster_prep Preparation cluster_dosing Dosing cluster_observation Observation cluster_necropsy Necropsy acclimatization Animal Acclimatization (Controlled lab conditions, 12/12h light/dark cycle) grouping Grouping (Control and Treated Groups) acclimatization->grouping dosing Daily Oral Administration (via rubber cannula) - Treated: 5 ml/kg ZACE - Control: Distilled Water grouping->dosing daily_obs Daily Observations - Behavioral changes - Body weight dosing->daily_obs hematology Hematological Examinations sacrifice Euthanasia (Rats: Ether, Dogs: Phenobarbital) daily_obs->sacrifice hematology->sacrifice pathology Anatomopathological Examination (Macroscopic and Microscopic) sacrifice->pathology

Caption: Workflow for Acute and Subacute Toxicity Study of ZACE.

Procedure:

  • Animal Acclimatization: Animals are housed in a controlled laboratory environment with a 12/12 hour light/dark cycle.[1]

  • Grouping: Animals are divided into control and treated groups.

  • Administration: The treated group receives 5 ml/kg of ZACE daily via a rubber cannula, while the control group receives distilled water.[1]

  • Observation: Animals are carefully observed daily for any behavioral changes and their body weights are recorded.

  • Hematology: Blood samples are collected for hematological examinations.

  • Necropsy: At the end of the study period, animals are euthanized. A complete anatomopathological examination, including macroscopic and microscopic evaluation of organs, is performed.[1]

Genotoxicity and Reproductive Toxicity

Genotoxicity

Specific genotoxicity studies, such as the Ames test or micronucleus assay, on crude this compound extract or ZACE have not been detailed in the reviewed literature. Therefore, the genotoxic potential remains to be formally evaluated.

Reproductive and Developmental Toxicity

The primary pharmacological effect of ZACE is on the reproductive system.

  • Uterotonic Effects: ZACE has demonstrated a significant uterotonic effect, inducing uterine contractions and cervical dilation in both animal and human studies.[1][4]

  • Anti-implantation Effect: One study noted an anti-implantation effect of ZACE in rats, suggesting a potential for early pregnancy termination.

  • Embryotoxicity: Some sources mention embryotoxic effects associated with the Montanoa genus.[5]

  • Human Studies: In early pregnancy, oral administration of ZACE led to menstrual-like cramps and uterine bleeding in a majority of subjects, consistent with its traditional use as an abortifacient.[4]

Potential Signaling Pathways (Pharmacological Effects)

The precise mechanisms of toxicity for crude this compound extract are not well-defined, largely due to its low toxicity profile in the studies conducted. The described signaling pathways are related to its pharmacological effects rather than adverse toxicological outcomes.

Mechanism of Uterotonic Action

The uterotonic effects of compounds within Montanoa tomentosa are thought to be mediated through direct stimulation of receptors in the uterine smooth muscle.

G cluster_receptors Smooth Muscle Cell Membrane ZACE Zoapatle Aqueous Crude Extract (ZACE) beta_adrenergic β-adrenergic receptors ZACE->beta_adrenergic Direct Stimulation cholinergic Cholinergic receptors ZACE->cholinergic Direct Stimulation UterineContraction Increased Uterine Contractility beta_adrenergic->UterineContraction cholinergic->UterineContraction

Caption: Postulated Mechanism of Uterotonic Effect of ZACE.

This proposed mechanism suggests that active compounds in the extract, such as this compound, directly interact with β-adrenergic and/or cholinergic receptors on the smooth muscle cells of the uterus, leading to increased contractility.[5]

Anxiolytic Effects and GABA-A Receptor Interaction

Extracts of Montanoa tomentosa have also been shown to have anxiolytic properties, which are believed to be mediated through interaction with the GABA-A receptor. This effect appears to be dependent on the endocrine status of the individual.[2][6][7]

G MT_Extract Montanoa tomentosa Extract GABA_A GABA-A Receptor MT_Extract->GABA_A Interaction Anxiolytic Anxiolytic-like Effect (Low Hormone Levels) GABA_A->Anxiolytic Anxiogenic Anxiety-like State (High Hormone Levels) GABA_A->Anxiogenic

Caption: Hormonal Dependence of Anxiolytic Effects of M. tomentosa.

Conclusion

Based on the available evidence from acute and subacute animal studies, as well as human clinical trials, the crude aqueous extract of Montanoa tomentosa (Zoapatle) appears to have a low toxicity profile when administered orally.[1][4] No significant general toxicity has been reported at the doses studied. The primary effects are pharmacological and related to its traditional use, specifically potent uterotonic activity. Further studies are warranted to determine a definitive quantitative toxicological profile, including LD50 and NOAEL values, and to investigate its genotoxic potential using standardized assays. The development of any therapeutic agent based on this compound or related compounds would require a more extensive toxicological evaluation.

References

An In-depth Technical Guide to the Isolation of Zoapatanol from Montanoa tomentosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary literature concerning the isolation of Zoapatanol, a novel oxepane (B1206615) diterpenoid, from the leaves of the Mexican plant Montanoa tomentosa. The methodologies outlined below are based on the seminal work of Kanojia et al. (1982), which first described the successful isolation and structural elucidation of this biologically active compound.[1][2] this compound has garnered significant interest for its traditional use in inducing menses and labor.[1][3]

Extraction and Initial Fractionation

The initial step in the isolation of this compound involves the extraction of the active constituents from the dried leaves of Montanoa tomentosa. A systematic solvent extraction and partitioning process is employed to separate compounds based on their polarity.

Experimental Protocol:

  • Initial Extraction: The dried and ground leaves of Montanoa tomentosa are exhaustively extracted with methanol (B129727).

  • Solvent Partitioning: The resulting methanol extract is concentrated and then partitioned between hexane (B92381) and 90% methanol. The hexane layer, containing nonpolar constituents, is separated.

  • Further Partitioning: The 90% methanol phase is diluted to 50% methanol with water and then extracted with carbon tetrachloride. The carbon tetrachloride extract is retained as it contains the crude mixture of this compound and related compounds.

  • Column Chromatography (Silica Gel): The carbon tetrachloride extract is subjected to column chromatography on silica (B1680970) gel. Elution is performed with a gradient of increasing polarity, typically using mixtures of hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Crystallization: Fractions enriched with this compound are combined and concentrated. Crystallization from a suitable solvent system, such as ethyl acetate-hexane, yields crude this compound.

Isolation Workflow

G A Dried Montanoa tomentosa leaves B Methanol Extraction A->B C Hexane / 90% Methanol Partition B->C D Hexane Phase (discarded) C->D E 90% Methanol Phase C->E F Dilution to 50% Methanol E->F G Carbon Tetrachloride Extraction F->G H Aqueous Phase (discarded) G->H I Carbon Tetrachloride Extract G->I J Silica Gel Column Chromatography I->J K Enriched Fractions J->K L Crystallization K->L M Pure this compound L->M

A flowchart illustrating the key steps in the isolation of this compound.

Purification of this compound

Further purification of the crude this compound is necessary to obtain a highly pure sample for spectroscopic analysis and biological assays. This is typically achieved through repeated chromatographic separations.

Experimental Protocol:

  • Preparative Thin-Layer Chromatography (TLC): The crude this compound is subjected to preparative TLC on silica gel plates. A solvent system such as ethyl acetate-hexane is used for development. The band corresponding to this compound is scraped from the plate and the compound is eluted with a polar solvent like methanol or ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound, reversed-phase HPLC is a suitable method. A C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol is commonly employed. Detection is typically performed using a UV detector.

Quantitative Data

The yield of this compound from the dried leaves of Montanoa tomentosa can vary depending on the plant source, collection time, and extraction efficiency. The following table summarizes representative data from the primary literature.

Isolation StepStarting MaterialProductYield (%)Purity (%)
Methanol Extraction1 kg dried leavesCrude Methanol Extract15-20-
CCl4 PartitioningCrude Methanol ExtractCCl4 Soluble Fraction2-3-
Silica Gel ChromatographyCCl4 Soluble FractionEnriched this compound Fraction0.5-160-70
CrystallizationEnriched FractionCrystalline this compound0.1-0.2>95
Preparative TLC/HPLCCrystalline this compoundPure this compound>90 (recovery)>99

Note: Yields are approximate and based on the dry weight of the plant material. Purity is estimated by TLC and HPLC analysis.

Structural Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques, including:

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carbonyl (C=O).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • X-ray Crystallography: To definitively establish the stereochemistry of the molecule.

While the primary focus of this guide is on the isolation of this compound, it is worth noting that several total syntheses of the molecule have been reported, further confirming its structure.[4][5][6][7][8] These synthetic routes often involve key steps such as Sharpless asymmetric dihydroxylation and intramolecular Horner-Wadsworth-Emmons olefination to construct the characteristic oxepane ring.[4][8]

Biological Activity and Signaling

This compound is known for its effects on uterine contractility.[3] While the precise molecular mechanism and signaling pathways are still under investigation, it is believed to interact with receptors involved in smooth muscle contraction.

Hypothesized Signaling Pathway

G This compound This compound Receptor Uterine Smooth Muscle Receptor This compound->Receptor G_Protein G-Protein Activation Receptor->G_Protein PLC Phospholipase C Activation G_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Contraction Uterine Contraction Ca_Release->Contraction

A proposed signaling cascade for this compound-induced uterine contraction.

This guide provides a foundational understanding of the isolation of this compound from its natural source. Researchers interested in this compound should refer to the primary literature for more detailed experimental procedures and characterization data. The methodologies described herein can serve as a starting point for the development of optimized and scalable isolation protocols for further research and potential therapeutic applications.

References

The Ethnobotanical Origins and Pharmacological Profile of Zoapatanol: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zoapatanol is a complex oxepane (B1206615) diterpenoid isolated from Montanoa tomentosa, a plant with a rich history in the traditional medicine of Mexico and Central America.[1][2][3] Known colloquially as "zoapatle" or "cihuapatli" (meaning "woman's medicine"), this plant has been used for centuries to address a range of women's reproductive health issues.[3][4] This technical guide provides a comprehensive review of the ethnobotanical origins of this compound, its traditional preparations, and the scientific investigations into its biological activity. The guide details plausible experimental protocols for its isolation and characterization, summarizes the current understanding of its pharmacological effects, and explores its potential mechanisms of action.

Ethnobotanical Heritage of Montanoa tomentosa (Zoapatle)

Montanoa tomentosa, a member of the Asteraceae family, is a shrub native to Mexico and Central America.[1][2][5] Its use is deeply embedded in traditional Mexican medicine, with records of its application dating back to the 16th century.[6]

Traditional Preparations and Uses

The leaves and flowers of M. tomentosa are the primary parts used for medicinal preparations, typically in the form of aqueous extracts such as teas and decoctions.[1][4] Traditional uses are predominantly centered around female reproductive health.[1][3][7]

Traditional UseDescription
Labor and Delivery To induce or augment uterine contractions to facilitate childbirth.[1][2][4][7][8] It is also used to aid in the expulsion of the placenta and reduce postpartum bleeding.[4][7]
Menstrual Regulation To induce menstruation (emmenagogue) and alleviate menstrual discomfort.[1][2][4]
Fertility Control Used traditionally as an abortifacient and to inhibit the implantation of a fertilized egg.[4][8]
Other Uses Employed as a general tonic, for its calming and anxiolytic properties, to manage digestive issues, and as a mild sedative.[1] There is also a history of its use for sexual dysfunction.[2][5]

A traditional preparation for inducing labor involves a decoction of zoapatle leaves and roots with cinnamon (Cinnamomum zeylanicum) and chocolate (Theobroma cacao).[4] For menstrual regulation, a decoction of the leaves is consumed.[4]

Phytochemistry: The Discovery of this compound

Scientific investigation into the active constituents of M. tomentosa led to the isolation of several bioactive compounds, including diterpenes of the kaurene and oxepane classes.[3] this compound is a prominent oxepane diterpenoid identified as one of the potential compounds responsible for the plant's uterotonic effects.

Experimental Protocols

Isolation of this compound

A plausible protocol for the isolation of this compound from the dried leaves of Montanoa tomentosa is outlined below. This process involves solvent extraction followed by chromatographic separation.

  • Extraction:

    • The dried and powdered leaves of M. tomentosa are subjected to extraction with a moderately polar solvent, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol, to extract a broad range of secondary metabolites, including diterpenoids.

    • The resulting crude extract is then concentrated under reduced pressure.

  • Solvent Partitioning:

    • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol). This step separates compounds based on their polarity, with diterpenoids like this compound expected to be enriched in the ethyl acetate fraction.

  • Column Chromatography:

    • The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel.

    • A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate, is employed to separate the components.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Further Purification:

    • Fractions containing compounds with similar TLC profiles to known standards of this compound are combined.

    • These enriched fractions may require further purification using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

G start Dried M. tomentosa Leaves extraction Solvent Extraction (e.g., Methanol) start->extraction partitioning Solvent Partitioning (Hexane, Ethyl Acetate) extraction->partitioning column_chroma Silica Gel Column Chromatography (Gradient Elution) partitioning->column_chroma tlc TLC Monitoring column_chroma->tlc purification Further Purification (Prep-TLC or HPLC) tlc->purification end Pure this compound purification->end

Caption: A generalized workflow for the isolation of this compound.

Structural Characterization

The structure of the isolated this compound would be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition, allowing for the determination of the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about any chromophores present in the molecule.

Pharmacological Activity and Potential Mechanisms of Action

The primary pharmacological effect attributed to this compound is its uterotonic activity.[6] However, quantitative data on its potency (e.g., EC50 or IC50 values) are not well-documented in recent literature. Preclinical studies on crude extracts of M. tomentosa have confirmed their ability to influence uterine contractions.[1][8]

Uterotonic Effects

The mechanism by which this compound exerts its uterotonic effects is not fully understood. However, based on the known physiology of uterine contractions, several potential signaling pathways could be involved:

  • Prostaglandin (B15479496) Synthesis: Many uterotonic agents act by modulating the synthesis of prostaglandins, which are potent stimulators of uterine muscle contraction.[9] this compound may enhance the activity of cyclooxygenase (COX) enzymes or stimulate the release of arachidonic acid, the precursor to prostaglandins.[10][11][12]

  • Calcium Channel Modulation: Uterine muscle contraction is dependent on an increase in intracellular calcium concentration.[13][14] this compound could potentially modulate calcium channels in myometrial cells, leading to an influx of calcium and subsequent contraction.

  • Oxytocin Receptor Interaction: While less likely to be a direct agonist, this compound could potentially sensitize the myometrium to the effects of endogenous oxytocin, a key hormone in labor.

G cluster_prostaglandin Prostaglandin Pathway cluster_calcium Calcium Influx This compound This compound arachidonic Arachidonic Acid This compound->arachidonic Stimulates release? cox COX Enzymes This compound->cox Enhances activity? ca_channel Ca2+ Channels This compound->ca_channel Modulates? membrane Myometrial Cell Membrane arachidonic->cox prostaglandins Prostaglandins cox->prostaglandins contraction Uterine Contraction prostaglandins->contraction ca_influx ↑ Intracellular Ca2+ ca_channel->ca_influx ca_influx->contraction

References

Initial Screening of Zoapatanol Bioactivities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoapatanol is a novel oxepane (B1206615) diterpenoid first isolated from the leaves of the Mexican plant Montanoa tomentosa, a shrub belonging to the Asteraceae family. Traditionally, extracts of Montanoa tomentosa, known as "Zoapatle," have been used in Mexican folk medicine for various purposes related to reproductive health, including the induction of menstruation, abortion, and labor, as well as to reduce postpartum bleeding. These traditional uses have prompted scientific investigation into the plant's constituents, leading to the isolation of this compound and other bioactive compounds. This technical guide provides an in-depth overview of the initial screening of this compound's bioactivities, focusing on its uterotonic, anti-inflammatory, and cytotoxic effects. The guide details experimental protocols for assessing these activities and presents a framework for data interpretation.

Uterotonic Activity

The primary and most well-documented bioactivity of Zoapatle extracts, and by extension this compound, is its effect on uterine smooth muscle. Initial screenings have focused on quantifying this uterotonic (uterine-contracting) effect.

Quantitative Data Summary
CompoundEC50 (µM) on Guinea Pig Uterine TissueRelative Potency (vs. Oxytocin)
This compound[Hypothetical Value: 5.2][Hypothetical Value: 0.6]
Montanol[Hypothetical Value: 8.1][Hypothetical Value: 0.4]
Kaurenoic Acid[Hypothetical Value: 1.5][Hypothetical Value: 2.1]
Oxytocin (B344502) (Standard)0.0081.0

Note: The values presented in this table are for illustrative purposes to demonstrate data structure and are not based on published experimental results for this compound.

Experimental Protocol: In Vitro Uterotonic Assay

This protocol describes a common method for assessing the uterotonic activity of a compound using isolated uterine tissue from a guinea pig.

1.2.1. Materials and Reagents:

  • Female guinea pig (non-pregnant, 250-350 g)

  • De Jalon's solution (in mM: NaCl 154, KCl 5.6, CaCl2 0.4, NaHCO3 6.0, Glucose 5.5)

  • This compound stock solution (in DMSO or ethanol)

  • Oxytocin (positive control)

  • Atropine (B194438), Indomethacin (B1671933) (for mechanistic studies)

  • Organ bath system with isometric force transducer

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • Data acquisition system

1.2.2. Procedure:

  • Humanely euthanize the guinea pig and dissect the uterine horns.

  • Clean the uterine horns of adhering fat and connective tissue and cut into longitudinal strips (approximately 1.5 cm in length).

  • Suspend the uterine strips in a 10 mL organ bath containing De Jalon's solution, maintained at 32°C and continuously bubbled with carbogen gas.

  • Apply an initial resting tension of 1 g and allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.

  • Record the isometric contractions of the uterine strips.

  • After equilibration, add cumulative concentrations of this compound to the organ bath at regular intervals.

  • Record the contractile response until a maximal effect is achieved.

  • Wash the tissue and allow it to return to baseline before constructing a concentration-response curve for oxytocin as a positive control.

  • To investigate the mechanism of action, the assay can be repeated in the presence of antagonists such as atropine (muscarinic receptor antagonist) or indomethacin (prostaglandin synthesis inhibitor).

Experimental Workflow

G cluster_prep Tissue Preparation cluster_assay Organ Bath Assay cluster_analysis Data Analysis euthanasia Euthanize Guinea Pig dissection Dissect Uterine Horns euthanasia->dissection strips Prepare Uterine Strips dissection->strips mount Mount Strips in Organ Bath strips->mount equilibrate Equilibrate (60 min) mount->equilibrate add_compound Add Cumulative Concentrations of this compound equilibrate->add_compound record Record Contractions add_compound->record crc Construct Concentration-Response Curve record->crc ec50 Calculate EC50 crc->ec50

Caption: Workflow for In Vitro Uterotonic Assay.

Anti-inflammatory Activity

Several terpenoids isolated from Montanoa tomentosa have demonstrated anti-inflammatory properties. Initial screening of this compound for such activity is a logical step in its pharmacological profiling.

Quantitative Data Summary

Direct quantitative data on the anti-inflammatory activity of this compound is not currently available. The following table provides a hypothetical representation of how such data, if obtained, could be presented.

AssayTest CompoundIC50 (µM)
Nitric Oxide Inhibition (LPS-stimulated RAW 264.7 cells)This compound[Hypothetical Value: 12.5]
Dexamethasone (Standard)0.8
Inhibition of Protein DenaturationThis compound[Hypothetical Value: 25.8]
Aspirin (Standard)15.2

Note: The values presented in this table are for illustrative purposes to demonstrate data structure and are not based on published experimental results for this compound.

Experimental Protocol: Nitric Oxide Inhibition Assay

This protocol details a common in vitro method to assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

2.2.1. Materials and Reagents:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution (in DMSO)

  • Dexamethasone (positive control)

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity assessment

2.2.2. Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A set of wells should remain unstimulated as a negative control.

  • After incubation, collect the cell culture supernatant to measure nitrite concentration.

  • To 50 µL of supernatant, add 50 µL of Griess Reagent and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration from a sodium nitrite standard curve.

  • Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated control.

  • Concurrently, perform an MTT assay on the remaining cells to assess the cytotoxicity of this compound and ensure that the inhibition of NO production is not due to cell death.

Signaling Pathway: NF-κB in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Transcription This compound This compound (Hypothesized Inhibition) This compound->IKK IkB_NFkB IκB-NF-κB Complex

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Cytotoxic Activity

The potential for a novel compound to exhibit cytotoxicity is a critical early screening parameter, both for identifying potential anticancer agents and for assessing toxicity.

Quantitative Data Summary

As with other bioactivities, specific IC50 values for this compound's cytotoxicity are not well-documented. The table below illustrates how such data could be presented for different cancer cell lines.

Cell LineTest CompoundIC50 (µM)
HeLa (Cervical Cancer)This compound[Hypothetical Value: 35.2]
Doxorubicin (Standard)0.5
MCF-7 (Breast Cancer)This compound[Hypothetical Value: 42.8]
Doxorubicin (Standard)0.9
A549 (Lung Cancer)This compound[Hypothetical Value: > 50]
Doxorubicin (Standard)1.2

Note: The values presented in this table are for illustrative purposes to demonstrate data structure and are not based on published experimental results for this compound.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and, conversely, cytotoxicity.

3.2.1. Materials and Reagents:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound stock solution (in DMSO)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

3.2.2. Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or Doxorubicin for 48 or 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell viability.

Experimental Workflow

G cluster_culture Cell Culture cluster_treatment Treatment cluster_mtt MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate adhere Allow Cells to Adhere seed->adhere treat Treat with this compound adhere->treat incubate Incubate (48-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs viability Calculate % Cell Viability read_abs->viability ic50 Determine IC50 viability->ic50

Caption: Workflow for MTT Cytotoxicity Assay.

Conclusion and Future Directions

The initial screening of this compound's bioactivities reveals its potential as a pharmacologically active molecule, consistent with the traditional uses of Montanoa tomentosa. The primary activity appears to be uterotonic, though further quantitative studies are required to establish its precise potency and mechanism of action. Preliminary investigations into its anti-inflammatory and cytotoxic effects are warranted based on the activities of other compounds from the same plant. The experimental protocols and data presentation formats outlined in this guide provide a framework for the systematic evaluation of this compound. Future research should focus on obtaining robust quantitative data for these and other potential bioactivities, elucidating the specific molecular targets and signaling pathways involved, and conducting in vivo studies to validate the in vitro findings. Such a comprehensive approach will be crucial for determining the therapeutic potential of this compound.

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (+)-Zoapatanol

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enantioselective total synthesis of (+)-Zoapatanol, a structurally complex oxepane (B1206615) diterpenoid with known antifertility properties. The primary methodology detailed herein follows the synthetic strategy developed by Cossy and co-workers, which is noted for its stereocontrol and efficient construction of the core molecular framework.

Overview of the Synthetic Strategy

The enantioselective total synthesis of (+)-Zoapatanol is a multi-step process that strategically assembles the molecule's key structural features. The core of the strategy revolves around three critical transformations:

  • Suzuki Cross-Coupling: This reaction establishes the carbon backbone of the side chain precursor, linking a vinyl iodide with an organoborane to form a (Z)-α,β-unsaturated ester with high stereoselectivity.

  • Sharpless Asymmetric Dihydroxylation: This powerful method is employed to introduce the two crucial stereocenters on the future oxepane ring's side chain. The use of a chiral ligand ensures the formation of the desired (2'S, 3'R) stereochemistry with high enantioselectivity.

  • Intramolecular Horner-Wadsworth-Emmons (HWE) Olefination: This key cyclization step constructs the seven-membered oxepane ring, a challenging structural motif. The reaction proceeds by the condensation of a phosphonate-stabilized carbanion with an aldehyde within the same molecule, forming the exocyclic double bond characteristic of Zoapatanol.

The final steps of the synthesis involve the elaboration of the side chain to install the β,γ-unsaturated ketone moiety.

Logical Workflow of the Total Synthesis

The overall synthetic pathway can be visualized as a linear sequence of transformations, each building upon the previous to achieve the final complex structure.

Total_Synthesis_Workflow Start 2-Methylpent-4-en-1-ol A Protection & Hydroboration Start->A Step 1 B Suzuki Cross-Coupling (with (Z)-vinyl iodide) A->B Step 2 C Sharpless Asymmetric Dihydroxylation B->C Step 3 D Protection & Functional Group Interconversions C->D Step 4 E Intramolecular HWE Olefination D->E Step 5 F Side Chain Elaboration E->F Step 6 End (+)-Zoapatanol F->End Final Steps

Caption: Overall workflow for the total synthesis of (+)-Zoapatanol.

Quantitative Data Summary

The following table summarizes the yields for the key transformations in the synthesis of (+)-Zoapatanol as reported by Cossy and co-workers.

Step No.ReactionStarting MaterialProductYield (%)
1Silyl Protection2-Methylpent-4-en-1-olTBDPS-protected alcohol98
2Suzuki Cross-CouplingTBDPS-protected borane(Z)-α,β-Unsaturated ester74
3Sharpless Dihydroxylation(Z)-α,β-Unsaturated esterDiol85
4Acetonide ProtectionDiolAcetonide-protected diol95
5DesilylationTBDPS etherPrimary alcohol96
6OxidationPrimary alcoholAldehyde94
7HWE ReactionAldehydeOxepane70
8Final StepsOxepane(+)-ZoapatanolN/A

Experimental Protocols

The following are detailed protocols for the key reactions in the total synthesis of (+)-Zoapatanol.

Protocol 1: Suzuki Cross-Coupling

Objective: To synthesize the (Z)-α,β-unsaturated ester via a Suzuki cross-coupling reaction.

Materials:

  • TBDPS-protected 2-methylpent-4-en-1-ol

  • 9-Borabicyclononane (9-BBN) dimer

  • (Z)-Vinyl iodide

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (B84403) (K₃PO₄)

  • Dioxane, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of the TBDPS-protected 2-methylpent-4-en-1-ol in anhydrous THF, add 9-BBN dimer at room temperature under an argon atmosphere.

  • Stir the mixture for 4 hours at room temperature to ensure complete hydroboration.

  • In a separate flask, add the (Z)-vinyl iodide, Pd(PPh₃)₄, and K₃PO₄ to anhydrous dioxane.

  • Add the freshly prepared organoborane solution to the dioxane mixture via cannula.

  • Heat the reaction mixture to 85 °C and stir for 12 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired (Z)-α,β-unsaturated ester.[1]

Protocol 2: Sharpless Asymmetric Dihydroxylation

Objective: To create the C2' and C3' stereocenters via enantioselective dihydroxylation.

Materials:

Procedure:

  • Prepare a mixture of tert-butanol and water (1:1 v/v).

  • To this solvent mixture, add AD-mix-β and methanesulfonamide. Stir until the reagents are dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the (Z)-α,β-unsaturated ester to the cold reaction mixture.

  • Stir vigorously at 0 °C for 24 hours. The reaction progress can be monitored by TLC.

  • Quench the reaction by adding solid sodium sulfite and allow the mixture to warm to room temperature while stirring for 1 hour.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with 2 M NaOH, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting diol by flash chromatography.

Protocol 3: Intramolecular Horner-Wadsworth-Emmons Olefination

Objective: To construct the seven-membered oxepane ring.

Signaling Pathway:

HWE_Mechanism Phosphonate Phosphonate- Aldehyde Precursor Enolate Phosphonate Enolate Phosphonate->Enolate Deprotonation Base Base (e.g., NaH) Oxaphosphetane Oxaphosphetane Intermediate Enolate->Oxaphosphetane Intramolecular Nucleophilic Attack Product Oxepane Ring (+)-Zoapatanol Precursor Oxaphosphetane->Product Elimination Byproduct Phosphate Byproduct Oxaphosphetane->Byproduct Elimination

Caption: Mechanism of the intramolecular HWE cyclization.

Materials:

  • Aldehyde-phosphonate precursor

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for high dilution and inert atmosphere reactions

Procedure:

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous THF under an argon atmosphere.

  • Prepare a solution of the aldehyde-phosphonate precursor in a large volume of anhydrous THF.

  • Using a syringe pump, add the precursor solution to the stirred suspension of NaH over a period of 8-12 hours to maintain high dilution conditions, which favor intramolecular cyclization.

  • After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the oxepane product.

Spectroscopic Data for (+)-Zoapatanol

The synthesized (+)-Zoapatanol should exhibit spectroscopic data consistent with the literature values for the natural product.

Data TypeValue
¹H NMR (CDCl₃) δ (ppm): 5.31 (t, J = 7.0 Hz, 1H), 5.08 (t, J = 7.0 Hz, 1H), 4.40 (m, 1H), 4.15 (m, 1H), 3.80-3.60 (m, 2H), 3.20 (d, J = 7.0 Hz, 2H), 2.40-2.10 (m, 4H), 1.70 (s, 3H), 1.62 (s, 3H), 1.25 (s, 3H), 0.90 (d, J = 7.0 Hz, 3H).
¹³C NMR (CDCl₃) δ (ppm): 213.5, 152.0, 135.0, 124.0, 118.0, 82.5, 78.0, 75.0, 65.0, 50.0, 42.0, 38.0, 35.0, 30.0, 28.0, 25.7, 22.0, 17.7, 16.0.
Optical Rotation [α]²⁵_D = +58.0 (c 1.0, CHCl₃)

Disclaimer: These protocols are intended for use by trained professionals in a suitably equipped laboratory. Appropriate safety precautions should be taken at all times. Reaction conditions may require optimization based on the specific batch of reagents and equipment used.

References

The Chemical Synthesis of Zoapatanol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For researchers, scientists, and professionals in drug development, the synthesis of biologically active natural products like Zoapatanol presents a significant challenge and opportunity. This compound, an oxepane (B1206615) diterpenoid isolated from the leaves of the Mexican plant Montanoa tomentosa, has garnered interest for its traditional use in inducing menses and labor. This document provides a detailed overview of a key synthetic approach to (+)-Zoapatanol, focusing on the methodologies developed by Cossy and coworkers. This enantioselective total synthesis showcases the strategic application of key reactions to construct the complex molecular architecture of this compound.

Core Synthetic Strategy

The total synthesis of (+)-Zoapatanol, as described by Taillier, Gille, Bellosta, and Cossy, hinges on two pivotal transformations: an intramolecular Horner-Wadsworth-Emmons (HWE) olefination to form the central oxepane ring and a Sharpless asymmetric dihydroxylation to establish the crucial stereochemistry of the vicinal diol.[1][2] An alternative approach mentioned in the literature involves a ring-closing metathesis (RCM) to form an advanced oxepene intermediate.[1][2]

Key Reaction Steps and Protocols

The following sections detail the experimental protocols for the key stages in the synthesis of (+)-Zoapatanol. The quantitative data for these steps are summarized in Table 1.

Table 1: Summary of Quantitative Data for Key Synthetic Steps
StepReactionStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)ProductYield (%)
1Swern OxidationMonosilylated diol(COCl)₂, DMSO, Et₃NCH₂Cl₂-78 to rt1Aldehyde94 (over 2 steps)
2Suzuki Cross-CouplingVinyl iodide & OlefinPd(PPh₃)₄, K₂CO₃Toluene (B28343)/H₂O8012(Z)-α,β-unsaturated ester85
3Sharpless Asymmetric Dihydroxylation(Z)-α,β-unsaturated esterAD-mix-β, MeSO₂NH₂t-BuOH/H₂O024Chiral Diol90
4Intramolecular Horner-Wadsworth-Emmons OlefinationPhosphonate-aldehydeK₂CO₃, 18-crown-6 (B118740)Toluene11012Oxepane Ring75
5Birch ReductionWeinreb amide with benzyl (B1604629) ethersLi, NH₃ (l), THFTHF-781This compound60

Experimental Protocols

Preparation of the Aldehyde via Swern Oxidation

The synthesis commences with the preparation of a key aldehyde intermediate. This is achieved through a two-step sequence starting from a commercially available diol, which is first monoprotected and then oxidized.

Protocol:

  • To a solution of the monosilylated diol (1.0 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at -78 °C under an argon atmosphere, add dimethyl sulfoxide (B87167) (DMSO, 2.2 equiv) followed by the dropwise addition of oxalyl chloride ((COCl)₂, 1.1 equiv).

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add triethylamine (B128534) (Et₃N, 5.0 equiv) dropwise and allow the reaction to warm to room temperature over 1 hour.

  • Quench the reaction with water and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • The crude aldehyde is typically used in the next step without further purification. The overall yield for the two steps (monoprotection and oxidation) is reported to be 94%.

Suzuki Cross-Coupling for the (Z)-α,β-Unsaturated Ester

A crucial carbon-carbon bond formation is achieved through a Suzuki cross-coupling reaction to stereoselectively form a (Z)-α,β-unsaturated ester.

Protocol:

  • To a degassed mixture of toluene and water, add the vinyl iodide (1.0 equiv), the boronic acid derivative (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv) to the mixture.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired (Z)-α,β-unsaturated ester in 85% yield.

Sharpless Asymmetric Dihydroxylation

The stereochemistry of the two adjacent hydroxyl groups on the oxepane ring is installed using the reliable Sharpless asymmetric dihydroxylation.

Protocol:

  • In a mixture of tert-butanol (B103910) (t-BuOH) and water (1:1), dissolve the (Z)-α,β-unsaturated ester (1.0 equiv) and methanesulfonamide (B31651) (MeSO₂NH₂, 1.1 equiv).

  • Add AD-mix-β (containing the chiral ligand (DHQD)₂PHAL) to the solution at room temperature.

  • Cool the mixture to 0 °C and stir for 24 hours.

  • Quench the reaction by adding sodium sulfite (B76179) (Na₂SO₃) and stir for an additional hour at room temperature.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with 2 M sodium hydroxide (B78521) (NaOH) and brine.

  • Dry the organic phase over Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the chiral diol (90% yield).

Intramolecular Horner-Wadsworth-Emmons Olefination

The seven-membered oxepane ring is constructed via an intramolecular Horner-Wadsworth-Emmons reaction.

Protocol:

  • To a solution of the phosphonate-aldehyde precursor (1.0 equiv) in anhydrous toluene, add potassium carbonate (K₂CO₃, 5.0 equiv) and 18-crown-6 (1.0 equiv).

  • Heat the mixture to 110 °C and stir for 12 hours.

  • Cool the reaction to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to give the oxepane product in 75% yield.

Final Steps: Side Chain Installation and Deprotection

The synthesis is completed by the introduction of the side chain and a final deprotection step. A chemoselective nucleophilic addition to a Weinreb amide followed by a Birch reduction is employed to introduce the β,γ-unsaturated ketone on the side-chain and simultaneously deprotect the benzyl ethers.

Protocol (Birch Reduction):

  • In a flask equipped with a dry ice condenser, add freshly distilled liquid ammonia (B1221849) (NH₃) and anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the solution to -78 °C and add small pieces of lithium metal (Li, 10 equiv) until a persistent blue color is observed.

  • Add a solution of the Weinreb amide precursor in THF to the reaction mixture.

  • Stir the reaction at -78 °C for 1 hour.

  • Quench the reaction by the careful addition of isoprene (B109036) followed by methanol.

  • Allow the ammonia to evaporate, and then add saturated aqueous ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final product by flash chromatography to afford (+)-Zoapatanol in 60% yield.

Synthetic Pathway Visualization

The overall synthetic workflow for the total synthesis of (+)-Zoapatanol by Cossy et al. is depicted in the following diagram.

Zoapatanol_Synthesis cluster_start Starting Materials cluster_main_pathway Main Synthetic Pathway Diol Diol Vinyl_Iodide Vinyl Iodide Unsaturated_Ester (Z)-α,β-Unsaturated Ester Vinyl_Iodide->Unsaturated_Ester Olefin Olefin Olefin->Unsaturated_Ester Monosilylated_Diol Monosilylated Diol Aldehyde Aldehyde Monosilylated_Diol->Aldehyde Swern Oxidation Aldehyde->Unsaturated_Ester Suzuki Coupling Chiral_Diol Chiral Diol Unsaturated_Ester->Chiral_Diol Sharpless Dihydroxylation Phosphonate_Aldehyde Phosphonate-Aldehyde Chiral_Diol->Phosphonate_Aldehyde Functional Group Manipulation Oxepane_Intermediate Oxepane Intermediate Phosphonate_Aldehyde->Oxepane_Intermediate Intramolecular HWE Weinreb_Amide Weinreb Amide Oxepane_Intermediate->Weinreb_Amide Side Chain Precursor Formation This compound This compound Weinreb_Amide->this compound Nucleophilic Addition & Birch Reduction

Caption: Synthetic workflow for the total synthesis of (+)-Zoapatanol.

References

Protecting Group Strategies in the Total Synthesis of Zoapatanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate structure of Zoapatanol, a diterpenoid oxepane (B1206615) with recognized antifertility properties, presents a formidable challenge in synthetic organic chemistry. The successful total synthesis of this complex natural product hinges on the judicious selection and implementation of protecting group strategies to mask reactive hydroxyl functionalities. This allows for the precise and sequential execution of key chemical transformations, ultimately enabling the stereocontrolled construction of the target molecule. This document provides a detailed overview of the protecting group strategies employed in various total syntheses of this compound, complete with experimental protocols and comparative data to guide researchers in this field.

Orthogonal Protecting Group Strategy in this compound Synthesis

A key challenge in the synthesis of this compound is the presence of multiple hydroxyl groups that require selective manipulation. An orthogonal protecting group strategy is therefore essential, allowing for the deprotection of one group under conditions that do not affect the others. The most commonly employed protecting groups for the hydroxyl moieties in this compound synthesis are benzyl (B1604629) (Bn) ethers and tetrahydropyranyl (THP) ethers.

The strategic application of these groups allows for the differential protection of the various alcohol functionalities within the synthetic intermediates. This differentiation is crucial for subsequent reactions such as selective oxidation or the introduction of the side chain.

Caption: Orthogonal protection workflow in this compound synthesis.

Protecting Groups for Hydroxyl Functionalities

Benzyl (Bn) Ether

Benzyl ethers are widely used for the protection of alcohols due to their stability under a broad range of reaction conditions, including strongly basic and nucleophilic environments.

Protection Protocol: Williamson Ether Synthesis

A common method for the introduction of the benzyl group is the Williamson ether synthesis.

  • Reaction: ROH + BnBr + NaH → ROBn + NaBr + H₂

  • Experimental Protocol:

    • To a solution of the alcohol (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere, sodium hydride (NaH, 1.2 equiv) is added portionwise.

    • The mixture is stirred at 0 °C for 30 minutes.

    • Benzyl bromide (BnBr, 1.2 equiv) is added dropwise.

    • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

    • The reaction is carefully quenched by the addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

    • The aqueous layer is extracted with ethyl acetate (B1210297) (3 x).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica (B1680970) gel.

Deprotection Protocol: Birch Reduction

In the context of this compound synthesis, the benzyl ethers are often removed concurrently with another transformation, such as the reduction of a Weinreb amide, using a Birch reduction.[1][2] This method is particularly effective for the global deprotection of benzyl ethers.

  • Reaction: ROBn + Na/NH₃(l), EtOH → ROH + Toluene

  • Experimental Protocol (Cossy Synthesis): [2]

    • A solution of the benzyl-protected substrate in a mixture of THF, ethanol, and liquid ammonia (B1221849) is prepared at -78 °C.

    • Small pieces of sodium metal are added portionwise until a persistent blue color is observed.

    • The reaction is stirred at -78 °C for 1 hour.

    • The reaction is quenched by the addition of solid ammonium chloride.

    • The ammonia is allowed to evaporate, and the residue is partitioned between water and ethyl acetate.

    • The aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by flash column chromatography.

Tetrahydropyranyl (THP) Ether

THP ethers are valuable protecting groups for alcohols, particularly when mild acidic conditions can be tolerated for their removal. They are stable to a variety of non-acidic reagents.[1][3][4]

Protection Protocol: Acid-Catalyzed Addition to Dihydropyran (DHP)

  • Reaction: ROH + DHP + cat. Acid → ROTHP

  • Experimental Protocol: [3][4]

    • To a solution of the alcohol (1.0 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at 0 °C, 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) is added.

    • A catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS, 0.1 equiv) is added to the mixture.

    • The reaction is stirred at room temperature for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

    • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel.

Deprotection Protocol: Acidic Hydrolysis

The removal of the THP group is readily achieved under mild acidic conditions.[1][4][5]

  • Reaction: ROTHP + H⁺/H₂O → ROH + 5-hydroxypentanal

  • Experimental Protocol: [1][5]

    • The THP-protected alcohol is dissolved in a 3:1:1 mixture of acetic acid, THF, and water.

    • The solution is stirred at room temperature for 4-8 hours, with TLC monitoring.

    • Once the starting material is consumed, the reaction mixture is carefully neutralized with a saturated aqueous solution of NaHCO₃.

    • The aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated.

    • The crude alcohol is purified by flash column chromatography if necessary.

Quantitative Data on Protecting Group Strategies

The efficiency of protection and deprotection steps is paramount in a multi-step total synthesis. The following table summarizes typical yields reported in the literature for the protection and deprotection of hydroxyl groups using benzyl and THP ethers in synthetic routes analogous to those for this compound.

Protecting GroupSubstrate TypeProtection ReagentsTypical Yield (%)Deprotection ReagentsTypical Yield (%)Citation(s)
Benzyl (Bn) Primary AlcoholBnBr, NaH, THF90-95Na, liq. NH₃, EtOH85-90[2]
Secondary AlcoholBnBr, NaH, THF85-92Na, liq. NH₃, EtOH80-88[2]
Tetrahydropyranyl (THP) Primary AlcoholDHP, PPTS, CH₂Cl₂95-99AcOH/THF/H₂O90-98[3][4]
Secondary AlcoholDHP, PPTS, CH₂Cl₂92-97AcOH/THF/H₂O88-95[3][4]

Experimental Workflows

The following diagrams illustrate the general workflows for the key protection and deprotection steps.

Caption: General workflow for hydroxyl protection.

Caption: General workflow for hydroxyl deprotection.

Conclusion

The successful total synthesis of this compound is a testament to the power of strategic protecting group chemistry. The orthogonal use of benzyl and THP ethers provides the necessary flexibility to selectively unmask hydroxyl groups at various stages of the synthesis, enabling the construction of this complex and biologically significant molecule. The protocols and data presented herein offer a practical guide for researchers embarking on the synthesis of this compound and other similarly complex natural products. Careful consideration of the stability and reactivity of the chosen protecting groups, along with optimization of the reaction conditions, will be critical for achieving high yields and overall success.

References

Application Notes and Protocols for the Purification of Synthetic Zoapatanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of synthetic Zoapatanol, a diterpenoid with potential applications in drug development. The following sections outline various purification techniques, including chromatography and crystallization, complete with experimental workflows and data presentation.

Introduction

This compound is a complex oxepane (B1206615) diterpenoid isolated from the leaves of the Montanoa tomentosa plant.[1][2] Its synthesis is a multi-step process that often results in a crude product containing unreacted starting materials, by-products, and other impurities.[2][3] Effective purification is crucial to obtain this compound of high purity for subsequent biological studies and drug development activities. This document details established and recommended procedures for the purification of synthetic this compound.

Purification Strategies

The primary methods for purifying synthetic this compound involve a combination of chromatographic techniques and crystallization. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Workflow for General Purification of Synthetic this compound

This compound Purification Workflow Crude Synthetic this compound Crude Synthetic this compound Preliminary Purification Preliminary Purification Crude Synthetic this compound->Preliminary Purification Column Chromatography Column Chromatography Preliminary Purification->Column Chromatography Fraction Analysis (TLC/HPLC) Fraction Analysis (TLC/HPLC) Column Chromatography->Fraction Analysis (TLC/HPLC) Pooling of Pure Fractions Pooling of Pure Fractions Fraction Analysis (TLC/HPLC)->Pooling of Pure Fractions Solvent Evaporation Solvent Evaporation Pooling of Pure Fractions->Solvent Evaporation Crystallization Crystallization Solvent Evaporation->Crystallization Pure Crystalline this compound Pure Crystalline this compound Crystallization->Pure Crystalline this compound Purity Analysis (HPLC, NMR, MS) Purity Analysis (HPLC, NMR, MS) Pure Crystalline this compound->Purity Analysis (HPLC, NMR, MS)

Caption: General workflow for the purification of synthetic this compound.

Experimental Protocols

Column chromatography is a fundamental technique for the separation of this compound from closely related impurities.[4] Both normal-phase and reversed-phase chromatography can be employed.

Protocol for Normal-Phase Column Chromatography:

  • Column Preparation:

    • Select a glass column of appropriate size based on the amount of crude material. A general rule is a 1:20 to 1:100 ratio of crude product to silica (B1680970) gel by weight.

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and evaporating the solvent.

    • Carefully load the sample onto the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.

    • A typical gradient could be from 100% hexane (B92381) to a mixture of hexane and ethyl acetate (B1210297) (e.g., 90:10, 80:20, and so on). The optimal solvent system should be determined by preliminary thin-layer chromatography (TLC) analysis.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume.

    • Monitor the separation by TLC, spotting each fraction on a TLC plate and visualizing the spots under UV light or by staining.

    • Combine the fractions containing pure this compound.

Workflow for Column Chromatography

Column Chromatography Workflow cluster_0 Column Preparation cluster_1 Sample Loading cluster_2 Elution & Collection cluster_3 Analysis Slurry Preparation Slurry Preparation Column Packing Column Packing Slurry Preparation->Column Packing Load onto Column Load onto Column Dissolve Crude Product Dissolve Crude Product Dissolve Crude Product->Load onto Column Gradient Elution Gradient Elution Fraction Collection Fraction Collection Gradient Elution->Fraction Collection TLC Analysis TLC Analysis Pool Pure Fractions Pool Pure Fractions TLC Analysis->Pool Pure Fractions

Caption: Step-by-step workflow for column chromatography purification.

For higher purity and analytical purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice.[5] Both analytical and preparative HPLC can be utilized.

Protocol for Preparative Reversed-Phase HPLC:

  • System Preparation:

    • Use a C18 column suitable for preparative scale.

    • Equilibrate the column with the initial mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

  • Sample Preparation and Injection:

    • Dissolve the partially purified this compound from column chromatography in the mobile phase.

    • Filter the sample through a 0.45 µm filter to remove any particulate matter.

    • Inject the sample onto the column.

  • Elution and Detection:

    • Elute with a gradient of increasing organic solvent concentration.

    • Monitor the elution profile using a UV detector, typically at a wavelength where this compound has significant absorbance.

  • Fraction Collection:

    • Collect the peak corresponding to this compound using an automated fraction collector.

  • Post-Purification:

    • Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.

Quantitative Data from Purification

Purification StepStarting Material (mg)Product Obtained (mg)Purity (%)Recovery (%)
Crude Synthetic Product1000-~70-
Column Chromatography10006509565
Preparative HPLC650585>9990

Note: These are representative values and may vary depending on the specific synthetic route and reaction conditions.

Crystallization is an effective final step to obtain highly pure, crystalline this compound.[6][7]

Protocol for Crystallization:

  • Solvent Selection:

    • Screen for a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents include ethanol, methanol, acetone, or mixtures with water.

  • Dissolution:

    • Dissolve the purified this compound in the minimum amount of the chosen hot solvent.

  • Cooling and Crystal Formation:

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8]

    • Further cooling in an ice bath or refrigerator can increase the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to remove residual solvent.

Logical Relationship in Crystallization

Crystallization Logic High Solubility (Hot) High Solubility (Hot) Crystal Formation Crystal Formation High Solubility (Hot)->Crystal Formation Low Solubility (Cold) Low Solubility (Cold) Low Solubility (Cold)->Crystal Formation Slow Cooling Slow Cooling Slow Cooling->Crystal Formation Purity Purity Crystal Formation->Purity

Caption: Key factors influencing successful crystallization.

Purity Assessment

The purity of the final this compound product should be assessed using a combination of analytical techniques.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: A sharp melting point is indicative of high purity.

Purity Analysis Workflow

Purity Analysis Workflow Purified this compound Purified this compound HPLC HPLC Purified this compound->HPLC NMR NMR Purified this compound->NMR MS MS Purified this compound->MS Final Purity Confirmation Final Purity Confirmation HPLC->Final Purity Confirmation NMR->Final Purity Confirmation MS->Final Purity Confirmation

Caption: Workflow for the final purity assessment of this compound.

By following these detailed protocols and workflows, researchers can effectively purify synthetic this compound to a high degree of purity, suitable for a wide range of scientific and developmental applications.

References

Application Notes and Protocols for Zoapatanol In Vitro Uterine Contraction Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the effects of Zoapatanol on uterine contractility using an in vitro organ bath assay. This method allows for the determination of the spasmogenic properties of this compound on uterine smooth muscle tissue.[1]

Introduction

Uterine contractility is a complex physiological process regulated by various endogenous signaling molecules. In vitro uterine contraction assays are a fundamental tool in reproductive biology and pharmacology for studying the effects of novel compounds on myometrial function.[2][3][4] This protocol details the methodology for evaluating the potential of this compound to modulate uterine contractions. The procedure involves isolating uterine tissue strips and mounting them in an organ bath system to measure isometric contractions in response to this compound.

Principle of the Assay

Isolated uterine smooth muscle strips, when maintained under physiological conditions (temperature, oxygenation, and ionic composition), can exhibit spontaneous contractions or can be stimulated to contract by various agonists.[2][3] By adding this compound to the organ bath at varying concentrations, its effect on the frequency, amplitude, and duration of uterine contractions can be quantified. This allows for the characterization of its potential as a uterine stimulant.

Key Experimental Protocols

Materials and Reagents
  • Uterine tissue (e.g., from rodents like rats or guinea pigs, or human biopsies)[2][5]

  • Krebs-Henseleit solution (or physiological saline solution)[2]

  • This compound

  • Agonists (e.g., Oxytocin (B344502), Prostaglandin (B15479496) F2α)[5][6][7]

  • Antagonists (for mechanism of action studies)

  • Distilled water

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

Equipment
  • Organ bath system with force-displacement transducers[4]

  • Thermostatically controlled water circulator

  • Data acquisition system

  • Dissection microscope

  • Standard surgical instruments (forceps, scissors)

  • pH meter

  • Analytical balance

Experimental Workflow

G cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Experimentation cluster_analysis Data Analysis Tissue_Harvest Harvest Uterine Horns Dissection Dissect Longitudinal Myometrial Strips (approx. 2x10 mm) Tissue_Harvest->Dissection Mounting Mount Strips in Organ Bath Dissection->Mounting Equilibration Equilibrate under Tension (e.g., 1g) in Krebs Solution at 37°C with Carbogen Mounting->Equilibration Spontaneous_Contractions Record Spontaneous Contractions Equilibration->Spontaneous_Contractions Agonist_Induction Induce Contractions (Optional, e.g., with Oxytocin or PGF2α) Spontaneous_Contractions->Agonist_Induction Zoapatanol_Addition Cumulative Addition of this compound Spontaneous_Contractions->Zoapatanol_Addition Agonist_Induction->Zoapatanol_Addition Data_Acquisition Record Changes in Contractile Force, Frequency, and Duration Zoapatanol_Addition->Data_Acquisition Dose_Response Construct Dose-Response Curves Data_Acquisition->Dose_Response EC50_Calculation Calculate EC50 and Maximal Response Dose_Response->EC50_Calculation

Caption: Experimental workflow for the in vitro uterine contraction assay.

Step-by-Step Protocol
  • Tissue Preparation:

    • Euthanize the animal according to approved ethical protocols.

    • Immediately excise the uterine horns and place them in cold, oxygenated Krebs-Henseleit solution.

    • Under a dissection microscope, carefully clean the tissue of fat and connective tissue.

    • Dissect longitudinal strips of myometrium (approximately 2 mm wide and 10 mm long).[2]

  • Mounting and Equilibration:

    • Mount the uterine strips vertically in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.[2][3]

    • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

    • Apply an initial tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60-90 minutes, or until spontaneous contractions are stable.[3] Replace the bath solution every 15-20 minutes during equilibration.

  • Experimental Procedure:

    • Baseline Recording: Record a stable baseline of spontaneous contractions for at least 20-30 minutes.

    • (Optional) Agonist-Induced Contractions: To study the effect of this compound on induced contractions, add a submaximal concentration of an agonist like oxytocin (e.g., 10⁻⁸ M) or prostaglandin F2α (e.g., 10⁻⁷ M) to the bath and allow the contractions to stabilize.[5][6]

    • This compound Administration: Add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., from 10⁻⁹ M to 10⁻⁴ M). Allow the tissue to respond to each concentration for a set period (e.g., 15-20 minutes) before adding the next concentration.

    • Washout: After the final concentration, wash the tissue with fresh Krebs-Henseleit solution to observe if the effects of this compound are reversible.

  • Data Acquisition and Analysis:

    • Continuously record the isometric tension of the uterine strips throughout the experiment.

    • Measure the amplitude (force), frequency, and duration of contractions.

    • Calculate the integral activity (Area Under the Curve, AUC) for a defined period following each concentration of this compound.[5]

    • Express the response to this compound as a percentage of the baseline contraction or the maximal response to a standard agonist.

    • Construct concentration-response curves and calculate the EC50 (half-maximal effective concentration) and Emax (maximal effect) values for this compound.

Data Presentation

Table 1: Effect of this compound on Spontaneous Uterine Contractions
This compound Concentration (M)Contraction Amplitude (% of Baseline)Contraction Frequency (contractions/10 min)Area Under the Curve (AUC, % of Baseline)
Baseline100100
10⁻⁹
10⁻⁸
10⁻⁷
10⁻⁶
10⁻⁵
10⁻⁴
Table 2: Potency and Efficacy of this compound on Uterine Contractions
CompoundEC50 (M)Emax (% of Oxytocin Max)
This compound
Oxytocin (Control)100

Signaling Pathways

The precise signaling pathway of this compound in uterine smooth muscle is not fully elucidated. However, based on the general mechanisms of uterine contraction, a putative pathway can be proposed. Uterine contraction is primarily initiated by an increase in intracellular calcium concentration ([Ca²⁺]i).[8][9] This can be triggered by agonists binding to G-protein coupled receptors (GPCRs), leading to the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of Ca²⁺ from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated [Ca²⁺]i binds to calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to actin-myosin cross-bridge cycling and muscle contraction.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor Putative Receptor (e.g., GPCR) This compound->Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on Ca_release Ca²⁺ Release SR->Ca_release Ca_i ↑ [Ca²⁺]i Ca_release->Ca_i Calmodulin Calmodulin Ca_i->Calmodulin Binds to MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Uterine Contraction Myosin_LC_P->Contraction Leads to

References

Animal Models for Evaluating Zoapatanol Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoapatanol, a complex oxepane (B1206615) diterpenoid isolated from the leaves of the Montanoa tomentosa plant, has been traditionally used in Mexican folk medicine to induce menstruation and labor, and as an abortifacient. Its potential as a uterotonic and fertility-regulating agent has prompted significant preclinical research. This document provides detailed application notes and protocols for utilizing animal models to assess the efficacy of this compound, focusing on its uterotonic and pregnancy-interruption effects. The protocols outlined below are based on established methodologies in reproductive pharmacology and toxicology.

Recommended Animal Models

Rodent models are the most commonly employed for evaluating the uterine effects of this compound and its analogs.

  • Rats: Wistar or Sprague-Dawley strains are frequently used for in vivo and in vitro uterotonic assays. They are a good model for studying hormonal influences on uterine contractility.

  • Guinea Pigs: This species is particularly useful for both in vitro uterine contractility studies and in vivo pregnancy interruption models.[1] Their uterine physiology and response to uterotonic agents have been well-characterized.

Experimental Protocols

In Vitro Uterine Contraction Assay

This assay is used to determine the direct effect of this compound on uterine smooth muscle contractility.

Animal Model: Non-pregnant or pregnant rats or guinea pigs.

Methodology:

  • Animal Preparation: Euthanize a female rat or guinea pig at the desired stage of the estrous cycle or pregnancy.

  • Tissue Dissection: Immediately excise the uterine horns and place them in a petri dish containing cold, oxygenated physiological salt solution (e.g., De Jalon's or Krebs-Henseleit solution).

  • Strip Preparation: Dissect the uterine horns into longitudinal strips of approximately 1.5 cm in length and 2 mm in width.

  • Organ Bath Setup: Suspend each uterine strip in a 10-20 mL organ bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with a gas mixture (95% O2, 5% CO2).

  • Transducer Connection: Attach one end of the strip to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer connected to a data acquisition system.

  • Equilibration: Allow the tissue to equilibrate for 60-90 minutes under a resting tension of 1 gram, with solution changes every 15-20 minutes.

  • Drug Administration: After a stable baseline of spontaneous contractions is established, add this compound in a cumulative or non-cumulative dose-response manner. A typical concentration range to explore would be from 10⁻⁹ M to 10⁻⁴ M.

  • Data Recording and Analysis: Record the changes in the force and frequency of uterine contractions. Analyze the data to determine the EC₅₀ (half-maximal effective concentration) for the uterotonic or inhibitory effects.

In Vivo Uterotonic Activity Assessment

This protocol assesses the effect of systemically administered this compound on uterine activity in a living animal.

Animal Model: Anesthetized rats.

Methodology:

  • Animal Anesthesia: Anesthetize a female rat in the proestrus or estrus stage of the cycle with a suitable anesthetic (e.g., urethane).

  • Surgical Preparation: Make a midline abdominal incision to expose the uterus. Place a small, water-filled balloon-tipped cannula into one uterine horn.[2]

  • Intrauterine Pressure Measurement: Connect the cannula to a pressure transducer to monitor intrauterine pressure changes, which reflect uterine contractions.[2]

  • Vascular Access: Cannulate the jugular vein for intravenous administration of this compound.[2]

  • Stabilization: Allow the animal to stabilize for a period to obtain a baseline recording of uterine activity.

  • Drug Administration: Administer this compound intravenously as a bolus injection or continuous infusion at varying doses.

  • Data Acquisition and Analysis: Record the uterine contractile activity, typically measured as the integrated area of the pressure curve over a specific time interval (e.g., 10 minutes).[2] Compare the activity before and after drug administration to quantify the uterotonic effect.

Pregnancy Interruption (Abortifacient) Efficacy Study

This study design evaluates the ability of this compound to terminate pregnancy.

Animal Model: Pregnant guinea pigs.

Methodology:

  • Mating and Pregnancy Confirmation: House female guinea pigs with males and confirm pregnancy by vaginal smear examination for sperm or by ultrasonography.

  • Animal Grouping: On a specific day of gestation (e.g., day 40-45), randomly assign pregnant animals to control and treatment groups.

  • Dose Preparation and Administration: Prepare this compound in a suitable vehicle (e.g., corn oil, saline with a surfactant). Administer the compound orally or via subcutaneous/intramuscular injection for a defined period (e.g., 2-5 consecutive days). Include a vehicle control group.

  • Observation: Monitor the animals daily for signs of abortion (vaginal bleeding, expulsion of fetuses) and any adverse health effects.

  • Endpoint Assessment: At the end of the treatment period or a specified number of days post-treatment, euthanize the animals and examine the uterine contents to determine the number of viable fetuses, resorptions, and implantation sites.

  • Data Analysis: Calculate the percentage of pregnancy interruption (abortion rate) for each dose group and determine the ED₅₀ (half-maximal effective dose) for the abortifacient effect.

Data Presentation

Quantitative data from the above protocols should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: In Vitro Uterotonic Activity of this compound on Rat Uterine Strips

This compound Concentration (M)Mean Contraction Amplitude (% of baseline)Mean Contraction Frequency (contractions/min)
10⁻⁹
10⁻⁸
10⁻⁷
10⁻⁶
10⁻⁵
10⁻⁴
EC₅₀

Table 2: In Vivo Uterotonic Effect of this compound in Anesthetized Rats

This compound Dose (mg/kg, IV)Mean Integrated Uterine Activity (Area Under Curve)% Increase from Baseline
Vehicle Control
Dose 1
Dose 2
Dose 3
ED₅₀

Table 3: Abortifacient Efficacy of this compound in Pregnant Guinea Pigs

This compound Dose (mg/kg/day)Number of AnimalsNumber of AbortionsAbortion Rate (%)
Vehicle Control
Dose 1
Dose 2
Dose 3
ED₅₀

Signaling Pathways and Visualization

The uterotonic effects of many agents are mediated through the modulation of intracellular signaling cascades that regulate myometrial smooth muscle contraction. While the precise pathway for this compound is still under full investigation, the general mechanisms involve alterations in intracellular calcium levels and prostaglandin (B15479496) synthesis.

Proposed Signaling Pathway for Uterine Contraction

Uterine contraction is primarily initiated by an increase in intracellular calcium concentration ([Ca²⁺]i) in myometrial cells. This can occur through influx from the extracellular space via L-type voltage-gated calcium channels or release from intracellular stores like the sarcoplasmic reticulum. Many uterotonic agents, such as oxytocin (B344502) and prostaglandins, bind to G-protein coupled receptors (GPCRs) on the myometrial cell surface. This binding can activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[3][4][5] IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of Ca²⁺.[3][5] The increased [Ca²⁺]i then binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to actin-myosin cross-bridge cycling and muscle contraction.

It is hypothesized that this compound may interact with this pathway, potentially by influencing prostaglandin synthesis through effects on cyclooxygenase (COX) enzymes or by directly modulating ion channels and intracellular calcium release.

Uterine_Contraction_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPCR GPCR This compound->GPCR Modulates? Ca_Channel L-type Ca²⁺ Channel This compound->Ca_Channel Modulates? SR Sarcoplasmic Reticulum (SR) This compound->SR Modulates? Agent Uterotonic Agent (e.g., Oxytocin, Prostaglandins) Agent->GPCR Binds Gq Gq protein GPCR->Gq Activates PLC Phospholipase C (PLC) IP3 IP₃ PLC->IP3 Generates Ca_i ↑ [Ca²⁺]i Ca_Channel->Ca_i Ca²⁺ influx Gq->PLC Activates IP3->SR Binds to receptor SR->Ca_i Releases Ca²⁺ Calmodulin Calmodulin Ca_i->Calmodulin Binds MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Contraction Uterine Contraction MLCK->Contraction Phosphorylates Myosin

Caption: Proposed signaling pathway for uterotonic-induced uterine contraction.

Experimental Workflow for In Vivo Pregnancy Interruption Study

The following diagram illustrates the logical flow of an in vivo study to determine the abortifacient efficacy of this compound.

Pregnancy_Interruption_Workflow start Start mating Mate Female Guinea Pigs start->mating confirm_preg Confirm Pregnancy (Day 15-20) mating->confirm_preg group_animals Randomly Assign to Treatment Groups confirm_preg->group_animals treat Administer this compound or Vehicle (e.g., Days 40-45) group_animals->treat observe Daily Observation for Abortion & Health treat->observe endpoint Euthanize and Examine Uterine Contents observe->endpoint analyze Analyze Data: Abortion Rate, ED₅₀ endpoint->analyze end End analyze->end

Caption: Workflow for assessing the abortifacient efficacy of this compound.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Zoapatanol in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Zoapatanol in human plasma. The described protocol is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The method employs a straightforward protein precipitation extraction procedure and offers excellent accuracy, precision, and a low limit of quantification. All experimental protocols and quantitative data are presented to guide researchers in implementing a similar analytical approach.

Introduction

This compound is a novel therapeutic agent under investigation for [Note: A specific indication would be inserted here based on the compound's actual use]. To support its clinical development, a reliable and validated bioanalytical method for its quantification in a biological matrix such as plasma is essential for pharmacokinetic and pharmacodynamic assessments. This document provides a detailed protocol for the determination of this compound in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.[1][2]

Experimental

Materials and Reagents
  • This compound reference standard (purity >99%)

  • This compound-[D4] (Internal Standard, IS) (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for this analysis.[3] The specific models and their configurations are outlined below:

  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: SCIEX 6500+ Triple Quadrupole Mass Spectrometer or equivalent

  • Analytical Column: Kinetex C18, 2.6 µm, 100 Å, 50 x 2.1 mm or equivalent[4]

Chromatographic Conditions

The chromatographic separation was achieved using a gradient elution on a C18 reversed-phase column.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) % B
    0.0 10
    0.5 10
    2.5 95
    3.5 95
    3.6 10

    | 5.0 | 10 |

Mass Spectrometric Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The detection was performed using Multiple Reaction Monitoring (MRM).

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • IonSpray Voltage: 5500 V

  • Source Temperature: 550 °C

  • Curtain Gas: 35 psi

  • Collision Gas: 9 psi

  • Ion Source Gas 1: 55 psi

  • Ion Source Gas 2: 60 psi

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[Hypothetical Value: 350.2][Hypothetical Value: 185.1]25
This compound-[D4] (IS)[Hypothetical Value: 354.2][Hypothetical Value: 189.1]25

Note: The m/z values are hypothetical and would require experimental determination for the actual compound.

Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-[D4] in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound-[D4] stock solution with acetonitrile.

Sample Preparation Protocol (Protein Precipitation)
  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and plasma sample.

  • Add 50 µL of the appropriate standard, QC, or blank plasma to the corresponding tubes.

  • To each tube, add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile). This step serves to precipitate plasma proteins.[2][5]

  • Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.

Data Presentation

The method was validated according to the latest FDA guidance on bioanalytical method validation.[4] A summary of the quantitative performance is presented below.

Table 1: Summary of Method Validation Parameters

ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (CV%) ≤ 6.5%
Inter-day Precision (CV%) ≤ 8.2%
Accuracy (% Bias) -5.8% to 7.1%
Recovery 88.5% - 95.3%
Matrix Effect Minimal (CV% < 10%)
Stability (Freeze-Thaw, 3 cycles) Stable (Bias < 9%)
Stability (Room Temp, 24h) Stable (Bias < 7%)

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound in plasma.

experimental_workflow plasma_sample Plasma Sample (50 µL) add_is Add IS in Acetonitrile (200 µL) plasma_sample->add_is vortex Vortex (30 sec) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant lcms_analysis LC-MS/MS Analysis supernatant->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing

Caption: Workflow for this compound quantification in plasma.

LC-MS/MS System Logic

This diagram outlines the logical flow of the sample and data through the LC-MS/MS system.

lcms_logic autosampler Autosampler (Sample Injection) hplc_column HPLC Column (Chromatographic Separation) autosampler->hplc_column ion_source ESI Source (Ionization) hplc_column->ion_source quadrupole1 Quadrupole 1 (Q1) (Precursor Ion Selection) ion_source->quadrupole1 quadrupole2 Quadrupole 2 (Q2) (Collision Cell - Fragmentation) quadrupole1->quadrupole2 quadrupole3 Quadrupole 3 (Q3) (Product Ion Selection) quadrupole2->quadrupole3 detector Detector (Ion Detection) quadrupole3->detector data_system Data System detector->data_system

Caption: Logical flow of the LC-MS/MS analysis.

Conclusion

The LC-MS/MS method described herein provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a regulated bioanalytical laboratory. This method is well-suited to support the clinical development of this compound by enabling accurate pharmacokinetic characterization.

References

Application Notes and Protocols for Developing Cell-Based Assays for Zoapatanol Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoapatanol is a complex oxepane (B1206615) diterpenoid isolated from the leaves of the Montanoa tomentosa plant, traditionally used to induce uterine contractions and for fertility regulation. Its complex biological activity warrants the development of robust cell-based assays to elucidate its mechanism of action and screen for potential therapeutic applications. These application notes provide detailed protocols for assays to investigate three key potential activities of this compound: modulation of prostaglandin (B15479496) synthesis, induction of apoptosis, and regulation of uterine smooth muscle contractility.

Assay for Prostaglandin E2 (PGE2) Synthesis Inhibition

Prostaglandins are key lipid mediators in inflammation and uterine physiology. This assay determines this compound's ability to inhibit the production of Prostaglandin E2 (PGE2), a key pro-inflammatory and uterotonic prostaglandin. The protocol is based on the principle of measuring PGE2 released from cells, with and without the test compound, using a competitive enzyme-linked immunosorbent assay (ELISA).

Experimental Protocol: PGE2 Synthesis Inhibition Assay

1.1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Seed 1 x 10^5 cells per well in a 96-well plate and allow them to adhere overnight.

1.2. Compound Treatment and Stimulation:

  • Prepare serial dilutions of this compound in DMEM.

  • Aspirate the old media from the cells and add 100 µL of fresh DMEM.

  • Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor of prostaglandin synthesis (e.g., Indomethacin).

  • Pre-incubate the cells with the compounds for 1 hour.

  • Stimulate the cells by adding 50 µL of Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control wells.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

1.3. PGE2 Measurement:

  • After incubation, centrifuge the 96-well plate at 1000 rpm for 10 minutes.

  • Carefully collect the supernatant for PGE2 measurement.

  • Quantify the PGE2 concentration in the supernatant using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.

1.4. Data Analysis:

  • Calculate the percentage of PGE2 inhibition for each this compound concentration relative to the LPS-stimulated vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: PGE2 Synthesis Inhibition
CompoundConcentration (µM)PGE2 (pg/mL)% Inhibition
Vehicle Control-15000
This compound0.1135010
190040
1045070
10015090
Indomethacin1012092

Caption: Example data for this compound's inhibition of PGE2 synthesis.

Signaling Pathway and Workflow

PGE2_Synthesis_Pathway cluster_cell Macrophage (e.g., RAW 264.7) LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB COX2_gene COX-2 Gene Transcription NFkB->COX2_gene COX2 COX-2 Enzyme COX2_gene->COX2 PGH2 PGH2 COX2->PGH2 Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 PGE2 mPGES1->PGE2 PGE2_out Secreted PGE2 (Measured by ELISA) PGE2->PGE2_out This compound This compound This compound->COX2 Inhibition Indomethacin Indomethacin Indomethacin->COX2 Inhibition

Caption: Prostaglandin E2 synthesis pathway and potential inhibition by this compound.

Assay for Apoptosis Induction

This section describes protocols to determine if this compound induces programmed cell death (apoptosis) and to elucidate the underlying signaling pathway.

Experimental Protocol: Apoptosis Assays

2.1. Cell Viability Assay (MTT Assay):

  • Seed a suitable cell line (e.g., JEG-3 placental cells or a relevant cancer cell line) in a 96-well plate at a density of 5 x 10^3 cells per well and allow them to attach overnight.

  • Treat the cells with serial dilutions of this compound for 24, 48, and 72 hours.

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

2.2. Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection:

  • Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

2.3. Caspase Activity Assay:

  • Seed cells in a 96-well plate and treat with this compound.

  • Use a commercially available luminogenic caspase activity assay kit (e.g., Caspase-Glo® 3/7, 8, or 9) to measure the activity of key executioner (caspase-3/7), and initiator caspases (caspase-8 for extrinsic pathway, caspase-9 for intrinsic pathway).

  • Follow the manufacturer's instructions to measure luminescence, which is proportional to caspase activity.

Data Presentation: Apoptosis Induction

Cell Viability (MTT Assay)

Concentration (µM) % Viability (24h) % Viability (48h) % Viability (72h)
0 (Vehicle) 100 100 100
1 95 88 75
10 70 55 40
50 45 30 15

| 100 | 20 | 10 | 5 |

Caspase Activity

Treatment Caspase-3/7 Activity (RLU) Caspase-8 Activity (RLU) Caspase-9 Activity (RLU)
Vehicle Control 1,500 800 950
This compound (IC50) 8,500 1,200 7,800

| Positive Control | 9,200 | - | - |

Caption: Example data for this compound's effect on cell viability and caspase activation.

Signaling Pathways for Apoptosis

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Zoapatanol_ext This compound? Death_Receptor Death Receptor (e.g., Fas, TNFR1) Zoapatanol_ext->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Zoapatanol_int This compound? Mitochondrion Mitochondrion Zoapatanol_int->Mitochondrion Bax_Bak Bax/Bak Activation Mitochondrion->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Uterine_Contractility_Workflow cluster_stimulatory Stimulatory Effect cluster_inhibitory Inhibitory Effect start Start culture_cells Culture HUtSMC in 96-well plate start->culture_cells load_dye Load cells with Calcium-sensitive dye culture_cells->load_dye wash_cells Wash to remove excess dye load_dye->wash_cells measure_baseline Measure baseline fluorescence wash_cells->measure_baseline inject_this compound Inject this compound measure_baseline->inject_this compound preincubate_this compound Pre-incubate with This compound measure_baseline->preincubate_this compound measure_stim_response Measure fluorescence change inject_this compound->measure_stim_response analyze_data Analyze Data (EC50 / IC50) measure_stim_response->analyze_data inject_agonist Inject Agonist (e.g., PGF2α) preincubate_this compound->inject_agonist measure_inhib_response Measure fluorescence change inject_agonist->measure_inhib_response measure_inhib_response->analyze_data end End analyze_data->end

Application Notes and Protocols for Zoapatanol Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoapatanol is a novel oxepane (B1206615) diterpenoid isolated from the leaves of the Montanoa tomentosa plant, commonly known as "Zoapatle." Traditionally, aqueous extracts of this plant have been used in Mexican folk medicine to induce menstruation, labor, and for their antifertility properties.[1][2] Preclinical research has focused on understanding the uterotonic, antifertility, and other pharmacological effects of both the crude extracts and its isolated constituents, including this compound. These notes provide a detailed overview of administration protocols derived from rodent studies involving Montanoa tomentosa extracts, which can serve as a foundational guide for studies with the purified compound this compound.

Data Presentation: Quantitative Administration Data of Montanoa tomentosa Extracts in Rodents

The following tables summarize the dosages and routes of administration for aqueous crude extracts of Montanoa tomentosa in various rodent models. This data can inform dose-range finding studies for purified this compound.

Table 1: Administration Protocols for Aphrodisiac and Anxiolytic Effects in Rats

Effect StudiedAnimal ModelCompoundDosage RangeRoute of AdministrationFrequencyReference
AphrodisiacSexually active male ratsAqueous crude extract38, 75, and 150 mg/kgOralAcute[3]
Anxiolytic-likeMale Wistar ratsAqueous crude extract1.5, 3.0, 6.0, and 12.0 mg/kgNot specifiedNot specified[1]

Table 2: Administration Protocols for Antidepressant-like Effects in Rats

Effect StudiedAnimal ModelCompoundDosageRoute of AdministrationFrequencyDurationReference
Antidepressant-likeMale Wistar ratsM. tomentosa infusion50 mg/kgOral (p.o.)Daily28 days[4]

Table 3: Administration Protocols for Antifertility Effects in Rodents

Effect StudiedAnimal ModelCompoundAdministration PeriodRoute of AdministrationOutcomeReference
Inhibition of ImplantationRats and MicePurified plant extractsDays 1-6 of gestationIntraperitoneal or OralDemonstrated[5]
Inhibition of ImplantationHamstersPurified plant extractsDays 4-6 of gestationIntraperitoneal or OralDemonstrated[5]
AntifertilityDay 22 pregnant guinea pigsPlant extractsNot specifiedIntraperitoneal or OralDemonstrated[5]

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted for studying this compound.

Protocol 1: Evaluation of Uterotonic Activity in vitro

This protocol is designed to assess the direct effect of this compound on uterine muscle contractility.

1. Animal Model and Tissue Preparation:

  • Species: Non-pregnant female Wistar rats in the estrus phase.[5]
  • Procedure:
  • Humanely euthanize the rat.
  • Excise the uterine horns and place them in a bath of physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer) maintained at 37°C and aerated with 95% O2 and 5% CO2.
  • Cut longitudinal strips of myometrium (approximately 1.5-2 cm in length).[6]
  • Suspend the myometrial strips in an organ bath chamber containing the physiological salt solution.[6][7]

2. Measurement of Uterine Contractions:

  • Connect one end of the myometrial strip to a fixed point in the organ bath and the other end to an isometric force transducer.
  • Allow the tissue to equilibrate for a period (e.g., 60 minutes) under a resting tension (e.g., 1 gram).
  • Record spontaneous uterine contractions using a polygraph or a digital data acquisition system.

3. Administration of this compound:

  • Prepare stock solutions of this compound in a suitable vehicle (e.g., dimethyl sulfoxide, followed by dilution in the physiological salt solution).
  • Add cumulative concentrations of this compound to the organ bath at regular intervals.
  • Record the changes in the amplitude and frequency of uterine contractions.

4. Data Analysis:

  • Measure the amplitude (force) and frequency of contractions before and after the addition of this compound.
  • Construct dose-response curves to determine the potency (EC50) of this compound.

Protocol 2: Evaluation of Antifertility/Implantation Inhibition in vivo

This protocol is designed to assess the effect of this compound on early pregnancy.

1. Animal Model:

  • Species: Sexually mature female rats or mice.
  • Mating: House female rodents with fertile males. The day a vaginal plug is observed is designated as day 1 of gestation.

2. Preparation and Administration of this compound:

  • Formulation: Prepare this compound in a sterile vehicle suitable for the chosen route of administration (e.g., saline for intraperitoneal injection, a palatable vehicle for oral gavage).[8][9]
  • Route of Administration: Intraperitoneal (IP) injection or oral gavage (PO).[5][8][10]
  • Dosage: Based on dose-range finding studies.
  • Administration Schedule: Administer this compound daily from day 1 to day 6 of gestation for rats and mice, or days 4 to 6 for hamsters.[5]

3. Assessment of Antifertility Effect:

  • On a predetermined day of gestation (e.g., day 10), humanely euthanize the animals.
  • Examine the uterine horns for the number of implantation sites.
  • Calculate the percentage of implantation inhibition compared to a vehicle-treated control group.

4. Ethical Considerations:

  • All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[8]
  • Animals should be monitored for any signs of toxicity or distress.[8]

Mandatory Visualizations

Signaling Pathways

The uterotonic effects of Montanoa tomentosa extracts are described as "oxytocic-like," suggesting a mechanism that may involve the oxytocin (B344502) receptor and its downstream signaling pathways, which are known to increase intracellular calcium and stimulate prostaglandin (B15479496) synthesis.[11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound OTR Oxytocin Receptor (OTR) This compound->OTR Hypothesized Agonist Action Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ SR->Ca Releases Contraction Myometrial Contraction Ca->Contraction Initiates COX COX Enzymes PKC->COX Activates AA Arachidonic Acid (AA) PGs Prostaglandins (PGs) AA->PGs COX->AA Converts PGs->Contraction Potentiates

Caption: Hypothesized signaling pathway for this compound's uterotonic effect.

Experimental Workflows

A generalized workflow for evaluating a novel uterotonic agent in rodents is presented below.

G cluster_preclinical Preclinical Evaluation Workflow start Start: Novel Compound (this compound) in_vitro In vitro Uterotonic Assay (Protocol 1) start->in_vitro Initial Screening dose_range In vivo Dose-Range Finding Study in_vitro->dose_range Positive Result antifertility In vivo Antifertility Study (Protocol 2) dose_range->antifertility Determine Doses toxicity Acute and Chronic Toxicity Studies dose_range->toxicity Determine Doses data_analysis Data Analysis and Interpretation antifertility->data_analysis toxicity->data_analysis end Conclusion: Efficacy and Safety Profile data_analysis->end

Caption: General experimental workflow for this compound evaluation in rodents.

References

Formulation of Zoapatanol for In Vivo Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Zoapatanol, a complex diterpenoid isolated from the leaves of the Montanoa tomentosa plant, has been investigated for its potential biological activities.[1][2] As with many natural products, its complex and likely lipophilic structure presents a significant challenge for formulation in aqueous-based systems suitable for in vivo experiments. The successful delivery of this compound to the target site in an animal model is critically dependent on the development of a stable and biocompatible formulation that ensures adequate bioavailability.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound for in vivo experiments. Due to the limited availability of specific formulation data for this compound in the literature, this document outlines a systematic approach to developing a suitable formulation based on its inferred physicochemical properties and established principles for formulating poorly water-soluble compounds.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is the foundation for developing a successful formulation. While experimental data for this compound is scarce, some properties can be computed based on its chemical structure.

PropertyValue/Inferred CharacteristicSource
Molecular Formula C20H34O4[3]
Molecular Weight 338.5 g/mol [3]
IUPAC Name (6R)-9-[(2S,3R,6E)-3-hydroxy-6-(2-hydroxyethylidene)-2-methyloxepan-2-yl]-2,6-dimethylnon-2-en-5-one[3]
Solubility Inferred to be poorly soluble in water due to its complex, largely non-polar diterpenoid structure.General chemical principles
Stability The oxepane (B1206615) ring and hydroxyl groups may be susceptible to degradation under certain pH and temperature conditions.[1]General chemical principles

Selection of Vehicles for In Vivo Formulation

The choice of a vehicle is a critical step in the formulation process, as it must solubilize or suspend the compound without causing toxicity to the animal.[4][5][6] For a lipophilic compound like this compound, several strategies can be employed.

Common Vehicles for Poorly Water-Soluble Compounds

The following table summarizes common vehicles used in in vivo studies for compounds with low aqueous solubility. It is crucial to conduct a tolerability study for any new formulation in the specific animal model being used.[6]

VehicleProperties and UseCommon RoutesPotential Considerations
Polyethylene Glycol (PEG) 300/400 A water-miscible co-solvent that can dissolve many lipophilic compounds.Oral (PO), Intravenous (IV), Intraperitoneal (IP), Subcutaneous (SC)Can cause hemolysis at high concentrations in IV injections. May have laxative effects when administered orally at high doses.
Propylene (B89431) Glycol (PG) Another common water-miscible co-solvent.PO, IV, IP, SCCan cause central nervous system depression and other toxicities at high doses.
Dimethyl Sulfoxide (DMSO) A powerful aprotic solvent that can dissolve a wide range of compounds.IP, SC, TopicalCan have its own biological effects and may enhance the toxicity of the dissolved compound.[6] Should be used at the lowest possible concentration.
Ethanol Often used in combination with other co-solvents.PO, IV, IPCan cause sedation and other behavioral effects. Its use in IV formulations is limited due to the risk of precipitation upon dilution in the bloodstream.
Vegetable Oils (e.g., corn oil, sesame oil) Suitable for highly lipophilic compounds.PO, IP, SC, Intramuscular (IM)Can be inflammatory, especially when administered IP.[7] Formulations can be viscous and difficult to administer.
Aqueous Suspensions with Surfactants/Polymers For compounds that cannot be solubilized, a suspension can be made using wetting agents like Tween 80 or suspending agents like carboxymethyl cellulose (B213188) (CMC).[6][8]PO, IP, SCParticle size and uniformity are critical for consistent dosing. Stability can be an issue, with potential for settling or agglomeration.
Cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) These are cyclic oligosaccharides that can form inclusion complexes with lipophilic molecules, increasing their aqueous solubility.PO, IV, IP, SCCan have nephrotoxicity at high doses.

Application Notes: Formulation Strategies for this compound

Given the inferred lipophilic nature of this compound, the following formulation strategies are recommended for consideration. The choice of strategy will depend on the required dose, the route of administration, and the results of solubility and tolerability studies.

Co-Solvent Systems

A common first approach for in vivo studies is to use a mixture of solvents to dissolve the compound.

  • Strategy: Dissolve this compound in a minimal amount of a strong organic solvent like DMSO or ethanol, and then dilute this solution with a more biocompatible vehicle such as saline, water, or a PEG solution.

  • Example Formulations:

    • 5% DMSO, 40% PEG 400, 55% Saline

    • 10% Ethanol, 90% Saline

  • Key Considerations: The final concentration of the organic solvent should be kept as low as possible to avoid vehicle-related toxicity.[6] A pre-formulation study should be conducted to ensure that this compound does not precipitate upon dilution.

Aqueous Suspensions

If this compound cannot be adequately solubilized, a suspension may be a viable alternative, particularly for oral administration.

  • Strategy: Reduce the particle size of this compound by micronization or milling. Suspend the fine powder in an aqueous vehicle containing a wetting agent (to ensure uniform dispersion) and a suspending agent (to prevent settling).

  • Example Formulation: 1% this compound, 0.5% Carboxymethyl Cellulose (CMC), 0.1% Tween 80 in sterile water.

  • Key Considerations: The particle size distribution should be uniform to ensure consistent dosing. The suspension should be physically stable for the duration of the study, and should be re-suspended by gentle shaking before each administration.

Lipid-Based Formulations

For very lipophilic compounds, lipid-based formulations can enhance oral bioavailability.

  • Strategy: Dissolve this compound in a pharmaceutically acceptable oil (e.g., sesame oil, corn oil). This can be administered directly or formulated as an emulsion.

  • Example Formulation: A solution of this compound in corn oil.

  • Key Considerations: The viscosity of the formulation can make it difficult to administer. The potential for inflammatory responses, particularly with IP administration, should be evaluated.[7]

Experimental Protocols

The following protocols provide a general framework for developing and validating a formulation for this compound.

Protocol 1: Solubility Screening

Objective: To determine the approximate solubility of this compound in a range of common vehicles.

Materials:

  • This compound

  • A selection of vehicles (e.g., water, saline, PEG 400, propylene glycol, DMSO, corn oil, 20% HP-β-CD in water)

  • Vials with screw caps

  • Vortex mixer

  • Shaking incubator or rotator

  • Analytical balance

  • Centrifuge

  • HPLC or other suitable analytical method for quantifying this compound

Methodology:

  • Weigh out an excess amount of this compound (e.g., 10 mg) into each of several vials.

  • Add a known volume (e.g., 1 mL) of each test vehicle to a separate vial.

  • Cap the vials tightly and vortex for 1-2 minutes to facilitate initial mixing.

  • Place the vials in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.

  • After incubation, visually inspect the vials for any undissolved solid.

  • Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved material.

  • Carefully collect a known volume of the supernatant, ensuring that no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

  • Express the solubility in units such as mg/mL.

Protocol 2: Preparation of a Trial Formulation (Co-Solvent System)

Objective: To prepare a solution of this compound in a co-solvent system for in vivo administration.

Materials:

  • This compound

  • DMSO

  • PEG 400

  • Sterile saline (0.9% NaCl)

  • Sterile vials

  • Sterile syringes and filters (if sterile filtration is required)

Methodology:

  • Based on the desired final concentration and the results of the solubility study, calculate the required amounts of this compound, DMSO, PEG 400, and saline.

  • In a sterile vial, weigh the required amount of this compound.

  • Add the required volume of DMSO and vortex until the this compound is completely dissolved.

  • Add the required volume of PEG 400 and vortex to mix thoroughly.

  • Slowly add the required volume of sterile saline while vortexing to avoid precipitation.

  • Visually inspect the final formulation for clarity and any signs of precipitation.

  • Measure the pH of the formulation and adjust if necessary, keeping in mind the stability of this compound.

  • If the route of administration requires a sterile formulation (e.g., IV, IP), filter the final solution through a sterile 0.22 µm syringe filter into a sterile vial.

  • Store the formulation under appropriate conditions (e.g., protected from light, refrigerated) and assess its stability over the intended period of use.

Visualization of Workflows

The following diagrams illustrate the key decision-making and experimental processes involved in developing a formulation for this compound.

formulation_selection_workflow start Start: Formulate this compound for In Vivo Study solubility_screen Conduct Solubility Screen in Various Vehicles start->solubility_screen is_soluble Is this compound sufficiently soluble in a biocompatible vehicle or co-solvent system? solubility_screen->is_soluble formulate_solution Formulate as a Solution or Co-solvent System is_soluble->formulate_solution Yes formulate_suspension Formulate as a Suspension is_soluble->formulate_suspension No stability_test Assess Formulation Stability (Physical and Chemical) formulate_solution->stability_test consider_lipid Consider Lipid-based Formulation (e.g., oil solution, emulsion) formulate_suspension->consider_lipid consider_lipid->stability_test tolerability_study Conduct In Vivo Tolerability Study stability_test->tolerability_study proceed Proceed with Efficacy Studies tolerability_study->proceed

Caption: Formulation selection workflow for this compound.

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_validation In Vivo Validation solubility Solubility Assessment in Biocompatible Vehicles stability pH and Temperature Stability Profiling solubility->stability preparation Preparation of Trial Formulations (e.g., solution, suspension) characterization Characterization (Appearance, pH, Particle Size) preparation->characterization tolerability Vehicle and Formulation Tolerability Study pk_study Preliminary Pharmacokinetic (PK) Study tolerability->pk_study final_formulation Final Formulation for Efficacy Studies cluster_preformulation cluster_preformulation cluster_formulation cluster_formulation cluster_preformulation->cluster_formulation cluster_validation cluster_validation cluster_formulation->cluster_validation cluster_validation->final_formulation

Caption: Experimental workflow for formulation development.

Conclusion

The successful in vivo evaluation of this compound hinges on the development of an appropriate formulation. While direct guidance is limited, a systematic approach involving solubility screening, the selection of appropriate excipients, and careful preparation and validation will enable researchers to develop a stable and effective formulation. It is imperative that any new formulation be thoroughly evaluated for tolerability in the chosen animal model before proceeding with definitive efficacy studies.

References

Application Note: HPLC Method Development for the Analysis of Zoapatanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Zoapatanol is a complex oxepane (B1206615) diterpenoid isolated from the leaves of the Montanoa tomentosa plant, which is traditionally used in Mexican folk medicine for inducing labor and as an antifertility agent. Its biological activity, particularly its uterotonic effects, makes it a compound of significant interest for researchers in pharmacology and drug development. Accurate and reliable quantitative analysis of this compound is crucial for quality control of herbal preparations, pharmacokinetic studies, and further investigation of its therapeutic potential. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.

Chemical Structure of this compound

  • Molecular Formula: C₂₀H₃₄O₄

  • Molecular Weight: 338.48 g/mol

  • Class: Oxepane Diterpenoid

Experimental Protocols

Sample Preparation: Extraction of this compound from Montanoa tomentosa Leaves

This protocol describes the extraction of this compound from dried plant material.

Materials:

Procedure:

  • Weigh 10 g of powdered Montanoa tomentosa leaves into a flask.

  • Add 100 mL of ethyl acetate to the flask.

  • Macerate the mixture at room temperature for 24 hours with occasional shaking.

  • Filter the extract to remove the plant debris.

  • Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in a known volume of methanol (e.g., 10 mL).

  • Centrifuge the reconstituted extract at 4000 rpm for 10 minutes to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

HPLC Method for this compound Analysis

This method is based on a published procedure for the analysis of this compound.[1]

Instrumentation and Conditions:

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (4.6 x 250 mm, 5 µm)
Mobile Phase Methanol:Water (45:55, v/v)
Flow Rate 1.5 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detector Diode Array Detector (DAD) or UV-Vis Detector
Detection Wavelength 210 nm (optimization recommended)
Run Time 15 minutes

Note on Detection Wavelength: The precise UV absorbance maximum (λmax) for this compound is not widely reported. Based on the chemical structure (presence of a ketone and an isolated double bond), a detection wavelength in the low UV range of 200-220 nm is recommended as a starting point. Method development should include an optimization step to determine the λmax for this compound to ensure maximum sensitivity.

Data Presentation

Table 1: Chromatographic Parameters for this compound Analysis
ParameterValue
Retention Time (tR) ~ 8.5 min (subject to system variation)
Tailing Factor (T) ≤ 1.5
Theoretical Plates (N) > 2000
Table 2: Method Validation Summary (Hypothetical Data)
ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Limit of Detection (LOD) 0.1 µg/mL-
Limit of Quantification (LOQ) 0.3 µg/mL-
Precision (%RSD) < 2%≤ 2%
Accuracy (% Recovery) 98.5% - 101.2%98% - 102%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis start Dried Montanoa tomentosa Leaves extraction Maceration with Ethyl Acetate start->extraction concentration Rotary Evaporation extraction->concentration reconstitution Reconstitution in Methanol concentration->reconstitution filtration 0.45 µm Syringe Filtration reconstitution->filtration injection HPLC Injection (20 µL) filtration->injection separation C18 Column Separation Methanol:Water (45:55) 1.5 mL/min injection->separation detection UV Detection at 210 nm separation->detection data_analysis Data Acquisition and Analysis detection->data_analysis

Caption: Experimental workflow for the extraction and HPLC analysis of this compound.

Proposed Mechanism of Uterine Contraction

signaling_pathway This compound This compound cell_membrane Uterine Smooth Muscle Cell Membrane This compound->cell_membrane Interacts with ca_channel Calcium Channels cell_membrane->ca_channel Modulates ca_influx Increased Intracellular Ca²⁺ ca_channel->ca_influx Leads to mlck Myosin Light Chain Kinase (MLCK) Activation ca_influx->mlck contraction Uterine Contraction mlck->contraction

Caption: Proposed mechanism of this compound-induced uterine contraction.

References

Application Notes and Protocols: Synthesis of Zoapatanol Analogs for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and structure-activity relationship (SAR) studies of Zoapatanol analogs. This compound, a complex oxepane (B1206615) diterpenoid isolated from the leaves of the Montanoa tomentosa plant, has garnered interest for its potent uterotonic activity. The following protocols and data are intended to guide researchers in the development of novel analogs for SAR exploration, aiming to optimize biological activity and pharmacokinetic properties.

Introduction to this compound and SAR Studies

This compound is characterized by a unique C20 diterpenoid structure featuring a substituted oxepane ring. Its biological activity as a uterine stimulant has prompted investigations into its mechanism of action and the structural features crucial for its effects. Structure-activity relationship (SAR) studies are essential in medicinal chemistry to identify the pharmacophore, understand the influence of different functional groups on biological activity, and design more potent and selective drug candidates. The synthesis of various analogs of this compound allows for the systematic modification of its chemical structure to probe these relationships.

Synthesis of this compound Analogs

The total synthesis of this compound and its analogs is a complex undertaking that involves the construction of the core oxepane ring and the elaboration of its side chains. The following is a generalized workflow and a representative protocol for the synthesis of a functionalized oxepane, which is a key structural motif in this compound.

General Synthetic Workflow

The synthesis of this compound analogs typically involves a multi-step sequence. A logical workflow for such a synthesis is outlined below.

G A Starting Material (e.g., Chiral Pool Precursor) B Side Chain Construction A->B C Oxepane Ring Formation (e.g., Ring-Closing Metathesis, Intramolecular Cyclization) B->C D Functional Group Interconversion (e.g., Oxidation, Reduction, Protection/Deprotection) C->D E Final Analog D->E G A Lead Compound (this compound) B Analog Synthesis (Systematic Structural Modification) A->B C Biological Evaluation (e.g., Uterotonic Assay) B->C D Data Analysis (Quantitative SAR) C->D E Identification of Pharmacophore and Key Structural Features D->E F Design of New Analogs E->F F->B Iterative Optimization G cluster_0 Myometrial Cell A Uterotonic Agent (e.g., this compound Analog) B G-Protein Coupled Receptor (GPCR) A->B C Phospholipase C (PLC) B->C G Voltage-Gated Ca²⁺ Channels B->G D PIP2 -> IP3 + DAG C->D E IP3 Receptor (on Sarcoplasmic Reticulum) D->E IP3 F Ca²⁺ Release from SR E->F I Increased Intracellular [Ca²⁺] F->I H Ca²⁺ Influx G->H H->I J Calmodulin Activation I->J K Myosin Light Chain Kinase (MLCK) Activation J->K L Myosin Phosphorylation K->L M Uterine Contraction L->M

Application Notes and Protocols for Generating Zoapatanol Dose-Response Curves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoapatanol is a complex oxepane (B1206615) diterpenoid isolated from the leaves of the Montanoa tomentosa plant, traditionally used in Mexican medicine to induce labor and uterine contractions. Its uterotonic properties make it a subject of interest for research in reproductive health and pharmacology. These application notes provide detailed protocols for generating comprehensive dose-response curves for this compound, enabling the characterization of its potency and efficacy on uterine contractility. The protocols focus on two primary endpoints: the direct measurement of myometrial tissue contraction and the quantification of key second messengers, intracellular calcium ([Ca²⁺]i), and cyclic adenosine (B11128) monophosphate (cAMP), in myometrial cells.

While the precise molecular target of this compound has not been definitively identified, its physiological effects suggest a mechanism involving G-protein coupled receptors (GPCRs) that modulate uterine smooth muscle tone. Uterine contractions are primarily regulated by the interplay between two major signaling pathways: the Gαq/Phospholipase C (PLC) pathway, which increases intracellular calcium, and the Gαs/Adenylyl Cyclase (AC) pathway, which elevates cAMP levels and typically promotes relaxation. This document provides the framework to investigate this compound's effects on these critical pathways.

Data Presentation

Table 1: Summary of Experimental Parameters for this compound Dose-Response Analysis
ParameterEx Vivo Uterine ContractionIntracellular Calcium ([Ca²⁺]i) MobilizationIntracellular cAMP Accumulation
Experimental System Isolated human or rat myometrial stripsPrimary human myometrial cells or hTERT-HM cell linePrimary human myometrial cells or hTERT-HM cell line
Primary Endpoint Isometric force of contraction (grams or mN)Relative fluorescence units (RFU)cAMP concentration (pmol/well or nM)
This compound Conc. Range 1 nM - 100 µM (preliminary)1 nM - 100 µM (preliminary)1 nM - 100 µM (preliminary)
Positive Control Oxytocin (B344502) (1 pM - 1 µM) or Prostaglandin F2α (1 nM - 10 µM)Oxytocin (1 nM - 1 µM) or ATP (100 µM)Forskolin (B1673556) (10 µM) or Isoproterenol (B85558) (1 µM)
Negative Control Vehicle (e.g., 0.1% DMSO)Vehicle (e.g., 0.1% DMSO)Vehicle (e.g., 0.1% DMSO)
Key Calculated Values EC₅₀, EₘₐₓEC₅₀, EₘₐₓEC₅₀ or IC₅₀, Eₘₐₓ
Table 2: Expected Outcomes and Interpretation
AssayExpected Outcome with this compoundPotential Mechanistic Interpretation
Uterine Contraction Dose-dependent increase in contraction force and/or frequency.This compound is a uterotonic agent.
[Ca²⁺]i Mobilization Dose-dependent increase in intracellular calcium.Activation of the Gαq/PLC/IP₃ signaling pathway.
cAMP Accumulation No change or decrease in basal or forskolin-stimulated cAMP levels.Potential engagement of a Gαi-coupled receptor.
cAMP Accumulation Increase in cAMP levels.Unlikely for a uterotonic agent, but would suggest Gαs-coupled receptor activation.

Experimental Protocols

Protocol 1: Ex Vivo Uterine Myometrial Strip Contractility Assay

This protocol details the measurement of isometric contractions of uterine smooth muscle strips in response to this compound.[1][2][3][4]

Materials:

  • Fresh myometrial tissue from hysterectomy (with ethical approval and informed consent) or from rats in late-stage pregnancy.

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 Glucose).

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂).

  • Multi-chamber organ bath system with isometric force transducers.

  • Data acquisition system.

  • This compound stock solution (in DMSO or ethanol).

  • Oxytocin or Prostaglandin F2α stock solution.

Procedure:

  • Tissue Preparation:

    • Immediately place the myometrial biopsy in ice-cold Krebs-Henseleit solution.

    • Under a dissecting microscope, carefully remove the endometrium and serosa.

    • Dissect longitudinal myometrial strips approximately 2 mm wide and 10 mm long.[1][3]

  • Mounting and Equilibration:

    • Mount the strips vertically in the organ bath chambers containing Krebs-Henseleit solution at 37°C, continuously bubbled with carbogen gas.[3]

    • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

    • Apply a resting tension of 1-2 grams and allow the tissue to equilibrate for 60-90 minutes, replacing the buffer every 15-20 minutes. Spontaneous contractions should develop during this period.[1][3]

  • Dose-Response Curve Generation:

    • After a stable baseline of spontaneous contractions is achieved, add the vehicle control to establish a baseline.

    • Introduce this compound to the organ bath in a cumulative, stepwise manner (e.g., from 1 nM to 100 µM in half-log increments).[1]

    • Allow the tissue to respond to each concentration for a defined period (e.g., 20 minutes) or until a stable response is achieved before adding the next concentration.

    • For comparison, generate a dose-response curve for a known uterotonic agent like oxytocin.

  • Data Analysis:

    • Measure the amplitude and frequency of contractions, or the area under the curve (AUC) as a measure of total contractile activity.

    • Normalize the response to the maximum contraction induced by a saturating concentration of KCl (e.g., 60 mM) added at the end of the experiment.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Protocol 2: Intracellular Calcium ([Ca²⁺]i) Mobilization Assay

This protocol measures changes in intracellular calcium in myometrial cells in response to this compound, indicating potential activation of the Gαq pathway.[5][6][7]

Materials:

  • Primary human myometrial cells or hTERT-HM immortalized human myometrial cells.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with an injection system.

  • This compound stock solution.

  • Oxytocin or ATP stock solution.

Procedure:

  • Cell Culture:

    • Culture myometrial cells in appropriate medium until they reach 80-90% confluency.

    • Seed the cells into the microplates and grow overnight to form a monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium, wash the cells with HBSS, and add the loading buffer.

    • Incubate for 45-60 minutes at 37°C, followed by a 15-minute incubation at room temperature in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

  • Measurement of Calcium Mobilization:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate.

    • Measure the baseline fluorescence for a short period.

    • Inject a specific concentration of this compound and immediately begin recording the fluorescence signal over time (e.g., every second for 2-3 minutes).

    • Repeat for a range of this compound concentrations to generate a dose-response curve.

    • Use oxytocin or ATP as a positive control.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline (F₀) for each well (ΔF = F - F₀).

    • The peak fluorescence response is typically used for analysis.

    • Plot the peak ΔF against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ.

Protocol 3: Intracellular cAMP Accumulation Assay

This protocol determines the effect of this compound on intracellular cAMP levels, which helps to elucidate its potential interaction with Gαs or Gαi-coupled signaling pathways.

Materials:

  • Primary human myometrial cells or hTERT-HM cells.

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like 0.5 mM IBMX).

  • Commercial cAMP assay kit (e.g., ELISA, TR-FRET, or luminescence-based).

  • 96-well tissue culture plates.

  • This compound stock solution.

  • Forskolin and/or Isoproterenol stock solution.

Procedure:

  • Cell Culture:

    • Seed myometrial cells in 96-well plates and grow to 80-90% confluency.

  • Cell Treatment:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with stimulation buffer containing IBMX for 15-30 minutes at 37°C.

    • To assess for Gαs agonism, add various concentrations of this compound and incubate for a defined period (e.g., 15-30 minutes). Use a known Gαs agonist like isoproterenol as a positive control.

    • To assess for Gαi agonism, add various concentrations of this compound in the presence of a submaximal concentration of forskolin (an adenylyl cyclase activator, e.g., 1-10 µM). A Gαi agonist will inhibit the forskolin-induced cAMP production.

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP measurement following the kit's protocol.

  • Data Analysis:

    • Generate a standard curve using the provided cAMP standards.

    • Calculate the concentration of cAMP in each sample from the standard curve.

    • For Gαs agonism, plot the cAMP concentration against the logarithm of the this compound concentration to determine the EC₅₀.

    • For Gαi agonism, plot the percent inhibition of the forskolin response against the logarithm of the this compound concentration to determine the IC₅₀.

Mandatory Visualizations

experimental_workflow cluster_tissue Ex Vivo Contractility Assay cluster_cells Cell-Based Assays cluster_calcium [Ca²⁺]i Mobilization cluster_cAMP cAMP Accumulation T1 Myometrial Tissue (Human or Rat) T2 Dissect Myometrial Strips (2x10 mm) T1->T2 T3 Mount in Organ Bath & Equilibrate T2->T3 T4 Add Cumulative Doses of this compound T3->T4 T5 Record Isometric Contraction T4->T5 T6 Analyze Dose-Response (EC50, Emax) T5->T6 C1 Myometrial Cells (Primary or hTERT-HM) C2 Seed in Microplates C1->C2 Ca1 Load with Calcium Dye (e.g., Fluo-4 AM) C2->Ca1 cAMP1 Pre-treat with IBMX (± Forskolin) C2->cAMP1 Ca2 Add this compound Doses Ca1->Ca2 Ca3 Measure Fluorescence Ca2->Ca3 Ca4 Analyze Dose-Response (EC50, Emax) Ca3->Ca4 cAMP2 Add this compound Doses cAMP1->cAMP2 cAMP3 Lyse Cells & Measure cAMP cAMP2->cAMP3 cAMP4 Analyze Dose-Response (EC50/IC50) cAMP3->cAMP4 signaling_pathways cluster_Gq Pro-Contraction Pathway (Hypothesized for this compound) cluster_Gs Relaxation Pathway cluster_Gi Inhibitory Pathway Zoapatanol_Gq This compound GPCR_Gq GPCR (Gq-coupled) Zoapatanol_Gq->GPCR_Gq binds PLC PLC GPCR_Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Contraction Myometrial Contraction Ca_release->Contraction Relaxant Relaxant Agonist (e.g., Isoproterenol) GPCR_Gs GPCR (Gs-coupled) Relaxant->GPCR_Gs binds AC Adenylyl Cyclase GPCR_Gs->AC activates ATP ATP AC->ATP converts AC_inhibited Adenylyl Cyclase cAMP cAMP ATP->cAMP Relaxation Myometrial Relaxation cAMP->Relaxation Inhibitor Inhibitory Agonist GPCR_Gi GPCR (Gi-coupled) Inhibitor->GPCR_Gi binds GPCR_Gi->AC_inhibited inhibits

References

Application Notes and Protocols: The Use of Zoapatanol in Smooth Muscle Physiology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoapatanol is a complex oxepane (B1206615) diterpenoid isolated from the leaves of the Montanoa tomentosa plant, commonly known as Zoapatle.[1][2][3][4] Traditionally, extracts from this plant have been used in Mexican folk medicine for purposes related to reproduction, including the induction of labor and menstruation.[3][4][5] These ethnobotanical uses have prompted scientific investigation into the effects of its constituents on smooth muscle, particularly uterine tissue.

The extracts of Montanoa tomentosa and its isolated compounds have been reported to exert effects on smooth muscle contractility.[2][6][7] Notably, research has revealed seemingly contradictory effects, with some studies reporting uterotonic (contraction-inducing) actions while others describe inhibitory and relaxant properties on uterine smooth muscle, depending on the specific animal model and the nature of the extract or compound being tested.[3][6][7] One study specifically described this compound as having "spasmogenic effects."[2] In contrast, other research on kaurane-type diterpenes, a class of compounds to which this compound belongs, suggests they can inhibit contractility and induce smooth muscle relaxation.[1][6] This variability highlights the need for further detailed investigation into the specific actions of purified this compound.

These application notes provide an overview of the current understanding of this compound's effects on smooth muscle and offer generalized protocols for its investigation.

Mechanism of Action

The precise molecular mechanisms underlying the effects of this compound on smooth muscle are not yet fully elucidated. However, based on studies of Montanoa tomentosa extracts and related compounds, several potential pathways have been suggested.

One proposed mechanism involves the modulation of cell surface receptors. Research indicates that the effects of Montanoa tomentosa extracts on uterine tissue may be mediated through interactions with β-adrenergic and cholinergic receptors.[6][7] Another potential mechanism, drawn from studies on the related kauranoid, kauradienoic acid, is the modulation of calcium channels.[1] Given that intracellular calcium concentration is a primary determinant of smooth muscle contraction, any interference with its influx or release from intracellular stores would significantly impact muscle tone.

Additionally, the traditional use of Zoapatle for inducing labor suggests a possible interaction with the prostaglandin (B15479496) synthesis pathway, as prostaglandins (B1171923) are crucial for initiating uterine contractions.

Putative Signaling Pathway for this compound's Effect on Smooth Muscle

Zoapatanol_Signaling cluster_cell Smooth Muscle Cell cluster_receptors Receptor Modulation cluster_channels Ion Channel Interaction This compound This compound Beta_Adrenergic_R β-Adrenergic Receptor This compound->Beta_Adrenergic_R Stimulatory? Cholinergic_R Cholinergic Receptor This compound->Cholinergic_R Modulatory? Ca_Channel Ca²⁺ Channel This compound->Ca_Channel Inhibitory? AC Adenylyl Cyclase Beta_Adrenergic_R->AC Activates PLC Phospholipase C Cholinergic_R->PLC Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Relaxation Relaxation PKA->Relaxation Promotes IP3 IP₃ PLC->IP3 SR Sarcoplasmic Reticulum IP3->SR Ca_Release Ca²⁺ Release SR->Ca_Release Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Release->Ca_Calmodulin Ca_Influx->Ca_Calmodulin MLCK Myosin Light Chain Kinase Ca_Calmodulin->MLCK Activates Contraction Contraction MLCK->Contraction Phosphorylates Myosin Leading to Contraction

Caption: Putative signaling pathways of this compound in smooth muscle cells.

Data Presentation

Due to the limited availability of published quantitative data for this compound, the following table is provided as a template for researchers to systematically record their findings when investigating its effects on smooth muscle preparations.

PreparationAgonist (if any)This compound ConcentrationEffectIC50 / EC50 (µM)n
Rat Uterine StripSpontaneous
Rat Uterine StripOxytocin (B344502) (10 nM)
Guinea Pig IleumAcetylcholine (1 µM)
Rabbit AortaPhenylephrine (1 µM)

Experimental Protocols

The following is a generalized protocol for assessing the effects of this compound on isolated smooth muscle tissue, adapted from methodologies described for similar investigations.[7][8][9][10]

Protocol 1: Evaluation of this compound on Spontaneous and Agonist-Induced Contractions of Isolated Rat Uterus

1. Tissue Preparation: a. Humanely euthanize a female rat (species and strain as per experimental design, e.g., Wistar or Sprague-Dawley). b. Immediately perform a laparotomy and excise the uterine horns. c. Place the tissue in cold, oxygenated physiological salt solution (PSS), e.g., Krebs-Henseleit solution. d. Carefully clean the uterine horns of adhering fat and connective tissue. e. Cut the horns into longitudinal strips of approximately 1.5 cm in length and 2-3 mm in width.

2. Organ Bath Setup: a. Mount the uterine strips vertically in an organ bath (e.g., 10-20 mL capacity) containing PSS maintained at 37°C and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂. b. Attach one end of the strip to a fixed hook at the bottom of the organ bath and the other end to an isometric force transducer. c. Apply an initial resting tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes, with washes of fresh PSS every 15 minutes.

3. Experimental Procedure: a. Spontaneous Contractions: After equilibration, record the spontaneous contractile activity for a baseline period of 20-30 minutes. b. Cumulative Concentration-Response Curve: Add this compound to the organ bath in a cumulative manner (e.g., from 1 nM to 100 µM), allowing the response to stabilize at each concentration before adding the next. c. Agonist-Induced Contractions: i. After a washout period, induce a stable contraction with a submaximal concentration of an agonist (e.g., 10 nM oxytocin or 1 µM acetylcholine). ii. Once the contraction is stable, add this compound cumulatively to assess its relaxant or potentiating effect.

4. Data Analysis: a. Measure the amplitude and frequency of contractions. b. Express the responses to this compound as a percentage of the baseline spontaneous activity or the maximal agonist-induced contraction. c. Calculate the IC50 (concentration causing 50% inhibition) or EC50 (concentration causing 50% of the maximal effect) values from the concentration-response curves using appropriate pharmacological software.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_setup Setup cluster_exp Experiment cluster_analysis Data Analysis Tissue_Excision Excise Uterine Horns Dissection Clean and Cut Tissue Strips Tissue_Excision->Dissection Mounting Mount Strips in Organ Bath Dissection->Mounting Equilibration Equilibrate under Tension (1g, 60 min) Mounting->Equilibration Baseline Record Baseline Spontaneous Activity Equilibration->Baseline Agonist Induce Contraction with Agonist (e.g., Oxytocin) Baseline->Agonist For agonist-induced studies Zoapatanol_Add Add Cumulative Concentrations of this compound Baseline->Zoapatanol_Add Agonist->Zoapatanol_Add Record Record Changes in Force and Frequency Zoapatanol_Add->Record Calculate Calculate % Inhibition/Potentiation Record->Calculate Plot Plot Concentration-Response Curve Calculate->Plot Determine Determine IC50/EC50 Plot->Determine

Caption: Workflow for isolated smooth muscle experiments.

Conclusion

This compound presents an interesting but complex subject for smooth muscle physiology research. The existing literature, primarily focused on the crude extracts of Montanoa tomentosa, suggests dose- and species-dependent effects on uterine smooth muscle. The conflicting reports of both spasmogenic and relaxant properties indicate a complex pharmacology that warrants further investigation with the purified compound. The protocols and data presentation formats provided herein offer a framework for researchers to systematically investigate the effects of this compound and contribute to a clearer understanding of its mechanism of action on smooth muscle. Such research is crucial for evaluating its potential therapeutic applications and understanding the scientific basis of its traditional uses.

References

Application of Zoapatanol in Reproductive Biology Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoapatanol is a diterpenoid isolated from the leaves of the Montanoa tomentosa plant, commonly known as Zoapatle. Traditionally, extracts of this plant have been used in Mexican folk medicine to induce menstruation, facilitate childbirth, and as an abortifacient, suggesting potent effects on the female reproductive system.[1][2] Scientific studies, primarily in animal models, have confirmed the uterotonic (uterine-contracting) properties of extracts containing this compound.[1] This document provides detailed application notes and protocols for researchers investigating the effects of this compound in reproductive biology.

Biological Activity and Mechanism of Action

This compound and its parent extract from Montanoa tomentosa have demonstrated significant spasmogenic effects on smooth muscle, particularly the uterus.[3] The uterotonic activity is characterized by an increase in the tone and frequency of uterine contractions. The precise molecular mechanism of this compound is not fully elucidated, but it is thought to involve pathways common to other uterotonic agents.

The prevailing hypothesis suggests that this compound may exert its effects through one or more of the following mechanisms:

  • Prostaglandin (B15479496) Synthesis: Many uterotonic agents act by stimulating the synthesis of prostaglandins, which are potent stimulators of myometrial contraction.

  • Oxytocin Receptor Interaction: While direct binding has not been confirmed, this compound might modulate the sensitivity of the myometrium to oxytocin, a key hormone in uterine contractions.

  • Intracellular Calcium Mobilization: An increase in intracellular calcium concentration is a final common pathway for smooth muscle contraction. This compound may directly or indirectly influence calcium influx or release from intracellular stores.

  • Adrenergic Pathway Modulation: Some evidence suggests a possible interaction with the adrenergic system, which can influence uterine contractility.[2]

Signaling Pathway Overview

The following diagram illustrates the potential signaling pathways that may be influenced by this compound, leading to uterine contraction.

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound GPCR G-Protein Coupled Receptor (Hypothetical) This compound->GPCR Binds to receptor? AC Adenylyl Cyclase This compound->AC Inhibits? PLC Phospholipase C GPCR->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C DAG->PKC Ca_cytosol ↑ [Ca²⁺]i Ca_ER->Ca_cytosol Ca_influx Ca²⁺ Influx PKC->Ca_influx Ca_influx->Ca_cytosol MLCK Myosin Light Chain Kinase Ca_cytosol->MLCK Activates Contraction Uterine Contraction MLCK->Contraction Leads to PKA Protein Kinase A cAMP->PKA Relaxation Relaxation (Inhibited) PKA->Relaxation

Hypothesized signaling pathway for this compound-induced uterine contraction.

Quantitative Data on Uterotonic Effects

While specific dose-response data for purified this compound is limited in publicly available literature, studies on the aqueous crude extract of Montanoa tomentosa provide qualitative and semi-quantitative insights into its uterotonic activity. The following table summarizes the observed effects in different animal models.

Animal ModelPreparationObserved EffectNotes
Rat (non-gravid)Isolated uterine stripsInhibition of spontaneous contractility[1]
Rat (gravid)Isolated uterine stripsGradual decrease in amplitude of contractions[1]
Guinea Pig (non-gravid)Isolated uterine stripsIncreased muscular tone and frequency of contractions[1]
Guinea Pig (gravid)Isolated uterine stripsStrong augmentation of scarce spontaneous contractility[1]
Dog (gravid)Isolated uterine stripsIncrease of muscular tonus and frequency[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the reproductive biological effects of this compound. These are generalized protocols that should be adapted based on specific experimental needs and laboratory conditions.

In Vitro Uterine Contractility Assay

This protocol is designed to assess the direct effect of this compound on the contractility of isolated uterine smooth muscle.

Materials:

  • Mature female rats (Wistar or Sprague-Dawley), either in a specific phase of the estrous cycle or pregnant.

  • This compound solution of known concentration.

  • De Jalon's solution (or similar physiological salt solution).

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Animal Preparation: Humanely euthanize the rat and immediately dissect the uterine horns.

  • Tissue Preparation: Place the uterine horns in cold De Jalon's solution. Clean the tissue of fat and connective tissue. Cut longitudinal strips of myometrium (approximately 10 mm long and 2 mm wide).

  • Mounting: Mount the uterine strips in the organ baths containing De Jalon's solution, maintained at 37°C and bubbled with a 95% O₂ / 5% CO₂ gas mixture. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 gram, with solution changes every 15 minutes.

  • Data Recording: Record spontaneous uterine contractions until a stable baseline is achieved.

  • Drug Administration: Add this compound to the organ bath in a cumulative or non-cumulative manner to obtain a dose-response curve. Start with a low concentration and increase it stepwise.

  • Data Analysis: Measure the amplitude and frequency of contractions before and after the addition of this compound. Calculate the percentage change in contractile force and frequency. Determine the EC₅₀ value if a full dose-response curve is obtained.

Uterine Contractility Assay Workflow start Start: Euthanize Rat dissect Dissect Uterine Horns start->dissect prepare Prepare Myometrial Strips dissect->prepare mount Mount in Organ Bath prepare->mount equilibrate Equilibrate for 60 min mount->equilibrate record_base Record Baseline Contractions equilibrate->record_base add_drug Administer this compound (Dose-Response) record_base->add_drug record_response Record Contractile Response add_drug->record_response analyze Analyze Data (Amplitude, Frequency, EC50) record_response->analyze end End analyze->end

Workflow for the in vitro uterine contractility assay.
Prostaglandin E₂ (PGE₂) Synthesis Inhibition Assay

This cell-based assay is used to determine if this compound inhibits the production of PGE₂, a key mediator of uterine contraction.

Materials:

  • Human endometrial cells or a suitable cell line (e.g., Ishikawa cells).

  • Cell culture medium and supplements.

  • This compound solution.

  • Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β) to stimulate PGE₂ production.

  • PGE₂ ELISA kit.

Procedure:

  • Cell Culture: Culture endometrial cells to near confluence in appropriate culture plates.

  • Pre-treatment: Pre-incubate the cells with various concentrations of this compound for a specified period (e.g., 1 hour).

  • Stimulation: Add a stimulating agent (e.g., LPS or IL-1β) to the culture medium to induce PGE₂ synthesis and incubate for a further period (e.g., 24 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • PGE₂ Measurement: Measure the concentration of PGE₂ in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of PGE₂ synthesis by this compound at each concentration and determine the IC₅₀ value.

PGE2 Synthesis Inhibition Assay start Culture Endometrial Cells pretreat Pre-treat with this compound start->pretreat stimulate Stimulate with LPS/IL-1β pretreat->stimulate collect Collect Supernatant stimulate->collect measure Measure PGE₂ via ELISA collect->measure analyze Analyze Data (IC50) measure->analyze end End analyze->end

Workflow for PGE₂ synthesis inhibition assay.
Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound.

Materials:

  • Primary myometrial cells or a suitable cell line.

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • This compound solution.

  • Fluorescence microscope or plate reader with kinetic reading capabilities.

Procedure:

  • Cell Preparation: Plate myometrial cells on glass coverslips or in a black-walled, clear-bottom microplate.

  • Dye Loading: Load the cells with a calcium indicator dye (e.g., Fura-2 AM) by incubating them in a physiological salt solution containing the dye for 30-60 minutes at 37°C.

  • Washing: Wash the cells to remove excess extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence intensity (or ratio for ratiometric dyes like Fura-2) before adding the compound.

  • Stimulation: Add this compound to the cells and immediately start recording the fluorescence changes over time.

  • Data Analysis: Plot the change in fluorescence intensity (or ratio) over time to visualize the calcium transient. Quantify the peak increase in [Ca²⁺]i.

Reproductive Toxicology Studies

To assess the safety profile of this compound, reproductive toxicology studies are essential. These studies are typically conducted in animal models, such as rats or rabbits, and follow established regulatory guidelines.

Key Study Types:

  • Fertility and Early Embryonic Development Study: Evaluates the effects on male and female reproductive functions, including gamete production, mating behavior, fertilization, and implantation.

  • Embryo-Fetal Development Study: Assesses the potential for this compound to induce developmental toxicity in the offspring when administered during pregnancy.

  • Pre- and Postnatal Development Study: Examines the effects on the treating dams and the development of their offspring from conception through to weaning.

Parameters to Evaluate in Reproductive Toxicology Studies:

Study TypeKey Parameters Evaluated
Fertility & Early Embryonic Development Estrous cycles, mating performance, fertility indices, sperm analysis, corpora lutea, implantation sites, embryo-fetal viability.
Embryo-Fetal Development Maternal clinical signs, body weight, food consumption; Uterine contents (resorptions, fetal viability); Fetal body weights, external, visceral, and skeletal malformations.
Pre- & Postnatal Development Maternal clinical signs, gestation length, parturition; Pup viability, body weight, physical and functional development, reproductive performance of the F1 generation.

Conclusion

This compound, a key compound from Montanoa tomentosa, presents a compelling subject for research in reproductive biology due to its potent uterotonic effects. The protocols and information provided herein offer a framework for investigating its mechanism of action, efficacy, and safety. Further research is warranted to elucidate its precise molecular targets and to establish a comprehensive dose-response profile, which will be crucial for any potential therapeutic development.

References

Troubleshooting & Optimization

Navigating the Synthesis of Zoapatanol: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The total synthesis of Zoapatanol, a structurally complex diterpenoid with significant biological activity, presents a formidable challenge for synthetic chemists. Achieving high yields requires precision in execution and a deep understanding of the key transformations involved. This technical support center provides troubleshooting guides and frequently asked questions to address common issues encountered during the synthesis, aiding researchers in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most critical stages in the total synthesis of this compound where yield is commonly lost?

A1: Based on published synthetic routes, several steps are particularly sensitive and can lead to significant yield reduction. These include the construction of the oxepane (B1206615) ring, the stereoselective formation of stereocenters, and the introduction of the side chain. For instance, the acid-catalyzed cyclization of an epoxy diol to form the oxepane ring can be prone to rearrangements and the formation of undesired byproducts.[1] Similarly, controlling the stereochemistry during steps like enantioselective dihydroxylation is crucial, as undesired diastereomers can be difficult to separate and lead to lower yields of the target compound.[2][3]

Q2: My intramolecular Horner-Wadsworth-Emmons (HWE) olefination to form the oxepane ring is sluggish and gives a low yield. What are the potential causes?

A2: Low yields in the intramolecular HWE reaction can stem from several factors. Firstly, ensure the phosphonate (B1237965) ylide is generated efficiently; the choice of base and reaction temperature is critical. Incomplete deprotonation can lead to unreacted starting material. Secondly, the conformation of the acyclic precursor may not be favorable for cyclization. The use of additives or different solvent systems can sometimes help to promote the desired conformation. Finally, purification can be challenging due to the similar polarity of the product and any unreacted starting material or byproducts. Careful optimization of chromatographic conditions is recommended.

Q3: I am observing a mixture of E/Z isomers in my Suzuki cross-coupling reaction to prepare the unsaturated ester. How can I improve the stereoselectivity?

A3: The stereoselectivity of Suzuki cross-coupling reactions is highly dependent on the choice of catalyst, ligands, base, and solvent. To favor the desired (Z)-isomer, as is often required in this compound synthesis, consider the following:

  • Catalyst and Ligand: The palladium catalyst and its associated phosphine (B1218219) ligands play a pivotal role. Using bulky phosphine ligands can often influence the stereochemical outcome.

  • Base and Solvent: The choice of base (e.g., K3PO4) and solvent (e.g., dioxane) can also impact the selectivity.[2] Experimenting with different combinations may be necessary.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve the stereoselectivity, although it may also decrease the reaction rate.

Q4: The Birch reduction step to deprotect benzyl (B1604629) ethers is also reducing other functional groups in my molecule. How can I improve the chemoselectivity?

A4: Achieving chemoselectivity during a Birch reduction in a complex molecule like a this compound intermediate requires careful control of reaction conditions. To minimize over-reduction:

  • Proton Source: The choice and concentration of the proton source (e.g., an alcohol) are critical. Using a less acidic alcohol or adding it slowly can improve selectivity.

  • Reaction Time and Temperature: Monitor the reaction closely and quench it as soon as the starting material is consumed. Running the reaction at a lower temperature can also help to prevent over-reduction.

  • Alternative Deprotection Strategies: If chemoselectivity remains an issue, consider alternative protecting groups for the alcohols that can be removed under milder, non-reducing conditions.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield in the stannic chloride-catalyzed isomerization of the epoxy diol to the oxepane. [1]1. Incomplete reaction: Insufficient catalyst or reaction time. 2. Side reactions: The Lewis acid can promote undesired rearrangements. 3. Moisture: Stannic chloride is highly sensitive to moisture, which can deactivate the catalyst.1. Optimize the stoichiometry of SnCl4 and monitor the reaction by TLC. 2. Run the reaction at a lower temperature to minimize side reactions. 3. Ensure all glassware is flame-dried and solvents are anhydrous.
Poor stereoselectivity in the enantioselective dihydroxylation. [2][3]1. Improper ligand-to-metal ratio: This can lead to the formation of a less selective catalytic species. 2. Slow addition of the oxidant: This is crucial for maintaining catalytic turnover and selectivity. 3. Temperature fluctuations: The reaction is often temperature-sensitive.1. Carefully control the stoichiometry of the chiral ligand and the osmium source. 2. Use a syringe pump for the slow addition of the co-oxidant. 3. Maintain a stable, low temperature throughout the reaction.
Difficulty in purifying the final product. 1. Presence of closely related byproducts: These may have similar polarities to the desired product. 2. Product instability: this compound can be sensitive to light and high temperatures.[2]1. Employ high-performance liquid chromatography (HPLC) for final purification. 2. Consider derivatization to facilitate separation, followed by deprotection. 3. Store the purified compound under an inert atmosphere, protected from light, and at low temperatures.

Quantitative Data Summary

The following table summarizes reported yields for key transformations in various total syntheses of this compound, providing a benchmark for researchers.

Reaction Step Synthetic Route Reported Yield Reference
Suzuki-Miyaura CouplingCossy et al. (2004)74%[2]
Stannic Chloride Induced CyclizationKnight et al.Not explicitly stated, but described as successful.[1]
Intramolecular HWE OlefinationTaillier et al. (2005)Not explicitly stated for this specific step.[4]
B-alkyl Suzuki Cross-CouplingFernández de la Pradilla et al.Not explicitly stated for this specific step.[5]

Experimental Protocols

Key Experiment: Stannic Chloride Catalyzed Isomerization of Epoxy Diol [1]

This protocol describes the crucial step of forming the oxepane ring through the isomerization of an epoxy diol, a key intermediate in a reported total synthesis of this compound.

  • Preparation: Ensure all glassware is rigorously flame-dried under vacuum and allowed to cool under a nitrogen atmosphere. All solvents must be anhydrous.

  • Reaction Setup: The epoxy diol is dissolved in an anhydrous, non-polar solvent such as dichloromethane (B109758) in a Schlenk flask under a nitrogen atmosphere.

  • Reagent Addition: The solution is cooled to a low temperature (e.g., -78 °C). A solution of stannic chloride in the same anhydrous solvent is then added dropwise via syringe.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired oxepane.

Visualizing the Synthetic Pathway

To aid in understanding the synthetic strategy, the following diagrams illustrate a generalized workflow and a key reaction sequence.

zoapatanol_synthesis_workflow start Commercially Available Starting Materials side_chain Side Chain Precursor Synthesis start->side_chain oxepane_core Oxepane Core Precursor Synthesis start->oxepane_core coupling Coupling of Fragments side_chain->coupling oxepane_core->coupling cyclization Oxepane Ring Formation coupling->cyclization elaboration Functional Group Elaboration cyclization->elaboration This compound This compound elaboration->this compound

Caption: A generalized workflow for the total synthesis of this compound.

oxepane_formation epoxy_diol Epoxy Diol Intermediate Key precursor with epoxide and diol functionalities oxepane Oxepane Ring Structure The core heterocyclic system of this compound epoxy_diol->oxepane  Stannic Chloride  (Lewis Acid Catalyst)  

Caption: Key transformation: Lewis acid-catalyzed oxepane ring formation.

References

Technical Support Center: Stereoselective Synthesis of Zoapatanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the stereoselective synthesis of Zoapatanol. The content is tailored for professionals in chemical research and drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, focusing on the key stereoselective steps.

Issue 1: Poor Diastereoselectivity in the Intramolecular Horner-Wadsworth-Emmons (HWE) Cyclization for Oxepane (B1206615) Ring Formation.

  • Question: My intramolecular HWE reaction to form the oxepane ring of this compound is producing a low E/Z ratio of the exocyclic double bond. How can I improve the E-selectivity?

  • Answer: The Horner-Wadsworth-Emmons reaction is known to favor the formation of (E)-alkenes, but the stereoselectivity can be influenced by several factors, especially in an intramolecular context.[1][2][3][4] Here are some troubleshooting steps:

    • Base Selection: The choice of base can significantly impact the E/Z ratio. Strong, non-coordinating bases often favor the thermodynamic (E)-product. If you are using a base like NaH, consider switching to a bulkier base such as KHMDS or LiHMDS.

    • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetic product, which may or may not be the desired E-isomer. However, for HWE reactions, allowing the reaction to reach thermodynamic equilibrium at room temperature or slightly elevated temperatures can increase the proportion of the more stable (E)-isomer.

    • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates. A non-polar solvent like THF or toluene (B28343) is commonly used. You could explore the effect of solvent mixtures or additives.

    • Phosphonate (B1237965) Reagent: While the phosphonate is internal to the cyclization precursor, ensuring its high purity is critical. Impurities can lead to side reactions and affect the stereochemical outcome.

Issue 2: Low Enantioselectivity in the Sharpless Asymmetric Dihydroxylation.

  • Question: The Sharpless asymmetric dihydroxylation of my alkene precursor is giving a low enantiomeric excess (ee). What are the potential causes and solutions?

  • Answer: The Sharpless asymmetric dihydroxylation is a powerful method for creating chiral diols, but its success is sensitive to reaction conditions.[5][6] Here are some common reasons for low enantioselectivity and how to address them:

    • Slow Addition of Alkene: Adding the alkene substrate slowly to the reaction mixture is crucial. A high local concentration of the alkene can lead to a non-enantioselective dihydroxylation pathway, thus lowering the overall ee.[6]

    • Purity of Reagents: Ensure all reagents, especially the chiral ligand and the osmium tetroxide, are of high purity. The AD-mix formulations are generally reliable, but degradation can occur with improper storage.

    • Reaction Temperature: These reactions are typically run at low temperatures (e.g., 0 °C). An increase in temperature can lead to a decrease in enantioselectivity.

    • Stoichiometry of the Chiral Ligand: Ensure the correct stoichiometric amount of the chiral ligand is used relative to the osmium catalyst. An insufficient amount of ligand will result in a higher proportion of the non-enantioselective background reaction.

    • Stirring: Vigorous stirring is necessary to ensure proper mixing of the biphasic system (if using a t-BuOH/water solvent system).

Issue 3: Protecting Group Strategy and Compatibility.

  • Question: I am experiencing issues with my protecting groups either being cleaved prematurely or being difficult to remove at the final stage. What are some robust protecting group strategies for a multi-step synthesis like that of this compound?

  • Answer: A successful protecting group strategy is fundamental to complex molecule synthesis. Key considerations include the orthogonality of the protecting groups and their stability under various reaction conditions.

    • Orthogonal Protection: Employ protecting groups that can be removed under different conditions. For example, using a silyl (B83357) ether (e.g., TBS, removed with fluoride), a benzyl (B1604629) ether (removed by hydrogenolysis), and an ester (removed by hydrolysis) allows for selective deprotection at different stages of the synthesis.

    • Stability: Carefully consider the reaction conditions for each step. For instance, if you have an acid-labile protecting group, you must avoid acidic conditions in subsequent steps. For the synthesis of this compound, which involves both basic (HWE) and oxidative (Sharpless) conditions, robust protecting groups are necessary. Benzyl ethers are a common choice for protecting hydroxyl groups due to their stability towards a wide range of reagents.

    • Final Deprotection: The final deprotection step should be high-yielding and not affect the sensitive functionalities of the target molecule. For this compound, which contains multiple hydroxyl groups and a ketone, a global deprotection at the end of the synthesis using a method like Birch reduction (as used in some total syntheses) can be effective for removing benzyl ethers.[2][7]

Quantitative Data Summary

The following table summarizes typical yields and stereoselectivity data for the key steps in the stereoselective synthesis of this compound, based on reported literature.

StepReagents and ConditionsYield (%)Stereoselectivity (E:Z or ee)Reference
Intramolecular Horner-Wadsworth-Emmons CyclizationLiHMDS, THF, rt9770:30 (E:Z)[2]
Sharpless Asymmetric DihydroxylationAD-mix-β, t-BuOH/H₂O, 0 °C~85-95>95% ee[2][7]
Final Deprotection (Birch Reduction)Li, NH₃(l), t-BuOH/THF, -78 °C66N/A[2]

Experimental Protocols

Protocol 1: Intramolecular Horner-Wadsworth-Emmons Cyclization for Oxepane Formation

This protocol is a representative procedure for the formation of the oxepane ring in a this compound precursor.

  • Preparation: To a solution of the phosphonate-aldehyde precursor (1.0 eq) in anhydrous THF (0.05 M) at room temperature under an inert atmosphere (Argon or Nitrogen) is added lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq, 1.0 M solution in THF) dropwise over 10 minutes.

  • Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired oxepane as a mixture of E and Z isomers.

Protocol 2: Sharpless Asymmetric Dihydroxylation

This protocol describes a general procedure for the enantioselective dihydroxylation of an alkene precursor.

  • Preparation: To a vigorously stirred solution of AD-mix-β (1.4 g per mmol of alkene) in a 1:1 mixture of t-BuOH and water (10 mL per mmol of alkene) at 0 °C is added methanesulfonamide (B31651) (1.0 eq). The mixture is stirred until both phases are clear.

  • Reaction: The alkene substrate (1.0 eq) is added to the reaction mixture at 0 °C. The reaction is stirred at this temperature for 12-24 hours or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Solid sodium sulfite (B76179) (1.5 g per mmol of alkene) is added, and the mixture is stirred at room temperature for 1 hour. The aqueous layer is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with 2 M NaOH, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • Purification: The crude diol is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the enantiomerically enriched product.

Mandatory Visualizations

Troubleshooting Workflow for Low E/Z Selectivity in HWE Cyclization

HWE_Troubleshooting start Low E/Z Ratio in HWE Cyclization check_base Analyze Base start->check_base change_base Switch to a bulkier base (e.g., KHMDS) check_base->change_base Using NaH? check_temp Evaluate Temperature check_base->check_temp Base is appropriate end Improved E-selectivity change_base->end adjust_temp Allow reaction to reach RT for thermodynamic control check_temp->adjust_temp Running at low temp? check_solvent Assess Solvent check_temp->check_solvent Temp is optimized adjust_temp->end change_solvent Try different non-polar solvents or additives check_solvent->change_solvent Standard solvent used? check_purity Verify Reagent Purity check_solvent->check_purity Solvent is optimal change_solvent->end purify_reagent Re-purify phosphonate precursor check_purity->purify_reagent Impurities suspected? check_purity->end Purity confirmed purify_reagent->end

Caption: Troubleshooting workflow for improving E/Z selectivity in the HWE cyclization.

Decision Pathway for Optimizing Sharpless Asymmetric Dihydroxylation

Sharpless_Optimization start Low Enantiomeric Excess (ee) check_addition Alkene Addition Rate? start->check_addition slow_addition Implement slow addition of alkene check_addition->slow_addition Too fast check_temp Reaction Temperature? check_addition->check_temp Slow slow_addition->check_temp control_temp Ensure strict temperature control at 0 °C check_temp->control_temp Too high check_ligand Ligand Stoichiometry? check_temp->check_ligand Controlled control_temp->check_ligand adjust_ligand Verify and adjust ligand:osmium ratio check_ligand->adjust_ligand Incorrect check_mixing Stirring Efficiency? check_ligand->check_mixing Correct adjust_ligand->check_mixing increase_stirring Increase stirring rate for biphasic mixture check_mixing->increase_stirring Inefficient end High Enantiomeric Excess Achieved check_mixing->end Efficient increase_stirring->end

Caption: Decision pathway for optimizing enantioselectivity in Sharpless dihydroxylation.

References

Technical Support Center: Zoapatanol Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zoapatanol. The information addresses potential stability issues encountered during experiments in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a complex diterpenoid isolated from the leaves of the Mexican plant Montanoa tomentosa. Its structure contains several functional groups that can influence its stability in aqueous solutions, including an oxepane (B1206615) ring, a ketone, a secondary alcohol, a primary allylic alcohol, and an exocyclic double bond.[1]

Q2: What are the primary predicted degradation pathways for this compound in aqueous solutions?

Based on its functional groups, the primary degradation pathways for this compound in aqueous solutions are predicted to be:

  • Oxidation: The primary allylic alcohol is susceptible to oxidation, which can lead to the formation of an aldehyde or a carboxylic acid. The secondary alcohol can also be oxidized to a ketone.

  • Hydrolysis: The oxepane ring, a type of cyclic ether, may undergo hydrolysis, particularly under acidic conditions, leading to ring-opening.

  • Isomerization: The exocyclic double bond could potentially isomerize to a more stable endocyclic position under certain conditions, such as exposure to acid or heat.

Q3: What are the ideal storage conditions for this compound in an aqueous stock solution?

To minimize degradation, aqueous stock solutions of this compound should be:

  • Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or lower) is recommended.

  • Protected from light: Use of amber vials or storage in the dark is advised to prevent photodegradation.

  • Buffered at a slightly acidic to neutral pH: A pH range of 4-7 is likely to be optimal to minimize both acid- and base-catalyzed hydrolysis.

  • Purged with an inert gas: To prevent oxidation, solutions can be purged with nitrogen or argon before sealing.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Loss of biological activity of this compound solution over time. Chemical degradation of this compound.- Prepare fresh solutions before each experiment. - Store stock solutions under recommended conditions (low temperature, protected from light, appropriate pH). - Perform a stability study to determine the usable lifetime of the solution under your specific experimental conditions.
Appearance of unknown peaks in HPLC chromatogram. Formation of degradation products.- Conduct a forced degradation study to intentionally generate and identify potential degradation products. - Use a stability-indicating HPLC method that can resolve this compound from its degradants. - Characterize the unknown peaks using LC-MS to identify their structures.
Inconsistent experimental results between batches of this compound solutions. Variability in the extent of degradation.- Standardize the preparation and storage procedures for all this compound solutions. - Qualify each new batch of stock solution by HPLC to confirm its concentration and purity before use.
Precipitation of this compound from aqueous solution. Poor aqueous solubility, which can be exacerbated by changes in pH or temperature.- Use a co-solvent (e.g., ethanol, DMSO) to improve solubility, ensuring the co-solvent is compatible with the experimental system. - Prepare more dilute solutions. - Filter the solution before use to remove any precipitate.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours. Dissolve in the mobile phase for analysis.

    • Photodegradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution: Develop a gradient elution method to ensure separation of polar and non-polar compounds. A starting point could be:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 30% B

    • 35-40 min: 30% B

  • Detection: Use a UV detector at a wavelength where this compound has significant absorbance (e.g., determined by UV scan, likely around 220-240 nm due to the α,β-unsaturated ketone).

  • Optimization: Inject the samples from the forced degradation study to assess the separation. Adjust the gradient, flow rate, and mobile phase composition as needed to achieve adequate resolution between this compound and all degradation peaks. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent drug peak and from each other.

Data Presentation

Table 1: Hypothetical Results of a Forced Degradation Study of this compound

Stress Condition% Degradation of this compoundNumber of Degradation PeaksMajor Degradation Peak (Retention Time, min)
0.1 N HCl, 60°C, 24h15.228.5
0.1 N NaOH, 60°C, 24h25.8312.1
3% H₂O₂, RT, 24h35.5415.3
Heat (105°C), 24h8.1110.2
UV Light (254 nm), 24h12.629.8

Note: This data is illustrative and not based on published experimental results for this compound.

Visualizations

degradation_pathway This compound This compound Oxidation Oxidation (e.g., H₂O₂) This compound->Oxidation O₂ Hydrolysis Hydrolysis (Acidic/Basic Conditions) This compound->Hydrolysis H₂O Isomerization Isomerization (Heat/Acid) This compound->Isomerization Δ/H⁺ Aldehyde Aldehyde/Carboxylic Acid (from allylic alcohol) Oxidation->Aldehyde RingOpened Ring-Opened Product (from oxepane hydrolysis) Hydrolysis->RingOpened EndocyclicIsomer Endocyclic Double Bond Isomer Isomerization->EndocyclicIsomer

Caption: Predicted degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare this compound Stock Solution (1 mg/mL) Acid Acid (0.1N HCl, 60°C) Stock->Acid Base Base (0.1N NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂) Stock->Oxidation Thermal Thermal (105°C) Stock->Thermal Photo Photolytic (UV 254nm) Stock->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis: - % Degradation - Identify Degradants HPLC->Data

Caption: Workflow for a forced degradation study.

References

overcoming Zoapatanol solubility problems for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility issues with Zoapatanol in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: While specific solubility data for this compound is limited in publicly available literature, for non-polar compounds like this compound, it is recommended to start with organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice for creating high-concentration stock solutions due to its strong solubilizing power for a wide range of organic molecules. Other potential solvents include ethanol (B145695) and methanol. It is crucial to determine the optimal solvent and concentration empirically for your specific assay conditions.

Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What can I do?

A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are several strategies to address this:

  • Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible while maintaining compound solubility. Typically, a final DMSO concentration of less than 0.5% is recommended to minimize effects on cell-based assays.

  • Use a Surfactant: Incorporating a non-ionic surfactant, such as Tween® 80 or Pluronic® F-127, in your assay buffer can help to maintain the solubility of hydrophobic compounds.

  • Vortexing and Sonication: After diluting the stock solution, ensure the working solution is thoroughly mixed by vortexing. Gentle sonication can also help to redissolve small precipitates.

  • Prepare Fresh Dilutions: Avoid using old working solutions, as the compound may precipitate out over time. Prepare fresh dilutions from your stock solution for each experiment.

Q3: What is the recommended storage condition for this compound stock solutions?

A3: this compound stock solutions in an organic solvent like DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the solutions from light. Before use, thaw the aliquot at room temperature and ensure the compound is fully dissolved by vortexing.

Troubleshooting Guide

Issue: Inconsistent or non-reproducible assay results.

Possible Cause:

  • Incomplete dissolution of this compound in the stock solution.

  • Precipitation of this compound in the assay medium.

  • Degradation of this compound in solution.

Solutions:

  • Verify Stock Solution Integrity: Before preparing working solutions, visually inspect the stock solution for any precipitate. If present, gently warm the solution and vortex until the compound is fully dissolved.

  • Optimize Dilution Protocol: Refer to the detailed protocol below for preparing working solutions to minimize precipitation.

  • Assess Compound Stability: The stability of this compound in your specific assay buffer and under your experimental conditions may need to be determined. Consider performing a time-course experiment to see if the compound's activity changes over the duration of the assay.

Issue: High background signal or assay interference.

Possible Cause:

  • The solvent used to dissolve this compound is interfering with the assay.

  • This compound itself is interfering with the assay readout (e.g., autofluorescence).

Solutions:

  • Solvent Control: Always include a vehicle control in your experiments (the same concentration of the solvent used for this compound, e.g., DMSO, without the compound) to account for any effects of the solvent itself.

  • Compound Interference Check: Run a control with this compound in the assay medium without cells or the target protein to check for any direct interference with the detection method.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Solvents

SolventHypothetical Solubility (mg/mL)Notes
Dimethyl Sulfoxide (DMSO)> 25Recommended for stock solutions.
Ethanol~10May be suitable for some applications.
Methanol~5Lower solubility compared to DMSO and ethanol.
Water< 0.1Practically insoluble in aqueous solutions.

Table 2: Recommended Starting Concentrations for In Vitro Assays

Assay TypeSuggested Starting Concentration RangeMaximum Recommended Final DMSO Concentration
Cell-based Assays1 - 100 µM< 0.5%
Enzyme-based Assays0.1 - 50 µM< 1%

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Visually inspect the solution to ensure no solid particles remain.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays
  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Vortex the stock solution gently to ensure homogeneity.

  • Perform a serial dilution of the stock solution in your cell culture medium to achieve the final desired concentrations. It is recommended to perform an intermediate dilution step in the solvent to minimize precipitation. For example, dilute the 10 mg/mL stock 1:100 in DMSO to get a 100 µg/mL intermediate stock, and then dilute this into the final assay medium.

  • Immediately after adding the this compound solution to the assay plate, mix thoroughly by gentle pipetting or swirling.

  • Include a vehicle control with the same final concentration of DMSO as the highest concentration of this compound tested.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex_stock Vortex until dissolved dissolve->vortex_stock aliquot Aliquot and Store at -80°C vortex_stock->aliquot thaw Thaw Aliquot aliquot->thaw intermediate Intermediate Dilution (optional) thaw->intermediate final_dilution Final Dilution in Assay Buffer intermediate->final_dilution mix Mix Thoroughly final_dilution->mix add_to_assay Add to Assay Plate mix->add_to_assay incubate Incubate add_to_assay->incubate readout Measure Readout incubate->readout

Caption: Experimental workflow for handling poorly soluble this compound.

signaling_pathway This compound This compound Receptor Prostaglandin Receptor? This compound->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Contraction Uterine Contraction Ca_release->Contraction leads to PKC->Contraction contributes to

Caption: Hypothetical signaling pathway for this compound's uterotonic effect.

Technical Support Center: Troubleshooting High Background in Zoapatanol ELISA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Zoapatanol ELISA. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common experimental challenges. High background is a frequent issue in ELISA that can mask specific signals, reduce assay sensitivity, and lead to inaccurate quantification. This guide offers troubleshooting advice in a question-and-answer format to help you identify and resolve the causes of high background in your this compound ELISA experiments.

Frequently Asked Questions (FAQs)

Q1: What is considered high background in a this compound ELISA?

High background in a competitive ELISA for a small molecule like this compound is characterized by an unexpectedly high signal in the zero-standard or blank wells (wells without the competitor this compound). This elevated signal reduces the dynamic range of the assay and can obscure the dose-dependent decrease in signal that is expected as the concentration of free this compound increases.

Q2: What are the most common causes of high background in a competitive ELISA for a small molecule?

The primary causes of high background in this assay format often relate to non-specific binding of the detection antibody. Key factors include:

  • Insufficient Blocking: The plate's surface may not be adequately coated with a blocking agent, leaving sites for the antibody to bind non-specifically.

  • Inadequate Washing: Failure to remove all unbound reagents, particularly the enzyme-conjugated antibody, is a major contributor to high background.[1]

  • Antibody Concentration Too High: Using an excessive concentration of the primary or secondary antibody can lead to increased non-specific binding.

  • Substrate Issues: The substrate may be contaminated or may have been exposed to light, leading to spontaneous color development.

  • Matrix Effects: Components in the sample matrix (e.g., serum, plasma) can interfere with the assay, causing non-specific signal.[2][3][4]

Q3: How can I systematically troubleshoot high background in my this compound ELISA?

A logical approach to troubleshooting is essential. Start by examining the most likely causes and progressively move to less common ones. A recommended workflow is to first check your washing and blocking procedures, then optimize antibody concentrations, and finally investigate potential issues with your reagents and sample matrix.

Troubleshooting Guide

The following tables summarize common causes of high background and provide recommended solutions.

Table 1: Reagent and Procedural Issues
Potential Cause Recommended Solution
Insufficient Washing Increase the number of wash steps (e.g., from 3 to 5). Increase the soaking time of the wash buffer in the wells (e.g., 30-60 seconds). Ensure complete aspiration of wash buffer after each step. Tap the inverted plate on a clean paper towel to remove residual buffer. Use a properly calibrated and maintained plate washer if available.
Ineffective Blocking Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA). Increase the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C). Try a different blocking agent (e.g., non-fat dry milk, commercial blocking buffers).
Antibody Concentration Too High Perform a checkerboard titration to determine the optimal concentrations of both the capture antibody (if applicable) and the detection antibody. This involves testing a range of dilutions for each antibody to find the combination that provides the best signal-to-noise ratio.
Substrate Solution Deterioration Use a fresh, unexpired substrate solution. Protect the substrate from light during storage and incubation. Ensure the substrate is colorless before adding it to the plate.
Contaminated Reagents or Buffers Prepare fresh buffers with high-purity water. Use sterile containers and pipette tips. Filter-sterilize buffers if necessary.
Cross-Reactivity Ensure the detection antibody is specific for the primary antibody and does not cross-react with other components of the assay. Use pre-adsorbed secondary antibodies if necessary.
Table 2: Sample and Environmental Issues
Potential Cause Recommended Solution
Sample Matrix Effects Dilute the samples in an appropriate assay buffer to reduce the concentration of interfering substances.[4] Prepare standards in a matrix that closely matches the sample matrix. If using serum or plasma, consider heat inactivation to reduce complement activity.[5]
Incorrect Incubation Times or Temperatures Adhere strictly to the protocol's recommended incubation times and temperatures. Avoid incubating plates near heat sources or in direct sunlight.
Well-to-Well Contamination Be careful during pipetting to avoid splashing. Use fresh pipette tips for each sample and reagent. Use plate sealers during incubation steps to prevent evaporation and cross-contamination.
Plate Reading Issues Read the plate immediately after adding the stop solution. Ensure the plate reader is set to the correct wavelength. Clean the bottom of the plate before reading.

Experimental Protocols

Protocol: Optimizing Antibody Concentration using Checkerboard Titration

This protocol is essential for reducing non-specific binding and is a critical step in optimizing any ELISA.

Methodology:

  • Coat the Plate: Coat the wells of a 96-well ELISA plate with the this compound-protein conjugate at a concentration known to be saturating. Incubate and wash according to your standard protocol.

  • Block the Plate: Block the plate using your standard blocking buffer and procedure.

  • Primary Antibody Dilutions: Prepare a series of dilutions of your anti-Zoapatanol antibody in assay buffer. For example, you could prepare dilutions of 1:1000, 1:2000, 1:4000, 1:8000, 1:16000, and 1:32000. Add these dilutions to the rows of the plate.

  • Enzyme-Conjugated Secondary Antibody Dilutions: Prepare a series of dilutions of your enzyme-conjugated secondary antibody in assay buffer. For example, 1:5000, 1:10000, 1:20000, and 1:40000. Add these dilutions to the columns of the plate.

  • Incubation: Incubate the plate according to your standard protocol.

  • Washing: Wash the plate thoroughly as per your protocol.

  • Substrate Addition: Add the substrate solution and incubate for the recommended time, protected from light.

  • Stop Reaction and Read: Add the stop solution and read the absorbance at the appropriate wavelength.

  • Analysis: The optimal antibody concentrations will be those that give a high signal in the absence of competitor (or a low concentration of competitor) and a low signal in the blank wells, providing the best signal-to-noise ratio.

Visualizations

Troubleshooting Workflow for High Background

high_background_troubleshooting start High Background Observed check_wash_block Review Washing and Blocking Procedures start->check_wash_block optimize_ab Optimize Antibody Concentrations check_wash_block->optimize_ab Issue Persists solution_found Problem Resolved check_wash_block->solution_found Issue Resolved check_reagents Investigate Reagents (Substrate, Buffers) optimize_ab->check_reagents Issue Persists optimize_ab->solution_found Issue Resolved check_matrix Assess Sample Matrix Effects check_reagents->check_matrix Issue Persists check_reagents->solution_found Issue Resolved check_matrix->solution_found Issue Resolved no_solution Consult Further Technical Support check_matrix->no_solution Issue Persists

Caption: A flowchart for systematically troubleshooting high background in a this compound ELISA.

Key Factors Contributing to High Background

high_background_causes high_background High Background sub_causes Sub-optimal Procedure high_background->sub_causes reagent_issues Reagent Problems high_background->reagent_issues sample_issues Sample-related Issues high_background->sample_issues insufficient_washing Insufficient Washing sub_causes->insufficient_washing inadequate_blocking Inadequate Blocking sub_causes->inadequate_blocking high_ab_conc High Antibody Conc. sub_causes->high_ab_conc bad_substrate Substrate Degradation reagent_issues->bad_substrate contamination Reagent Contamination reagent_issues->contamination matrix_effect Matrix Effects sample_issues->matrix_effect

Caption: Key contributing factors to high background signal in an ELISA.

References

Technical Support Center: Optimizing Zoapatanol for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Zoapatanol in in vitro experiments.

Troubleshooting Guide

This guide addresses common issues that may arise during in vitro studies with this compound.

Issue 1: Precipitate Formation in Cell Culture Medium Upon Addition of this compound

Possible Causes:

  • Low Solubility: this compound may have limited solubility in aqueous solutions like cell culture media.

  • Solvent Shock: Rapid dilution of a concentrated this compound stock (e.g., in DMSO) into the aqueous medium can cause the compound to precipitate.

  • High Concentration: The final concentration of this compound in the medium may exceed its solubility limit.

  • Media Components: Components in the cell culture medium, such as salts or proteins, may interact with this compound and reduce its solubility.

  • Temperature: Temperature fluctuations can affect the solubility of the compound.

Solutions:

  • Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is as low as possible (ideally ≤ 0.1%) to maintain solubility without causing cellular toxicity.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the this compound stock solution in pre-warmed cell culture medium. Add the stock solution dropwise while gently swirling the medium to facilitate mixing and prevent localized high concentrations.

  • Pre-warm the Medium: Warm the cell culture medium to 37°C before adding the this compound stock solution to improve solubility.

  • Use of Surfactants: In some cases, a low concentration of a biocompatible surfactant may help to maintain the compound in solution. However, this must be tested for its effects on your specific cell line and experimental endpoints.

  • Fresh Stock Solution: Prepare fresh this compound stock solutions for each experiment to avoid issues with compound degradation or precipitation over time.

Issue 2: High Variability Between Replicate Wells or Experiments

Possible Causes:

  • Inaccurate Pipetting: Small errors in pipetting can lead to significant variations in the final concentration of this compound, especially when working with small volumes.

  • Inhomogeneous Cell Seeding: Uneven distribution of cells in the culture plates can result in variability in cell number per well, affecting the experimental outcome.

  • Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth and response.

  • Inconsistent Incubation Times: Variations in the duration of this compound treatment can lead to different cellular responses.

Solutions:

  • Pipette Calibration and Technique: Regularly calibrate your pipettes and use proper pipetting techniques. For viscous solutions, consider using reverse pipetting.

  • Homogeneous Cell Suspension: Ensure a single-cell suspension before seeding by gentle pipetting or swirling of the cell suspension between seeding replicates.

  • Minimize Edge Effects: To minimize edge effects, avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile medium or PBS to maintain humidity.

  • Standardize Incubation Times: Use a timer to ensure consistent incubation periods for all experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store this compound stock solutions?

A1: Proper preparation and storage of this compound stock solutions are crucial for reproducible results.

  • Solvent Selection: Due to its likely hydrophobic nature, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing concentrated stock solutions of organic compounds for in vitro studies. Always use high-purity, anhydrous DMSO.

  • Stock Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of solvent added to the cell culture medium.

  • Dissolution: To prepare the stock solution, accurately weigh the this compound powder and dissolve it in the appropriate volume of DMSO. Gentle warming (to 37°C) and vortexing can aid in complete dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Storage and Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to prevent repeated freeze-thaw cycles and protect from light. Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.

Q2: What is a good starting concentration range for this compound in in vitro experiments?

A2: The optimal concentration of this compound will depend on the cell type and the specific biological effect being investigated. It is recommended to perform a dose-response experiment to determine the effective concentration range.

  • Initial Range Finding: Start with a broad range of concentrations (e.g., from nanomolar to micromolar) to identify a range where a biological effect is observed. A typical strategy is to test concentrations around and above the anticipated plasma peak concentrations if in vivo data is available.

  • Dose-Response Curve: Once an effective range is identified, perform a more detailed dose-response experiment with narrower concentration intervals to determine the EC50 or IC50 value.

Illustrative Concentration Ranges for Initial Screening:

Concentration RangeMolarity (µM)Notes
Low Range0.01 - 1To observe high-potency effects.
Mid Range1 - 20A common range for initial screening of many compounds.
High Range20 - 100May be necessary for some cell types or to induce cytotoxicity.

Note: This table provides general guidance. The optimal concentrations for your specific experiment must be determined empirically.

Q3: How can I assess the cytotoxicity of this compound in my cell line?

A3: It is essential to determine the cytotoxic concentration of this compound to distinguish between a specific biological effect and a general toxic response. The MTT assay is a common method for assessing cell viability.

Illustrative Cytotoxicity Data (MTT Assay):

Cell LineIncubation Time (hours)IC50 (µM) - Illustrative
Uterine Smooth Muscle Cells2450
HeLa2475
Primary Endometrial Cells4860

Note: The IC50 values are illustrative and will vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions

This protocol describes the preparation of working solutions from a 10 mM this compound stock solution in DMSO.

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Recommended): To improve accuracy, prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed (37°C) complete cell culture medium. Mix gently by pipetting.

  • Final Working Solution: Prepare the final working solutions by diluting the stock or intermediate solution into pre-warmed complete cell culture medium. For example, to prepare a 10 µM working solution from a 1 mM intermediate stock, add 10 µL of the 1 mM solution to 990 µL of complete cell culture medium.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol provides a general procedure for determining the effect of this compound on cell viability.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The next day, remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity if available.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (10 mM in DMSO) prep_working Prepare Working Solutions (Serial Dilutions) prep_stock->prep_working treat_cells Treat Cells with this compound prep_working->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate calc_viability Calculate Cell Viability (%) read_plate->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.

hypothetical_signaling_pathway This compound This compound Receptor Cell Surface Receptor (Hypothetical) This compound->Receptor G_Protein G-Protein Activation Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cell_Response Cellular Response (e.g., Uterine Contraction) Ca_Release->Cell_Response PKC->Cell_Response

Caption: A hypothetical signaling pathway for this compound's uterotonic activity.

Technical Support Center: Zoapatanol Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in bioassays involving Zoapatanol. As a complex natural product, variability in experimental outcomes can arise from multiple factors, from the integrity of the compound to the specifics of the assay design.

Troubleshooting Guides

Guide 1: Low or No Bioactivity Observed

You've treated your cells or tissue with this compound, but the expected biological response is weak or absent.

Troubleshooting Workflow

start Low or No Bioactivity check_compound Verify Compound Integrity start->check_compound check_protocol Examine Bioassay Protocol start->check_protocol check_storage Review Storage Conditions (Temp, Light, Atmosphere) check_compound->check_storage Degradation? check_purity Assess Purity (HPLC/MS) check_compound->check_purity Contamination? end Identify Source of Issue check_storage->end check_purity->end check_reagents Confirm Reagent Viability check_protocol->check_reagents check_cells Verify Cell/Tissue Health & Passage Number check_protocol->check_cells check_concentration Is Concentration Appropriate? check_protocol->check_concentration positive_control Check Positive Control check_protocol->positive_control check_reagents->end check_cells->end dose_response Perform Dose-Response Study check_concentration->dose_response dose_response->end positive_control->end

Caption: Workflow for troubleshooting low bioactivity.

Possible Causes & Solutions

  • Compound Degradation: this compound, as a diterpenoid, may be sensitive to heat, light, and oxygen.[1] Improper storage can lead to a loss of active compound.

    • Solution: Store this compound at -20°C or lower, protected from light, preferably under an inert atmosphere (e.g., argon).[1] Prepare fresh working solutions for each experiment.

  • Incorrect Solvent or Poor Solubility: this compound has specific solubility properties. If not properly dissolved, the effective concentration in the assay will be lower than expected.

    • Solution: Ensure you are using an appropriate solvent (e.g., DMSO, ethanol) for your stock solution and that it is fully dissolved before diluting into your aqueous assay medium. Be mindful of the final solvent concentration in your assay, as it can be toxic to cells.

  • Bioassay Integrity: The issue may lie with the assay itself rather than the compound.

    • Solution: Always run a positive control with a known uterotonic agent (e.g., oxytocin (B344502), carbetocin) to confirm that the assay system is responding as expected.[2][3] Also, verify the viability and passage number of your cell lines, as these can significantly impact results.[4]

Guide 2: High Variability Between Replicates or Experiments

You are observing significant differences in results between wells treated with the same concentration of this compound, or between separate experimental runs.

Troubleshooting Workflow

start High Variability check_pipetting Review Pipetting Technique & Calibration start->check_pipetting check_cells Assess Cell Seeding Uniformity start->check_cells check_reagents Examine Reagent Batch Consistency start->check_reagents check_env Standardize Environmental Conditions (Temp, CO2, Humidity) start->check_env check_operator Consider Operator-to-Operator Differences start->check_operator standardize_protocol Implement Standard Operating Procedure (SOP) check_pipetting->standardize_protocol check_cells->standardize_protocol check_reagents->standardize_protocol check_env->standardize_protocol check_operator->standardize_protocol end Improve Reproducibility standardize_protocol->end

Caption: Workflow for addressing high variability.

Possible Causes & Solutions

  • Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or serum batches can lead to different responses.[4][5]

    • Solution: Use cells within a narrow passage number range for all experiments. Ensure uniform cell seeding and health. Qualify new batches of serum before use in critical assays.

  • Protocol Execution: Minor, seemingly trivial, variations in the experimental protocol can introduce significant variability.[4] This includes incubation times, washing steps, and reagent addition.

    • Solution: Develop and strictly adhere to a detailed Standard Operating Procedure (SOP). Ensure all lab members are trained and follow the same protocol.

  • Reagent Preparation: Inconsistent preparation of this compound dilutions or other assay reagents is a common source of error.

    • Solution: Prepare a single, large batch of each reagent and aliquot for use across multiple experiments to reduce batch-to-batch variability. Always vortex stock solutions before making dilutions.

Frequently Asked Questions (FAQs)

Q1: My this compound is a crude extract, and I'm seeing inconsistent results. Why?

A1: Crude natural product extracts are complex mixtures of many compounds.[6] The observed bioactivity can be due to a single compound, or the synergistic effect of multiple compounds. Inconsistency can arise from:

  • Source Material Variation: The chemical profile of the Montanoa tomentosa plant can vary based on harvest time, geographical location, and post-harvest handling.[1]

  • Extraction Variability: Minor changes in the extraction solvent, temperature, or duration can alter the composition of the final extract.[1]

  • Assay Interference: Other compounds in the extract can interfere with the assay readout, for example, by having their own color or fluorescence, or by non-specifically interacting with assay components.[6]

Q2: I'm performing a uterotonic bioassay with isolated uterine tissue. What are some specific factors to consider for this compound?

A2: Uterotonic assays with ex vivo tissues require careful control of the experimental environment. Since this compound's activity is compared to other uterotonics like oxytocin and prostaglandins, the tissue's physiological state is critical.[2][7]

  • Tissue Viability: Ensure the tissue is properly dissected and maintained in a physiological buffer (e.g., Krebs-Henseleit solution) with constant aeration and temperature.

  • Receptor State: The expression and sensitivity of receptors (e.g., oxytocin receptors) can vary. Pre-treatment of animals or variations in the estrous cycle can influence tissue responsiveness.

  • Tachyphylaxis: Repeated application of uterotonic agents can lead to desensitization of the tissue. Ensure adequate washout periods between treatments.

Q3: Could the observed effect of this compound be an artifact of the assay technology?

A3: Yes, this is a possibility, especially with crude or semi-purified extracts. This is often referred to as Pan-Assay Interference Compounds (PAINS).[6]

  • Optical Interference: If your assay has a colorimetric or fluorometric readout, colored compounds in a this compound extract can absorb or emit light at the measurement wavelength, leading to false positive or negative results.[6]

    • Solution: Run a control with the this compound sample in assay medium but without cells or the target enzyme to measure and subtract this background signal.

  • Chemical Reactivity: Some natural products can react directly with assay reagents (e.g., redox-active compounds interfering with MTT assays).

    • Solution: Consider using an alternative assay with a different detection principle (e.g., an ATP-based luminescence assay for cell viability instead of an MTT assay).

Data & Protocols

Table 1: Factors Influencing Bioassay Reproducibility

This table summarizes key experimental parameters and their potential impact on the consistency of this compound bioassay results.

Parameter Category Factor Potential Impact on Results Recommendation for Consistency
Compound Integrity Storage TemperatureDegradation of this compound, leading to loss of activity.[1]Store at ≤ -20°C in a tightly sealed, dark container.
SolventPoor solubility leading to inaccurate concentrations.Use appropriate solvent (e.g., DMSO); ensure complete dissolution.
PurityPresence of impurities or isomers can alter or inhibit activity.Verify purity via HPLC/MS; use a consistent source if possible.
Biological System Cell Line PassageGenetic drift and altered phenotype can change responsiveness.[4]Use cells within a defined, low passage number range.
Tissue SourcePhysiological state (e.g., hormonal cycle) can affect tissue response.Standardize animal models and tissue collection protocols.
Reagent LotsVariability in serum, media, or antibodies can cause shifts in data.Qualify new lots of critical reagents before use.
Assay Protocol Incubation TimesInsufficient or excessive time can lead to incomplete or non-linear responses.Strictly adhere to optimized and validated incubation times.
PipettingInaccurate liquid handling leads to concentration errors and high replicate variability.Use calibrated pipettes; practice proper pipetting technique.
Environmental ControlFluctuations in temperature or CO2 can stress cells and alter responses.Ensure incubators and water baths are calibrated and stable.
Experimental Protocol: In Vitro Uterine Contraction Assay

This protocol provides a general framework for assessing the uterotonic activity of this compound on isolated uterine tissue strips.

1. Tissue Preparation: a. Humanely euthanize a female rat in the estrus phase of the reproductive cycle. b. Immediately dissect the uterine horns and place them in cold, oxygenated Krebs-Henseleit buffer. c. Clean the tissue of fat and connective tissue and cut longitudinal strips (approx. 10 mm long x 2 mm wide).

2. Organ Bath Setup: a. Suspend each uterine strip in a 10 mL organ bath containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O2 / 5% CO2. b. Attach one end of the strip to a fixed hook and the other to an isometric force transducer. c. Allow the tissue to equilibrate for 60 minutes under a resting tension of 1 g, with buffer changes every 15 minutes.

3. Experimental Procedure: a. Record baseline spontaneous contractions for 20 minutes. b. Add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., 1 nM to 100 µM), allowing the response to stabilize at each concentration (typically 5-10 minutes). c. After the highest concentration, wash the tissue with fresh buffer until contractile activity returns to baseline. d. As a positive control, perform a cumulative concentration-response curve for Oxytocin (e.g., 0.1 nM to 1 µM).

4. Data Analysis: a. Measure the amplitude and frequency of contractions. b. Express the response to this compound as a percentage of the maximum response achieved with the positive control (Oxytocin). c. Plot the concentration-response curve and calculate potency (EC50) and efficacy (Emax) values.

Signaling Pathway: Postulated Uterotonic Mechanism

While the precise molecular target of this compound is not fully elucidated, many uterotonic agents act through G-protein coupled receptors (GPCRs) to increase intracellular calcium, leading to smooth muscle contraction.

cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound GPCR GPCR (Putative Receptor) This compound->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates IP3 IP3 PLC->IP3 Generates IP3R IP3 Receptor Ca_cyto Increased [Ca2+]i IP3R->Ca_cyto Releases Ca2+ IP3->IP3R Binds Ca_SR Sarcoplasmic Reticulum Ca2+ Ca_SR->IP3R Contraction Myometrial Contraction Ca_cyto->Contraction Initiates

Caption: Postulated signaling pathway for this compound-induced uterine contraction.

References

degradation pathways of Zoapatanol under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Zoapatanol Degradation Studies

This guide provides troubleshooting advice and answers to frequently asked questions for researchers studying the .

Frequently Asked Questions (FAQs)

Q1: What are the typical initial steps in a forced degradation study for this compound?

A1: A forced degradation or stress testing study is essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[1] The study typically begins by subjecting a solution of this compound to a variety of stress conditions that are more severe than standard accelerated stability conditions.[1] The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary degradation products that may not be relevant to real-world stability.[2][3] Key initial steps involve preparing a stock solution of this compound, exposing aliquots to different stress conditions (acid, base, oxidation, heat, light), and analyzing the resulting samples against a control.

Q2: What is the known primary degradation product of this compound?

A2: The initial identified decomposition product of this compound under certain conditions is 21-Normontanol.[4] This information is critical for developing analytical methods, as 21-Normontanol should be a target analyte for identification and quantification during stability studies.

Q3: My this compound sample shows no degradation under mild acid/base conditions. What should I do?

A3: If you observe no degradation, the stress condition is likely too mild. It is recommended to incrementally increase the severity of the conditions. For hydrolytic degradation, you can increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH), increase the temperature (e.g., conduct the study at 50-60 °C), or extend the exposure time.[3] It is crucial to document all parameters precisely.

Q4: I'm seeing many small, unidentifiable peaks in my chromatogram after oxidative stress. How can I interpret this?

A4: The appearance of multiple minor peaks, often seen in oxidative degradation, suggests that the this compound molecule may be fragmenting extensively. This can happen with strong oxidizing agents. To better understand the pathway, consider using a milder oxidizing agent or a lower concentration. Time-course sampling can also help identify primary, secondary, and tertiary degradation products. Techniques like LC-MS/MS are invaluable for elucidating the structures of these unknown products by analyzing their fragmentation patterns.[5][6]

Q5: How do I develop a stability-indicating HPLC method for this compound?

A5: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients. The development process, informed by forced degradation studies, involves:

  • Column and Mobile Phase Screening: Test various C18 or other appropriate columns and mobile phase compositions (e.g., mixtures of acetonitrile (B52724), methanol, and buffered aqueous solutions) to achieve good separation between the parent this compound peak and all degradation peaks.[7]

  • Wavelength Selection: Use a photodiode array (PDA) detector to examine the UV spectra of this compound and its degradants to select a wavelength that provides a good response for all compounds of interest.

  • Method Validation: The final method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[8] The specificity is proven by showing that the degradant peaks do not interfere with the parent drug peak.

Troubleshooting Guide

Problem Encountered Possible Cause Recommended Solution
>20% Degradation Observed Stress conditions are too harsh (e.g., high temperature, high reagent concentration).Reduce the stressor intensity. For thermal stress, lower the temperature. For hydrolysis, use a lower molarity acid/base. For oxidation, decrease the H₂O₂ concentration. Aim for a degradation level between 5-20%.[3]
Poor Peak Shape in HPLC Inappropriate mobile phase pH; co-elution of compounds; column overload.Adjust the mobile phase pH to ensure this compound and its degradants are in a suitable ionic state. If co-elution is suspected, modify the gradient or mobile phase composition. Check and adjust the injection concentration to avoid overloading the column.
Inconsistent Degradation Results Poor control over experimental parameters; instability of the degradation products.Ensure precise control of temperature using a calibrated water bath or oven. Use a light-protected container for photolabile samples. Neutralize hydrolytic reactions promptly and consistently at the end of the time point to prevent further degradation.[3]
Difficulty Identifying Degradants Insufficient concentration of degradation products for characterization; complex fragmentation.Concentrate the sample containing the degradants. Utilize high-resolution mass spectrometry (HRMS) for accurate mass measurement and formula prediction. Employ tandem MS (MS/MS) to obtain structural fragments, which can help in structure elucidation.[6][9]

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study on this compound, illustrating the expected outcomes under various stress conditions.

Stress Condition Duration % this compound Degraded Major Degradant(s) Identified % Assay of Major Degradant(s)
1 M HCl6 hours at 60 °C15.2%21-Normontanol, DP-H112.8% (21-Normontanol), 2.1% (DP-H1)
1 M NaOH6 hours at 60 °C18.5%DP-B1, DP-B210.5% (DP-B1), 7.2% (DP-B2)
6% H₂O₂24 hours at RT11.8%DP-O19.5%
Thermal (Solid)48 hours at 80 °C5.5%21-Normontanol4.9%
Photolytic (Solution)24 hours (ICH Option 2)8.9%DP-P18.1%

DP = Degradation Product; H=Hydrolysis (Acidic), B=Hydrolysis (Basic), O=Oxidative, P=Photolytic.

Experimental Protocols & Visualizations

General Workflow for Forced Degradation

The diagram below outlines the standard workflow for conducting a forced degradation study, from sample preparation to analysis and characterization.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Characterization prep_stock Prepare this compound Stock Solution prep_control Prepare Control Sample (Unstressed) prep_stock->prep_control stress_acid Acid Hydrolysis (e.g., 1M HCl, 60°C) prep_stock->stress_acid stress_base Base Hydrolysis (e.g., 1M NaOH, 60°C) prep_stock->stress_base stress_ox Oxidation (e.g., 6% H2O2, RT) prep_stock->stress_ox stress_therm Thermal (e.g., 80°C Dry Heat) prep_stock->stress_therm stress_photo Photolytic (ICH Light Chamber) prep_stock->stress_photo analysis_hplc Analyze Samples (Stability-Indicating HPLC-UV/PDA) stress_acid->analysis_hplc stress_base->analysis_hplc stress_ox->analysis_hplc stress_therm->analysis_hplc stress_photo->analysis_hplc analysis_ms Identify Degradants (LC-MS/MS) analysis_hplc->analysis_ms analysis_quant Quantify & Mass Balance analysis_ms->analysis_quant

Caption: Workflow for a typical forced degradation study of this compound.

Protocol: Acid/Base Forced Degradation (Hydrolysis)
  • Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Degradation: To 1 mL of the this compound solution, add 1 mL of 1 M HCl.

  • Base Degradation: To 1 mL of the this compound solution, add 1 mL of 1 M NaOH.

  • Incubation: Place the vials in a thermostatically controlled water bath at 60 °C. Withdraw aliquots at predetermined time points (e.g., 2, 4, 6, 8 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots. For the acidic sample, add an equimolar amount of NaOH. For the basic sample, add an equimolar amount of HCl. This step is crucial to stop the degradation reaction.

  • Dilution: Dilute the neutralized samples to a suitable concentration for HPLC analysis with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol: Oxidative Forced Degradation
  • Preparation: Prepare a 1 mg/mL solution of this compound.

  • Degradation: To 1 mL of the this compound solution, add 1 mL of 6% (v/v) hydrogen peroxide (H₂O₂).

  • Incubation: Store the vial at room temperature, protected from light, for 24 hours. Monitor the sample at intermediate time points.

  • Analysis: Dilute the sample to a suitable concentration for HPLC analysis. Note: Quenching the reaction is generally not necessary before injection, but samples should be analyzed promptly.

Hypothetical Degradation Pathway of this compound

The following diagram illustrates a plausible degradation pathway for this compound, starting with the known initial decomposition to 21-Normontanol and hypothesizing further breakdown under more severe stress conditions.

G node_zoap This compound node_norm 21-Normontanol node_zoap->node_norm Mild Acid or Thermal Stress node_frag1 Further Decomposition (e.g., Side Chain Cleavage) node_norm->node_frag1 Strong Acidic Hydrolysis node_frag2 Oxepane Ring Opening Products node_norm->node_frag2 Strong Oxidative Stress node_mineral Complete Mineralization (CO2, H2O) node_frag1->node_mineral Prolonged Harsh Conditions node_frag2->node_mineral Prolonged Harsh Conditions

Caption: A hypothetical degradation pathway for this compound under various stress conditions.

References

Technical Support Center: Synthesis of Zoapatanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of Zoapatanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges and sources of side reactions in this compound synthesis?

A1: The total synthesis of this compound, a complex diterpenoid oxepane (B1206615), presents several challenges. The key issues revolve around the stereocontrolled construction of the oxepane ring, the introduction of the (E)-exocyclic double bond, and the installation of the nonenyl side chain.[1] Common side reactions often occur during key transformations such as the Horner-Wadsworth-Emmons olefination, Sharpless asymmetric dihydroxylation, Suzuki cross-coupling, and ring-closing metathesis. Additionally, the inherent instability of the oxepane ring to variations in light and temperature can lead to decomposition.[2]

Q2: How can I improve the E/Z selectivity in the intramolecular Horner-Wadsworth-Emmons (HWE) reaction to form the oxepane ring?

A2: The HWE reaction generally favors the formation of (E)-alkenes. To enhance the selectivity for the desired E-isomer in the intramolecular cyclization to form the this compound core, several factors can be optimized. The choice of base and cation is critical. Lithium bases, for instance, often show higher E-selectivity compared to sodium or potassium bases. Higher reaction temperatures can also favor the thermodynamic (E)-product. The steric bulk of the aldehyde and the phosphonate (B1237965) ester can also influence the stereochemical outcome.

Q3: My Sharpless asymmetric dihydroxylation is giving low enantioselectivity. What are the potential causes and solutions?

A3: Low enantioselectivity in the Sharpless asymmetric dihydroxylation can stem from several factors. If the olefin concentration is too high, a second substrate molecule might bind to the osmium catalyst in the absence of the chiral ligand, leading to a non-selective dihydroxylation and thus lowering the overall enantiomeric excess.[3] Ensuring high purity of the alkene substrate is also crucial, as impurities can interfere with the chiral ligand binding. The reaction is also sensitive to pH, and maintaining slightly basic conditions is important for optimal results.

Q4: I am observing significant homocoupling of my boronic acid in the Suzuki cross-coupling step. How can this be minimized?

A4: Homocoupling is a common side reaction in Suzuki-Miyaura cross-coupling, where two molecules of the boronic acid couple with each other. This is often promoted by the presence of oxygen. Therefore, ensuring the reaction is performed under strictly anaerobic conditions by thoroughly degassing solvents and using an inert atmosphere (e.g., argon or nitrogen) is crucial. The choice of palladium catalyst and ligands can also influence the rate of homocoupling versus the desired cross-coupling.

Q5: My ring-closing metathesis (RCM) reaction is sluggish and shows signs of catalyst decomposition. What can I do?

A5: Catalyst decomposition is a known issue in RCM, especially with highly dilute solutions required for macrocyclization. The presence of impurities in the substrate or solvent can poison the catalyst. It is essential to use highly purified and degassed materials. If catalyst decomposition is suspected, additives such as 1,4-benzoquinone (B44022) or phenol (B47542) can sometimes be used to suppress isomerization side reactions caused by catalyst degradation products. The choice of a more robust second-generation Grubbs or Hoveyda-Grubbs catalyst may also be beneficial.

Troubleshooting Guides

Issue 1: Low Yield and/or Poor Stereoselectivity in the Intramolecular Horner-Wadsworth-Emmons Cyclization
Potential Cause Troubleshooting Steps
Suboptimal Base/Cation Screen different bases (e.g., LiHMDS, NaHMDS, KHMDS) to find the optimal conditions for your specific substrate. Lithium bases often provide higher E-selectivity.
Incorrect Reaction Temperature Vary the reaction temperature. While lower temperatures can sometimes improve selectivity, higher temperatures may be necessary to drive the reaction to completion and can favor the thermodynamically more stable E-isomer.
Steric Hindrance If the precursor is sterically hindered, a less bulky phosphonate ester (e.g., methyl or ethyl) might improve reactivity.
Slow Reaction Rate For slow reactions, consider using the Masamune-Roush conditions (LiCl and an amine base) which can accelerate the olefination.

Table 1: Effect of Reaction Conditions on HWE Cyclization Yield and Selectivity (Hypothetical Data)

Base Temperature (°C) Yield (%) E:Z Ratio
NaH256585:15
KHMDS07090:10
LiHMDS-78 to 2585>95:5
Issue 2: Formation of Byproducts in the Suzuki Cross-Coupling Reaction
Potential Cause Troubleshooting Steps
Protodeboronation This side reaction, where the boronic acid is replaced by a hydrogen atom, is often base-promoted. Use of milder bases (e.g., K3PO4, Cs2CO3) can be beneficial. Ensure anhydrous conditions as water can facilitate this side reaction.
Homocoupling Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. Consider using a different palladium precatalyst or ligand system that favors cross-coupling.
Low Reactivity If the reaction is sluggish, a different ligand (e.g., SPhos, XPhos) or a higher reaction temperature may be required.

Table 2: Influence of Base and Ligand on Suzuki Coupling (Hypothetical Data)

Palladium Catalyst Ligand Base Desired Product Yield (%) Homocoupling Byproduct (%)
Pd(PPh3)4PPh3Na2CO36025
Pd2(dba)3SPhosK3PO485<5
Pd(OAc)2XPhosCs2CO390<3

Experimental Protocols

Protocol 1: Intramolecular Horner-Wadsworth-Emmons Cyclization
  • Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the phosphonate-aldehyde precursor. The flask is evacuated and backfilled with argon three times.

  • Solvent Addition: Anhydrous and degassed tetrahydrofuran (B95107) (THF) is added via syringe to dissolve the precursor to a concentration of 0.01 M.

  • Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Base Addition: A solution of lithium hexamethyldisilazide (LiHMDS, 1.1 equivalents) in THF is added dropwise over 30 minutes.

  • Reaction: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature and stirred for an additional 12 hours.

  • Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate.

  • Work-up: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: Sharpless Asymmetric Dihydroxylation
  • Preparation: To a round-bottom flask containing a stir bar is added tert-butanol (B103910) and water (1:1 ratio).

  • AD-mix Addition: AD-mix-β (or AD-mix-α for the opposite enantiomer) is added to the solvent mixture and stirred until both layers are clear.

  • Cooling: The mixture is cooled to 0 °C in an ice bath.

  • Substrate Addition: The alkene substrate is added to the reaction mixture.

  • Reaction: The reaction is stirred vigorously at 0 °C for 24 hours.

  • Quenching: The reaction is quenched by the addition of solid sodium sulfite.

  • Extraction: The mixture is warmed to room temperature, stirred for 1 hour, and then extracted three times with ethyl acetate.

  • Work-up: The combined organic layers are washed with 2 M NaOH, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The resulting diol is purified by flash column chromatography.

Visualizations

Troubleshooting_Workflow General Troubleshooting Workflow for Unexpected Reaction Outcomes start Unexpected Reaction Outcome (Low Yield, Byproducts) analyze Analyze Reaction Data (TLC, NMR, LC-MS) start->analyze identify Identify Problem (e.g., Incomplete Reaction, Side Product Formation) analyze->identify hypothesize Hypothesize Causes (Reagent Purity, Temperature, Stoichiometry) identify->hypothesize modify Modify Reaction Conditions (One Variable at a Time) hypothesize->modify rerun Rerun Experiment modify->rerun evaluate Evaluate Outcome rerun->evaluate resolve Problem Resolved evaluate->resolve Successful re_evaluate Re-evaluate Hypothesis evaluate->re_evaluate Unsuccessful re_evaluate->hypothesize

Caption: General troubleshooting workflow for unexpected reaction outcomes.

Zoapatanol_Synthesis_Side_Reactions Key Steps and Potential Side Reactions in this compound Synthesis cluster_suzuki Suzuki Coupling cluster_hwe Intramolecular HWE A Aryl Halide + Boronic Acid B Desired Cross-Coupled Product A->B Pd Catalyst, Base S1 Homocoupling A->S1 S2 Protodeboronation A->S2 C Aldehyde-Phosphonate Precursor D This compound Oxepane Core (E-isomer) C->D Base (e.g., LiHMDS) S3 Z-isomer C->S3

Caption: Potential side reactions in key steps of this compound synthesis.

Sharpless_Dihydroxylation_Troubleshooting Troubleshooting Low Enantioselectivity in Sharpless Dihydroxylation problem Low Enantioselectivity cause1 High Olefin Concentration problem->cause1 cause2 Impure Substrate problem->cause2 cause3 Incorrect pH problem->cause3 solution1 Decrease Substrate Concentration cause1->solution1 solution2 Re-purify Alkene Starting Material cause2->solution2 solution3 Ensure Proper Buffering (Slightly Basic) cause3->solution3

Caption: Logic diagram for troubleshooting low enantioselectivity.

References

addressing poor reproducibility in Zoapatanol experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address issues of poor reproducibility in experiments involving Zoapatanol. The content is tailored for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a complex oxepane (B1206615) diterpenoid isolated from the leaves of the "Zoapatle" plant, Montanoa tomentosa. Traditionally, aqueous extracts of this plant have been used to induce menstruation and labor, indicating significant uterotonic activity. Due to its biological effects, this compound and its analogs are subjects of research in reproductive medicine. However, as a natural product, experiments with this compound can be prone to reproducibility issues stemming from compound stability, experimental setup, and biological variability.

Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 67359-28-8[1][2]
Molecular Formula C₂₀H₃₄O₄[1][2][3]
Molecular Weight 338.48 g/mol [2][3]
Appearance Pale yellow oil[3]
Storage Store dissolved in a suitable solvent at -20°C or below. Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or shows precipitate. What should I do?

A1: this compound has poor aqueous solubility. It is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. If you observe cloudiness upon dilution into aqueous buffers or media, you may be exceeding its solubility limit.

  • Troubleshooting Steps:

    • Ensure your final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

    • Try preparing a more dilute stock solution of this compound in DMSO.

    • Consider using a different solvent system, though DMSO is most common for initial dissolution.

    • Sonication may help to redissolve small amounts of precipitate in the stock solution.

Q2: I am observing high variability between replicate wells in my cell-based assays. What are the common causes?

A2: High variability can stem from several sources in natural product experiments:

  • Compound Aggregation: At higher concentrations, organic molecules can form aggregates that interfere with assays.[3] Including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer can help prevent this.

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and careful pipetting to have a consistent number of cells in each well.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in reagent concentration. Avoid using the outermost wells for critical measurements or ensure proper humidification during incubation.

  • Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate and consistent reagent addition.

Q3: My positive control for uterine contraction (e.g., Oxytocin) works, but this compound shows no effect. Why might this be?

A3: This issue could be related to the compound itself or the experimental conditions.

  • Compound Degradation: this compound can be unstable, especially in aqueous solutions at elevated temperatures or when exposed to light.[4] Ensure that stock solutions are stored properly and that working solutions are prepared fresh.

  • Incorrect Concentration Range: You may be testing a concentration of this compound that is too low to elicit a response. A wide concentration range should be tested to determine the effective dose.

  • Tissue Viability: The viability of the isolated uterine tissue is critical. Ensure the tissue is maintained in an appropriate physiological buffer (e.g., Krebs-Ringer solution) and at a stable temperature (typically 37°C).[5]

  • Species-Specific Effects: The uterotonic effects of compounds can vary between species. While guinea pig is a common model for this compound, effects in other species may differ.[6]

Q4: I am seeing a response with this compound, but the results are not consistent from day to day. How can I improve reproducibility?

A4: Day-to-day variability is a common challenge in biological experiments.

  • Standardize Protocols: Ensure all experimental parameters are kept consistent, including buffer composition, pH, temperature, incubation times, and instrument settings.[5]

  • Reagent Quality: Use high-quality reagents and check for batch-to-batch variability, especially for critical components like serum.

  • Biological Material Variability: The physiological state of the animal from which tissues are isolated can influence results. Standardize the age, weight, and hormonal status (e.g., stage of the estrous cycle) of the animals used.

  • Run Concurrent Controls: Always include a vehicle control (e.g., DMSO in buffer) and a positive control on the same plate or with the same batch of tissue to normalize the response.

Troubleshooting Guide for Key Experiments

In Vitro Uterine Contraction Assay

This assay is fundamental for assessing the primary biological activity of this compound.

Problem: No Spontaneous Contractions in Control Tissue

Possible CauseTroubleshooting Steps
Poor Tissue Health Ensure the dissection is performed quickly and the tissue is immediately placed in ice-cold, oxygenated physiological salt solution.
Inappropriate Buffer Verify the composition of the Krebs-Ringer or similar buffer, including correct ionic concentrations, glucose, and pH (typically 7.4).[5]
Incorrect Temperature Maintain the organ bath at a constant 37°C.[5]
Inadequate Oxygenation Continuously bubble the organ bath with carbogen (B8564812) (95% O₂ / 5% CO₂).[5]

Problem: High Baseline Noise or Irregular Contractions

Possible CauseTroubleshooting Steps
Mechanical Instability Ensure the tissue is securely mounted to the force transducer and that the setup is free from vibrations.
Electrical Interference Check for proper grounding of all electronic equipment.
Tissue Fatigue Allow the tissue to equilibrate for a sufficient period (e.g., 60 minutes) before starting the experiment, with regular buffer changes.

Problem: Inconsistent Response to this compound

Possible CauseTroubleshooting Steps
Compound Adsorption Some compounds can adsorb to plasticware. Consider using low-adhesion tubes or glass vials for preparing solutions.
Solvent Effects Ensure the final concentration of the vehicle (e.g., DMSO) is the same across all conditions and does not exceed a level that affects tissue contractility (typically <0.5%).
Receptor Desensitization If applying multiple doses, ensure adequate washout periods between applications to allow the tissue to return to baseline.
Cell-Based Cytotoxicity Assays (e.g., MTT, XTT)

These assays are used to determine the concentration at which this compound may become toxic to cells.

Problem: High Background Absorbance in Vehicle Control Wells

Possible CauseTroubleshooting Steps
Compound Interference Natural products can have inherent color that absorbs light at the same wavelength as the assay readout. Run a control plate with this compound in media without cells to measure and subtract this background absorbance.
Microbial Contamination Inspect cultures for signs of contamination. Ensure aseptic technique.
Precipitation of Compound High concentrations of the compound may precipitate in the media, scattering light. Check for visible precipitate and test lower concentrations.

Problem: IC₅₀ Value Varies Significantly Between Experiments

Possible CauseTroubleshooting Steps
Variable Cell Proliferation Rate Differences in cell passage number, seeding density, and serum concentration can alter growth rates and sensitivity to compounds. Standardize these parameters.
Inconsistent Incubation Time The duration of compound exposure is critical. Use a consistent incubation time for all experiments.
Metabolic State of Cells Ensure cells are in the logarithmic growth phase when the assay is performed.

Experimental Protocols

Protocol 1: Guinea Pig Uterine Contraction Assay

This protocol is a generalized procedure and should be optimized for specific laboratory conditions.

  • Tissue Preparation:

    • Humanely euthanize a female guinea pig.

    • Excise the uterine horns and immediately place them in cold, oxygenated Krebs-Ringer bicarbonate buffer (Composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11).

    • Clean the tissue of fat and connective tissue and cut it into longitudinal strips approximately 1.5 cm long and 0.2 cm wide.

  • Experimental Setup:

    • Mount the uterine strips vertically in an organ bath containing Krebs-Ringer buffer at 37°C, continuously bubbled with carbogen (95% O₂ / 5% CO₂).

    • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

    • Apply an initial tension of approximately 1 gram and allow the tissue to equilibrate for 60-90 minutes, washing with fresh buffer every 15-20 minutes.

  • Data Acquisition:

    • Record isometric contractions using a data acquisition system.

    • After a stable baseline of spontaneous contractions is achieved, add a vehicle control (e.g., DMSO in buffer) to establish that the solvent does not affect contractility.

    • Prepare serial dilutions of this compound in the buffer. Add the compound to the organ bath in a cumulative or non-cumulative manner, allowing the response to stabilize at each concentration.

    • At the end of the experiment, a high concentration of a known uterotonic agent like oxytocin (B344502) or KCl can be added to determine the maximum contractile response of the tissue.

  • Data Analysis:

    • Measure the amplitude and frequency of contractions.

    • Express the response to this compound as a percentage of the maximal contraction or the baseline spontaneous activity.

    • Plot a concentration-response curve and calculate the EC₅₀ value.

Protocol 2: Cytotoxicity MTT Assay
  • Cell Seeding:

    • Harvest and count cells (e.g., HeLa, HepG2) that are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).

    • Create a series of dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells and ideally ≤0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same final DMSO concentration) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium only) from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway for this compound-Induced Uterine Contraction

While the exact molecular targets of this compound are not fully elucidated, its uterotonic effects are likely mediated through pathways common to other smooth muscle agonists. This involves modulating intracellular calcium levels and potentially interacting with the prostaglandin (B15479496) signaling cascade.

zoapatanol_pathway compound compound receptor receptor enzyme enzyme second_messenger second_messenger ion_channel ion_channel process process This compound This compound PGE2_R Prostaglandin E2 Receptor (EP) This compound->PGE2_R ? (Agonist/Modulator) PLC Phospholipase C (PLC) PGE2_R->PLC Activates IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca_ER Ca²⁺ ER->Ca_ER Releases Ca_i ↑ [Ca²⁺]i Ca_ER->Ca_i Ca_channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Ca_channel->Ca_influx Influx Ca_influx->Ca_i MLCK Myosin Light Chain Kinase (MLCK) Ca_i->MLCK Activates Contraction Smooth Muscle Contraction MLCK->Contraction Phosphorylates Myosin

Caption: Hypothesized signaling pathway for this compound's uterotonic effect in myometrial cells.

General Experimental Workflow for Investigating Reproducibility

This workflow provides a logical sequence for troubleshooting reproducibility issues.

troubleshooting_workflow start_end start_end decision decision process_step process_step issue issue start Experiment Shows Poor Reproducibility check_compound Verify Compound Integrity (Purity, Stability, Solubility) start->check_compound compound_ok Compound OK? check_compound->compound_ok resynthesize Re-purify or Re-synthesize Compound compound_ok->resynthesize No check_protocol Review Experimental Protocol (Reagents, Concentrations, Times) compound_ok->check_protocol Yes resynthesize->check_compound protocol_ok Protocol Consistent? check_protocol->protocol_ok standardize_protocol Standardize All Experimental Steps protocol_ok->standardize_protocol No check_system Evaluate Biological System (Cell Line Passage, Tissue Viability) protocol_ok->check_system Yes standardize_protocol->check_protocol system_ok System Stable? check_system->system_ok validate_system Use New Cell Stock or Refine Tissue Handling system_ok->validate_system No check_controls Analyze Controls (Vehicle, Positive Control) system_ok->check_controls Yes validate_system->check_system controls_ok Controls Behaving as Expected? check_controls->controls_ok troubleshoot_assay Troubleshoot Core Assay Components controls_ok->troubleshoot_assay No end Reproducibility Improved controls_ok->end Yes troubleshoot_assay->check_controls

Caption: A logical workflow for troubleshooting poor reproducibility in bioassays.

References

Technical Support Center: Optimizing Storage Conditions for Zoapatanol Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for the proper storage and handling of Zoapatanol samples to ensure their stability and integrity for research and development purposes. Below you will find frequently asked questions (FAQs) and troubleshooting guidance to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal short-term and long-term storage temperatures for this compound?

A1: For optimal stability, this compound samples should be stored under controlled temperature conditions. As a natural product, it is susceptible to degradation at elevated temperatures.

Q2: How does humidity affect the stability of solid this compound samples?

A2: High humidity can lead to the degradation of solid this compound samples. It is crucial to store the compound in a dry environment to prevent hydrolysis and other moisture-related degradation pathways.

Q3: Is this compound sensitive to light?

A3: Yes, exposure to light, particularly UV radiation, can cause degradation of this compound.[1][2][3][4] It is recommended to store samples in amber vials or other light-protecting containers and to minimize exposure to direct light during handling and experimentation.

Q4: What is the recommended solvent for dissolving and storing this compound in solution?

A4: The choice of solvent can significantly impact the stability of this compound in solution. While specific solubility data is not extensively published, ethanol (B145695) or methanol (B129727) are commonly used for dissolving diterpenoids for analysis.[5] For storage, it is crucial to use high-purity, anhydrous solvents and to store solutions at low temperatures. It is advisable to prepare solutions fresh whenever possible.

Q5: What are the known degradation products of this compound?

A5: The initial decomposition product of this compound has been identified as 21-normontanol. Further degradation can occur under various stress conditions. Understanding the degradation profile is critical for interpreting analytical results and ensuring the quality of the sample.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of this compound samples.

Issue 1: Loss of Potency or Inconsistent Experimental Results

  • Possible Cause: Degradation of the this compound sample due to improper storage conditions.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the sample has been consistently stored at the recommended temperature, protected from light, and in a low-humidity environment.

    • Assess Sample Age: Older samples are more likely to have degraded. If possible, use a freshly prepared or newly acquired sample.

    • Analytical Re-evaluation: Perform analytical testing (e.g., HPLC) to assess the purity of the sample and to identify the presence of any degradation products.

Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC)

  • Possible Cause: Formation of degradation products during sample storage or preparation.

  • Troubleshooting Steps:

    • Review Sample Handling: Ensure that the sample was not exposed to high temperatures, strong light, or incompatible solvents during preparation for analysis. On-column degradation can also occur.[6]

    • Conduct Forced Degradation Studies: To identify potential degradation products, subject a small amount of the sample to stress conditions (e.g., acid, base, heat, oxidation, light).[7][8] This will help in confirming if the unexpected peaks correspond to degradation products.

    • Optimize Analytical Method: Ensure the analytical method is stability-indicating, meaning it can separate the intact this compound from its degradation products.[7]

Issue 3: Physical Changes in the Solid Sample (e.g., color change, clumping)

  • Possible Cause: Exposure to moisture or light.

  • Troubleshooting Steps:

    • Inspect Storage Container: Check for any breaches in the container seal that could allow moisture or light to enter.

    • Evaluate Storage Environment: Ensure the desiccator or storage chamber is functioning correctly and maintaining a low humidity level.

    • Purity Analysis: A change in physical appearance warrants a re-analysis of the sample's purity to determine the extent of degradation.

Data Presentation: Recommended Storage Conditions

ParameterConditionRationale
Temperature
Long-Term-20°C or belowTo minimize thermal degradation over extended periods.
Short-Term2-8°CFor temporary storage during active use to reduce degradation rate.
Humidity <40% Relative HumidityTo prevent hydrolysis and moisture-induced degradation.
Light In the dark (Amber Vials)To protect against photolytic degradation.[1][2][3][4]
Solvent (for solutions) High-purity, anhydrous ethanol or methanolTo ensure good solubility and minimize solvent-mediated degradation.[5]
Solution Storage -20°C or below, minimize freeze-thaw cyclesTo maintain the stability of this compound in solution.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for developing a stability-indicating HPLC method to separate this compound from its degradation products. Method validation should be performed according to ICH guidelines.

  • Column Selection: A C18 column is a common starting point for the analysis of diterpenoids.[9]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water or methanol and water is typically effective. The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can improve peak shape.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance.

  • Forced Degradation: To ensure the method is stability-indicating, perform forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions.[7][8]

    • Acidic: 0.1 M HCl at 60°C for 2 hours.

    • Basic: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours.

    • Photolytic: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[2]

  • Analysis: Analyze the stressed samples using the developed HPLC method to confirm that degradation product peaks are well-resolved from the main this compound peak.

Protocol 2: Sample Handling for Storage
  • Solid Samples:

    • Upon receipt, immediately store the container in a desiccator at the recommended long-term storage temperature.

    • Before opening, allow the container to equilibrate to room temperature to prevent condensation.

    • Weigh out the required amount in a controlled environment with minimal exposure to light and humidity.

    • Reseal the container tightly, purge with an inert gas like nitrogen or argon if possible, and return to the appropriate storage condition.

  • Solution Samples:

    • Prepare solutions using high-purity, anhydrous solvents.

    • Store solutions in amber, tightly sealed vials at -20°C or below.

    • Minimize the number of freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.

Mandatory Visualizations

G Troubleshooting Workflow for this compound Sample Instability start Inconsistent Results or Unexpected Analytical Peaks check_storage Verify Storage Conditions (Temp, Light, Humidity) start->check_storage check_handling Review Sample Handling & Preparation Procedures start->check_handling reanalyze Re-analyze Sample Purity (e.g., HPLC) check_storage->reanalyze check_handling->reanalyze degradation_suspected Degradation Suspected? reanalyze->degradation_suspected forced_degradation Perform Forced Degradation Study degradation_suspected->forced_degradation Yes new_sample Use a Fresh Sample degradation_suspected->new_sample No optimize_method Optimize Stability-Indicating Analytical Method forced_degradation->optimize_method end Problem Resolved optimize_method->end new_sample->end

Troubleshooting workflow for sample instability.

G Putative Signaling Pathway of this compound's Uterotonic Effect This compound This compound receptor Prostaglandin Receptor (e.g., FP/EP) This compound->receptor Interacts with cox Cyclooxygenase (COX) Pathway receptor->cox May modulate prostaglandins Prostaglandin Synthesis (e.g., PGF2α, PGE2) cox->prostaglandins Leads to uterine_contraction Uterine Contraction prostaglandins->uterine_contraction Induces

References

Technical Support Center: Interference of Zoapatanol in Fluorescent Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are using Zoapatanol in their experiments and encountering potential interference in fluorescent assays. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help you identify and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with fluorescent assays?

This compound is a complex oxepane (B1206615) diterpenoid isolated from the leaves of the Montanoa tomentosa plant. Like many natural products, particularly those with complex ring structures and multiple chromophores, this compound has the potential to interfere with fluorescence-based assays. This interference can manifest as autofluorescence (the compound itself fluoresces) or fluorescence quenching (the compound reduces the fluorescence signal of a probe). Diterpenoids, the class of compounds to which this compound belongs, are known to sometimes exhibit autofluorescence.

Q2: What are the common types of interference observed with compounds like this compound in fluorescent assays?

The two primary types of interference are:

  • Autofluorescence: this compound may absorb light at the excitation wavelength used in your assay and emit its own fluorescence at a wavelength that overlaps with the emission of your fluorescent probe. This leads to a false-positive signal (an apparent increase in fluorescence).

  • Fluorescence Quenching: this compound may absorb the excitation light intended for your fluorophore or absorb the emitted light from the fluorophore, leading to a decrease in the measured fluorescence intensity. This can result in a false-negative signal (an apparent decrease in fluorescence).

Q3: How can I determine if this compound is interfering with my assay?

The first step is to perform control experiments to assess the intrinsic fluorescence of this compound and its potential to quench your fluorescent probe. Detailed protocols for these experiments are provided in the "Experimental Protocols" section of this guide.

Q4: I've confirmed that this compound is autofluorescent. What can I do to mitigate this interference?

Several strategies can be employed:

  • Spectral Shift: If the excitation and emission spectra of this compound are known, you may be able to select a fluorescent probe and filter set that do not overlap with this compound's fluorescence profile.

  • Background Subtraction: You can measure the fluorescence of this compound alone at the concentration used in your assay and subtract this background signal from your experimental readings. However, this method assumes that the fluorescence of this compound is not affected by other assay components.

  • Use a Red-Shifted Fluorophore: Many interfering compounds fluoresce in the blue-green region of the spectrum. Switching to a fluorophore that excites and emits at longer wavelengths (in the red or far-red region) can often circumvent the interference.

  • Orthogonal Assay: If possible, confirm your results using a non-fluorescence-based method, such as an absorbance or luminescence-based assay.

Q5: What should I do if this compound is quenching the signal of my fluorescent dye?

  • Inner Filter Effect: Quenching can sometimes be due to the "inner filter effect," where the interfering compound absorbs the excitation or emission light. Reducing the concentration of this compound or the fluorophore may alleviate this.

  • Use a Different Fluorophore: The quenching effect can be specific to the fluorophore. Testing a different fluorescent probe with a distinct chemical structure might solve the problem.

  • Time-Resolved Fluorescence (TRF): If the autofluorescence of this compound has a short lifetime, using a long-lifetime fluorophore in a time-resolved fluorescence assay can distinguish the specific signal from the interfering background.

Troubleshooting Guides

This section provides a step-by-step approach to identifying and addressing interference from this compound in your fluorescent assays.

Workflow for Identifying and Mitigating Interference

Interference_Workflow Troubleshooting Workflow for this compound Interference Start Start: Unexpected results in fluorescent assay with this compound Check_Autofluorescence Run Autofluorescence Control (Protocol 1) Start->Check_Autofluorescence Is_Autofluorescent Is this compound Autofluorescent? Check_Autofluorescence->Is_Autofluorescent Check_Quenching Run Quenching Control (Protocol 2) Is_Autofluorescent->Check_Quenching No Mitigation_Strategies Implement Mitigation Strategies: - Spectral Shift - Background Subtraction - Red-Shifted Fluorophore - Orthogonal Assay Is_Autofluorescent->Mitigation_Strategies Yes Is_Quenching Does this compound Quench? Check_Quenching->Is_Quenching Is_Quenching->Mitigation_Strategies Yes No_Interference No significant interference detected. Investigate other experimental parameters. Is_Quenching->No_Interference No End End: Reliable Assay Results Mitigation_Strategies->End No_Interference->End

Caption: A logical workflow to diagnose and address potential interference from this compound in fluorescent assays.

Data Presentation

Table 1: Experimentally Determined Spectral Properties of this compound

ParameterWavelength (nm)
Absorption Maximum (λabs) User-determined
Excitation Maximum (λex) User-determined
Emission Maximum (λem) User-determined

Experimental Protocols

Protocol 1: Determining Autofluorescence of this compound

Objective: To determine the intrinsic fluorescence of this compound at the excitation and emission wavelengths used in your primary assay.

Materials:

  • This compound stock solution

  • Assay buffer (the same buffer used in your primary assay)

  • Black, opaque microplates (e.g., 96-well or 384-well)

  • Fluorescence microplate reader with spectral scanning capabilities

Procedure:

  • Prepare a serial dilution of this compound: In the assay buffer, prepare a dilution series of this compound covering the concentration range you plan to use in your experiments. Also, include a "buffer only" control.

  • Plate Preparation: Dispense the this compound dilutions and the buffer control into the wells of the black microplate.

  • Fluorescence Measurement:

    • Set the microplate reader to the excitation and emission wavelengths of your primary assay's fluorophore.

    • Measure the fluorescence intensity in each well.

  • (Optional) Spectral Scanning:

    • Emission Scan: Excite the well containing the highest concentration of this compound at the excitation wavelength of your assay and scan the emission across a broad range (e.g., 400-700 nm).

    • Excitation Scan: Set the emission wavelength to the emission maximum of your assay's fluorophore and scan the excitation wavelengths across a relevant range (e.g., 300-500 nm).

Data Analysis:

  • Subtract the average fluorescence intensity of the "buffer only" control from the readings of the this compound-containing wells.

  • A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent under your assay conditions. The spectral scans will reveal the excitation and emission maxima of this compound's fluorescence.

Protocol 2: Assessing Fluorescence Quenching by this compound

Objective: To determine if this compound quenches the fluorescence of your assay's probe.

Materials:

  • This compound stock solution

  • Your fluorescent probe (at the final concentration used in your assay)

  • Assay buffer

  • Black, opaque microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Solutions:

    • A solution of your fluorescent probe in the assay buffer at its final working concentration.

    • A serial dilution of this compound in the assay buffer.

  • Plate Setup:

    • Wells A (Probe only): Fluorescent probe solution + assay buffer.

    • Wells B (Probe + this compound): Fluorescent probe solution + this compound dilutions.

    • Wells C (Buffer only): Assay buffer only.

    • Wells D (this compound only): Assay buffer + this compound dilutions (to account for its autofluorescence).

  • Incubation: Incubate the plate under the same conditions as your primary assay.

  • Fluorescence Measurement: Measure the fluorescence intensity in all wells using the appropriate excitation and emission wavelengths for your probe.

Data Analysis:

  • Subtract the background fluorescence (Wells C) from all other readings.

  • Correct the readings in Wells B for the autofluorescence of this compound by subtracting the corresponding values from Wells D.

  • Compare the corrected fluorescence intensity of Wells B to Wells A. A concentration-dependent decrease in the fluorescence of the probe in the presence of this compound indicates a quenching effect.

Signaling Pathway

This compound is known for its uterotonic activity, meaning it causes contractions of the uterine muscle. This effect is often mediated through signaling pathways that increase intracellular calcium concentrations. Many fluorescent assays are designed to measure changes in intracellular calcium. Therefore, understanding this pathway is crucial when designing and interpreting experiments with this compound.

The following diagram illustrates a generalized signaling pathway for G-protein coupled receptor (GPCR)-mediated increases in intracellular calcium, a common mechanism for uterotonic agents.

GPCR_Calcium_Signaling GPCR-Mediated Calcium Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) GPCR G-Protein Coupled Receptor (GPCR) G_Protein Gq Protein GPCR->G_Protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_Protein->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca_Cytosol Increased Intracellular Ca²⁺ Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_Cytosol->Cellular_Response Triggers Ca_ER Ca²⁺ Store IP3R->Ca_ER Opens Ca_ER->Ca_Cytosol Release Ligand Ligand (e.g., Uterotonic Agent) Ligand->GPCR Binds

Caption: A generalized diagram of a G-protein coupled receptor signaling pathway leading to increased intracellular calcium and a cellular response.

Technical Support Center: Zoapatanol Buffer pH Adjustment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the pH of buffer solutions for experiments involving Zoapatanol.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity?

Currently, there is no definitive publicly available data specifying the optimal pH for this compound's biological activity. The stability and activity of a compound are often highly dependent on the pH of its environment. Therefore, it is crucial for researchers to empirically determine the optimal pH for their specific experimental conditions and assay.

Q2: Why is adjusting the pH important for my experiments with this compound?

The pH of the buffer can significantly impact several aspects of your experiment:

  • Compound Stability: Extreme pH values can lead to the degradation of this compound, reducing its effective concentration and leading to inconsistent results.

  • Biological Activity: The ionization state of this compound and its target molecules can be altered by pH, which can directly affect their interaction and the compound's biological efficacy.

  • Assay Performance: The components of your assay system, such as enzymes or cells, have specific pH ranges for optimal function.

Q3: Which buffer system should I use for my experiments with this compound?

The choice of buffer depends on the target pH range you intend to investigate. It is recommended to select a buffer system whose pKa is close to the desired pH. For screening a wide range of pH values, multiple buffer systems may be necessary.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no this compound activity observed Suboptimal pH of the buffer.Perform a pH-activity profiling experiment to determine the optimal pH for your assay (see Experimental Protocols section).
This compound degradation due to inappropriate pH.Assess the stability of this compound at different pH values over the time course of your experiment.
High variability in results between experiments Inconsistent pH of buffer preparations.Always verify the pH of your buffer with a calibrated pH meter before each experiment.
Buffer interference with the assay.Test for any inhibitory or enhancing effects of the buffer components on your assay system in the absence of this compound.

Experimental Protocols

Protocol: Determining the Optimal pH for this compound Activity

This protocol outlines a general method for determining the pH at which this compound exhibits maximum activity in a specific in vitro assay.

1. Materials:

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • A series of biological buffers (e.g., citrate, phosphate, Tris, glycine-NaOH) covering a pH range from 4 to 10.

  • Your specific in vitro assay system (e.g., cell culture, isolated enzyme, tissue preparation).

  • Microplate reader or other appropriate detection instrument.

  • Calibrated pH meter.

2. Procedure:

  • Buffer Preparation:

    • Prepare a series of buffers at 0.5 pH unit intervals across the desired range (e.g., pH 4.0, 4.5, 5.0, ..., 10.0).

    • Ensure all buffers are at the same molar concentration (e.g., 50 mM).

    • Verify the final pH of each buffer solution using a calibrated pH meter at the temperature of the planned experiment.

  • Assay Plate Preparation:

    • In a microplate, add the appropriate volume of each buffer to respective wells.

    • Add your assay components (cells, enzyme, etc.) to the wells.

    • Prepare a set of control wells for each pH containing the buffer and assay components but no this compound (vehicle control).

  • This compound Addition:

    • Add a fixed concentration of this compound to the experimental wells for each pH. Ensure the final concentration of the solvent from the stock solution is consistent across all wells and does not exceed a level that affects the assay (typically <0.5%).

  • Incubation and Data Collection:

    • Incubate the plate under the standard conditions for your assay (e.g., 37°C for 1 hour).

    • Measure the biological response using your detection instrument.

  • Data Analysis:

    • Subtract the background signal from the vehicle control wells for each corresponding pH.

    • Normalize the activity at each pH to the maximum activity observed, expressing the results as a percentage of maximum activity.

    • Plot the percentage of maximum activity against the pH to generate a pH-activity profile.

Hypothetical pH-Activity Profile for this compound

The following table presents hypothetical data from a pH-activity profiling experiment.

pHBuffer SystemRelative Activity (%)
4.0Citrate15
4.5Citrate35
5.0Citrate55
5.5Phosphate75
6.0Phosphate90
6.5Phosphate98
7.0Phosphate100
7.5Phosphate95
8.0Tris80
8.5Tris60
9.0Tris40
9.5Glycine-NaOH20
10.0Glycine-NaOH5

Visualizations

workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_buffer Prepare Buffers (pH 4-10) setup_plate Set up Assay Plate with Buffers prep_buffer->setup_plate prep_assay Prepare Assay Components add_components Add Assay Components prep_assay->add_components prep_zoap Prepare this compound Stock add_zoap Add this compound / Vehicle prep_zoap->add_zoap setup_plate->add_components add_components->add_zoap incubate Incubate add_zoap->incubate measure Measure Biological Response incubate->measure analyze Normalize Data & Plot measure->analyze determine Determine Optimal pH analyze->determine conclusion conclusion determine->conclusion Optimal pH Identified

Caption: Workflow for determining the optimal pH for this compound activity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_response Cellular Response This compound This compound receptor Hypothetical Receptor (e.g., GPCR) This compound->receptor g_protein G-Protein Activation receptor->g_protein plc Phospholipase C (PLC) g_protein->plc ip3 IP3 plc->ip3 dag DAG plc->dag ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc contraction Myometrial Contraction pkc->contraction ca_release->contraction

Caption: Hypothetical signaling pathway for this compound-induced uterotonic activity.

Technical Support Center: Troubleshooting Unexpected Side Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, a resource for researchers, scientists, and drug development professionals to troubleshoot unexpected side effects in animal models. This guide provides answers to frequently asked questions, detailed experimental protocols, and data to help you navigate and resolve common issues encountered during in vivo studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Unexpected Phenotypes in Genetically Modified Animals

Q: My CRISPR-edited mouse model is showing a phenotype unrelated to the target gene. What are the likely causes and how can I troubleshoot this?

A: Unintended phenotypes in CRISPR-edited models are often due to off-target effects, where the Cas9 enzyme cuts at unintended sites in the genome.[1][2] It can also be caused by large deletions or complex rearrangements at the on-target site.[3]

Troubleshooting Workflow:

  • In Silico Analysis: Use bioinformatics tools like Cas-OFFinder or CRISPRseek to predict potential off-target sites based on sequence homology to your guide RNA.[1]

  • Off-Target Sequencing:

    • Targeted Sequencing: Perform deep sequencing on the top predicted off-target sites in your founder animals and their offspring.[4]

    • Unbiased Genome-Wide Analysis: For a comprehensive assessment, use methods like GUIDE-seq or whole-genome sequencing (WGS).[5][6][7] WGS is the most thorough method for detecting all off-target mutations.[3][6]

  • Breeding Strategy: Backcross founder animals to a wild-type strain for several generations to dilute potential off-target mutations.

  • Control Animals: Always use littermate wild-type controls to account for genetic background and environmental variables.

dot

start Unexpected Phenotype in CRISPR Model in_silico In Silico Off-Target Prediction start->in_silico Investigate Cause targeted_seq Targeted Deep Sequencing in_silico->targeted_seq Prioritize Sites unbiased_seq Unbiased Genome-Wide Analysis (GUIDE-seq/WGS) in_silico->unbiased_seq If no obvious candidates breeding Backcross to Wild-Type targeted_seq->breeding unbiased_seq->breeding controls Use Littermate Controls breeding->controls resolution Identify Causative Off-Target Mutation controls->resolution Confirm Phenotype Link

Caption: Troubleshooting workflow for unexpected phenotypes in CRISPR models.

Issue 2: Inconsistent Behavioral Results

Q: I'm observing high variability in my behavioral assays between animals in the same group and between different experimental cohorts. What could be causing this and how can I improve consistency?

A: Behavioral phenotypes are highly sensitive to environmental and procedural variables.[2][8] Inconsistencies can arise from differences in housing conditions, handling, and the experimental setup itself.[2][9]

Troubleshooting Steps:

  • Standardize Housing Conditions:

    • Social Housing: House animals in stable social groups unless isolation is a specific requirement of the study, as individual housing can affect behavior.[2][10][11]

    • Enrichment: Provide consistent environmental enrichment to reduce stress and promote natural behaviors.[2]

    • Cage Changes: Be aware that cage and bedding changes can increase anxiety and alter activity levels. Avoid cage changes immediately before behavioral testing.[8]

  • Acclimatization and Habituation:

    • Allow animals to acclimate to the testing room for at least 30-60 minutes before starting any experiment.[9][12]

    • Habituate animals to the testing apparatus to reduce novelty-induced anxiety.[9]

  • Experimenter Consistency:

    • Ensure all handling and procedures are performed consistently by the same experimenter, or that all experimenters are trained to the same standard.

    • Conduct experiments at the same time of day to minimize the effects of circadian rhythms.[9]

  • Refine Experimental Design:

    • Use semi-randomization to assign animals to groups to ensure a balanced distribution of baseline abilities.[13]

    • Consider using within-subjects designs where each animal serves as its own control.

dot

start Inconsistent Behavioral Results housing Standardize Housing (Social, Enrichment) start->housing acclimatization Acclimatize to Room & Habituate to Apparatus start->acclimatization experimenter Consistent Handling & Time of Day start->experimenter design Refine Experimental Design (Randomization) start->design consistent_results Improved Result Consistency housing->consistent_results acclimatization->consistent_results experimenter->consistent_results design->consistent_results

Caption: Key factors for improving consistency in behavioral assays.

Issue 3: Unexpected Toxicity or Adverse Health Events

Q: My control animals are showing unexpected pathologies, or my treated animals are exhibiting toxicity at a seemingly safe dose. How should I investigate this?

A: Unexpected health issues can stem from underlying subclinical infections, environmental stressors, or the test compound's off-target effects. A systematic pathological and clinical assessment is crucial.

Troubleshooting Steps:

  • Review Animal Health Status: Consult with veterinary staff to rule out common pathogens that can cause subclinical disease and affect experimental outcomes.[14]

  • Systematic Necropsy and Histopathology:

    • Perform a full necropsy on affected animals and controls.

    • Collect a comprehensive set of tissues for histopathological analysis to identify target organs of toxicity.

  • Clinical Pathology:

    • Collect blood for hematology and serum chemistry to assess organ function and identify systemic changes. Compare results to established reference ranges.

  • Review Dosing and Formulation:

    • Double-check dose calculations and the stability and homogeneity of the dosing formulation.

  • Consider Off-Target Pharmacology: The compound may be interacting with unintended biological targets. In vitro profiling against a panel of receptors and enzymes can help identify potential off-target activities.

Data Presentation: Quantitative Insights

Table 1: Frequency of Off-Target Mutations in CRISPR-Cas9 Edited Mice

Study CohortNumber of sgRNAsPercentage of sgRNAs with Off-TargetsAverage Off-Target Mutations per Line with Off-TargetsReference
81 mouse & rat projects11918%N/A[4]
51 mouse lines17539% (20/51 lines)2.3[15][16]
2 knockout mouse strains2100% (2/2 founders)1[17]

Table 2: Influence of Housing Conditions on Rodent Behavior

Housing ConditionAnimal ModelBehavioral EffectReference
Individual HousingMale RatsIncreased aggression, altered reactivity to novel environments.[2]
Individual HousingMale & Female RatsIncreased social investigation compared to pair-housed counterparts.[11]
Group HousingC57BL/6J MiceShorter REM sleep bout lengths during the light phase.[18]
Enriched EnvironmentMiceCalmer and easier to handle, weigh more.[2]

Table 3: Selected Clinical Pathology Reference Ranges for Healthy Adult Mice

ParameterC57BL/6BALB/cCD-1 (ICR)Unit
Hematology
Red Blood Cells (RBC)7.2 - 10.58.5 - 10.57.7 - 12.510^6/µL
Hemoglobin (HGB)13.1 - 16.513.5 - 16.511.5 - 18.9g/dL
Hematocrit (HCT)39 - 5240 - 5235 - 55%
White Blood Cells (WBC)2.5 - 12.02.0 - 8.06.0 - 15.010^3/µL
Platelets500 - 1500600 - 1700800 - 180010^3/µL
Serum Chemistry
Alanine Aminotransferase (ALT)20 - 8020 - 6030 - 100U/L
Aspartate Aminotransferase (AST)50 - 20040 - 15050 - 250U/L
Alkaline Phosphatase (ALP)40 - 15050 - 20060 - 250U/L
Blood Urea Nitrogen (BUN)15 - 3018 - 3510 - 30mg/dL
Creatinine0.2 - 0.70.3 - 0.80.2 - 0.7mg/dL
Total Protein3.5 - 5.54.0 - 6.04.0 - 6.0g/dL
Albumin2.5 - 4.02.5 - 4.52.5 - 4.2g/dL
Glucose100 - 25080 - 200100 - 250mg/dL

Note: These are approximate ranges. Values can vary significantly based on strain, sex, age, and analytical method. It is crucial to use concurrent control data for study interpretation.[19][20][21][22][23]

Experimental Protocols

Protocol 1: GUIDE-seq for Unbiased Off-Target Detection

Objective: To identify genome-wide off-target cleavage sites of a CRISPR-Cas9 nuclease.

Methodology:

  • Prepare Components:

    • Synthesize the guide RNA (gRNA) via in vitro transcription or obtain commercially.

    • Prepare a double-stranded oligodeoxynucleotide (dsODN) tag.

    • Prepare the Cas9 nuclease (as a plasmid or purified protein).

  • Transfection:

    • Co-transfect the target cells with the Cas9 nuclease, gRNA, and the dsODN tag. The dsODN will be integrated into the DNA at cleavage sites.

  • Genomic DNA Extraction:

    • Culture cells for 3 days post-transfection.

    • Harvest cells and extract high-quality genomic DNA (gDNA).

  • Library Preparation:

    • Fragment the gDNA to an average size of 500 bp using sonication or enzymatic methods.[5][24]

    • Perform end-repair, A-tailing, and ligate a Y-adapter containing a unique molecular index (UMI).[24]

    • Use two rounds of PCR to amplify the adapter-ligated fragments that contain the integrated dsODN tag.[24]

  • Next-Generation Sequencing (NGS):

    • Pool the libraries and perform paired-end sequencing on an Illumina platform.

  • Data Analysis:

    • Use a bioinformatics pipeline to align reads to the reference genome, identify reads containing the dsODN tag, and pinpoint genomic locations with a high concentration of tag integration. These locations represent the cleavage sites.

dot

cluster_cell Cell Culture cluster_dna Molecular Biology cluster_seq Sequencing & Analysis transfect Co-transfect cells with Cas9, gRNA, and dsODN tag extract_gDNA Extract Genomic DNA transfect->extract_gDNA fragment Fragment gDNA (~500 bp) extract_gDNA->fragment ligate Ligate Y-adapter with UMI fragment->ligate amplify PCR amplify dsODN-containing fragments ligate->amplify ngs Paired-End NGS amplify->ngs analyze Bioinformatic Analysis to Identify Cleavage Sites ngs->analyze

Caption: Experimental workflow for GUIDE-seq.

Protocol 2: Standardized Histopathological Analysis of Mouse Tissues

Objective: To prepare and analyze mouse tissues for the identification of pathological changes.

Methodology:

  • Tissue Collection and Fixation:

    • At necropsy, collect tissues of interest and trim them to a thickness of 3-5 mm.

    • Immediately place tissues in 10% neutral buffered formalin (NBF) at a volume of 15-20 times that of the tissue.[25]

    • Fix for 24-48 hours at room temperature. For certain applications, other fixatives like 4% paraformaldehyde may be used.[26]

  • Processing and Embedding:

    • After fixation, transfer tissues to 70% ethanol (B145695) for storage.[25][26]

    • Dehydrate the tissues through a graded series of ethanol (70%, 95%, 100%).

    • Clear the tissues with xylene.

    • Infiltrate and embed the tissues in paraffin (B1166041) wax.

  • Sectioning:

    • Cut paraffin blocks into 4-5 µm thick sections using a microtome.

    • Float the sections on a water bath and mount them on glass slides.

  • Staining (Hematoxylin and Eosin - H&E):

    • Deparaffinize slides in xylene and rehydrate through graded alcohols to water.

    • Stain with Hematoxylin to stain cell nuclei blue/purple.

    • Rinse and differentiate in acid alcohol.

    • Counterstain with Eosin to stain cytoplasm and extracellular matrix pink/red.

    • Dehydrate slides, clear in xylene, and coverslip.

  • Pathological Evaluation:

    • A board-certified veterinary pathologist should examine the slides microscopically in a blinded manner to prevent bias.

    • Describe and score any observed lesions (e.g., inflammation, necrosis, cellular changes, neoplasia).

Protocol 3: Open Field Test for Locomotor Activity and Anxiety-Like Behavior

Objective: To assess general locomotor activity and anxiety-like behavior in rodents.

Methodology:

  • Apparatus: A square arena (e.g., 40x40 cm for mice) with walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning. An overhead camera connected to a video-tracking system is used for automated data collection.

  • Acclimatization: Transport mice to the testing room and leave them undisturbed in their home cages for at least 30-60 minutes to acclimate.

  • Procedure:

    • Gently place the mouse in the center of the open field arena.

    • Allow the mouse to explore freely for a set period (e.g., 5-10 minutes).

    • The entire session is recorded by the overhead camera.

    • Between trials, thoroughly clean the arena with 70% ethanol or another suitable disinfectant to remove olfactory cues.

  • Data Analysis:

    • The video-tracking software divides the arena into a "center" zone and a "peripheral" zone.

    • Locomotor Activity:

      • Total distance traveled.

      • Average velocity.

    • Anxiety-Like Behavior:

      • Time spent in the center zone (less time suggests higher anxiety).

      • Frequency of entries into the center zone.

      • Latency to first enter the center zone.

  • Troubleshooting:

    • If animals show very low activity (freezing), it may indicate high stress levels. Ensure proper acclimatization and gentle handling.

    • If results are inconsistent, review environmental factors such as lighting, noise, and time of day.[9] Conflicting results between different anxiety tests (e.g., open field vs. light/dark box) may occur; consider the specific stressors each test imposes.[27]

References

Technical Support Center: Enhancing the Bioavailability of Zoapatanol Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the oral bioavailability of Zoapatanol formulations. Given the limited publicly available data on this compound-specific formulations, the guidance provided is based on established principles for improving the bioavailability of poorly water-soluble diterpenoids and other natural products.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating this compound for oral delivery?

A1: this compound, a complex diterpenoid, is predicted to have low aqueous solubility due to its chemical structure, which is a common challenge for this class of compounds.[1][2][3] This poor solubility is the primary obstacle to achieving adequate oral bioavailability, as it limits the dissolution rate in the gastrointestinal fluids, a prerequisite for absorption.[2] Consequently, formulations must be designed to overcome this solubility issue to ensure therapeutic efficacy.

Q2: Which formulation strategies are most promising for enhancing this compound's bioavailability?

A2: Several strategies can be employed to enhance the bioavailability of poorly soluble drugs like this compound. These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing particle size can enhance dissolution rate. Techniques include micronization and nanosization.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its dissolution. This can be achieved through methods like spray drying or hot-melt extrusion.

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization and absorption.

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of this compound.

The choice of strategy will depend on the specific physicochemical properties of your this compound active pharmaceutical ingredient (API) and the desired dosage form.

Q3: Are there any specific excipients that are recommended for this compound formulations?

A3: While specific excipient compatibility studies for this compound are not publicly available, general recommendations for poorly soluble compounds can be followed. For solid dispersions, polymers like povidone (PVP), copovidone, and hydroxypropyl methylcellulose (B11928114) (HPMC) are commonly used. For lipid-based systems, oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor®, Tween®), and cosolvents (e.g., Transcutol®) are typical components. It is crucial to conduct compatibility studies with your specific this compound API to ensure stability and performance.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low in-vitro dissolution rate of this compound from the formulation. - Inadequate particle size reduction.- Poor wetting of the drug substance.- Inappropriate polymer or excipient selection for solid dispersions.- Further reduce the particle size of the API using techniques like nano-milling.- Incorporate a surfactant into the formulation to improve wetting.- Screen different polymers and ratios to optimize the solid dispersion formulation.
High variability in bioavailability data between subjects in preclinical studies. - Food effects influencing drug absorption.- Inconsistent dissolution of the formulation in the GI tract.- Conduct food-effect bioavailability studies to understand the impact of food.- Optimize the formulation to ensure consistent and rapid dissolution, potentially using a supersaturating drug delivery system.
Physical instability of the amorphous this compound in a solid dispersion (recrystallization). - The chosen polymer does not sufficiently inhibit crystallization.- High drug loading in the dispersion.- Inappropriate storage conditions (high temperature and humidity).- Select a polymer with a higher glass transition temperature (Tg) and strong interactions with this compound.- Reduce the drug loading to ensure it remains below the solubility limit in the polymer.- Store the formulation in controlled, low-humidity environments.
Phase separation or precipitation of this compound in a lipid-based formulation upon dilution. - The formulation is unable to maintain the drug in a solubilized state in the aqueous environment of the GI tract.- Optimize the ratio of oil, surfactant, and cosurfactant to ensure the formation of stable microemulsions upon dilution.- Include a precipitation inhibitor in the formulation.

Data Presentation: Impact of Formulation on Bioavailability (Hypothetical Data)

The following table summarizes hypothetical pharmacokinetic data for different this compound formulations in a rat model, demonstrating the potential impact of various bioavailability enhancement techniques.

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
Unformulated this compound (Aqueous Suspension)5050 ± 124.0 ± 1.5250 ± 60100 (Reference)
Micronized this compound50120 ± 252.5 ± 0.8750 ± 150300
This compound Solid Dispersion (1:5 drug-to-polymer ratio)50350 ± 701.5 ± 0.52100 ± 420840
This compound SEDDS50450 ± 951.0 ± 0.32800 ± 5601120

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Spray Drying
  • Materials: this compound, a suitable polymer (e.g., PVP K30), and an organic solvent (e.g., methanol).

  • Procedure:

    • Dissolve this compound and the polymer in the organic solvent in the desired ratio (e.g., 1:5 drug-to-polymer).

    • Ensure complete dissolution to form a clear solution.

    • Set the parameters on the spray dryer (e.g., inlet temperature, spray rate, and atomization pressure). These will need to be optimized for your specific setup.

    • Spray the solution into the drying chamber.

    • Collect the resulting powder, which is the this compound solid dispersion.

    • Characterize the solid dispersion for drug content, morphology (using SEM), and physical state (using XRD and DSC) to confirm the amorphous nature of the drug.

Protocol 2: In-Vitro Dissolution Testing
  • Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).

  • Dissolution Medium: Prepare a dissolution medium that simulates gastrointestinal conditions (e.g., simulated gastric fluid without pepsin for 2 hours, followed by simulated intestinal fluid).

  • Procedure:

    • Place the this compound formulation (e.g., a capsule containing the solid dispersion) into the dissolution vessel.

    • Rotate the paddle at a specified speed (e.g., 75 rpm).

    • Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes).

    • Replace the withdrawn volume with fresh dissolution medium.

    • Analyze the samples for this compound concentration using a validated analytical method (e.g., HPLC-UV).

    • Plot the percentage of drug dissolved against time to obtain the dissolution profile.

Visualizations

Bioavailability_Enhancement_Workflow cluster_0 Formulation Development cluster_1 In-Vitro Characterization cluster_2 Preclinical Evaluation cluster_3 Analysis & Decision API This compound API Formulation Formulation Strategy Selection API->Formulation Dev Formulation Development & Optimization Formulation->Dev Dissolution In-Vitro Dissolution Dev->Dissolution Stability Physical & Chemical Stability Dev->Stability PK Pharmacokinetic Studies (in-vivo) Dissolution->PK Data Data Analysis PK->Data Decision Lead Formulation Selection Data->Decision Decision->Dev Iterate/Refine

Caption: A typical workflow for developing and selecting a lead formulation for enhanced bioavailability.

Hypothetical_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nucleus This compound This compound Receptor Membrane Receptor This compound->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Regulates

Caption: A hypothetical signaling pathway that could be modulated by this compound.

References

Validation & Comparative

A Comparative Guide to the Uterine Activity of Zoapatanol and Prostaglandin E2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of uterotonic agents is paramount for advancing reproductive health therapeutics. This guide provides a detailed, objective comparison of the uterine activity of Zoapatanol, a natural product with a history in traditional medicine, and Prostaglandin E2 (PGE2), a well-established clinical agent for labor induction. This comparison is based on available experimental data, highlighting their mechanisms of action, effects on uterine contractility, and the experimental protocols used to elucidate these properties.

Prostaglandin E2 (PGE2): A Potent Modulator of Uterine Function

Prostaglandin E2 is a naturally occurring lipid compound with potent effects on uterine smooth muscle. It plays a crucial role in various physiological processes, including inflammation, pain, and fever, and is clinically utilized for cervical ripening and the induction of labor.[1][2]

Mechanism of Action

PGE2 exerts its effects by binding to a family of G-protein coupled receptors known as EP receptors, of which there are four subtypes: EP1, EP2, EP3, and EP4.[1][3] The differential expression and signaling of these receptors in the myometrium account for the diverse and sometimes opposing effects of PGE2 on uterine contractility.

  • EP1 and EP3 Receptors: Activation of these receptors primarily leads to uterine contraction. This is achieved through the Gq protein pathway, which activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The increase in intracellular Ca2+ is a key trigger for smooth muscle contraction.[3]

  • EP2 and EP4 Receptors: In contrast, activation of EP2 and EP4 receptors generally leads to uterine relaxation. These receptors are coupled to the Gs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates several target proteins that promote muscle relaxation.[3]

PGE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_contraction Contraction Pathway cluster_relaxation Relaxation Pathway EP1_EP3 EP1 / EP3 Gq Gq EP1_EP3->Gq EP2_EP4 EP2 / EP4 Gs Gs EP2_EP4->Gs PGE2 Prostaglandin E2 PGE2->EP1_EP3 PGE2->EP2_EP4 PLC PLC Gq->PLC IP3 IP3 PLC->IP3 SR Sarcoplasmic Reticulum IP3->SR Ca2_inc ↑ [Ca2+]i SR->Ca2_inc Contraction Uterine Contraction Ca2_inc->Contraction AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Relaxation Uterine Relaxation PKA->Relaxation Zoapatanol_Signaling_Pathway cluster_receptors Potential Receptors cluster_effects Downstream Effects This compound This compound / Montanoa tomentosa Extract Adrenergic_R Adrenergic Receptors (β) This compound->Adrenergic_R Inhibition by Propranolol Cholinergic_R Cholinergic Receptors This compound->Cholinergic_R Stimulation by related species Oxytocin_R Oxytocin Receptors (?) This compound->Oxytocin_R Hypothesized Relaxation Uterine Relaxation Adrenergic_R->Relaxation Contraction Uterine Contraction Cholinergic_R->Contraction Oxytocin_R->Contraction

References

A Comparative Analysis of Zoapatanol and its Synthetic Analogs in Uterine Contractility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the naturally occurring uterotonic agent, Zoapatanol, and its synthetic analogs. The focus is on their performance in inducing uterine contractions, supported by a review of available experimental data. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction

This compound is a complex diterpenoid isolated from the leaves of the Mexican plant Montanoa tomentosa, traditionally used to induce labor and for other gynecological purposes. Its ability to stimulate uterine muscle contractions, known as uterotonic activity, has made it a subject of scientific investigation for potential applications in obstetrics. The unique oxepane (B1206615) ring structure of this compound has spurred the synthesis of various analogs to explore the structure-activity relationships (SAR) and to identify compounds with improved potency, selectivity, and pharmacokinetic profiles. This guide will delve into the available data comparing this compound with its synthetic derivatives.

Comparative Uterotonic Activity

The uterotonic activity of this compound and its synthetic analogs is primarily evaluated through in vitro assays measuring the contraction of uterine muscle strips. While comprehensive quantitative data from a single source is limited in the publicly available literature, a seminal study by Wani et al. (1983) and subsequent research have provided valuable insights into the SAR of these compounds. The following table summarizes the general findings on the relative potencies of key analogs compared to this compound.

Table 1: Summary of Comparative Uterotonic Activity of this compound and Synthetic Analogs

CompoundStructural ModificationRelative Uterotonic ActivityReference
This compound Natural ProductBaselineWani et al., 1983
Analog 1 Modification of the side chainPotency varies with modificationWani et al., 1983
Analog 2 Alteration of the oxepane ringOften leads to decreased activityWani et al., 1983
Analog 3 Esterification of hydroxyl groupsCan modulate activity and durationGeneral finding

Note: This table is a qualitative summary based on available literature. Specific quantitative values (e.g., EC50) are not consistently reported across public sources.

Mechanism of Action and Signaling Pathway

The precise mechanism of action of this compound is not fully elucidated, but it is understood to induce uterine contractions by increasing intracellular calcium concentrations within myometrial cells.[1][2][3] This influx of calcium is a critical step in the signaling cascade that leads to the activation of contractile proteins.

It has been suggested that this compound's mechanism may differ from that of prostaglandins (B1171923), another class of potent uterotonic agents. While prostaglandins typically bind to specific G-protein coupled receptors to initiate their effects[4][5][6], the direct receptor target for this compound has not been definitively identified.

Below is a proposed signaling pathway for this compound-induced uterine contraction, illustrating the key cellular events.

Zoapatanol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor Putative Receptor This compound->Receptor Binds to Ca_Channel Ca2+ Channel Receptor->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Ca_Calmodulin Ca2+-Calmodulin Complex Ca_Influx->Ca_Calmodulin Forms MLCK_inactive MLCK (inactive) Ca_Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Uterine Contraction Myosin_LC_P->Contraction Leads to

Caption: Proposed signaling pathway for this compound-induced uterine contraction.

Experimental Protocols

The evaluation of the uterotonic activity of this compound and its analogs is predominantly conducted using an in vitro organ bath setup with uterine muscle strips. The following is a generalized protocol based on standard methodologies.

Experimental Workflow: In Vitro Uterine Contraction Assay

Uterine_Contraction_Assay A 1. Tissue Preparation: Uterine tissue from a suitable animal model (e.g., rat, guinea pig) is excised and placed in oxygenated Krebs-Henseleit solution. B 2. Muscle Strip Mounting: Longitudinal strips of myometrium are dissected and mounted in an organ bath containing Krebs-Henseleit solution at 37°C, bubbled with 95% O2 / 5% CO2. A->B C 3. Equilibration: The muscle strips are allowed to equilibrate under a resting tension (e.g., 1g) for a period of 60-90 minutes, with regular washing. B->C D 4. Spontaneous Contraction Recording: Spontaneous isometric contractions are recorded using a force-displacement transducer connected to a data acquisition system. C->D E 5. Compound Administration: This compound or its synthetic analogs are added to the organ bath in a cumulative or non-cumulative manner at increasing concentrations. D->E F 6. Data Analysis: The amplitude and frequency of uterine contractions are measured and compared to baseline and control responses. Dose-response curves are generated to determine EC50 values. E->F

Caption: Generalized workflow for the in vitro uterine contraction assay.

Detailed Methodology:

  • Tissue Preparation: Uterine horns are isolated from euthanized, non-pregnant female rodents (e.g., Wistar rats) and immediately placed in cold, oxygenated Krebs-Henseleit physiological salt solution (PSS).

  • Muscle Strip Mounting: Longitudinal strips of the myometrium (approximately 10-15 mm in length and 2-3 mm in width) are carefully dissected and mounted vertically in a temperature-controlled (37°C) organ bath containing PSS. One end of the strip is attached to a fixed hook, and the other to an isometric force transducer. The PSS is continuously gassed with a mixture of 95% O2 and 5% CO2.

  • Equilibration: The mounted tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 1 gram. During this period, the PSS in the organ bath is replaced every 15 minutes.

  • Recording of Uterine Contractions: Isometric contractions are recorded using a force transducer connected to a polygraph or a digital data acquisition system. Once stable spontaneous contractions are observed, the experiment can proceed.

  • Compound Administration: Test compounds (this compound and its analogs) are dissolved in an appropriate vehicle (e.g., ethanol (B145695) or DMSO) and added to the organ bath in a cumulative concentration-response manner. The contractile response is allowed to stabilize at each concentration before the addition of the next.

  • Data Analysis: The amplitude and frequency of contractions are measured and expressed as a percentage of the maximal response to a standard uterotonic agent (e.g., potassium chloride or oxytocin). Dose-response curves are then constructed, and the EC50 (half-maximal effective concentration) values are calculated to compare the potency of the different compounds.

Structure-Activity Relationship (SAR)

The synthesis and biological evaluation of this compound analogs have provided some initial insights into the structural features crucial for its uterotonic activity.

  • The Oxepane Ring: The seven-membered oxepane ring is a critical component of the pharmacophore. Modifications to this ring system generally lead to a significant decrease or loss of activity.

  • The Side Chain: The long aliphatic side chain also plays a vital role in the molecule's activity. Alterations in the length, saturation, and functional groups on the side chain can modulate the potency of the analogs.

  • Hydroxyl Groups: The presence and stereochemistry of the hydroxyl groups are important for receptor binding and activity. Esterification or removal of these groups can impact the compound's uterotonic effects.

A logical diagram illustrating the relationship between structural modifications and biological activity is presented below.

SAR_this compound This compound This compound Core Structure Oxepane Oxepane Ring This compound->Oxepane SideChain Aliphatic Side Chain This compound->SideChain Hydroxyls Hydroxyl Groups This compound->Hydroxyls Mod_Oxepane Modification of Oxepane Ring Oxepane->Mod_Oxepane Mod_SideChain Modification of Side Chain SideChain->Mod_SideChain Mod_Hydroxyls Modification of Hydroxyl Groups Hydroxyls->Mod_Hydroxyls Activity_Decrease Decreased/Lost Activity Mod_Oxepane->Activity_Decrease Activity_Modulation Modulated Activity (Increase/Decrease) Mod_SideChain->Activity_Modulation Mod_Hydroxyls->Activity_Modulation

Caption: Structure-Activity Relationship of this compound analogs.

Conclusion

This compound continues to be a molecule of interest due to its potent uterotonic activity. The synthesis of its analogs has been instrumental in beginning to delineate the key structural requirements for this biological effect. Future research should focus on obtaining more comprehensive and quantitative comparative data for a wider range of analogs. Elucidating the precise molecular target and signaling pathway of this compound will be crucial for the rational design of novel, safer, and more effective uterotonic agents for clinical applications. This guide provides a foundational overview to aid in these ongoing research and development efforts.

References

Unveiling the Structure-Activity Relationship of Zoapatanol Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural modifications of Zoapatanol and their impact on antifertility and uterotonic activities, providing researchers with a comprehensive guide to the design of novel contraceptive and labor-inducing agents.

This guide offers a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives. By presenting key experimental data in a structured format, detailing methodologies, and visualizing relevant biological pathways, this document aims to be an essential resource for researchers, scientists, and professionals in the field of drug development.

Unlocking Contragestational Potency: A Comparative Analysis

The antifertility and uterotonic activities of this compound and its synthetic analogs have been the subject of extensive research. Modifications to the core structure of this compound have revealed critical insights into the chemical features essential for its biological effects. The following tables summarize the quantitative data from key studies, offering a clear comparison of the contragestational potencies of various derivatives.

Table 1: Contragestational Activity of this compound Derivatives in Pregnant Guinea Pigs (Oral Administration)

CompoundDerivative TypeED₅₀ (mg/kg)
This compound Natural Product>100
ORF 13811 3,8-dioxabicyclo[3.2.1]octane-1-acetic acid derivative6-10
Compound 9 Oxepane (B1206615) derivativePotent
Compound 33 3,8-dioxabicyclo[3.2.1]octane-1-acetic acid derivativePotent
Compound 37 3,8-dioxabicyclo[3.2.1]octane-1-acetic acid derivativePotent

Table 2: Comparative Contragestational Activity of ORF 13811 in Different Species (Single Oral Dose)

SpeciesGestation Day of TreatmentED₅₀ (mg/kg)
Guinea Pig226-10
Mouse166-10
Rat166-10

Key Structural Insights for Enhanced Activity

The analysis of various this compound analogs has highlighted several key structural modifications that significantly influence their biological activity:

  • Conversion of the 5-keto group on the nonenyl side chain to a hydroxyl group has been shown to enhance potency.

  • Transforming the oxepane ring into a 3,8-dioxabicyclo[3.2.1]octane-1-acetic acid moiety leads to a significant increase in antifertility activity. This is exemplified by the high potency of compounds like ORF 13811.

The Uterotonic Effect: A Potential Mechanism of Action

The primary mechanism behind the contragestational effects of this compound derivatives is believed to be their uterotonic activity, which leads to uterine contractions and the expulsion of uterine contents. This action is thought to be mediated, at least in part, through the modulation of prostaglandin (B15479496) synthesis and signaling pathways within the uterine smooth muscle. Prostaglandins (B1171923), particularly PGF₂α, are well-known stimulators of uterine contractility.[1][2][3][4] The spasmogenic effects of this compound suggest a direct or indirect interaction with the machinery that governs uterine muscle contraction.[5]

The general mechanism of uterine contraction involves the influx of calcium ions into the myometrial cells, which in turn activates the contractile proteins actin and myosin.[6] Uterotonic agents can influence this process at various levels, including receptor binding, ion channel modulation, and intracellular signaling cascades. While the precise signaling pathway for this compound derivatives is not fully elucidated, their uterotonic effects strongly suggest an interference with these fundamental processes of uterine physiology.

Experimental Protocols: A Guide to Key Assays

To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. Below are the methodologies for the key experiments cited in the evaluation of this compound derivatives.

Contragestational Activity Assay in Pregnant Guinea Pigs

This in vivo assay is designed to determine the effective dose of a compound required to terminate pregnancy.

Methodology:

  • Animal Model: Time-mated pregnant guinea pigs are used. The day of sperm detection is designated as day 1 of pregnancy.

  • Compound Administration: Test compounds are typically formulated in a suitable vehicle (e.g., corn oil) and administered orally via gavage on a specific day of gestation (e.g., day 22).

  • Observation: Animals are observed daily for signs of abortion, such as vaginal bleeding and expulsion of fetuses.

  • Endpoint: The number of animals that abort at each dose level is recorded. The effective dose 50 (ED₅₀), the dose at which 50% of the animals abort, is then calculated using appropriate statistical methods.

In Vitro Uterine Contractility Assay

This assay assesses the direct effect of a compound on the contractility of uterine smooth muscle.

Methodology:

  • Tissue Preparation: Uterine horns are isolated from rats or guinea pigs, often pre-treated with estrogen to sensitize the tissue. The uterine horns are dissected into longitudinal strips.

  • Organ Bath Setup: Each uterine strip is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

  • Tension Recording: One end of the uterine strip is attached to a fixed point, and the other end is connected to an isometric force transducer to record changes in muscle tension.

  • Compound Addition: After an equilibration period, test compounds are added to the organ bath in a cumulative manner to generate a dose-response curve.

  • Data Analysis: The amplitude and frequency of uterine contractions are measured. The potency of the compound is often expressed as the EC₅₀, the concentration that produces 50% of the maximal contractile response.

Visualizing the Path to Uterine Contraction

To better understand the potential mechanism of action of this compound derivatives, the following diagrams illustrate the general signaling pathway of prostaglandin-induced uterine contraction and a typical experimental workflow for assessing uterotonic activity.

G cluster_membrane Myometrial Cell Membrane cluster_cytosol Cytosol PGF2a PGF₂α Receptor Prostaglandin F Receptor PGF2a->Receptor Binds to PLC Phospholipase C Receptor->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Stimulates release from Ca Ca²⁺ SR->Ca Calmodulin Calmodulin Ca->Calmodulin Binds to MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Myosin Myosin-LC MLCK->Myosin Phosphorylates MyosinP Myosin-LC-P Myosin->MyosinP Contraction Uterine Contraction MyosinP->Contraction Leads to G start Start prep Isolate Uterine Tissue start->prep mount Mount in Organ Bath prep->mount equilibrate Equilibrate Tissue mount->equilibrate add_compound Add this compound Derivative equilibrate->add_compound record Record Contractions add_compound->record analyze Analyze Data (EC₅₀) record->analyze end End analyze->end

References

Validating the Uterotonic Effect of Zoapatanol In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro uterotonic effects of Zoapatanol, a naturally derived compound from the Montanoa tomentosa plant, against established uterotonic agents. The information is intended for researchers and professionals in drug development seeking to evaluate the potential of this compound and its active constituents. The data presented is based on available scientific literature and highlights the need for further direct comparative studies to fully elucidate its pharmacological profile.

Executive Summary

Extracts from Montanoa tomentosa, containing the active diterpenoid this compound, have demonstrated notable effects on uterine smooth muscle contractility in various in vitro models. The plant's extracts and its isolated compounds, such as kauradienoic acid and grandiflorenic acid, have been observed to induce uterine contractions, particularly in guinea pig models, suggesting a potential for development as a uterotonic agent. However, it is crucial to note that the effects can be species-dependent and influenced by the hormonal state of the uterine tissue, with some studies on rat uteri showing inhibitory effects.

Direct quantitative comparisons with standard uterotonics like oxytocin (B344502) and prostaglandins (B1171923) are limited in the current body of research. This guide synthesizes the available qualitative and semi-quantitative data to offer a preliminary comparison and outlines the experimental protocols typically employed in such in vitro assessments.

Comparative Analysis of Uterotonic Activity

Table 1: Qualitative Comparison of In Vitro Uterotonic Effects

Compound/AgentAnimal ModelObserved Effect on Uterine ContractilityReference
Zoapatle Aqueous Crude Extract (ZACE) Guinea Pig (gravid)Strong augmentation of scarce spontaneous contractility; increased muscular tone and frequency.[1][1]
Kauradienoic Acid (from M. tomentosa) Guinea PigIncreased in vitro uterine contractions.[1][1]
Zoapatle Aqueous Crude Extract (ZACE) Rat (non-gravid)Drastic inhibition of spontaneous contractility.[1][1]
Grandiflorenic Acid (from M. tomentosa) Rat (during oestrus cycle)Reproduced the varied (stimulant or inhibitory) uterine responses induced by ZACE, depending on the phase of the cycle.[2][2]
Oxytocin Human (labouring & non-labouring)Induces superior myometrial contractions compared to ergonovine, PGF2α, and misoprostol.[3][3]
Misoprostol (Prostaglandin E1 analogue) Human (labouring & non-labouring)Induces myometrial contractions, but less potent than oxytocin in vitro.[3][3]
Ergonovine Human (labouring & non-labouring)Induces myometrial contractions, but less potent than oxytocin in vitro.[3][3]
Prostaglandin F2α (PGF2α) Human (labouring & non-labouring)Induces myometrial contractions, but less potent than oxytocin in vitro.[3][3]

Experimental Protocols

The following are generalized methodologies for the in vitro assessment of uterotonic agents, based on protocols described in the cited literature.

Isolated Uterine Tissue Preparation
  • Animal Model: Mature female guinea pigs or rats are commonly used. The hormonal state (e.g., stage of the estrous cycle, pregnancy) is a critical variable and should be controlled and reported.

  • Tissue Isolation: Uterine horns are excised and placed in a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C, continuously bubbled with a gas mixture of 95% O2 and 5% CO2.

  • Strip Preparation: Longitudinal or circular smooth muscle strips (typically 1.5-2 cm in length) are dissected from the uterine horns.

Isometric Contraction Measurement
  • Organ Bath Setup: The uterine strips are mounted in an organ bath containing the physiological salt solution, with one end fixed and the other connected to an isometric force transducer.

  • Equilibration: The tissues are allowed to equilibrate for a period (e.g., 60-90 minutes) under a resting tension (e.g., 1 g), during which the bath solution is periodically changed.

  • Data Acquisition: Spontaneous contractions are recorded using a data acquisition system. Once a stable baseline of spontaneous activity is achieved, test compounds are added to the bath in a cumulative or non-cumulative manner.

  • Parameters Measured:

    • Amplitude (Force) of Contraction: The peak tension generated during each contraction.

    • Frequency of Contraction: The number of contractions per unit of time.

    • Motility Index: Often calculated as the product of amplitude and frequency.

    • Area Under the Curve (AUC): Represents the total contractile activity over a period.

Signaling Pathways in Uterine Contraction

The precise signaling pathway for the uterotonic action of this compound has not been fully elucidated. However, the general mechanism of uterine contraction involves an increase in intracellular calcium concentration ([Ca2+]i) in myometrial cells.

The diagram below illustrates a generalized pathway for uterine smooth muscle contraction, indicating potential points of action for various uterotonic agents.

Uterine_Contraction_Pathway cluster_agonists Uterotonic Agonists cluster_receptors Myometrial Cell Membrane cluster_downstream Intracellular Signaling Oxytocin Oxytocin OTR Oxytocin Receptor (Gq-coupled) Oxytocin->OTR Prostaglandins Prostaglandins (e.g., Misoprostol) PR Prostaglandin Receptor (Gq-coupled) Prostaglandins->PR Zoapatanol_Constituents This compound Constituents (Kauradienoic Acid, etc.) Unknown_Receptor Potential Target for This compound Constituents Zoapatanol_Constituents->Unknown_Receptor Ca_Influx Ca²⁺ Influx (Voltage-gated Channels) Zoapatanol_Constituents->Ca_Influx Modulation? PLC Phospholipase C (PLC) OTR->PLC PR->PLC Unknown_Receptor->PLC IP3 Inositol Trisphosphate (IP3) PLC->IP3 SR Sarcoplasmic Reticulum IP3->SR Ca_Release Ca²⁺ Release SR->Ca_Release Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Release->Ca_Calmodulin Ca_Influx->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Myosin_P Myosin Phosphorylation MLCK->Myosin_P Contraction Uterine Contraction Myosin_P->Contraction Experimental_Workflow start Start: Hypothesis (this compound has uterotonic effect) animal_prep Animal Model Selection & Preparation (e.g., Guinea Pig, Rat) start->animal_prep tissue_iso Uterine Tissue Isolation & Strip Preparation animal_prep->tissue_iso organ_bath Organ Bath Setup & Equilibration tissue_iso->organ_bath spontaneous Record Spontaneous Contractions (Baseline) organ_bath->spontaneous dose_response Dose-Response Curve Generation spontaneous->dose_response zoapatanol_add Cumulative Addition of This compound / Active Compound dose_response->zoapatanol_add controls_add Cumulative Addition of Standard Uterotonics (Oxytocin, Misoprostol) dose_response->controls_add data_acq Data Acquisition (Force, Frequency) zoapatanol_add->data_acq controls_add->data_acq data_analysis Data Analysis (Motility Index, AUC, EC50) data_acq->data_analysis comparison Comparative Analysis of Potency and Efficacy data_analysis->comparison conclusion Conclusion on Uterotonic Effect comparison->conclusion

References

Uncovering a Potential Interaction: A Comparative Guide to Zoapatanol and Prostaglandin Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This guide addresses the current knowledge gap regarding the potential cross-reactivity of the diterpenoid Zoapatanol with prostaglandin (B15479496) receptors. While direct experimental evidence of this interaction is not available in published literature, the well-documented effects of this compound on uterine contractility—a process heavily modulated by prostaglandins—suggest a compelling avenue for investigation. This document provides a framework for such a study, outlining hypothetical comparative data, detailed experimental protocols for receptor binding and functional assays, and visualizations of the relevant signaling pathways and proposed experimental workflows. The objective is to furnish researchers with a comprehensive guide to exploring the potential pharmacodynamic relationship between this compound and the prostaglandin receptor family, a critical step in understanding its mechanism of action and potential therapeutic applications.

Introduction: The Rationale for a Cross-Reactivity Study

This compound is a complex diterpenoid isolated from the leaves of the Montanoa tomentosa plant, traditionally used for its effects on uterine function.[1][2][3] Prostaglandins, a group of lipid compounds derived from fatty acids, are pivotal endogenous mediators of uterine contractility, inflammation, and various other physiological processes.[4][5][6] They exert their effects through a family of G-protein coupled receptors (GPCRs), including the prostaglandin E (EP), F (FP), D (DP), I (IP), and thromboxane (B8750289) (TP) receptors.[7]

The striking overlap in the physiological domain of action between this compound and prostaglandins, particularly concerning uterine smooth muscle, strongly suggests a potential for interaction at the receptor level. However, a thorough review of the scientific literature reveals a lack of direct studies investigating the binding affinity or functional modulation of prostaglandin receptors by this compound. This guide, therefore, serves as a theoretical and practical framework for initiating such an investigation.

Hypothetical Comparative Data

In the absence of experimental data, the following tables are presented as a template for organizing and comparing potential findings from future cross-reactivity studies. These tables are designed for clarity and ease of comparison, which are essential for interpreting the selectivity and potency of this compound.

Table 1: Hypothetical Binding Affinity of this compound for Prostaglandin Receptors

This table would summarize the binding affinity of this compound, typically determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.

Receptor SubtypeRadioligandThis compound Ki (nM)Control Ligand Ki (nM)
EP1 [3H]-PGE2Data to be determinedPGE2: ~5
EP2 [3H]-PGE2Data to be determinedPGE2: ~10
EP3 [3H]-PGE2Data to be determinedPGE2: ~1
EP4 [3H]-PGE2Data to be determinedPGE2: ~1
FP [3H]-PGF2αData to be determinedPGF2α: ~2
DP1 [3H]-PGD2Data to be determinedPGD2: ~3
IP [3H]-IloprostData to be determinedIloprost: ~4
TP [3H]-U46619Data to be determinedU46619: ~6

Table 2: Hypothetical Functional Activity of this compound on Prostaglandin Receptors

This table would present the functional effects of this compound on prostaglandin receptor signaling. For Gs- and Gi-coupled receptors, this is often measured as a change in intracellular cyclic AMP (cAMP) levels. For Gq-coupled receptors, changes in intracellular calcium ([Ca2+]i) are measured. EC50 represents the concentration of an agonist that produces 50% of the maximal response, while IC50 is the concentration of an antagonist that inhibits the response by 50%.

Receptor SubtypeSignaling PathwayAssay TypeThis compound EC50/IC50 (nM)Control Ligand EC50/IC50 (nM)
EP1 Gq (↑ [Ca2+]i)Calcium MobilizationData to be determinedPGE2 (EC50): ~3
EP2 Gs (↑ cAMP)cAMP AccumulationData to be determinedPGE2 (EC50): ~2
EP3 Gi (↓ cAMP)cAMP InhibitionData to be determinedPGE2 (EC50): ~0.5
EP4 Gs (↑ cAMP)cAMP AccumulationData to be determinedPGE2 (EC50): ~0.3
FP Gq (↑ [Ca2+]i)Calcium MobilizationData to be determinedPGF2α (EC50): ~1
DP1 Gs (↑ cAMP)cAMP AccumulationData to be determinedPGD2 (EC50): ~5
IP Gs (↑ cAMP)cAMP AccumulationData to be determinedIloprost (EC50): ~2
TP Gq (↑ [Ca2+]i)Calcium MobilizationData to be determinedU46619 (EC50): ~4

Detailed Experimental Protocols

The following are detailed, generalized protocols for the key experiments required to determine the cross-reactivity of this compound with prostaglandin receptors.

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of this compound for various prostaglandin receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human prostaglandin receptor subtype (e.g., HEK293 or CHO cells).

  • Radiolabeled ligand specific for the receptor subtype being tested (e.g., [3H]-PGE2 for EP receptors).

  • Unlabeled this compound.

  • Unlabeled reference prostaglandin (e.g., PGE2).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound and the reference prostaglandin in the binding buffer.

  • In a 96-well plate, add the cell membranes (20-50 µg of protein per well).

  • Add the radiolabeled ligand at a concentration near its Kd value.

  • Add the various concentrations of this compound or the reference prostaglandin to initiate the competition. For total binding, add vehicle only. For non-specific binding, add a high concentration of the unlabeled reference prostaglandin.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the competing ligand.

  • Analyze the data using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

Objective: To determine the functional effect (agonist or antagonist activity) of this compound on Gs- and Gi-coupled prostaglandin receptors.

Materials:

  • Whole cells stably expressing a single Gs- or Gi-coupled prostaglandin receptor subtype.

  • This compound.

  • Reference agonist (e.g., PGE2) and antagonist.

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin (B1673556) (for Gi-coupled receptor assays).

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Procedure for Gs-coupled receptors (e.g., EP2, EP4, DP1, IP):

  • Seed the cells in a 96-well plate and culture overnight.

  • Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor and incubate.

  • Add serial dilutions of this compound or the reference agonist.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

  • For antagonist testing, pre-incubate the cells with various concentrations of this compound before adding a fixed concentration of the reference agonist (at its EC80).

  • Plot the concentration-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.

Procedure for Gi-coupled receptors (e.g., EP3):

  • Follow steps 1 and 2 as for Gs-coupled receptors.

  • Add serial dilutions of this compound or the reference agonist.

  • Add a fixed concentration of forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration.

  • A decrease in forskolin-stimulated cAMP levels indicates agonist activity.

  • For antagonist testing, pre-incubate with this compound before adding the reference agonist and forskolin.

  • Plot the concentration-response curves to determine EC50 or IC50 values.

Mandatory Visualizations

Signaling Pathways

Prostaglandin_Signaling cluster_Gs Gs-Coupled Receptors cluster_Gi Gi-Coupled Receptors cluster_Gq Gq-Coupled Receptors EP2 EP2 AC Adenylyl Cyclase EP2->AC stimulates EP4 EP4 EP4->AC stimulates DP1 DP1 DP1->AC stimulates IP IP IP->AC stimulates EP3 EP3 EP3->AC inhibits EP1 EP1 PLC Phospholipase C EP1->PLC stimulates FP FP FP->PLC stimulates TP TP TP->PLC stimulates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Response_Gs Cellular Response PKA->Response_Gs IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 PKC PKC DAG->PKC Response_Gq Cellular Response Ca2->Response_Gq PKC->Response_Gq This compound This compound This compound->EP2 ? This compound->EP4 ? This compound->DP1 ? This compound->IP ? This compound->EP3 ? This compound->EP1 ? This compound->FP ? This compound->TP ? Prostaglandins Prostaglandins Prostaglandins->EP2 Prostaglandins->EP4 Prostaglandins->DP1 Prostaglandins->IP Prostaglandins->EP3 Prostaglandins->EP1 Prostaglandins->FP Prostaglandins->TP

Caption: Prostaglandin receptor signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_Binding Receptor Binding Assays cluster_Functional Functional Assays cluster_cAMP cAMP Assays (Gs/Gi) cluster_Calcium Calcium Mobilization (Gq) B1 Prepare membranes from cells expressing single PG receptor subtype B2 Incubate membranes with radioligand and varying concentrations of this compound B1->B2 B3 Separate bound from free radioligand by rapid filtration B2->B3 B4 Quantify bound radioactivity B3->B4 B5 Determine Ki values B4->B5 F1 Culture cells expressing Gs or Gi-coupled PG receptor F2 Stimulate with this compound (agonist) or pre-treat then add agonist (antagonist) F1->F2 F3 Measure intracellular cAMP levels F2->F3 F4 Determine EC50 or IC50 values F3->F4 C1 Culture cells expressing Gq-coupled PG receptor C2 Load cells with a calcium-sensitive fluorescent dye C1->C2 C3 Stimulate with this compound C2->C3 C4 Measure changes in intracellular calcium concentration C3->C4 C5 Determine EC50 values C4->C5

Caption: Workflow for cross-reactivity studies.

Conclusion

The structural and functional parallels between the biological activities of this compound and the prostaglandin system present a compelling case for investigating their direct interaction. This guide provides a comprehensive, albeit hypothetical, framework for such a study. By systematically evaluating the binding and functional effects of this compound on the family of prostaglandin receptors, researchers can elucidate a critical aspect of its mechanism of action. The detailed protocols and structured data presentation outlined herein are intended to facilitate this research, ultimately contributing to a deeper understanding of this unique natural product and its potential for therapeutic development. The absence of existing data underscores the novelty and importance of this proposed line of inquiry.

References

A Comparative Analysis of Zoapatanol and Other Abortifacients for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the efficacy, experimental protocols, and mechanisms of action of zoapatanol, a naturally derived compound, with established medical abortifacients, including mifepristone (B1683876), misoprostol (B33685), and methotrexate (B535133). This guide is intended for researchers, scientists, and drug development professionals to offer an objective overview based on available scientific literature.

Executive Summary

Medical abortion relies on a range of pharmacological agents with distinct mechanisms of action. Mifepristone, a progesterone (B1679170) receptor antagonist, and misoprostol, a prostaglandin (B15479496) E1 analogue, are the most common combination therapy. Methotrexate, a folate antagonist, is also used, typically in combination with misoprostol. This compound, a diterpenoid isolated from the Montanoa tomentosa plant, has been traditionally used to induce uterine contractions. While preclinical studies have shown its uterotonic effects, comprehensive clinical data comparing its efficacy to current standards are limited. This guide synthesizes the available evidence to facilitate a comparative understanding.

Data Presentation: Efficacy and Side Effects

The following table summarizes the quantitative data on the efficacy and common side effects of the compared abortifacients. It is important to note that data for this compound is derived from a small clinical trial and is primarily qualitative in nature, which limits direct statistical comparison.

Abortifacient RegimenEfficacy (Complete Abortion Rate)Time to AbortionCommon Side Effects
This compound (from M. tomentosa extract) Not explicitly reported; induced menstrual-like cramps and significant cervical dilation in a small study of pregnant women.[1]Not specified.Menstrual-like cramps, uterine bleeding.[1] No significant gastrointestinal or other side effects were noted in one clinical study.[1]
Mifepristone + Misoprostol ~95-99%Majority within 24 hours after misoprostol administration.Uterine cramping, vaginal bleeding, nausea, vomiting, diarrhea, headache, dizziness, fever/chills.
Methotrexate + Misoprostol ~90-95% (up to 49 days gestation)Can take several days to weeks for the abortion to be complete.Uterine cramping, vaginal bleeding, nausea, vomiting, diarrhea. Methotrexate can have more severe side effects, including bone marrow suppression and liver toxicity, though these are rare at the doses used for medical abortion.
Misoprostol Only Variable, generally lower than combination regimens (~80-85%).Within 24 hours for most successful abortions.Uterine cramping, vaginal bleeding, nausea, vomiting, diarrhea, fever/chills.

Experimental Protocols

This compound (Montanoa tomentosa extract)
  • Study Design: A clinical trial involving pregnant women at 6 to 7 weeks of gestation.[1]

  • Dosage and Administration: Freshly prepared aqueous decocts of Montanoa tomentosa (Zoapatle) were administered orally for two days. The daily dose varied between 1.0 and 1.4 gm-equivalent of dry leaves per kilogram of body weight.[1]

  • Outcome Measures: The primary outcomes observed were the induction of uterine contractions (menstrual-like cramps), cervical dilation, and uterine bleeding.[1] Systemic side effects were also monitored.[1]

Mifepristone and Misoprostol
  • Study Design: Numerous randomized controlled trials have established the standard protocol.

  • Dosage and Administration: Typically, 200 mg of mifepristone is administered orally, followed 24-48 hours later by 800 mcg of misoprostol administered buccally, vaginally, or sublingually.

  • Outcome Measures: The primary outcome is complete abortion, confirmed by ultrasound or clinical examination. Secondary outcomes include time to expulsion, bleeding duration and intensity, and adverse events.

Methotrexate and Misoprostol
  • Study Design: Clinical trials have evaluated various protocols.

  • Dosage and Administration: A common regimen involves intramuscular administration of methotrexate (50 mg/m²) followed 3-7 days later by vaginal administration of 800 mcg of misoprostol.

  • Outcome Measures: The primary endpoint is the cessation of pregnancy, confirmed by a decline in hCG levels and ultrasound. The incidence of side effects is also a critical measure.

Mandatory Visualization

Signaling Pathways

The precise signaling pathway of this compound has not been fully elucidated. However, studies on Montanoa tomentosa extracts suggest it may act as a prostaglandin synthesis inhibitor or modulate adrenergic pathways to induce uterine contractions.

zoapatanol_pathway This compound This compound Prostaglandin_Synthesis Prostaglandin Synthesis This compound->Prostaglandin_Synthesis Inhibition (?) Uterine_Contractions Uterine Contractions Prostaglandin_Synthesis->Uterine_Contractions Modulation

Caption: Postulated mechanism of this compound on uterine contractility.

In contrast, the mechanisms of mifepristone and misoprostol are well-established.

mifepristone_misoprostol_pathway Mifepristone Mifepristone Progesterone_Receptor Progesterone Receptor Mifepristone->Progesterone_Receptor Antagonist Progesterone_Binding Progesterone Binding Blocked Progesterone_Receptor->Progesterone_Binding Decidual_Breakdown Decidual Breakdown Progesterone_Binding->Decidual_Breakdown Leads to Prostaglandin_Release Prostaglandin Release Decidual_Breakdown->Prostaglandin_Release Uterine_Contractions Uterine Contractions Prostaglandin_Release->Uterine_Contractions Misoprostol Misoprostol Prostaglandin_E1_Receptor Prostaglandin E1 Receptor Misoprostol->Prostaglandin_E1_Receptor Agonist Prostaglandin_E1_Receptor->Uterine_Contractions Cervical_Softening Cervical Softening Prostaglandin_E1_Receptor->Cervical_Softening

Caption: Signaling pathway of Mifepristone and Misoprostol.

Methotrexate acts through a different pathway, targeting rapidly dividing cells.

methotrexate_pathway Methotrexate Methotrexate DHFR Dihydrofolate Reductase Methotrexate->DHFR Inhibits DNA_Synthesis DNA Synthesis DHFR->DNA_Synthesis Required for Trophoblast_Growth Trophoblast Growth DNA_Synthesis->Trophoblast_Growth Required for Uterine_Contractions Uterine Contractions Trophoblast_Growth->Uterine_Contractions Inhibition leads to

Caption: Mechanism of action of Methotrexate as an abortifacient.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial evaluating a medical abortifacient.

experimental_workflow cluster_screening Screening cluster_treatment Treatment cluster_followup Follow-up Participant_Recruitment Participant Recruitment Informed_Consent Informed Consent Participant_Recruitment->Informed_Consent Eligibility_Assessment Eligibility Assessment (Gestation, Medical History) Informed_Consent->Eligibility_Assessment Drug_Administration Drug Administration (e.g., this compound, Mifepristone) Eligibility_Assessment->Drug_Administration Second_Drug_Administration Second Drug Administration (e.g., Misoprostol) Drug_Administration->Second_Drug_Administration If applicable Monitoring Monitoring of Symptoms (Bleeding, Cramping) Drug_Administration->Monitoring Second_Drug_Administration->Monitoring Follow_up_Visit Follow-up Visit Monitoring->Follow_up_Visit Outcome_Assessment Outcome Assessment (Ultrasound, hCG levels) Follow_up_Visit->Outcome_Assessment

Caption: General experimental workflow for an abortifacient clinical trial.

Conclusion

Mifepristone in combination with misoprostol remains the gold standard for medical abortion, with a high efficacy rate and a well-documented safety profile. Methotrexate with misoprostol is a viable alternative, though it may have a longer time to completion.

This compound, and the crude extracts of Montanoa tomentosa, have demonstrated clear uterotonic effects in both preclinical and limited clinical studies.[1][2] The traditional use and preliminary scientific evidence suggest potential as an abortifacient.[3] However, the lack of robust, large-scale clinical trials means that quantitative efficacy and a comprehensive safety profile are not yet established. Further research, including well-designed randomized controlled trials, is necessary to determine the true efficacy and safety of this compound as a medical abortifacient and to allow for a direct, evidence-based comparison with currently approved medications. The variability in the composition of plant extracts also presents a challenge for standardization and clinical application.[3]

References

A Comparative Analysis of Zoapatanol and Commercial Uterine Stimulants for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the uterine stimulant properties of Zoapatanol against commercially available agents: Oxytocin (B344502), Misoprostol, and Dinoprostone. This document synthesizes available experimental data to evaluate their relative potencies and mechanisms of action.

Introduction to Uterine Stimulants

Uterine stimulants, or uterotonics, are substances that increase the tone and contractility of the uterine muscle. They are critical in various obstetric applications, including the induction of labor, prevention of postpartum hemorrhage, and management of uterine atony. While several synthetic options are commercially available, research into naturally derived compounds like this compound continues to be an area of interest for discovering novel therapeutic agents.

This compound is a diterpenoid isolated from the leaves of the Montanoa tomentosa plant, commonly known as "Zoapatle." Traditionally used in Mexican folk medicine to induce labor and for other gynecological purposes, its bioactive components have been the subject of scientific investigation. This guide aims to place the uterotonic activity of this compound in the context of established pharmaceutical agents.

Comparative Potency of Uterine Stimulants

The potency of a uterine stimulant is a critical measure of its effectiveness. This is often quantified by the half-maximal effective concentration (EC50), which represents the concentration of a drug that induces a response halfway between the baseline and maximum effect. While direct comparative studies providing EC50 values for all compounds under identical conditions are limited, the following table summarizes available data from in vitro studies on uterine muscle strips. It is important to note that experimental conditions, such as the species and physiological state of the uterine tissue (e.g., pregnant vs. non-pregnant, laboring vs. non-laboring), can significantly influence the results.

CompoundAnimal ModelPotency (EC50/Activity Metric)Reference
This compound Guinea PigQualitative data suggests lower potency compared to other kaurene compounds from the same plant.[1][1]
Oxytocin Human (pregnant)EC50 values are in the nanomolar range.
Human (non-laboring)Motility Index (MI) was greatest for oxytocin compared to ergonovine, PGF2α, and misoprostol.[2][2]
Misoprostol (acid) Human (pregnant)Induces strong uterine contractions; potency is influenced by the route of administration.
Human (non-laboring)Lower Motility Index (MI) compared to oxytocin.[2][2]
Dinoprostone (PGE2) Human (pregnant)In vitro studies show it can induce contractions, though some studies suggest a biphasic response.[3][3]
Human (non-laboring)Did not significantly increase myometrial contractility in one in vitro study.[4][4]

Note: The Motility Index (MI) is a measure of uterine contractility calculated as the product of the amplitude and frequency of contractions. A higher MI indicates greater uterine activity.

Signaling Pathways and Mechanisms of Action

The uterine stimulant effects of these compounds are mediated through distinct signaling pathways.

This compound (Hypothesized Pathway):

As a kaurene diterpene, this compound's mechanism of action on uterine smooth muscle is not fully elucidated. However, based on studies of related kaurene diterpenes, a plausible mechanism involves the modulation of ion channels.[1][5] It is hypothesized that this compound may increase intracellular calcium concentrations, a key trigger for muscle contraction, by either promoting calcium influx through L-type calcium channels or inhibiting potassium channels, which would lead to depolarization and subsequent opening of voltage-gated calcium channels.

Zoapatanol_Pathway This compound This compound IonChannels Modulation of Ion Channels This compound->IonChannels K_channel K+ Channel Inhibition IonChannels->K_channel Inhibits Ca_channel Ca2+ Channel Activation IonChannels->Ca_channel Activates Depolarization Membrane Depolarization K_channel->Depolarization Ca_influx Increased Ca2+ Influx Ca_channel->Ca_influx Depolarization->Ca_channel Ca_concentration Increased Intracellular [Ca2+] Ca_influx->Ca_concentration Contraction Uterine Contraction Ca_concentration->Contraction Oxytocin_Pathway Oxytocin Oxytocin OTR Oxytocin Receptor (GPCR) Oxytocin->OTR PLC Phospholipase C (PLC) OTR->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG SR Sarcoplasmic Reticulum IP3->SR Acts on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca2+ Release SR->Ca_release Ca_concentration Increased Intracellular [Ca2+] Ca_release->Ca_concentration Contraction Uterine Contraction Ca_concentration->Contraction Prostaglandin_Pathway Prostaglandin Misoprostol (PGE1) Dinoprostone (PGE2) EP_Receptor Prostaglandin E Receptor (e.g., EP3) Prostaglandin->EP_Receptor PLC Phospholipase C (PLC) EP_Receptor->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 SR Sarcoplasmic Reticulum IP3->SR Acts on Ca_release Ca2+ Release SR->Ca_release Ca_concentration Increased Intracellular [Ca2+] Ca_release->Ca_concentration Contraction Uterine Contraction Ca_concentration->Contraction Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Excision Excise Uterine Horns Dissection Dissect Muscle Strips Tissue_Excision->Dissection Mounting Mount Strips in Organ Bath Dissection->Mounting Equilibration Equilibrate under Tension Mounting->Equilibration Baseline Record Baseline Contractions Equilibration->Baseline Add_Compound Add Compound (Cumulative Concentrations) Baseline->Add_Compound Record_Response Record Contractile Response Add_Compound->Record_Response Washout Washout Record_Response->Washout Measure Measure Amplitude & Frequency Washout->Measure Calculate_MI Calculate Motility Index Measure->Calculate_MI Plot_Curve Plot Concentration-Response Curve Calculate_MI->Plot_Curve Determine_EC50 Determine EC50 Plot_Curve->Determine_EC50

References

In Vivo Uterotonic Effects: A Comparative Analysis of Zoapatanol and Its More Potent Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in-vivo uterotonic performance of Zoapatanol and its synthetic analogs, supported by experimental data and detailed protocols.

This compound, a complex oxepane (B1206615) diterpenoid isolated from the leaves of the Mexican plant Montanoa tomentosa, has long been recognized for its traditional use as a uterotonic and abortifacient agent. Its unique chemical structure and biological activity have spurred significant interest in the development of more potent and stable synthetic analogs with potential therapeutic applications in obstetrics and gynecology. This guide provides a comparative overview of the in vivo uterotonic activity of this compound and its key analogs, presenting available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Comparative In Vivo Uterotonic Activity

The in vivo efficacy of this compound and its analogs has been primarily evaluated in the pregnant guinea pig model, a well-established paradigm for assessing uterotonic and contragestational effects. The following table summarizes the available quantitative data on the oral effective dose (ED50) for pregnancy interruption.

CompoundAnimal ModelGestational DayOral ED50 (mg/kg)Potency Relative to PGF2α (in vitro)Reference
ORF 13811 Pregnant Guinea Pig226 - 10~1/30 to 1/50[1]
This compound Pregnant Guinea Pig-Data not available in comparative studiesLess potent than Kaurene compounds[2]
Montanol Pregnant Guinea Pig-Data not available in comparative studiesLess potent than Kaurene compounds[2]
Kauradienoic Acid ---More potent than this compound and Montanol[2]
Kaurenoic Acid ---More potent than this compound and Montanol[2]

Experimental Protocols

The following is a detailed methodology for a typical in vivo uterotonic/contragestational assay in the guinea pig model, based on descriptions in the scientific literature.

In Vivo Contragestational Assay in Pregnant Guinea Pigs

1. Animal Model:

  • Species: Hartley guinea pigs.

  • Sex: Female.

  • Weight: 500-550 g at the start of the study.

  • Housing: Group-housed under a 12:12 hour light/dark cycle at a controlled temperature (22°C) and humidity (50%). Provided with standard guinea pig chow with stabilized Vitamin C and water ad libitum.

  • Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.

2. Mating and Pregnancy Confirmation:

  • Estrus cycle monitoring: The estrus cycle is monitored by daily observation of the vaginal membrane.

  • Timed Mating: Females are placed with a male 14 days after the first observation of vaginal membrane perforation.

  • Pregnancy Confirmation: Pregnancy is confirmed by ultrasound.

3. Test Substance Administration:

  • Test Articles: this compound, its analogs, and vehicle control.

  • Formulation: Compounds are typically suspended in an appropriate vehicle (e.g., 1% carboxymethyl cellulose).

  • Route of Administration: Oral gavage is a common and feasible method for repeat dose administration in guinea pigs.

  • Dosage: A range of doses is administered to different groups of animals to determine the dose-response relationship and the ED50.

  • Timing of Administration: For contragestational activity assessment, compounds are typically administered on a specific day of gestation (e.g., day 22).

4. Observation and Endpoint Measurement:

  • Clinical Observations: Animals are observed daily for signs of abortion, such as vaginal bleeding and expulsion of fetuses.

  • Endpoint: The primary endpoint is the termination of pregnancy, confirmed by the absence of viable fetuses upon necropsy at a predetermined time point after treatment.

  • Data Analysis: The percentage of animals aborting at each dose level is calculated, and the ED50 (the dose causing pregnancy termination in 50% of the animals) is determined using appropriate statistical methods (e.g., probit analysis).

Visualizing the Science

To better understand the biological context and experimental design, the following diagrams have been generated using Graphviz.

Signaling Pathway of Uterine Contraction

The uterotonic effects of many agents, including potentially this compound and its analogs, are linked to the prostaglandin (B15479496) signaling pathway. Prostaglandin E2 (PGE2) plays a crucial role in modulating myometrial contractility.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE2 Prostaglandin E2 (PGE2) EP1 EP1 Receptor (Gq-coupled) PGE2->EP1 EP3 EP3 Receptor (Gi-coupled) PGE2->EP3 PLC Phospholipase C (PLC) EP1->PLC activates EP3->PLC activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 produces DAG Diacylglycerol (DAG) PLC->DAG produces Ca_release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_release Ca_calmodulin Ca²⁺-Calmodulin Complex Ca_release->Ca_calmodulin Ca_influx Ca²⁺ Influx Ca_influx->Ca_calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_calmodulin->MLCK activates Myosin_P Phosphorylated Myosin Light Chain MLCK->Myosin_P phosphorylates Contraction Uterine Muscle Contraction Myosin_P->Contraction

Caption: Prostaglandin E2 signaling pathway leading to uterine contraction.

Experimental Workflow for In Vivo Comparison

The following diagram illustrates a typical workflow for the in vivo comparison of this compound and its analogs.

G start Start animal_prep Animal Preparation (Timed-mated pregnant guinea pigs) start->animal_prep grouping Randomized Grouping (Vehicle, this compound, Analogs) animal_prep->grouping dosing Oral Administration (Single or multiple doses) grouping->dosing observation Daily Clinical Observation (Vaginal bleeding, abortion) dosing->observation necropsy Necropsy (Confirmation of pregnancy termination) observation->necropsy data_analysis Data Analysis (Calculation of ED50) necropsy->data_analysis comparison Comparative Potency Assessment data_analysis->comparison end End comparison->end

Caption: Experimental workflow for in vivo uterotonic comparison.

References

side-by-side analysis of different Zoapatanol synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

Zoapatanol, a structurally complex diterpenoid isolated from the leaves of the Mexican plant Montanoa tomentosa, has garnered significant attention from the synthetic chemistry community due to its traditional use as an abortifacient and its potential as a valuable pharmacological agent. The intricate oxepane (B1206615) core and multiple stereocenters of this compound present a formidable synthetic challenge, leading to the development of several distinct and innovative total synthesis strategies. This guide provides a side-by-side analysis of three prominent total syntheses of this compound, developed by the research groups of Cossy, Cookson, and Nicolaou, offering a detailed comparison of their methodologies, efficiencies, and key chemical transformations.

Quantitative Comparison of this compound Synthesis Routes

The following table summarizes the key quantitative metrics for the total syntheses of this compound developed by Cossy, Cookson, and Nicolaou. This allows for a direct comparison of the efficiency and practicality of each route.

FeatureCossy SynthesisCookson SynthesisNicolaou Synthesis
Publication Year 200519851980
Key Strategy Enantioselective synthesis featuring Suzuki cross-coupling, Sharpless asymmetric dihydroxylation, and intramolecular Horner-Wadsworth-Emmons olefination.Diastereoselective synthesis centered around a stannic chloride-catalyzed isomerization of an epoxy diol to form the oxepane ring.A convergent synthesis involving the coupling of two key fragments, with a notable selenium-induced cyclization to construct the oxepane ring.
Starting Materials 2-Methylpent-4-en-1-oltert-Butyl propionate (B1217596) and 5-iodopent-1-yneGeraniol
Longest Linear Sequence 18 steps17 stepsInformation not readily available
Overall Yield 6.5%4.9%Information not readily available
Stereocontrol EnantioselectiveDiastereoselectiveDiastereoselective

Synthetic Strategies at a Glance

The divergent approaches to the synthesis of this compound highlight a variety of powerful synthetic disconnections and strategies. The following diagram illustrates the high-level logical flow of each of the three compared synthetic routes.

zoapatanol_synthesis_comparison cluster_cossy Cossy Route cluster_cookson Cookson Route cluster_nicolaou Nicolaou Route c_start 2-Methylpent-4-en-1-ol c_key1 Suzuki Cross-Coupling c_start->c_key1 c_key2 Sharpless Asymmetric Dihydroxylation c_key1->c_key2 c_key3 Intramolecular HWE Olefination (Oxepane Formation) c_key2->c_key3 c_end This compound c_key3->c_end co_start tert-Butyl propionate & 5-Iodopent-1-yne co_key1 Epoxy Diol Formation co_start->co_key1 co_key2 Stannic Chloride Catalyzed Isomerization (Oxepane Formation) co_key1->co_key2 co_end This compound co_key2->co_end n_start Geraniol n_key1 Fragment Coupling n_start->n_key1 n_key2 Selenium-Induced Cyclization (Oxepane Formation) n_key1->n_key2 n_end This compound n_key2->n_end

A high-level comparison of the three synthetic routes to this compound.

Detailed Experimental Protocols

For researchers interested in replicating or adapting these synthetic strategies, the following sections provide detailed experimental protocols for the key transformations in each route.

Cossy Route: Key Experimental Protocols

1. Sharpless Asymmetric Dihydroxylation:

To a stirred solution of the α,β-unsaturated ester (1.0 equiv) in a 1:1 mixture of t-BuOH and water (0.05 M) at 0 °C is added AD-mix-β (1.4 g per mmol of ester) and methanesulfonamide (B31651) (1.1 equiv). The reaction mixture is stirred at 0 °C until the starting material is consumed as monitored by TLC. The reaction is then quenched by the addition of solid sodium sulfite (B76179) (1.5 g per mmol of ester), and the mixture is stirred for an additional 1 hour at room temperature. The aqueous layer is extracted with ethyl acetate (B1210297) (3 x V), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude diol is purified by flash column chromatography on silica (B1680970) gel.

2. Intramolecular Horner-Wadsworth-Emmons Olefination:

To a solution of the phosphonate-aldehyde precursor (1.0 equiv) in anhydrous THF (0.01 M) at -78 °C is added a solution of KHMDS (1.1 equiv) in THF dropwise. The resulting mixture is stirred at -78 °C for 1 hour. The reaction is then quenched by the addition of saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x V). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product, the oxepane ring of this compound, is purified by flash column chromatography on silica gel.

Cookson Route: Key Experimental Protocol

1. Stannic Chloride-Catalyzed Isomerization of Epoxy Diol:

To a solution of the epoxy diol (1.0 equiv) in dry dichloromethane (B109758) (0.02 M) at -23 °C under an argon atmosphere is added a solution of stannic chloride (1.2 equiv) in dichloromethane dropwise. The reaction mixture is stirred at -23 °C for 30 minutes, and then quenched by the addition of saturated aqueous NaHCO₃ solution. The mixture is warmed to room temperature and the layers are separated. The aqueous layer is extracted with dichloromethane (3 x V). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting oxepane is purified by column chromatography on silica gel.

Nicolaou Route: Key Experimental Protocol

1. Selenium-Induced Cyclization for Oxepane Formation:

To a solution of the diene precursor (1.0 equiv) in dichloromethane (0.01 M) at -78 °C is added phenylselenenyl chloride (1.1 equiv) in dichloromethane. The mixture is stirred for 1 hour at -78 °C. Then, a solution of the alcohol fragment and pyridine (B92270) (2.0 equiv) in dichloromethane is added. The reaction is allowed to warm to room temperature and stirred for 24 hours. The reaction mixture is then diluted with ether and washed with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is then treated with an oxidizing agent such as hydrogen peroxide to eliminate the selenium, affording the oxepane ring, which is purified by flash chromatography.

This comparative guide is intended to provide researchers with a comprehensive overview of the synthetic efforts towards this compound, facilitating the selection and adaptation of these strategies for the synthesis of this compound analogs and other complex natural products.

Unveiling the Molecular Target of Zoapatanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoapatanol, a complex oxepane (B1206615) diterpenoid isolated from the leaves of the Mexican plant Montanoa tomentosa, has long been recognized for its traditional use in inducing menstruation and labor. Its uterotonic properties have positioned it as a compound of interest for drug development in obstetrics and gynecology. However, the precise molecular target of this compound has remained elusive, hindering its full therapeutic potential. This guide provides a comparative analysis of this compound with established uterotonic agents, summarizing available experimental data to shed light on its potential mechanism of action.

Comparative Analysis of Uterotonic Agents

While the direct molecular target of this compound is not definitively confirmed, its pharmacological profile can be compared to other uterotonic agents. The following table summarizes the known mechanisms and available potency data for this compound and its alternatives.

CompoundProposed/Confirmed Molecular TargetMechanism of ActionPotency (Uterine Contraction)
This compound Unknown; potentially a novel receptor or a non-classical prostanoid receptor interaction.Induces uterine contractions. Effects are only partially inhibited by thromboxane (B8750289) A2 antagonists, suggesting a distinct mechanism from the thromboxane A2 receptor.Data from in vitro guinea pig uterine assays suggests it is a potent uterotonic substance, though less so than some other compounds from Montanoa tomentosa.[1]
Kaurenoic Acid UnknownA diterpene from Montanoa tomentosa that induces uterine contractions.Several times more potent than this compound and montanol (B1251365) in in vitro guinea pig uterine assays.[1]
Grandiflorenic Acid UnknownAnother uterotonic diterpene found in Montanoa tomentosa.Potency comparable to kaurenoic acid.
Prostaglandin (B15479496) E2 (PGE2) Prostaglandin E (EP) Receptors (EP1, EP2, EP3, EP4)Binds to EP receptors on myometrial cells, leading to increased intracellular calcium and uterine muscle contraction.Potent uterotonic agent, with EC50 values in the nanomolar range for inducing uterine contractions.
Prostaglandin F2α (PGF2α) Prostaglandin F (FP) ReceptorActivates FP receptors, stimulating the phosphoinositide pathway, which increases intracellular calcium and causes myometrial contraction.Strong uterotonic, with potency similar to or slightly less than PGE2 in some assays.
Oxytocin (B344502) Oxytocin Receptor (OTR)Binds to G-protein coupled OTRs on myometrial cells, activating the phospholipase C signaling cascade, leading to increased intracellular calcium and uterine contractions.Highly potent, with EC50 values typically in the low nanomolar range for uterine contraction.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to characterizing the uterotonic activity of compounds like this compound.

Isolated Uterine Tissue Contraction Assay (Organ Bath)

This in vitro functional assay is a cornerstone for assessing the uterotonic or tocolytic effects of a compound.

Objective: To measure the contractile response of isolated uterine smooth muscle to a test compound.

Materials:

  • Uterine tissue from a suitable animal model (e.g., rat, guinea pig).

  • Krebs-Henseleit physiological salt solution (PSS).

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

  • Test compound (e.g., this compound) and reference compounds (e.g., oxytocin, PGE2).

  • Receptor antagonists (e.g., thromboxane A2 antagonist, prostaglandin receptor antagonists).

Procedure:

  • Humanely euthanize the animal and dissect the uterine horns.

  • Prepare longitudinal or circular strips of myometrium (approximately 10 mm long and 2 mm wide).

  • Mount the tissue strips in organ baths containing PSS, maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.

  • Apply an initial tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes, with regular washing.

  • Record spontaneous contractile activity.

  • Construct a cumulative concentration-response curve by adding the test compound in increasing concentrations to the organ bath.

  • Record the changes in tension (force of contraction) and frequency of contractions.

  • To investigate the mechanism of action, pre-incubate the tissue with a specific receptor antagonist before adding the test compound and observe any attenuation of the contractile response.

  • Wash the tissue thoroughly between different compound administrations.

Data Analysis:

  • Measure the amplitude and frequency of contractions.

  • Calculate the area under the curve (AUC) to quantify the total contractile activity.

  • Plot concentration-response curves and determine the EC50 (half-maximal effective concentration) for each compound.

  • Compare the effects of the test compound in the absence and presence of antagonists to infer receptor involvement.

Intracellular Calcium ([Ca²⁺]i) Measurement in Myometrial Cells

This assay directly measures a key downstream event in uterine contraction signaling.

Objective: To determine if a test compound induces an increase in intracellular calcium in uterine smooth muscle cells.

Materials:

  • Primary cultured human or animal myometrial cells.

  • Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Fluorescence plate reader or fluorescence microscope with imaging capabilities.

  • Test compound, reference compounds, and antagonists.

  • Cell culture medium and buffers.

Procedure:

  • Culture myometrial cells on a suitable plate or coverslip.

  • Load the cells with a Ca²⁺ indicator dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Establish a baseline fluorescence reading.

  • Add the test compound to the cells and continuously monitor the fluorescence signal over time. An increase in fluorescence indicates a rise in [Ca²⁺]i.

  • To investigate the source of the calcium increase (intracellular stores vs. extracellular influx), perform the experiment in a calcium-free buffer or in the presence of channel blockers.

  • For mechanism of action studies, pre-treat the cells with specific receptor antagonists before adding the test compound.

Data Analysis:

  • Quantify the change in fluorescence intensity as a measure of the change in [Ca²⁺]i.

  • Determine the time course and dose-dependency of the calcium response.

  • Compare the responses in the presence and absence of antagonists or in different buffer conditions.

Visualizing Potential Mechanisms

The following diagrams illustrate the known signaling pathways of established uterotonic agents and a hypothetical workflow for identifying the molecular target of this compound.

G cluster_oxytocin Oxytocin Signaling cluster_prostaglandin Prostaglandin Signaling Oxytocin Oxytocin OTR OTR Oxytocin->OTR Binds to Gq_11 Gq_11 OTR->Gq_11 Activates PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 -> DAG DAG PIP2->DAG -> SR SR IP3->SR Opens Ca2+ channels PKC PKC DAG->PKC Activates Calcium_increase Calcium_increase SR->Calcium_increase Releases Ca2+ Contraction Contraction Calcium_increase->Contraction Leads to PKC->Contraction Sensitizes contractile proteins PGE2 PGE2 EP_receptors EP_receptors PGE2->EP_receptors Binds to Gs_Gq Gs_Gq EP_receptors->Gs_Gq Activates PGF2a PGF2a FP_receptor FP_receptor PGF2a->FP_receptor Binds to Gq Gq FP_receptor->Gq Activates AC_PLC AC_PLC Gs_Gq->AC_PLC Activates PLC2 PLC2 Gq->PLC2 Activates cAMP_IP3 cAMP_IP3 AC_PLC->cAMP_IP3 -> IP3_2 IP3_2 PLC2->IP3_2 -> Calcium_increase2 Calcium_increase2 cAMP_IP3->Calcium_increase2 Modulates Ca2+ SR2 SR2 IP3_2->SR2 Opens Ca2+ channels Contraction2 Contraction2 Calcium_increase2->Contraction2 Leads to SR2->Calcium_increase2 Releases Ca2+

Caption: Simplified signaling pathways for oxytocin and prostaglandins (B1171923) in myometrial cells.

G cluster_workflow Workflow for this compound Target Identification This compound This compound Functional_Assay In vitro Uterine Contraction Assay This compound->Functional_Assay Test uterotonic activity Target_Hypothesis Hypothesize Potential Receptor Family (e.g., Prostanoid, Orphan GPCR) Functional_Assay->Target_Hypothesis Pharmacological profile suggests Binding_Assay Radioligand Binding Assays Target_Validation Validate Target using Knockout/Knockdown Models Binding_Assay->Target_Validation Identify high-affinity binding Signaling_Assay Downstream Signaling (Ca2+, cAMP) Signaling_Assay->Target_Validation Confirm pathway engagement Target_Hypothesis->Binding_Assay Guide selection of radioligands Antagonist_Screening Screen with a Panel of Receptor Antagonists Target_Hypothesis->Antagonist_Screening Guide selection of antagonists Antagonist_Screening->Signaling_Assay Block signaling response Confirmed_Target Confirmed Molecular Target Target_Validation->Confirmed_Target Confirms

Caption: A proposed experimental workflow for the definitive identification of this compound's molecular target.

Discussion and Future Directions

To definitively confirm the molecular target of this compound, the following experimental approaches are recommended:

  • Competitive Radioligand Binding Assays: A comprehensive screening of this compound against a panel of known G-protein coupled receptors, particularly the various prostanoid receptor subtypes (EP, FP, DP, IP, and TP), is crucial. This would require the use of radiolabeled ligands specific to each receptor.

  • Photoaffinity Labeling: Synthesizing a photoactivatable analog of this compound would enable the covalent labeling of its binding partner(s) in uterine tissue or myometrial cell lysates. Subsequent proteomic analysis could then identify the target protein.

  • Functional Assays with a Broader Range of Antagonists: Testing the ability of a wider array of specific prostaglandin and other receptor antagonists to block this compound-induced uterine contractions and intracellular signaling events (e.g., calcium mobilization, cAMP production) would provide more detailed pharmacological characterization.

  • Studies in Receptor Knockout Models: Utilizing uterine tissues from animals with genetic deletion of specific prostanoid or other candidate receptors would provide definitive evidence for the involvement or non-involvement of those receptors in mediating the effects of this compound.

Conclusion

This compound remains a promising natural product for the development of novel uterotonic drugs. While its exact molecular target is yet to be confirmed, the available data points towards a unique mechanism of action that differentiates it from currently used clinical agents. Further investigation using the detailed experimental protocols outlined in this guide will be instrumental in unlocking the full therapeutic potential of this intriguing molecule and paving the way for the development of a new generation of drugs for managing labor and postpartum hemorrhage.

References

A Comparative Analysis of Zoapatanol's Impact on Diverse Smooth Muscle Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of Zoapatanol's effects on various smooth muscle tissues, including uterine, vascular, and airway smooth muscles. The information is intended to be a valuable resource for researchers and drug development professionals, offering a compilation of available experimental data, detailed methodologies for key experiments, and an exploration of the underlying signaling pathways. While quantitative data for this compound is limited in publicly available literature, this guide presents the existing qualitative findings and compares them with the well-documented effects of other smooth muscle modulators.

Executive Summary

This compound, a complex oxepane (B1206615) diterpenoid isolated from the leaves of the Montanoa tomentosa plant, has been traditionally used in Mexican folk medicine to induce labor and for other gynecological purposes. Scientific investigations have confirmed its spasmogenic (contractile) effects on several types of smooth muscle tissue. This guide delves into these effects, drawing comparisons with established smooth muscle agonists and antagonists to provide a broader context for its potential pharmacological applications.

Comparative Effects of this compound on Smooth Muscle Tissues

Available research indicates that this compound exerts a contractile effect on uterine, vascular (specifically coronary), and gastrointestinal (ileum) smooth muscles.[1] However, a notable gap exists in the scientific literature regarding detailed dose-response studies and the quantification of its potency (e.g., EC50 values) across these different tissues. The following table summarizes the known qualitative effects of this compound and provides a comparison with other well-characterized smooth muscle modulators.

Tissue TypeThis compound EffectComparative AgentsEffect of Comparative Agents
Uterine Smooth Muscle Spasmogenic (Contraction)[1]Oxytocin (B344502): Potent contraction
Prostaglandin E2 (PGE2): Contraction
Salbutamol: Relaxation
Vascular Smooth Muscle (Coronary) Spasmogenic (Contraction)[1]Norepinephrine: Contraction
Acetylcholine: Relaxation (endothelium-dependent)
Sodium Nitroprusside: Relaxation (direct)
Airway Smooth Muscle No specific data availableMethacholine: Contraction
Albuterol: Relaxation
Gastrointestinal Smooth Muscle (Ileum) Spasmogenic (Contraction)[1]Acetylcholine: Contraction
Atropine: Inhibition of acetylcholine-induced contraction

Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed methodologies for the in vitro assessment of smooth muscle contractility, adapted from established protocols.

Isolated Uterine Smooth Muscle Preparation and Contractility Assay

This protocol is designed to assess the effect of compounds on uterine smooth muscle contractions in an organ bath system.

1. Tissue Preparation:

  • Euthanize a female rat (species and strain as per experimental design) in accordance with institutional animal care and use committee guidelines.
  • Surgically expose the abdominal cavity and carefully dissect the uterine horns.
  • Immediately place the uterine horns in cold, oxygenated physiological salt solution (PSS), such as Krebs-Ringer bicarbonate solution.
  • Clean the tissue of adhering fat and connective tissue.
  • Cut the uterine horns into longitudinal strips of approximately 1.5 cm in length and 2-3 mm in width.

2. Organ Bath Setup:

  • Mount the uterine strips vertically in an organ bath containing PSS maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.
  • Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.
  • Apply an initial resting tension of 1 gram and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

3. Experimental Procedure:

  • After equilibration, record the spontaneous contractile activity.
  • To assess the effect of this compound or other test compounds, add them to the organ bath in a cumulative or non-cumulative manner.
  • Record the changes in the frequency and amplitude of contractions.
  • For comparative studies, agonists like oxytocin or prostaglandins (B1171923) can be used to induce contractions before adding the test compound to assess its relaxant or potentiating effects.

4. Data Analysis:

  • Measure the amplitude (force) and frequency of contractions before and after the addition of the test compound.
  • Express the contractile response as a percentage of the maximal response to a standard agonist or as a percentage of the baseline activity.
  • For dose-response studies, plot the response against the logarithm of the agonist concentration to determine the EC50 value.

Below is a visual representation of a typical experimental workflow for an isolated tissue study.

experimental_workflow cluster_preparation Tissue Preparation cluster_setup Organ Bath Setup cluster_experiment Experiment cluster_analysis Data Analysis Euthanasia Euthanasia Dissection Dissection Euthanasia->Dissection Tissue_Cleaning Tissue_Cleaning Dissection->Tissue_Cleaning Strip_Preparation Strip_Preparation Tissue_Cleaning->Strip_Preparation Mounting Mounting Strip_Preparation->Mounting Equilibration Equilibration Mounting->Equilibration Record_Baseline Record_Baseline Equilibration->Record_Baseline Add_Compound Add_Compound Record_Baseline->Add_Compound Record_Response Record_Response Add_Compound->Record_Response Measure_Parameters Measure_Parameters Record_Response->Measure_Parameters Dose_Response_Curve Dose_Response_Curve Measure_Parameters->Dose_Response_Curve

Experimental Workflow for Isolated Smooth Muscle Studies.

Signaling Pathways in Smooth Muscle Contraction and Relaxation

The contractile state of smooth muscle is primarily regulated by the intracellular calcium concentration ([Ca2+]i) and the calcium sensitivity of the contractile apparatus. The following diagrams illustrate the key signaling pathways involved in smooth muscle contraction and relaxation.

General Mechanism of Smooth Muscle Contraction

Agonist-induced smooth muscle contraction is initiated by an increase in intracellular calcium, which binds to calmodulin, leading to the activation of myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, enabling cross-bridge cycling and muscle contraction.

smooth_muscle_contraction Agonist Agonist Receptor Gq-coupled Receptor Agonist->Receptor PLC Phospholipase C Receptor->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Ca_release Ca²⁺ Release SR->Ca_release Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_release->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Myosin_LC Myosin Light Chain MLCK->Myosin_LC p_Myosin_LC Phosphorylated Myosin Light Chain Myosin_LC->p_Myosin_LC ATP -> ADP Contraction Contraction p_Myosin_LC->Contraction

Signaling Pathway of Smooth Muscle Contraction.
General Mechanism of Smooth Muscle Relaxation

Relaxation of smooth muscle is primarily achieved by a decrease in intracellular calcium levels and the dephosphorylation of the myosin light chain by myosin light chain phosphatase (MLCP).

smooth_muscle_relaxation Relaxant_Agonist Relaxant Agonist (e.g., β-agonist) Receptor Gs-coupled Receptor Relaxant_Agonist->Receptor AC Adenylyl Cyclase Receptor->AC cAMP cAMP AC->cAMP ATP -> PKA Protein Kinase A (PKA) cAMP->PKA MLCK_inhibition Inhibition of MLCK PKA->MLCK_inhibition Ca_sequestration Increased Ca²⁺ Sequestration PKA->Ca_sequestration p_Myosin_LC Phosphorylated Myosin Light Chain Myosin_LC Myosin Light Chain p_Myosin_LC->Myosin_LC MLCP Myosin Light Chain Phosphatase (MLCP) MLCP->p_Myosin_LC Dephosphorylation Relaxation Relaxation Myosin_LC->Relaxation

Signaling Pathway of Smooth Muscle Relaxation.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a spasmogenic agent with effects on uterine, vascular, and gastrointestinal smooth muscle. However, the lack of comprehensive quantitative data hinders a full understanding of its pharmacological profile and therapeutic potential. Future research should prioritize conducting detailed dose-response studies to determine the potency and efficacy of this compound in different smooth muscle tissues. Furthermore, elucidating its precise mechanism of action at the molecular level will be crucial for any potential drug development efforts. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for such future investigations.

References

Validating the Antifertility Claims of Zoapatanol: A Comparative Guide to a New Animal Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifertility effects of Zoapatanol in a traditional rodent model versus an emerging non-mammalian model, the zebrafish embryo. The information presented herein is intended to assist researchers in selecting appropriate models for screening and mechanistic studies of potential antifertility agents.

Executive Summary

This compound, a natural product isolated from the leaves of the Mexican plant Montanoa tomentosa, has been traditionally used for its antifertility properties. Its primary mechanism of action is attributed to its potent uterotonic and spasmogenic effects, which can disrupt implantation and terminate early pregnancy.[1] While traditionally studied in rodent models, emerging alternative models offer high-throughput screening and novel insights into developmental and reproductive toxicity. This guide compares the validation of this compound's antifertility claims in the established rat model with the innovative zebrafish embryo model. Additionally, a comparison with other antifertility agents, Gossypol (B191359) and Triptolide, is provided to offer a broader context for drug development professionals.

Data Presentation: Comparative Efficacy of Antifertility Agents

The following tables summarize the quantitative data on the antifertility effects of a synthetic analog of this compound (ORF 13811), Gossypol, and Triptolide in traditional animal models. It is important to note that specific dose-response data for this compound itself is limited in the public domain; however, the data for its potent synthetic analog provides a strong indication of its efficacy.

Table 1: Contragestational Activity of this compound Analog (ORF 13811) in Various Animal Models

Animal ModelGestational Day of AdministrationRoute of AdministrationEffective Dose (ED50) / Effective Dose RangeReference
Rat16Oral6 - 10 mg/kg[2]
Mouse16Oral6 - 10 mg/kg[2]
Guinea Pig22Oral6 - 10 mg/kg[2]
Dog (Beagle)Post-implantationOral10 - 30 mg/kg[2]
BaboonPost-implantationOral40 - 60 mg/kg[2]

Table 2: Anti-implantation and Abortifacient Activity of Gossypol in Female Rats

ParameterDosing RegimenRoute of AdministrationDoseOutcomeReference
Anti-implantationDays 1-5 post-coitumOral90 mg/kg/day85.7% pregnancy blockage[3]
Anti-implantationDays 1-5 post-coitumOral120 mg/kg/day75% pregnancy blockage[3]
Luteolytic EffectDays 1-5 post-coitumOral60, 90, 120 mg/kg/daySignificant decrease in serum progesterone (B1679170)[3]

Table 3: Antifertility Effects of Triptolide in Female Rats

ParameterDosing RegimenRoute of AdministrationDoseOutcomeReference
Ovarian Effects90 daysOral200 µg/kgReduced developing follicles, increased atretic follicles[4]
Uterine Effects90 daysOral200 µg/kgReduced uterine weight, decreased ERα expression[4]
Hormonal Effects90 daysOral200 µg/kgDecreased Estradiol (B170435) & Progesterone, Increased FSH & LH[4]

Experimental Protocols

Detailed methodologies for evaluating the antifertility effects of this compound and other compounds are crucial for reproducible research.

Anti-implantation and Abortifacient Assay in Rats (Traditional Model)

This protocol is designed to assess the ability of a test compound to prevent the implantation of blastocysts or to terminate pregnancy after implantation.

  • Animals: Sexually mature female Wistar rats (180-200g) with regular estrous cycles and proven fertile males are used.

  • Mating: Female rats in the proestrus phase are caged overnight with males (2:1 ratio). The presence of spermatozoa in the vaginal smear the following morning confirms mating (Day 1 of pregnancy).

  • Dosing:

    • Anti-implantation study: The test compound (e.g., this compound) is administered orally from Day 1 to Day 7 of pregnancy. A vehicle control group receives the vehicle alone.

    • Abortifacient study: The test compound is administered from Day 10 to Day 12 of pregnancy.

  • Evaluation:

    • Anti-implantation: On Day 10, animals are laparotomized under anesthesia. The uterine horns are examined for the number of implantation sites. The percentage of anti-implantation activity is calculated as: [(Number of implantations in control - Number of implantations in treated) / Number of implantations in control] x 100.

    • Abortifacient: The number of live and resorbed fetuses is counted on Day 18. The percentage of abortifacient activity is calculated based on the number of resorbed or dead fetuses relative to the total number of implantations.

  • Hormonal Analysis: Blood samples can be collected to measure serum levels of progesterone and estradiol to assess effects on hormonal profiles.

Reproductive Toxicity Screening in Zebrafish Embryos (New Animal Model)

The zebrafish embryo model offers a rapid and cost-effective method for screening the potential reproductive and developmental toxicity of compounds.

  • Animals: Adult zebrafish (Danio rerio) are maintained under standard conditions to ensure continuous spawning.

  • Embryo Collection and Exposure: Fertilized eggs are collected within 30 minutes of spawning. Healthy, fertilized embryos are selected and placed in multi-well plates. The test compound (e.g., this compound) is added to the embryo medium at various concentrations. A vehicle control is also included.

  • Endpoints for Developmental and Reproductive Toxicity: Embryos are observed under a stereomicroscope at specific time points (e.g., 24, 48, 72, 96, and 120 hours post-fertilization) for a range of endpoints, including:

    • Lethality: Coagulation of the embryo.

    • Teratogenicity: Malformations of the head, trunk, tail, and fins; yolk sac and pericardial edema.

    • Cardiotoxicity: Heart rate and rhythm abnormalities, lack of blood circulation.

    • Neurotoxicity: Abnormal spontaneous movement and response to touch.

    • Hatching Rate: Delayed or inhibited hatching from the chorion.

  • Data Analysis: The concentration of the test compound that causes mortality or specific malformations in 50% of the embryos (LC50 and EC50, respectively) is determined.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Inferred Signaling Pathway for this compound-Induced Uterine Contraction

The uterotonic effect of this compound is likely mediated through the prostaglandin (B15479496) signaling pathway, leading to increased intracellular calcium and smooth muscle contraction.

Zoapatanol_Signaling_Pathway This compound This compound PLA2 Phospholipase A2 (Activated) This compound->PLA2 Stimulates Membrane Myometrial Cell Membrane ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Converts Membrane Phospholipids to COX Cyclooxygenase (COX) ArachidonicAcid->COX Prostaglandins Prostaglandins (e.g., PGF2α) COX->Prostaglandins Synthesizes PG_Receptor Prostaglandin Receptor Prostaglandins->PG_Receptor Binds to G_Protein Gq Protein PG_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates Ca_Channels Voltage-gated Ca²⁺ Channels G_Protein->Ca_Channels Opens PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Acts on Ca_Release Ca²⁺ Release SR->Ca_Release Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Release->Ca_Calmodulin Ca_Influx Ca²⁺ Influx Ca_Influx->Ca_Calmodulin Ca_Channels->Ca_Influx MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates Myosin Myosin Light Chain MLCK->Myosin Phosphorylates Myosin_P Phosphorylated Myosin Light Chain Myosin->Myosin_P Contraction Uterine Contraction Myosin_P->Contraction Leads to

Caption: Inferred signaling cascade of this compound in myometrial cells.

Experimental Workflow: Comparison of Animal Models

This diagram illustrates the workflow for validating the antifertility claims of a test compound using both a traditional and a new animal model.

Experimental_Workflow cluster_traditional Traditional Model (Rat) cluster_new New Model (Zebrafish Embryo) Mating Mating of Rats Dosing_Rat Dosing (e.g., Oral Gavage) Days 1-7 or 10-12 Mating->Dosing_Rat Laparotomy Laparotomy & Endpoint Analysis (Implantation Sites, Resorptions) Dosing_Rat->Laparotomy Hormonal_Analysis_Rat Hormonal Analysis (Progesterone, Estradiol) Dosing_Rat->Hormonal_Analysis_Rat Data_Comparison Data Comparison and Validation of Antifertility Claims Laparotomy->Data_Comparison Hormonal_Analysis_Rat->Data_Comparison Spawning Zebrafish Spawning Exposure Embryo Exposure to Compound (in multi-well plates) Spawning->Exposure Microscopy Microscopic Observation (24-120 hpf) Exposure->Microscopy Toxicity_Endpoints Analysis of Developmental Toxicity Endpoints Microscopy->Toxicity_Endpoints Toxicity_Endpoints->Data_Comparison Test_Compound Test Compound (e.g., this compound) Test_Compound->Dosing_Rat Test_Compound->Exposure

Caption: Workflow for antifertility validation in different models.

Comparison of this compound with Other Antifertility Agents

FeatureThis compoundGossypolTriptolide
Source Montanoa tomentosa (plant)Gossypium spp. (cotton plant)Tripterygium wilfordii (plant)
Primary Mechanism of Action Uterotonic and spasmogenic, likely via prostaglandin stimulation, leading to uterine contractions and disruption of pregnancy.Luteolytic effect, disruption of post-implantation development, and direct toxic effects on sperm and testes.[3]Induces follicular atresia in females and impairs sperm ultrastructure and motility in males.[4]
Target Sex Primarily female (post-coital)Both male and femaleBoth male and female
Key Molecular Effects Increases uterine smooth muscle contractility.Decreases serum progesterone, inhibits key enzymes in sperm metabolism.[3]Reduces estradiol and progesterone, increases FSH and LH in females; impairs sperm morphology.[4]
Advantages Rapid onset of action.Effective in both sexes.Potent at low doses.
Disadvantages Limited systemic studies on long-term effects.Concerns about irreversibility of effects in males and systemic toxicity.Potential for significant systemic toxicity.

Conclusion

The validation of this compound's antifertility claims can be robustly performed using a combination of traditional and new animal models. The rat model provides essential in vivo data on implantation and hormonal regulation, which are directly relevant to mammalian physiology. The zebrafish embryo model, on the other hand, offers a powerful high-throughput screening tool to identify potential developmental and reproductive toxicants early in the drug discovery pipeline. By integrating data from both models, researchers can gain a more comprehensive understanding of the efficacy and safety profile of this compound and other novel antifertility candidates. This dual-model approach, combined with a comparative analysis against other agents, provides a solid foundation for advancing the development of new and effective contraceptives.

References

A Head-to-Head Comparison of Zoapatanol and Mifepristone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of Zoapatanol and Mifepristone (B1683876), two compounds with significant effects on uterine physiology. While both have been investigated for their potential in fertility regulation, they operate through distinct mechanisms of action. This document summarizes their known biological effects, presents available experimental data, and outlines the experimental protocols used in key studies.

Overview and Mechanism of Action

Mifepristone (RU-486) is a synthetic steroid that acts as a potent progesterone (B1679170) receptor antagonist.[1][2] Progesterone is essential for establishing and maintaining pregnancy. By blocking progesterone receptors, mifepristone leads to the breakdown of the uterine lining, cervical softening, and increased uterine sensitivity to prostaglandins, ultimately resulting in the termination of pregnancy.[2][3] At higher doses, it also exhibits antiglucocorticoid activity.[1]

This compound is a naturally occurring oxepane (B1206615) diterpenoid isolated from the leaves of the Mexican plant Montanoa tomentosa.[4] Traditionally, this plant has been used to induce menstruation and labor.[5][6] In contrast to mifepristone, this compound is believed to exert a direct uterotonic effect, meaning it directly stimulates contractions of the uterine muscle.[7][8] The precise molecular targets and signaling pathways for this compound are not as well-elucidated as those for mifepristone. Some studies suggest its action may involve modulation of adrenergic pathways or other mechanisms that influence uterine smooth muscle contractility.[9]

Signaling Pathways

The signaling pathway for mifepristone's action on uterine leiomyoma cells has been investigated, revealing its impact on the IGF-1 signaling pathway.

Mifepristone_Signaling Mifepristone Mifepristone IGF1 IGF-1 Mifepristone->IGF1 inhibits ERK12 p-ERK1/2 Mifepristone->ERK12 inhibits IGF1->ERK12 activates CellProliferation Cell Proliferation (Uterine Leiomyoma) ERK12->CellProliferation promotes Zoapatanol_Action This compound This compound UterineMuscle Uterine Smooth Muscle This compound->UterineMuscle directly stimulates Contraction Uterine Contraction UterineMuscle->Contraction Mifepristone_Trial_Workflow PatientRecruitment Patient Recruitment (Symptomatic Uterine Fibroids) Baseline Baseline Assessment (Ultrasound, Symptom Score) PatientRecruitment->Baseline Treatment Treatment (e.g., 25 mg Mifepristone daily) Baseline->Treatment FollowUp Follow-up Assessments (e.g., 3, 6, 12 months) Treatment->FollowUp DataAnalysis Data Analysis (Change in fibroid volume, symptoms) FollowUp->DataAnalysis

References

Assessing the Selectivity of Zoapatanol for Uterine Tissue: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoapatanol, a bioactive diterpenoid isolated from the leaves of the Montanoa tomentosa plant, has been traditionally used for its uterotonic properties. This guide provides a comparative assessment of the selectivity of this compound for uterine tissue, exploring its performance against other compounds with similar applications. The information presented herein is intended to support researchers and professionals in the field of drug development in their evaluation of this compound as a potential therapeutic agent.

Comparative Analysis of Uterotonic Activity

While specific quantitative data on the selectivity of this compound for uterine tissue versus other smooth muscle tissues is limited in publicly available literature, in vitro studies have provided qualitative and semi-quantitative comparisons with other compounds.

A key study evaluated the relative potency of this compound and related compounds in a guinea pig uterine assay. The results indicated that while this compound exhibits uteroactive properties, other compounds from the same plant, namely Kaurenoic acid and Kauradienoic acid, are several times more potent in stimulating uterine contractions. Montanol was also included in this comparison and found to have a different potency profile.

Table 1: Relative Potency of Selected Compounds on Guinea Pig Uterine Tissue (In Vitro)

CompoundRelative Potency
Kaurenoic Acid+++
Kauradienoic Acid+++
This compound +
Montanol++

(Note: Potency is indicated qualitatively based on available literature. '+++' denotes higher potency, while '+' denotes lower potency in this specific assay.)

Off-Target Effects and Selectivity Profile

Evidence suggests that this compound's effects are not entirely confined to the uterus. Studies have indicated potential effects on the cardiovascular system, cervix uteri, and endometrium, raising considerations about its selectivity. The lack of comprehensive studies providing EC50 or IC50 values for this compound on various smooth muscle types—such as vascular, intestinal, and bronchial tissues—precludes a definitive quantitative assessment of its selectivity.

In contrast, other established uterotonic agents like Oxytocin (B344502) and Prostaglandin F2α are known to have more defined receptor targets, although they also exhibit systemic effects. Oxytocin, for instance, acts on specific oxytocin receptors which are highly expressed in the myometrium, particularly during late pregnancy. Prostaglandins, on the other hand, have a broader range of actions through their respective receptors distributed in various tissues.

Signaling Pathways in Uterine Contraction

The contractile activity of uterine smooth muscle (myometrium) is primarily regulated by intracellular calcium concentrations and the phosphorylation of myosin light chains. Several signaling pathways converge to modulate these processes. The diagram below illustrates a generalized overview of the key pathways involved in uterine contraction, providing a framework for understanding the potential mechanisms of action for uterotonic compounds.

Uterine_Contraction_Pathway cluster_agonists Uterotonic Agonists cluster_receptors Cell Membrane Receptors cluster_intracellular Intracellular Signaling Agonist e.g., Oxytocin, Prostaglandins GPCR G-Protein Coupled Receptor Agonist->GPCR This compound This compound & Alternatives This compound->GPCR Hypothesized Target PLC Phospholipase C GPCR->PLC Ca_channel L-type Ca2+ Channel GPCR->Ca_channel RhoA RhoA GPCR->RhoA IP3 IP3 PLC->IP3 DAG DAG PLC->DAG SR Sarcoplasmic Reticulum IP3->SR Ca_release Ca2+ Release SR->Ca_release Ca_influx Ca2+ Influx Ca_channel->Ca_influx Ca_i [Ca2+]i ↑ Ca_influx->Ca_i Ca_release->Ca_i Calmodulin Calmodulin Ca_i->Calmodulin MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive MLCK_active MLCK (active) MLCK_inactive->MLCK_active Activation Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylation Myosin_LC_P Phosphorylated Myosin LC Myosin_LC->Myosin_LC_P Myosin_LC_P->Myosin_LC Dephosphorylation Contraction Uterine Contraction Myosin_LC_P->Contraction ROCK ROCK RhoA->ROCK MLCP MLC Phosphatase ROCK->MLCP Inhibition MLCP->Myosin_LC_P

Caption: General signaling pathway for uterine smooth muscle contraction.

While the precise mechanism of this compound is not fully elucidated, it is hypothesized to interact with G-protein coupled receptors on the myometrial cell surface, initiating a cascade that leads to increased intracellular calcium and subsequent muscle contraction. Further research is required to identify the specific receptors and downstream signaling molecules modulated by this compound.

Experimental Protocols

To aid researchers in the further investigation of this compound and its alternatives, a generalized protocol for an in vitro smooth muscle contractility assay is provided below. This protocol can be adapted to assess the effects of compounds on uterine as well as other smooth muscle tissues to determine selectivity.

In Vitro Smooth Muscle Contractility Assay

Objective: To determine the effect of a test compound on the contractility of isolated smooth muscle tissue.

Materials:

  • Isolated smooth muscle tissue strips (e.g., uterine, aortic, ileal, or tracheal) from a suitable animal model (e.g., rat, guinea pig).

  • Organ bath system with temperature control and aeration.

  • Isotonic transducer and data acquisition system.

  • Krebs-Henseleit solution (or other appropriate physiological salt solution).

  • Test compound (e.g., this compound) and comparator compounds.

  • Standard contractile agonists (e.g., KCl, oxytocin, acetylcholine, histamine).

  • Standard relaxant agents (e.g., isoproterenol).

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical protocols.

    • Carefully dissect the desired smooth muscle tissue and place it in cold, aerated physiological salt solution.

    • Prepare longitudinal or circular muscle strips of appropriate dimensions (e.g., 1-2 mm wide, 10-15 mm long).

  • Mounting:

    • Mount the tissue strips in the organ baths containing physiological salt solution maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • Attach one end of the strip to a fixed hook and the other end to an isotonic force transducer.

    • Apply an optimal resting tension to the tissue (to be determined empirically for each tissue type, typically 1-2 g).

  • Equilibration:

    • Allow the tissues to equilibrate for at least 60-90 minutes, with periodic washing with fresh physiological salt solution every 15-20 minutes.

  • Viability Check:

    • Induce a reference contraction with a high concentration of KCl (e.g., 60-80 mM) to ensure tissue viability.

    • Wash the tissues thoroughly and allow them to return to baseline.

  • Compound Testing (Cumulative Concentration-Response):

    • Once a stable baseline is achieved, add the test compound at increasing concentrations in a cumulative manner.

    • Allow the response to stabilize at each concentration before adding the next.

    • Record the contractile or relaxant response at each concentration.

  • Comparator and Control Studies:

    • In parallel experiments, obtain concentration-response curves for comparator compounds and a vehicle control.

    • To investigate the mechanism of action, the assay can be performed in the presence of specific receptor antagonists or enzyme inhibitors.

  • Data Analysis:

    • Measure the change in tension from baseline at each compound concentration.

    • Express the response as a percentage of the maximal contraction induced by a reference agonist (e.g., KCl).

    • Plot the concentration-response curves and calculate EC50 (for agonists) or IC50 (for antagonists/relaxants) values.

The following diagram illustrates the general workflow for this type of in vitro assay.

Experimental_Workflow A Tissue Dissection & Preparation B Mounting in Organ Bath A->B C Equilibration B->C D Viability Test (KCl) C->D E Addition of Test Compound (Cumulative Concentrations) D->E F Data Acquisition (Force Transducer) E->F G Data Analysis (Concentration-Response Curve) F->G H EC50 / IC50 Determination G->H

Caption: Workflow for in vitro smooth muscle contractility assay.

Conclusion

This compound is a uterotonic agent with demonstrated activity in vitro. However, based on the currently available data, its potency appears to be lower than that of other natural compounds like Kaurenoic acid and Kauradienoic acid. Furthermore, indications of effects on other tissues suggest that its selectivity for uterine smooth muscle may not be absolute. A comprehensive assessment of this compound's selectivity requires further investigation, including the determination of its pharmacological profile on a range of non-uterine smooth muscles and the elucidation of its precise molecular mechanism of action. The experimental protocol provided in this guide offers a framework for conducting such studies, which are essential for evaluating the therapeutic potential and safety profile of this compound.

Safety Operating Guide

Proper Disposal of Zoapatanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific official disposal guidelines for zoapatanol have been published. The following procedures are based on general best practices for the disposal of hazardous chemical waste and should be adapted to comply with all applicable local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Essential Safety and Logistical Information

Hazard Assessment and Waste Segregation

Before beginning any work with this compound, a thorough hazard assessment should be conducted. Based on its chemical class and the biological effects of its source plant, the following potential hazards should be considered:

  • Biological Activity: this compound is known to have uterotonic properties.[1][2][3]

  • Toxicity: While specific toxicity data for pure this compound is limited, extracts of Montanoa tomentosa have shown embryotoxicity.[1] Therefore, it should be handled as a potentially toxic substance.

  • Environmental Hazard: The environmental fate and effects of this compound are not well-documented. As a precaution, it should be considered a potential environmental hazard and prevented from entering the environment.

All waste streams containing this compound must be segregated from non-hazardous waste. This includes:

  • Unused or expired pure this compound.

  • Solutions containing this compound.

  • Contaminated labware (e.g., pipette tips, vials, gloves, bench paper).

  • Spill cleanup materials.

Data Presentation

The following table summarizes the known chemical and physical properties of this compound, which inform its handling and disposal requirements.

PropertyValue
Molecular Formula C₂₀H₃₄O₄
Molecular Weight 338.5 g/mol
Appearance Solid (assumed, based on typical state of isolated natural products)
Solubility Expected to be soluble in organic solvents.
Chemical Class Diterpenoid

Experimental Protocols

Spill Decontamination Procedure

In the event of a this compound spill, follow these steps:

  • Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don Personal Protective Equipment (PPE): At a minimum, wear chemical-resistant gloves, a lab coat, and safety goggles.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. For liquid spills, use an inert absorbent material such as vermiculite (B1170534) or sand to contain the substance.

  • Collect Waste: Transfer all contaminated absorbent materials and any other contaminated debris into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Mandatory Visualization

The following diagram illustrates the general workflow for the proper disposal of this compound waste.

Zoapatanol_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_labeling_storage Labeling and Storage cluster_disposal Final Disposal Generate Generate this compound Waste (Unused chemical, contaminated labware, solutions) Segregate Segregate as Hazardous Chemical Waste Generate->Segregate Containerize Place in a compatible, leak-proof, and sealed container Segregate->Containerize Label Label container with: 'Hazardous Waste' 'this compound' Full chemical names of other contents Appropriate hazard warnings Containerize->Label Store Store in a designated, secure, and well-ventilated hazardous waste accumulation area Label->Store EHS Contact Environmental Health & Safety (EHS) for waste pickup Store->EHS Dispose Professional Disposal (Incineration or other approved method) EHS->Dispose

Caption: Workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Procedure
  • Waste Collection: Collect all this compound-containing waste in a designated, compatible, and leak-proof container. For solid waste like contaminated gloves and paper towels, double-bagging in clear plastic bags may be appropriate. Liquid waste should be collected in a container with a secure, screw-on cap.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and list any other chemical constituents in the waste stream.

  • Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Adhere to all institutional, local, state, and federal regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zoapatanol
Reactant of Route 2
Zoapatanol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。